molecular formula C8H18O<br>C7H15CH2OH<br>C8H18O<br>CH3(CH2)3CH(CH2CH3)CH2OH<br>C8H18O B128184 6-Methyl-1-heptanol CAS No. 1653-40-3

6-Methyl-1-heptanol

Cat. No.: B128184
CAS No.: 1653-40-3
M. Wt: 130.23 g/mol
InChI Key: BWDBEAQIHAEVLV-UHFFFAOYSA-N
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Description

Isooctyl alcohol appears as a clear colorless liquid with a faint pleasant odor. Flash point 180°F. Less dense than water and insoluble in water. Vapors are heavier than air. Used as a solvent, in the making of cutting and lubricating oils, in hydraulic fluids, and in the production of other chemicals.
6-methylheptan-1-ol is a primary alcohol that is heptane which is substituted by a methyl group at position 6 and a hydroxy group at position 1. It has a role as a mammalian metabolite. It is a primary alcohol and a volatile organic compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylheptan-1-ol
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InChI

InChI=1S/C8H18O/c1-8(2)6-4-3-5-7-9/h8-9H,3-7H2,1-2H3
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InChI Key

BWDBEAQIHAEVLV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)CCCCCO
Source PubChem
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Molecular Formula

C8H18O, Array
Record name ISOOCTYL ALCOHOL
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DSSTOX Substance ID

DTXSID50872375
Record name 6-Methyl-1-heptanol
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Molecular Weight

130.23 g/mol
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Physical Description

Isooctyl alcohol appears as a clear colorless liquid with a faint pleasant odor. Flash point 180 °F. Less dense than water and insoluble in water. Vapors are heavier than air. Used as a solvent, in the making of cutting and lubricating oils, in hydraulic fluids, and in the production of other chemicals., Liquid, Clear, colorless liquid; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colorless liquid with a faint, pleasant odor., Clear, colorless liquid.
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Boiling Point

367 °F at 760 mmHg (USCG, 1999), 188 °C; 95.8 °C at 20 atm, 83-91 °C, 367 °F
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Flash Point

180 °F (USCG, 1999), 82 °C, 180 °F (82 °C) (Open cup), 82 °C o.c., 180 °F (open-cup), (oc) 180 °F
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Solubility

Insoluble (NIOSH, 2023), Soluble in ethanol, ether, In water, 640 mg/L at 25 °C, Solubility in water: none, Insoluble
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Density

0.832 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8176 at 25 °C, Bulk density = 6.95 lb/gal, Relative density (water = 1): 0.83, 0.832, 0.83
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Vapor Density

Relative vapor density (air = 1): 4.5
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Vapor Pressure

1.03 mmHg (USCG, 1999), 0.34 [mmHg], 0.344 mm Hg at 25 °C /extrapolated using the Antoine equation/, Vapor pressure, Pa at 20 °C: 50, 0.4 mmHg
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Color/Form

Clear, colorless liquid.

CAS No.

26952-21-6, 1653-40-3, 40742-11-8, 68526-83-0, 68551-09-7
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Melting Point

less than 212 °F (USCG, 1999), -106 °C, <212 °F, <-105 °F
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Foundational & Exploratory

An In-depth Technical Guide to 6-Methyl-1-heptanol: Core Chemical Properties, Synthesis, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 6-methyl-1-heptanol (CAS: 1653-40-3), a branched-chain primary alcohol. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis pathways, characteristic reactivity, and modern analytical protocols pertinent to this compound. While its primary applications are currently concentrated in the fragrance and materials industries, its properties as a lipophilic alcohol present potential, yet underexplored, opportunities as a solvent, excipient, or synthetic building block in pharmaceutical contexts. This guide emphasizes the causality behind methodological choices, providing field-proven insights to ensure technical accuracy and reproducibility.

Introduction and Molecular Identity

This compound is an eight-carbon primary alcohol, structurally defined by a heptane backbone with a methyl group at the sixth position and a terminal hydroxyl group.[1][2] This branched structure imparts distinct physical properties, such as a lower melting point and viscosity compared to its straight-chain isomer, n-octanol. While not extensively studied for high-level biological activity, it is recognized as a volatile organic compound and has been identified as a minor component in natural sources like beaver castoreum and certain plants, suggesting potential roles in chemical signaling.[1][3] Its primary utility lies in its function as a fragrance component, a specialty solvent, and a chemical intermediate in the synthesis of plasticizers and surfactants.[1][4]

  • IUPAC Name: 6-methylheptan-1-ol[1]

  • Synonyms: Isooctyl alcohol, 6-Methyl-1-heptyl Alcohol[1][5]

  • CAS Number: 1653-40-3[2][6]

  • Molecular Formula: C₈H₁₈O[6]

  • Molecular Weight: 130.23 g/mol [6]

  • Chemical Structure:

  • SMILES: CC(C)CCCCCO[1]

  • InChIKey: BWDBEAQIHAEVLV-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its behavior in both chemical reactions and physical formulations. These properties are summarized in the table below. The compound's low water solubility and moderate octanol-water partition coefficient (LogP) are characteristic of a lipophilic alcohol, suggesting its utility in non-aqueous systems or as a modifier in lipid-based formulations.[1]

PropertyValueSource(s)
Appearance Clear, colorless liquid with a faint, pleasant odor[1][3][7]
Boiling Point 187 - 188 °C (460.15 K)[1][5]
Melting Point -106 °C[5]
Density 0.817 - 0.832 g/cm³ at 20-25 °C[1]
Solubility in Water 640 mg/L at 25 °C (Poorly soluble)[1]
Solubility (Organic) Soluble in ethanol, diethyl ether[1][2]
Flash Point 82 °C (180 °F) (Open cup)[1][3]
Refractive Index (n²⁵/D) 1.425 - 1.426[5]
Vapor Density 4.5 (Air = 1)[1]
LogP (Octanol/Water) 2.7 - 2.8[1][5]

Synthesis and Manufacturing Pathways

The synthesis of this compound can be achieved through several established organic chemistry routes. The choice of method is often dictated by the availability of starting materials, desired scale, and required purity. Two common lab-scale syntheses are detailed below, originating from the corresponding carboxylic acid or a suitable alkyl halide.

Synthesis via Reduction of 6-Methylheptanoic Acid

This is a robust and high-yielding method for producing primary alcohols. The carboxylic acid is reduced using a powerful hydride-donating agent.

Causality: Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation.[8][9] Weaker reducing agents like sodium borohydride (NaBH₄) are ineffective because the carboxylate anion, formed by the deprotonation of the acidic proton by the hydride reagent, is resonance-stabilized and thus less electrophilic.[2][6] LAH is a sufficiently powerful nucleophile to reduce this stabilized intermediate.[9] The reaction must be conducted under strictly anhydrous conditions as LAH reacts violently with water.[10]

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), equip a flame-dried three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel.

  • Reagent Charging: Add a suspension of LiAlH₄ (1.1 equivalents) in anhydrous diethyl ether to the flask.

  • Cooling: Cool the LAH suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 6-methylheptanoic acid (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the cooled LAH suspension via the dropping funnel over 1 hour. Maintain the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Quenching (Fieser workup): Cautiously cool the reaction back to 0 °C. Quench the excess LAH by the sequential, dropwise addition of 'X' mL of water, followed by 'X' mL of 15% (w/v) aqueous NaOH, and finally '3X' mL of water, where 'X' is the mass (in g) of LAH used. This procedure is critical for safety and results in a granular, filterable precipitate of aluminum salts.

  • Work-up: Stir the resulting mixture for 30 minutes, then filter the aluminum salts through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.

  • Purification: Combine the organic filtrates, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude this compound can be purified by fractional distillation under vacuum to yield a colorless liquid.

Synthesis via Grignard Reaction

The Grignard reaction provides a versatile method for C-C bond formation. To synthesize a primary alcohol like this compound, the corresponding Grignard reagent is reacted with formaldehyde.[11][12]

Causality: The Grignard reagent, in this case, 5-methylhexylmagnesium bromide, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. A subsequent acidic workup is required to protonate the intermediate alkoxide, yielding the final primary alcohol.[13] Formaldehyde is the only aldehyde that yields a primary alcohol via this method.[12]

  • Grignard Formation: In a flame-dried, inert-atmosphere flask, prepare the Grignard reagent by adding a solution of 1-bromo-5-methylhexane (1.0 eq) in anhydrous diethyl ether to magnesium turnings (1.1 eq). Initiate the reaction if necessary (e.g., with a crystal of iodine). Reflux the mixture for 1-2 hours after initiation to ensure complete formation of the reagent.

  • Reaction with Formaldehyde: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of anhydrous formaldehyde (1.2 eq), typically generated by the thermal depolymerization of paraformaldehyde, in anhydrous diethyl ether dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up: Cool the reaction to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Synthesis_Workflow cluster_reduction Reduction Pathway cluster_grignard Grignard Pathway Acid 6-Methylheptanoic Acid LAH 1) LiAlH₄, Anhydrous Ether, 0°C to RT 2) H₂O, NaOH(aq) Workup Acid->LAH Reduction Product_R This compound LAH->Product_R Halide 1-Bromo-5-methylhexane Mg Mg, Anhydrous Ether Halide->Mg Grignard Formation Grignard 5-Methylhexylmagnesium Bromide Mg->Grignard Formaldehyde 1) Formaldehyde (H₂C=O) 2) NH₄Cl(aq) Workup Grignard->Formaldehyde Nucleophilic Addition Product_G This compound Formaldehyde->Product_G

Caption: Key laboratory-scale synthesis routes to this compound.

Chemical Reactivity and Derivatization

As a primary alcohol, this compound undergoes characteristic reactions at its hydroxyl group, primarily esterification and oxidation. These reactions are crucial for its use as a chemical intermediate.

Fischer-Speier Esterification

This reaction involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[14][15]

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol's hydroxyl group.[15] The reaction is an equilibrium process. To drive it towards the ester product, one of the reactants (usually the alcohol) is used in excess, or the water byproduct is removed as it forms, often via a Dean-Stark apparatus.

Oxidation

The oxidation of this compound can yield either the corresponding aldehyde (6-methylheptanal) or carboxylic acid (6-methylheptanoic acid), depending on the choice of oxidizing agent and reaction conditions.

Causality:

  • To Aldehyde: Milder, anhydrous conditions are required to prevent over-oxidation. Reagents like Pyridinium Chlorochromate (PCC) in dichloromethane (CH₂Cl₂) are effective for this transformation.

  • To Carboxylic Acid: Stronger oxidizing agents in aqueous media, such as potassium permanganate (KMnO₄) or chromic acid (Jones reagent, CrO₃/H₂SO₄), will oxidize the primary alcohol completely to the carboxylic acid. The reaction proceeds through the aldehyde intermediate, which is rapidly hydrated and further oxidized.

Reactivity_Diagram cluster_ester Esterification cluster_oxidation Oxidation Alcohol This compound Catalyst_E H₂SO₄ (cat.) Heat, -H₂O Alcohol->Catalyst_E PCC PCC, CH₂Cl₂ Alcohol->PCC Mild Oxidation Jones CrO₃, H₂SO₄ (Jones Reagent) Alcohol->Jones Strong Oxidation CarboxylicAcid R'-COOH (Carboxylic Acid) CarboxylicAcid->Catalyst_E Ester Ester (R'-COOCH₂-R) Catalyst_E->Ester Aldehyde 6-Methylheptanal PCC->Aldehyde CarboxylicAcid_Ox 6-Methylheptanoic Acid Jones->CarboxylicAcid_Ox Analytical_Workflow Sample Sample of This compound Prep Sample Preparation (Dilution in Hexane or CDCl₃) Sample->Prep FTIR FTIR-ATR Analysis Sample->FTIR GCMS GC-MS Analysis Prep->GCMS NMR NMR Analysis (¹H, ¹³C, DEPT) Prep->NMR Data_GCMS Retention Time & Mass Spectrum GCMS->Data_GCMS Data_NMR Chemical Shifts & Coupling Constants NMR->Data_NMR Data_FTIR Vibrational Frequencies FTIR->Data_FTIR ID Structural Confirmation & Purity Assessment Data_GCMS->ID Data_NMR->ID Data_FTIR->ID

References

physical properties of 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 6-Methyl-1-heptanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a primary alcohol with applications ranging from fragrance and flavoring to its use as a chemical intermediate and solvent.[1][2] Its branched-chain structure imparts specific physical and chemical properties that are critical for its application in various scientific and industrial fields. This guide provides a comprehensive overview of the core , supported by experimental data and established scientific principles. It is intended to serve as a technical resource for professionals in research and development who require a detailed understanding of this compound for its effective application.

Chemical Identity and Structure

This compound is an aliphatic alcohol characterized by a seven-carbon chain with a methyl group at the 6th position and a primary hydroxyl group at the 1st position.[1] This structure is fundamental to its physical behavior, including its moderate polarity, solubility characteristics, and boiling point.

  • IUPAC Name : 6-methylheptan-1-ol[1]

  • Molecular Formula : C₈H₁₈O[1][3][4]

  • Molecular Weight : 130.23 g/mol [1][3][4]

  • CAS Registry Number : 1653-40-3[3][4]

  • Canonical SMILES : CC(C)CCCCCO[1][5]

  • InChI Key : BWDBEAQIHAEVLV-UHFFFAOYSA-N[1][2][3]

Core Physicochemical Properties

The physical properties of a compound are dictated by its intermolecular forces. As a primary alcohol, this compound can engage in hydrogen bonding via its hydroxyl group, while its eight-carbon aliphatic chain contributes significant van der Waals forces.

Tabulated Physical Data

The following table summarizes the key quantitative , compiled from various authoritative sources.

PropertyValueUnitSource(s)
Appearance Clear, colorless liquid/oil-[5][6][7]
Odor Faint, pleasant, mild-[1][5]
Boiling Point 187 - 189°C[6][7][8]
Melting Point -106°C[2][7][8]
Density 0.8175 - 0.832g/mL[1][2][7][8]
Refractive Index (n₂₀/D) ~1.426-[7][8]
Flash Point 71.1 - 82°C[1][6]
Vapor Pressure 0.284 - 1.03mmHg @ 25°C[1][6]
Water Solubility 640 - 647mg/L @ 25°C[1][6]
logP (Octanol/Water) 2.72 - 2.8-[1][2][6]
Discussion of Properties
  • Boiling and Melting Points : The relatively high boiling point compared to alkanes of similar molecular weight is a direct consequence of hydrogen bonding. The branched structure slightly lowers the boiling point compared to its linear isomer, 1-octanol, due to reduced surface area for van der Waals interactions. The very low melting point is characteristic of a branched alkane chain, which disrupts efficient crystal lattice packing.[2][7][8]

  • Solubility : The molecule exhibits dual characteristics. The hydroxyl group allows for some solubility in polar solvents like water and full miscibility with other alcohols.[2][6][7] However, the long, nonpolar eight-carbon chain dominates, rendering it poorly soluble in water but highly soluble in nonpolar organic solvents like ether and chloroform.[1][2][7] The experimental water solubility of ~640 mg/L quantifies this limited miscibility.[6]

  • Density : With a density less than 1.0 g/mL, it is less dense than water.[1]

  • logP : The octanol-water partition coefficient (logP) value of ~2.7-2.8 indicates a strong preference for the nonpolar (octanol) phase over the polar (aqueous) phase, classifying it as a lipophilic compound.[1][2][6] This is a critical parameter in drug development for predicting membrane permeability and bioavailability.

Spectral Characterization

Spectroscopic data provides an unambiguous fingerprint for the identification and structural confirmation of this compound.

  • ¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the terminal methyl groups, the methylene groups along the chain (with distinct chemical shifts for the one adjacent to the hydroxyl group), and the methine proton at the branch point.

  • ¹³C NMR : The carbon NMR spectrum for this compound shows eight distinct signals, confirming the presence of all carbon atoms in the molecule. Key chemical shifts include: δ 66.8 (C1, adjacent to the hydroxyl group), 38.8 (C5), 30.5 (C2), 28.9 (C4), 23.9 (C3), 22.9 (C6), and 18.1/13.8/10.9 for the methyl carbons.[9]

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. Strong C-H stretching vibrations are observed just below 3000 cm⁻¹. An FT-IR spectrum shows notable peaks at 2930 cm⁻¹ (C-H stretch) and 1720 cm⁻¹ (likely an overtone or impurity, as no carbonyl is present).[9]

  • Mass Spectrometry (MS) : Under electron ionization (EI), the molecule will fragment in a predictable manner. The molecular ion peak (M⁺) at m/z 130 may be weak or absent. Common fragments would include the loss of water (M-18), loss of an ethyl group (M-29), and cleavage at the branch point. GC-MS is a standard method for its analysis.[10]

Experimental Protocols

Trustworthy experimental design is paramount. The following sections describe generalized, yet standard, workflows for the synthesis, purification, and analysis of primary alcohols like this compound.

Synthesis and Purification Workflow

A common and reliable method for synthesizing a primary alcohol like this compound is through the hydroboration-oxidation of the corresponding terminal alkene (6-methyl-1-heptene). This anti-Markovnikov addition ensures the hydroxyl group is placed at the terminal carbon.

Protocol: Hydroboration-Oxidation of 6-Methyl-1-heptene

  • Reaction Setup : Under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methyl-1-heptene in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and condenser.

  • Hydroboration : Cool the solution to 0°C in an ice bath. Add borane-THF complex (BH₃·THF) dropwise via the dropping funnel. The causality here is critical: the borane adds across the double bond, with the boron atom adding to the less sterically hindered terminal carbon.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 1-2 hours. Progress can be monitored by thin-layer chromatography (TLC) or GC analysis of an aliquot.

  • Oxidation : Cool the mixture back to 0°C. Cautiously add a solution of aqueous sodium hydroxide (NaOH), followed by the slow, dropwise addition of hydrogen peroxide (H₂O₂). This step replaces the boron atom with a hydroxyl group, yielding the primary alcohol with retention of stereochemistry.

  • Workup : After the oxidation is complete, separate the organic layer. Wash the organic layer sequentially with water and brine to remove inorganic byproducts.

  • Purification : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude alcohol is then purified by fractional distillation under reduced pressure to obtain pure this compound. The reduced pressure is necessary to prevent decomposition at the normal boiling point.

G cluster_synthesis Synthesis cluster_purification Purification start 6-Methyl-1-heptene in Anhydrous THF hydro Hydroboration (BH3-THF, 0°C -> RT) start->hydro Anti-Markovnikov Addition oxid Oxidation (NaOH, H2O2, 0°C) hydro->oxid Borane Intermediate workup Aqueous Workup (Extraction) oxid->workup Crude Product dry Drying (e.g., MgSO4) workup->dry distill Fractional Distillation (Reduced Pressure) dry->distill final Pure this compound distill->final

Caption: Synthesis and Purification Workflow for this compound.

Analytical Workflow: Purity Assessment by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for assessing the purity and confirming the identity of a volatile compound like this compound.

Protocol: GC-MS Analysis

  • Sample Preparation : Prepare a dilute solution of the purified this compound (~1 mg/mL) in a high-purity volatile solvent such as dichloromethane or hexane.

  • Instrument Setup : Use a GC equipped with a nonpolar capillary column (e.g., DB-5ms or HP-5ms), which separates compounds based on boiling point. Set the injector temperature to ~250°C and the transfer line to ~280°C.

  • GC Oven Program : Program the oven temperature to ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) at a rate of 10-15°C/min. This ensures separation of any residual starting material, solvents, or byproducts from the main product peak.

  • Injection : Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet.

  • Data Acquisition : The separated compounds elute from the column and enter the mass spectrometer, which is typically operated in Electron Ionization (EI) mode. Acquire mass spectra across a range of m/z 40-400.

  • Data Analysis :

    • Purity : Integrate the area of the peak corresponding to this compound and compare it to the total area of all peaks in the chromatogram to determine percentage purity.

    • Identity : Compare the acquired mass spectrum of the main peak to a reference library (e.g., NIST, Wiley). A high match factor confirms the compound's identity.[3]

G cluster_output Outputs prep 1. Sample Preparation (Dilute in Solvent) inject 2. GC Injection (1 µL) prep->inject sep 3. GC Separation (Capillary Column, Temp Ramp) inject->sep ion 4. Ionization (EI) sep->ion detect 5. Mass Detection (Quadrupole Analyzer) ion->detect data 6. Data Analysis detect->data chrom Chromatogram (Purity Assessment) data->chrom spec Mass Spectrum (Identity Confirmation) data->spec

Caption: Standard Workflow for GC-MS Analysis.

Safety and Handling

As a chemical entity, this compound requires appropriate handling procedures to ensure laboratory safety.

  • Hazards : It is classified as an irritant to the eyes, skin, and respiratory system.[2][11] It is also a combustible liquid with a flash point above 70°C.[1][6]

  • Personal Protective Equipment (PPE) : Always wear safety glasses or goggles, nitrile gloves, and a lab coat when handling.[1][11]

  • Handling : Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[1][12] Keep away from open flames, sparks, and other ignition sources.[12][13]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[2][7][12]

Conclusion

This compound possesses a well-defined set of physical properties derived from its branched primary alcohol structure. Its moderate polarity, lipophilicity, and specific thermal characteristics are critical to its function as a solvent, fragrance component, and synthetic building block. The analytical and synthetic protocols outlined in this guide represent standard, validated methodologies that ensure the reliable use and characterization of this compound. A thorough understanding of these properties is essential for its effective and safe application in research and development.

References

A Comprehensive Technical Guide to 6-Methyl-1-heptanol for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of 6-Methyl-1-heptanol, a primary alcohol with significant applications as a chemical intermediate and fragrance component. Designed for researchers, chemists, and drug development professionals, this document elucidates the compound's core physicochemical properties, synthesis methodologies, key applications, and essential safety protocols, grounding all claims in authoritative scientific data.

Core Molecular and Physical Properties

This compound, also known as 6-methylheptan-1-ol, is an eight-carbon aliphatic alcohol.[][2] Its structure consists of a heptane backbone with a methyl group at the sixth carbon and a terminal hydroxyl group, classifying it as a primary alcohol.[2][3] This structure dictates its physical properties, such as its moderate polarity, low water solubility, and characteristic mild odor.[3][4]

Key Identifiers and Molecular Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design and material specification.

PropertyValueSource(s)
Molecular Formula C₈H₁₈O[][5][6][7]
Molecular Weight 130.23 g/mol [][4][6][8]
IUPAC Name 6-methylheptan-1-ol[][3]
CAS Registry Number 1653-40-3[5][6][7]
SMILES CC(C)CCCCCO[][3]
InChIKey BWDBEAQIHAEVLV-UHFFFAOYSA-N[][5][7]
Molecular Structure Visualization

The branched-chain structure of this compound is a key determinant of its physical properties, including its boiling point and viscosity, compared to its straight-chain isomer, 1-octanol.

Caption: Molecular structure of this compound (C₈H₁₈O).

Physicochemical Properties
PropertyValueSource(s)
Appearance Clear, colorless liquid[3][4]
Odor Faint, pleasant, mild[3][4]
Boiling Point ~188 °C (367 °F) at 760 mmHg[3]
Flash Point ~82 °C (180 °F) (Open cup)[3][4]
Density 0.817 - 0.832 g/cm³ at 20-25°C[3][9][10]
Solubility in Water 640 mg/L at 25 °C (poorly soluble)[3]
Solubility in Organic Solvents Soluble in ethanol and ether[3]
Refractive Index ~1.425 at 25 °C[4]
Vapor Density 4.5 (Air = 1)[3]

Synthesis and Manufacturing Insights

The synthesis of this compound is typically achieved through established organic chemistry pathways. The choice of method often depends on the desired purity, scale, and economic viability.

Key Synthesis Routes:

  • Reduction of 6-Methylheptanoic Acid: This is a classic and reliable laboratory-scale method. The corresponding carboxylic acid is reduced to the primary alcohol.[3] The choice of reducing agent is critical; powerful hydrides like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder agents like sodium borohydride are generally ineffective at reducing carboxylic acids.

  • Hydroformylation of Olefins: On an industrial scale, the hydroformylation (or "oxo process") of branched heptenes is a common route.[3] This involves reacting the olefin with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst (often cobalt or rhodium-based) to form an aldehyde, which is subsequently hydrogenated to the alcohol. This process allows for the large-scale, cost-effective production of various isomeric octanols.

  • Grignard Reaction: A Grignard reagent, such as 5-methylhexylmagnesium bromide, can be reacted with formaldehyde to yield this compound.[3] While effective, this method is often reserved for smaller-scale syntheses due to the cost and handling requirements of organometallic reagents.

Illustrative Synthesis Workflow: Reduction of Carboxylic Acid

The following diagram illustrates the straightforward reduction of 6-methylheptanoic acid, a fundamental transformation in organic synthesis.

reactant 6-Methylheptanoic Acid reagent 1. LiAlH₄ in THF 2. H₃O⁺ Workup reactant->reagent Reduction product This compound reagent->product

Caption: Workflow for the synthesis of this compound via reduction.

Applications in Scientific and Industrial Contexts

While not a common active pharmaceutical ingredient, this compound serves as a valuable building block and functional material in several fields.

  • Chemical Intermediate: Its primary industrial application is as a precursor in the synthesis of other compounds.[3] It is used to produce plasticizers, such as phthalates, and surfactants. The branched structure of the alcohol influences the properties (e.g., flexibility, viscosity) of the resulting esters.

  • Fragrance and Flavor Industry: Due to its mild, pleasant odor, it is utilized as a scent component in various consumer products.[2][3]

  • Solvent: Its moderate polarity and liquid state at room temperature make it a suitable solvent for certain chemical processes.[3]

  • Natural Occurrence and Research: this compound has been identified as a minor component in natural substances, including castoreum (a secretion from beavers) and tobacco leaves.[3][11] This natural presence suggests potential, though largely unexplored, roles in chemical ecology and plant biology that could be avenues for future research.[3]

Experimental Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Verifying the purity of this compound is critical for any research or development application. GC-MS is the definitive method for this, providing both separation of volatile components and their structural identification.

Objective: To determine the purity of a this compound sample and identify any potential impurities.

Methodology:

  • Sample Preparation:

    • Prepare a 1000 ppm stock solution by dissolving 10 mg of the this compound sample in 10 mL of a high-purity solvent like dichloromethane or hexane.

    • Vortex the solution for 30 seconds to ensure complete dissolution.

    • Transfer 1 mL of the stock solution into a 2 mL GC vial.

  • Instrumentation (Typical Parameters):

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column. The non-polar stationary phase separates compounds primarily based on boiling point.

    • Inlet: Split/Splitless, operated in split mode (e.g., 50:1 ratio) at 250°C. A high split ratio prevents column overloading.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • MS Parameters:

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 35-350 m/z.

  • Data Analysis and Interpretation:

    • The retention time of the major peak should correspond to that of a certified this compound standard.

    • The mass spectrum of the major peak should be compared against a reference library (e.g., NIST). The spectrum should exhibit a characteristic fragmentation pattern, including the molecular ion peak (if visible) and other key fragments.

    • Purity is calculated based on the peak area percentage: (Area of this compound Peak / Total Area of All Peaks) * 100%.

    • Identify any impurity peaks by analyzing their mass spectra against the library. Common impurities may include isomers or residual starting materials from synthesis.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

GHS Hazard Identification:

  • Physical Hazard: Combustible liquid (H227).

  • Health Hazards:

    • Causes serious eye irritation (H319).[12]

    • May cause skin irritation (H315).[2][12]

    • May cause respiratory irritation (H335).[2][12]

    • Harmful if swallowed, inhaled, or in contact with skin.[12]

Recommended Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, nitrile gloves, and a lab coat.[12][13]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[13] Keep away from heat, sparks, open flames, and other ignition sources.[13][14] Use non-sparking tools when handling large quantities.[13][14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep away from incompatible materials.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[13][14]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water and soap.[13]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[15]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[13]

References

An In-Depth Technical Guide to 6-Methyl-1-heptanol: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 6-Methyl-1-heptanol, a branched-chain primary alcohol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical and physical properties, detailed synthetic and purification protocols, and thorough spectroscopic analysis. Furthermore, it explores the current understanding of its biological significance and potential applications.

Molecular Structure and Physicochemical Properties

This compound is a primary alcohol with the chemical formula C8H18O.[1][2][] Its structure consists of a seven-carbon heptane backbone with a methyl group at the sixth position and a hydroxyl group at the first position.[1][4] This structure imparts specific physical and chemical characteristics that differentiate it from its isomers and other aliphatic alcohols.

Key Identifiers and Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1.

PropertyValueSource(s)
IUPAC Name 6-methylheptan-1-ol[1][]
CAS Number 1653-40-3[2]
Molecular Formula C8H18O[1][2][]
Molecular Weight 130.23 g/mol [1]
Appearance Clear, colorless liquid with a faint, pleasant odor[1]
Boiling Point 187-188 °C (367-368 °F) at 760 mmHg[1]
Density ~0.8175 - 0.832 g/cm³ at 20-25 °C[1]
Solubility Insoluble in water; soluble in ethanol and ether[1]
Flash Point ~82 °C (180 °F) (Open cup)[1]

Synthesis and Purification of this compound

Several synthetic routes are viable for the preparation of this compound, including the Grignard reaction, reduction of 6-methylheptanoic acid, and hydroformylation of appropriate olefins.[1] The selection of a particular method depends on factors such as starting material availability, desired scale, and stereochemical considerations.

Synthesis via Grignard Reaction

The Grignard reaction offers a versatile method for constructing the carbon skeleton and introducing the hydroxyl group. A plausible approach involves the reaction of 5-methylhexylmagnesium bromide with formaldehyde.

Protocol 1: Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • 1-bromo-5-methylhexane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Formaldehyde (paraformaldehyde can be depolymerized)

  • Hydrochloric acid (aqueous solution)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (for initiation)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.2 eq.).

    • Add a small crystal of iodine and enough anhydrous diethyl ether to cover the magnesium.

    • Add a small portion of 1-bromo-5-methylhexane (1.0 eq.) dissolved in anhydrous diethyl ether to the dropping funnel. Add a few drops to the magnesium to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling.

    • Once initiated, add the remaining 1-bromo-5-methylhexane solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Formaldehyde:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Slowly introduce gaseous formaldehyde (generated by heating paraformaldehyde) into the stirred Grignard solution. Alternatively, a solution of formaldehyde in an anhydrous solvent can be added dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure.

    • The crude this compound can be purified by fractional distillation under reduced pressure.

Grignard_Synthesis 1-bromo-5-methylhexane 1-bromo-5-methylhexane Grignard_reagent 5-methylhexyl- magnesium bromide 1-bromo-5-methylhexane->Grignard_reagent  + Mg (anhydrous ether) Mg Mg Mg->Grignard_reagent Intermediate_alkoxide Intermediate alkoxide Grignard_reagent->Intermediate_alkoxide  + Formaldehyde Formaldehyde Formaldehyde Formaldehyde->Intermediate_alkoxide This compound This compound Intermediate_alkoxide->this compound  + H₃O⁺ (work-up)

Caption: Grignard synthesis of this compound.

Synthesis via Reduction of 6-Methylheptanoic Acid

The reduction of the corresponding carboxylic acid, 6-methylheptanoic acid, provides a direct route to this compound. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation.

Protocol 2: Reduction of 6-Methylheptanoic Acid

Materials:

  • 6-methylheptanoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Aqueous sodium hydroxide solution

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, prepare a suspension of LiAlH₄ (1.1 eq.) in anhydrous diethyl ether under an inert atmosphere (e.g., argon).

    • Cool the suspension to 0 °C in an ice bath.

  • Reaction:

    • Dissolve 6-methylheptanoic acid (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or GC).

  • Quenching and Work-up:

    • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. This should result in the formation of a granular precipitate.

    • Filter the precipitate and wash it thoroughly with diethyl ether.

    • Combine the organic filtrates.

  • Purification:

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude this compound by fractional distillation.

Reduction_Synthesis 6-methylheptanoic_acid 6-Methylheptanoic acid This compound This compound 6-methylheptanoic_acid->this compound  Reduction LiAlH4 1. LiAlH₄, Et₂O 2. H₂O LiAlH4->this compound

Caption: Reduction of 6-methylheptanoic acid to this compound.

Spectroscopic Characterization

A thorough structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted for this compound, based on derivative data and general principles):

  • ~3.6 ppm (t, 2H): Protons on the carbon bearing the hydroxyl group (-CH₂OH).

  • ~1.5 ppm (m, 1H): Methine proton at the 6-position (-CH(CH₃)₂).

  • ~1.2-1.4 ppm (m, 8H): Methylene protons of the heptane chain.

  • ~0.85 ppm (d, 6H): Protons of the two methyl groups at the 6-position.

¹³C NMR (Predicted for this compound, based on derivative data and general principles):

  • ~63 ppm: Carbon attached to the hydroxyl group (-CH₂OH).

  • ~39 ppm: Methylene carbon adjacent to the isopropyl group (C5).

  • ~28-33 ppm: Other methylene carbons in the chain.

  • ~28 ppm: Methine carbon at the 6-position.

  • ~22.5 ppm: Carbons of the two methyl groups at the 6-position.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available from the NIST WebBook.[6] The fragmentation pattern is characteristic of a primary alcohol.

Key Fragmentation Peaks (m/z):

  • M+ (130): Molecular ion peak, may be weak or absent.

  • M-18 (112): Loss of a water molecule.

  • Alpha-cleavage: The most significant fragmentation for primary alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. This would result in a prominent peak at m/z 31, corresponding to the [CH₂OH]⁺ fragment.

  • Other fragments corresponding to the loss of alkyl radicals from the molecular ion.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound is also available from the NIST database.[2]

Characteristic IR Absorption Bands:

  • Broad, strong absorption around 3300-3400 cm⁻¹: Characteristic of the O-H stretching vibration of the hydroxyl group.

  • Strong absorptions in the 2850-2960 cm⁻¹ region: Due to C-H stretching vibrations of the alkyl chain.

  • Absorption around 1050-1075 cm⁻¹: Corresponding to the C-O stretching vibration of a primary alcohol.

Biological Activity and Applications

The biological role and specific applications of this compound are not extensively documented in dedicated studies. However, its classification and occurrence provide insights into its potential significance.

Known and Potential Biological Roles

This compound is recognized as a mammalian metabolite.[4] It has also been identified as a minor component in castoreum, a secretion from beavers, suggesting a possible role in chemical communication.[1] Additionally, its presence has been detected in tobacco leaves.[1]

Branched-chain higher alcohols, in general, are being investigated as alternative biofuels due to their higher energy density and lower hygroscopicity compared to ethanol.

Applications in Research and Industry

Currently, the primary applications of this compound are in the following areas:

  • Fragrance and Flavor Industry: It is used as a scent component and a flavoring agent.[1]

  • Chemical Intermediate: It serves as a precursor in the synthesis of other chemical compounds, such as surfactants and plasticizers.[1]

  • Solvent: Its moderate polarity makes it a useful solvent in certain chemical processes.[1]

While its direct application in drug development is not well-documented, its structure as a branched-chain alcohol could make it a relevant building block or starting material in the synthesis of more complex pharmaceutical compounds.

Safety and Handling

This compound is considered an irritant.[7] Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and a lab coat.

  • Ventilation: Work in a well-ventilated area to avoid inhalation of vapors.

  • Flammability: It is a flammable liquid, so ignition sources should be avoided.

Conclusion

This compound is a primary alcohol with well-defined physicochemical properties. Its synthesis can be achieved through established organic chemistry methodologies, such as the Grignard reaction and the reduction of carboxylic acids. Spectroscopic techniques provide a clear means of its structural characterization. While its biological role is not yet fully elucidated, its presence in natural sources and its classification as a mammalian metabolite suggest areas for future research. Its current applications are primarily in the fragrance, flavor, and chemical industries, with potential as a building block in organic synthesis for various fields, including drug discovery.

References

The Natural Presence of 6-Methyl-1-heptanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical overview of the natural occurrence, biosynthesis, ecological significance, and analytical methodologies for 6-Methyl-1-heptanol. It is intended for researchers, scientists, and professionals in drug development and chemical ecology who are interested in this naturally occurring branched-chain alcohol.

Introduction

This compound is a primary alcohol with the chemical formula C₈H₁₈O.[1] It is a volatile organic compound (VOC) characterized by a heptane backbone with a methyl group at the sixth carbon and a hydroxyl group at the first carbon.[1] While its commercial applications include use as a fragrance and flavoring agent, its presence in various natural sources points to significant, though not fully elucidated, biological roles.[1][2] This guide aims to consolidate the current knowledge on the natural occurrence of this compound and provide a framework for its further investigation.

Natural Occurrence of this compound

This compound has been identified in a diverse range of organisms, from mammals to plants. Its presence as a minor component in complex volatile mixtures suggests it may play a role in chemical communication and other biological processes.

Table 1: Documented Natural Sources of this compound
KingdomSpecies/SourceCommon NameReference(s)
AnimaliaCastor fiber/canadensisBeaver (Castoreum)[1][3]
PlantaeNicotiana tabacumTobacco[3]
PlantaeHumulus lupulusHops
PlantaeZanthoxylum schinifoliumPrickly Ash
AnimaliaSergia lucensSakura shrimp
AnimaliaMammalian metaboliteVarious[2]

The identification of this compound in castoreum, a secretion from beavers, suggests a potential role in chemical signaling within the species.[1] In plants like tobacco and hops, its presence contributes to the overall volatile profile, which can be involved in attracting pollinators or deterring herbivores.

Biosynthesis of this compound: A Hypothetical Pathway

The precise biosynthetic pathway of this compound has not been explicitly elucidated in the literature. However, based on the known biosynthesis of other branched-chain alcohols in plants and microorganisms, a plausible pathway can be proposed. This pathway is likely derived from the metabolism of branched-chain amino acids, such as leucine.

The biosynthesis of fatty alcohols in living organisms is closely linked to the production of fatty acids.[4] In many bacteria, odd-chain and branched fatty acids can be synthesized using starter units derived from amino acids like valine and isoleucine.[4] This provides a strong basis for the proposed pathway of this compound. The general scheme involves the reduction of a fatty acyl-CoA or acyl-ACP to the corresponding alcohol.[5]

Below is a hypothetical biosynthetic pathway for this compound, starting from isovaleryl-CoA, a catabolic product of leucine.

Biosynthesis_of_6_Methyl_1_heptanol cluster_0 Leucine Catabolism cluster_1 Chain Elongation (Fatty Acid Synthase-like activity) cluster_2 Reduction to Alcohol Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Transaminase Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Dehydrogenase C6_intermediate β-Ketoacyl-ACP Isovaleryl_CoA->C6_intermediate Condensation Malonyl_CoA_1 Malonyl-CoA Malonyl_CoA_1->C6_intermediate C6_alcohol_precursor 6-Methylheptanoyl-CoA C6_intermediate->C6_alcohol_precursor Reduction, Dehydration, Reduction (x2 cycles) Methylheptanal 6-Methylheptanal C6_alcohol_precursor->Methylheptanal Fatty Acyl-CoA Reductase Malonyl_CoA_2 Malonyl-CoA Malonyl_CoA_2->C6_alcohol_precursor Heptanol This compound Methylheptanal->Heptanol Alcohol Dehydrogenase

Caption: Hypothetical biosynthetic pathway of this compound.

This proposed pathway begins with the catabolism of the amino acid leucine to isovaleryl-CoA. Through a series of condensation and reduction reactions, analogous to fatty acid synthesis, the carbon chain is elongated. The final steps involve the reduction of the resulting acyl-CoA to an aldehyde and then to the final alcohol, this compound.

Ecological Significance

The role of volatile organic compounds in chemical ecology is well-established, serving as crucial signals in interactions between organisms.[6] While direct research on the ecological function of this compound is limited, its structural similarity to known semiochemicals provides a basis for inferring its potential roles.

Branched-chain alcohols are known to function as pheromones in various insect species, mediating behaviors such as mating and aggregation.[7] For instance, isomers of methylheptanol have been investigated as potential insect attractants. Given that insects possess highly sensitive olfactory systems for detecting and discriminating among a wide array of volatile compounds, it is plausible that this compound could act as a semiochemical.[8]

In mammals, the presence of this compound in beaver castoreum suggests a role in territorial marking or other forms of social communication.[1] In plants, volatile alcohols can be part of a complex blend of compounds released to attract pollinators or as a defense mechanism against herbivores.

Analytical Methodologies for the Identification and Quantification of this compound

The analysis of volatile organic compounds like this compound from natural matrices requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the identification and quantification of such compounds.[9]

Sample Preparation and Extraction

The choice of extraction method is critical and depends on the sample matrix. For the analysis of volatiles from biological tissues (e.g., plant leaves, animal secretions), headspace solid-phase microextraction (SPME) is a highly effective and minimally invasive technique.

Protocol: Headspace Solid-Phase Microextraction (SPME)

  • Sample Preparation: Place a known amount of the homogenized biological sample into a headspace vial.

  • Internal Standard: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but not present in the sample).

  • Incubation: Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.

  • Extraction: Expose a SPME fiber with a suitable coating (e.g., polydimethylsiloxane/divinylbenzene) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • Desorption: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides both chromatographic separation and mass spectral data for confident identification and quantification.

Protocol: GC-MS Analysis

  • Gas Chromatograph:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 5°C/min to 200°C.

      • Ramp: 20°C/min to 280°C, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization: Electron ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Mode: Full scan for identification.

    • Selected Ion Monitoring (SIM) Mode: For targeted quantification to enhance sensitivity and selectivity.

Data Analysis:

  • Identification: Compare the retention time and mass spectrum of the analyte with that of an authentic standard of this compound. The mass spectrum can also be compared against a spectral library (e.g., NIST).

  • Quantification: Construct a calibration curve using a series of standard solutions of this compound with the internal standard. The concentration of this compound in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis cluster_3 Data Processing Sample Natural Matrix (e.g., plant tissue, animal secretion) Homogenization Homogenization Sample->Homogenization Vial Headspace Vial with Internal Standard Homogenization->Vial Incubation Incubation and Equilibration Vial->Incubation SPME Headspace SPME Incubation->SPME GCMS GC-MS Analysis (Desorption, Separation, Detection) SPME->GCMS Data Data Acquisition (Retention Time, Mass Spectrum) GCMS->Data Identification Identification (vs. Standard and Library) Data->Identification Quantification Quantification (Calibration Curve) Data->Quantification

Caption: A generalized experimental workflow for the analysis of this compound.

Conclusion

This compound is a naturally occurring volatile compound found across different biological kingdoms. While its specific biological functions are yet to be fully understood, its presence in sources known for chemical signaling suggests a role in ecological interactions. The proposed biosynthetic pathway, rooted in branched-chain amino acid metabolism, provides a logical framework for further investigation into its formation in various organisms. The analytical methods detailed in this guide offer a robust approach for the reliable identification and quantification of this compound from complex natural matrices. Further research into this compound is warranted to uncover its full range of biological activities and potential applications.

References

Spectroscopic Profile of 6-Methyl-1-heptanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 6-Methyl-1-heptanol (CAS No: 1653-40-3), a C8 branched-chain primary alcohol.[1][2][3] Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document offers an in-depth examination of the Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data of this compound. The guide emphasizes not only the presentation of raw spectral data but also the underlying principles of spectroscopic analysis and the causal relationships behind experimental choices and observed spectral features. This self-validating approach, grounded in established spectroscopic principles and supported by authoritative references, ensures a trustworthy and expert-driven resource for the scientific community.

Introduction: The Molecular Blueprint of this compound

This compound is a valuable organic compound utilized in various chemical syntheses, including the production of esters and other derivatives. Its structural characterization is paramount for ensuring purity, verifying reaction outcomes, and understanding its chemical behavior. Spectroscopic techniques provide a powerful, non-destructive suite of tools to elucidate the molecular structure of compounds like this compound. Each technique probes different aspects of the molecule's constitution, and together, they offer a detailed and confirmatory structural analysis. This guide will dissect the spectroscopic signature of this compound, providing both the "what" and the "why" behind its spectral data.

Below is a diagram of the molecular structure of this compound.

G cluster_0 Molecular Ion (m/z 130) cluster_1 Loss of H₂O (m/z 112) cluster_2 Base Peak (m/z 43) M [CH3CH(CH3)CH2CH2CH2CH2CH2OH]⁺• M_18 [C8H16]⁺• M->M_18 - H₂O m43 [CH(CH3)2]⁺ M->m43 Fragmentation

References

The Solubility Profile of 6-Methyl-1-heptanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of the solubility characteristics of 6-methyl-1-heptanol, a branched-chain primary alcohol with significant applications as a solvent, chemical intermediate, and fragrance component.[1] Intended for researchers, scientists, and professionals in drug development and chemical manufacturing, this document synthesizes theoretical principles with practical experimental methodologies to offer a comprehensive understanding of its behavior in various solvent systems.

Introduction to this compound and the Principles of Solubility

This compound (C₈H₁₈O) is a clear, colorless liquid with a characteristic mild odor.[1][2] Its molecular structure, featuring a seven-carbon chain with a methyl group at the sixth position and a terminal hydroxyl group, dictates its solubility behavior.[1] The fundamental principle governing solubility is "like dissolves like," which relates to the polarity of the solute and solvent molecules.

The solubility of an alcohol is determined by a balance between two opposing structural features:

  • The Hydrophilic Hydroxyl (-OH) Group: This polar functional group is capable of forming strong hydrogen bonds with other polar molecules, such as water. This interaction promotes solubility in polar solvents.

  • The Lipophilic/Hydrophobic Hydrocarbon Chain: The nonpolar alkyl chain interacts with other nonpolar molecules via weaker van der Waals forces. As the length of this chain increases, the nonpolar character of the molecule dominates, leading to decreased solubility in polar solvents and increased solubility in nonpolar solvents.[3]

In this compound, the eight-carbon chain significantly influences its solubility, making it largely insoluble in water but readily soluble in many organic solvents.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application.

PropertyValueSource
Molecular Formula C₈H₁₈O[1][4]
Molecular Weight 130.23 g/mol [1][4]
Appearance Clear, colorless liquid[2][5]
Boiling Point 187-189 °C[5]
Density ~0.818 g/mL[6]
Water Solubility 647 mg/L at 25 °C (Poorly soluble)[5]

Solubility Profile of this compound in Various Solvents

The solubility of this compound has been determined in a range of solvents, categorized by their polarity and protic nature.

SolventSolvent TypeSolubilitySource/Rationale
Water (H₂O) Polar ProticPoorly Soluble[5]
Methanol (CH₃OH) Polar ProticSlightly Soluble[1]
Ethanol (C₂H₅OH) Polar ProticSoluble[5]
Chloroform (CHCl₃) Polar AproticSoluble[1]
Acetonitrile (CH₃CN) Polar AproticSlightly Soluble[1]
Dimethyl Sulfoxide (DMSO) Polar AproticLikely SolubleInferred from its properties as a strong organic solvent.
Acetone (C₃H₆O) Polar AproticLikely SolubleInferred from its polarity and common use as an organic solvent.
Hexane (C₆H₁₄) NonpolarMiscibleInferred from the miscibility of its isomer, 1-octanol, with heptane.[7]
Toluene (C₇H₈) NonpolarMiscibleInferred from the miscibility of its isomer, 1-octanol, with heptane.[7]
Ether (diethyl ether) NonpolarSoluble[5]

Theoretical Framework: Intermolecular Interactions

The solubility of this compound in different solvents can be explained by the nature of the intermolecular forces between the solute and solvent molecules.

Caption: Intermolecular forces governing the solubility of this compound.

Experimental Determination of Solubility: A Validated Protocol

For instances where solubility data is unavailable or requires verification, a robust experimental protocol is necessary. The following method is a synthesis of established laboratory practices for determining the solubility of a liquid in a liquid solvent.

Principle

This protocol is based on the isothermal titration method, where a known volume of solvent is incrementally added to a known mass of the solute (this compound) at a constant temperature until complete dissolution is observed. The point of complete dissolution is often determined visually.

Materials and Equipment
  • This compound (solute)

  • Solvent of interest

  • Analytical balance (± 0.1 mg)

  • Calibrated positive displacement micropipettes or burettes

  • Thermostatically controlled water bath or heating block

  • Vortex mixer

  • Glass vials or test tubes with secure caps

Step-by-Step Protocol
  • Preparation:

    • Ensure all glassware is clean and dry to prevent contamination.

    • Equilibrate the solute, solvent, and equipment to the desired experimental temperature in the water bath or heating block.

  • Sample Preparation:

    • Accurately weigh a precise amount of this compound (e.g., 100 mg) into a glass vial. Record the mass.

  • Titration:

    • Add a small, known volume of the solvent (e.g., 0.1 mL) to the vial containing the solute.

    • Securely cap the vial and vortex for 1-2 minutes to ensure thorough mixing.

    • Visually inspect the solution for any signs of undissolved solute (e.g., cloudiness, separate phase).

  • Incremental Addition:

    • If the solute is not fully dissolved, continue adding small, known increments of the solvent, vortexing after each addition.

    • Carefully record the total volume of solvent added at each step.

  • Endpoint Determination:

    • The endpoint is reached when the solution becomes clear and homogenous, with no visible undissolved droplets of this compound, even after standing for a few minutes.

  • Calculation:

    • Calculate the solubility using the following formula:

      • Solubility ( g/100 mL) = (Mass of solute (g) / Total volume of solvent (mL)) x 100

  • Validation and Replication:

    • Repeat the experiment at least three times to ensure the reproducibility of the results.

    • Report the average solubility and the standard deviation.

Solubility_Determination_Workflow Start Start: Equilibrate Materials Weigh Weigh Solute Start->Weigh Add_Solvent Add Solvent Increment Weigh->Add_Solvent Mix Vortex and Observe Add_Solvent->Mix Dissolved Fully Dissolved? Mix->Dissolved Dissolved->Add_Solvent No Record Record Total Volume Dissolved->Record Yes Calculate Calculate Solubility Record->Calculate End End Calculate->End

Caption: Workflow for the experimental determination of solubility.

Conclusion

This compound exhibits a solubility profile characteristic of a medium-chain alcohol, with poor solubility in water and good solubility in a range of organic solvents. This behavior is a direct consequence of its molecular structure, where the nonpolar nature of the eight-carbon chain dominates the hydrophilic character of the terminal hydroxyl group. The provided experimental protocol offers a reliable method for quantitatively determining its solubility in various solvents, enabling its effective use in diverse research, development, and industrial applications.

References

boiling and melting point of 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 6-Methyl-1-heptanol: Boiling and Melting Point Analysis

Introduction to this compound

This compound, also known as isooctyl alcohol, is a primary alcohol characterized by a heptane backbone with a methyl group at the sixth carbon and a hydroxyl group at the first carbon position.[1][2] Its molecular formula is C₈H₁₈O, and it has a molecular weight of approximately 130.23 g/mol .[1][2][3] As an aliphatic alcohol, its physical properties are dictated by the interplay of its hydroxyl functional group and its branched alkyl chain.

A thorough understanding of its fundamental thermophysical properties, specifically the boiling and melting points, is critical for professionals in research and drug development. These parameters are not mere data points; they govern the substance's behavior under various conditions, directly influencing its application in purification processes like distillation, its efficacy as a solvent, and its stability in chemical formulations. This guide provides a detailed examination of the molecular factors influencing these properties and outlines rigorous protocols for their experimental determination.

Molecular Structure and Its Influence on Physical Properties

The physical characteristics of this compound are a direct consequence of its molecular structure and the resulting intermolecular forces.

  • Hydrogen Bonding: The presence of the terminal hydroxyl (-OH) group is the most significant structural feature. It allows this compound molecules to act as both hydrogen bond donors and acceptors. This strong intermolecular force requires substantial energy to overcome, leading to a significantly higher boiling point compared to alkanes or ethers of similar molecular weight.

  • Van der Waals Forces: The C₈ alkyl chain contributes to London dispersion forces, a type of van der Waals force. The strength of these forces is proportional to the surface area of the molecule.

  • Effect of Branching: The methyl group at the 6-position introduces branching. Compared to its straight-chain isomer, 1-octanol, this branching reduces the effective surface area available for intermolecular contact. This disruption slightly weakens the van der Waals forces, which typically results in a lower boiling point than the straight-chain equivalent. However, the dominant force remains hydrogen bonding. The branching can also disrupt efficient crystal lattice formation, often leading to a significantly lower melting point.

G cluster_0 Molecule A: this compound cluster_1 Molecule B: this compound cluster_2 Intermolecular Forces A CH₃-CH(CH₃)-(CH₂)₄-CH₂-O-H HB Hydrogen Bond (Strong) A->HB δ- VdW Van der Waals Forces (Weaker, Branched) A->VdW B H-O-CH₂-(CH₂)₄-CH(CH₃)-CH₃ B->VdW HB->B δ+ G start Start setup Assemble Distillation Apparatus Position Thermometer Correctly start->setup prepare Add this compound Add Boiling Chips setup->prepare heat Apply Gentle, Controlled Heat Monitor for First Vapor Condensation prepare->heat observe Record Temperature at First Distillate Observe for Stable Temperature Plateau heat->observe record Record Stable Boiling Temperature Record Ambient Pressure observe->record end End record->end G start Start: Solid Sample step1 Freeze and powder the This compound sample start->step1 step2 Pack sample into a capillary tube (2-3 mm) step1->step2 step3 Place in low-temperature melting point apparatus step2->step3 step4 Warm slowly (1-2 °C / minute) step3->step4 step5 Observe and Record T1 (First liquid appears) step4->step5 step6 Observe and Record T2 (All solid melts) step5->step6 end Result: Melting Range (T1-T2) step6->end

References

An In-depth Technical Guide to the Safety and Hazards of 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methyl-1-heptanol (CAS No. 1653-40-3) is a primary alcohol characterized by a heptane backbone with a methyl group at the sixth position and a hydroxyl group at the first carbon.[1] As a member of the aliphatic alcohols, it finds utility in various research and industrial applications, including as a fragrance component, flavoring agent, solvent, and a chemical intermediate in the synthesis of other compounds such as surfactants and plasticizers.[1] A thorough understanding of its safety profile and potential hazards is paramount for professionals in research, development, and manufacturing to ensure safe handling and mitigate risks. This guide provides a comprehensive overview of the safety and hazard information for this compound, grounded in available scientific data and established safety protocols.

Physicochemical Properties

The physical and chemical properties of a substance are fundamental to understanding its behavior and potential hazards. This compound is a clear, colorless liquid with a mild, pleasant odor.[1][2] Key physicochemical data are summarized in the table below.

PropertyValueSource
Molecular Formula C8H18O[2][3][4]
Molecular Weight 130.23 g/mol [2][3][4]
Appearance Clear, colorless liquid[1][2]
Odor Mild, pleasant[1][2]
Boiling Point 187-189 °C @ 760 mmHg[5]
Melting Point -106 °C[4]
Flash Point ~71.1 °C (160 °F) (Closed Cup)[5]
Density 0.8175 - 0.818 g/mL[4]
Vapor Pressure 0.284 mmHg @ 25 °C (estimated)[5]
Vapor Density 4.5 (Air = 1)[1]
Solubility Soluble in alcohol; Water solubility: 647 mg/L @ 25 °C[5]
logP (o/w) 2.721 (estimated)[4][5]

The relatively high flash point suggests that while it is a combustible liquid, it is not as easily ignited as more volatile alcohols. Its low water solubility and a logP value greater than 1 indicate a potential for bioaccumulation. The vapor density being significantly heavier than air is a critical consideration for ventilation, as vapors can accumulate in low-lying areas, creating a potential inhalation and fire hazard.[1][2]

Hazard Identification and Classification

Based on available data, this compound is classified as an irritant. The Globally Harmonized System (GHS) classification and associated hazard statements are crucial for communicating its potential dangers.

GHS_Classification cluster_GHS GHS Hazard Classification for this compound This compound This compound GHS07 < GHS07: Exclamation Mark > This compound->GHS07 classified as Hazards H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation GHS07->Hazards indicates

Caption: GHS Pictogram and Hazard Statements for this compound.

The primary hazards associated with this compound are:

  • Skin Irritation (H315): Direct contact with the skin can cause irritation.[4] Studies on similar fatty alcohols have shown that they can cause erythema and increase transepidermal water loss, indicating skin barrier disruption.[6][7]

  • Serious Eye Irritation (H319): Contact with the eyes can cause serious irritation.[4] The irritant nature of alcohols on mucous membranes is a well-established toxicological principle.

  • Respiratory Irritation (H335): Inhalation of vapors or mists may cause irritation to the respiratory tract.[4] Due to its vapor density being heavier than air, vapors can accumulate in poorly ventilated areas, increasing the risk of inhalation exposure.[1]

  • Flammability: While not classified as highly flammable, it is a combustible liquid and can be ignited with a source of ignition above its flash point.[5]

Toxicological Profile

Detailed toxicological data for this compound are not extensively available in the public domain.[5] Much of the understanding of its toxicity is based on the general properties of aliphatic alcohols and data from related compounds.

  • Acute Toxicity: Oral, dermal, and inhalation toxicity data for this compound have not been determined.[5] For related C6-C24 alcohols, acute toxicity is generally low.

  • Chronic Toxicity: No data on the chronic toxicity, carcinogenicity, or mutagenicity of this compound are readily available.

  • Metabolism: Aliphatic alcohols are generally metabolized in the liver, initially through oxidation to aldehydes and then to carboxylic acids. The toxicity of some alcohols, like methanol, is due to their toxic metabolites (e.g., formic acid).[8] While the specific metabolic pathway and metabolite toxicity of this compound are not well-studied, this general pathway is anticipated.

Given the lack of specific data, a precautionary approach is warranted, treating it as a substance with the potential for local irritant effects and systemic effects upon significant exposure.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to safe handling is crucial to minimize exposure and prevent accidents.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when heating the substance or when large quantities are being used.[1] This is critical to prevent the accumulation of vapors, which are heavier than air.[1][2]

  • Ignition Sources: All potential sources of ignition, such as open flames, sparks, and hot surfaces, should be eliminated from the work area.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is a critical line of defense against chemical exposure.

PPE_Selection Handling_6M1H Handling this compound Eye_Protection Eye Protection (Chemical Splash Goggles) Handling_6M1H->Eye_Protection Mandatory Hand_Protection Hand Protection (Chemically Resistant Gloves) Handling_6M1H->Hand_Protection Mandatory Body_Protection Body Protection (Lab Coat, Closed-toe Shoes) Handling_6M1H->Body_Protection Mandatory Respiratory_Protection Respiratory Protection (If ventilation is inadequate) Handling_6M1H->Respiratory_Protection Conditional

Caption: Recommended Personal Protective Equipment for handling this compound.

  • Eye Protection: Chemical splash goggles are mandatory to protect against splashes that can cause serious eye irritation.[9][10]

  • Hand Protection: Chemically resistant gloves should be worn.[9] For aliphatic alcohols, neoprene, nitrile, and PVC gloves generally offer good protection.[11][12] It is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times and to inspect gloves for any signs of degradation before use.

  • Body Protection: A standard laboratory coat and closed-toe shoes are required to prevent skin contact.[9]

  • Respiratory Protection: In situations where ventilation is insufficient to maintain airborne concentrations below exposure limits, or during spill cleanup, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[13]

Storage and Handling Procedures
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[14]

  • Keep away from heat, sparks, and open flames.[14]

  • Ground and bond containers when transferring material to prevent static discharge.

  • Avoid contact with skin, eyes, and clothing.[15]

  • Wash hands thoroughly after handling.[15]

Emergency Procedures

Preparedness is key to effectively managing emergencies involving this compound.

First Aid Measures

The following first aid measures should be taken in case of exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14][16][17] Seek immediate medical attention.[16]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water.[18] If irritation persists, seek medical attention.[18]

  • Inhalation: Move the person to fresh air.[15][18] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[18] Seek medical attention.[15]

  • Ingestion: Do NOT induce vomiting.[15] Rinse mouth with water.[15] Seek immediate medical attention.[18]

Spill Response Protocol

For small spills in a laboratory setting, trained personnel can follow this protocol:

Spill_Response Spill_Occurs Spill of this compound Occurs Alert_Evacuate Alert personnel and evacuate the immediate area Spill_Occurs->Alert_Evacuate PPE Don appropriate PPE (Goggles, gloves, respirator if needed) Alert_Evacuate->PPE Ventilate Ensure adequate ventilation and eliminate ignition sources PPE->Ventilate Contain Contain the spill with absorbent materials (spill pads, vermiculite) Ventilate->Contain Absorb Absorb the spilled liquid Contain->Absorb Collect Collect absorbed material into a sealed, labeled container Absorb->Collect Decontaminate Decontaminate the spill area with soap and water Collect->Decontaminate Dispose Dispose of waste as hazardous material Decontaminate->Dispose

Caption: Step-by-step workflow for responding to a this compound spill.

  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.[19]

  • Assess the Situation: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large spills, evacuate the area and contact emergency responders.[20]

  • Personal Protection: Don the appropriate PPE, including chemical splash goggles, chemically resistant gloves, a lab coat, and if necessary, a respirator.[19]

  • Ventilation and Ignition Sources: Ensure the area is well-ventilated and eliminate all sources of ignition.[19][21]

  • Containment and Absorption: Contain the spill by creating a dike around it with an inert absorbent material such as vermiculite, sand, or commercial spill pads.[19][21][22] Avoid using materials like cat litter for flammable liquids that may be incinerated.[22]

  • Cleanup: Carefully absorb the spilled material. Place the saturated absorbent into a sealable, properly labeled container for hazardous waste disposal.[20]

  • Decontamination: Clean the spill area with soap and water.[20]

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[22]

Firefighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray to extinguish a fire.[14] Do not use a solid stream of water, as it may scatter the burning liquid.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[14]

Environmental Hazards

  • Persistence and Degradability: Aliphatic alcohols are generally considered to be readily biodegradable.

  • Bioaccumulation: With an estimated logP of 2.721, there is a potential for bioaccumulation in aquatic organisms.[4][5]

  • Ecotoxicity: The ecotoxicity of C6-C24 alcohols varies, with toxicity generally increasing with chain length up to a certain point, after which decreased water solubility limits bioavailability. It should be prevented from entering drains and waterways.

Conclusion

This compound is a combustible liquid that poses hazards of skin, eye, and respiratory irritation.[4] While detailed toxicological data are sparse, a risk-based approach grounded in the principles of chemical hygiene is essential for its safe use. Adherence to proper handling procedures, the consistent use of appropriate personal protective equipment, and preparedness for emergencies are critical for mitigating the risks associated with this compound. Researchers, scientists, and drug development professionals must consult the Safety Data Sheet (SDS) for this chemical prior to use and ensure that all laboratory personnel are trained on its specific hazards and the necessary safety precautions.

References

IUPAC name for 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 6-Methyl-1-heptanol

Abstract

This technical guide provides a comprehensive overview of this compound (IUPAC name: 6-methylheptan-1-ol), an eight-carbon branched-chain primary alcohol. This document delves into its fundamental chemical and physical properties, established synthesis methodologies, and diverse industrial and research applications. Furthermore, it offers a detailed analysis of its spectroscopic signature for unambiguous identification and concludes with essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the fields of chemical synthesis, materials science, and drug development who require a detailed, practical understanding of this versatile aliphatic alcohol.

Chemical Identity and Physicochemical Properties

This compound is a primary alcohol characterized by a heptane backbone with a methyl group at the sixth carbon position and a hydroxyl functional group at the primary (C1) position.[1] This branched structure imparts specific physical properties that distinguish it from its linear isomer, 1-octanol.

Nomenclature and Structure
  • IUPAC Name: 6-methylheptan-1-ol[][3][4]

  • CAS Number: 1653-40-3[][4][5]

  • Molecular Formula: C₈H₁₈O[1][]

  • Molecular Weight: 130.23 g/mol [][3]

  • Synonyms: Isooctan-1-ol, Isooctyl alcohol, 6-Methylheptanol[][3]

The chemical structure is visualized in the diagram below.

Caption: Chemical structure of 6-methylheptan-1-ol.

Physicochemical Data

The physical properties of this compound are summarized in the table below. It exists as a clear, colorless liquid with a characteristic faint, pleasant odor.[3] Its branched nature generally results in a lower melting point and viscosity compared to its straight-chain counterpart, 1-octanol.

PropertyValueSource(s)
Appearance Clear, colorless liquid[3]
Molecular Weight 130.23 g/mol [][3]
Boiling Point ~187-188 °C (460.15 - 460.75 K)[1]
Flash Point ~82 °C (180 °F)[3]
Density Less dense than water[3]
Solubility Insoluble in water; Soluble in organic solvents[3][6]

Synthesis Methodologies

The synthesis of this compound can be achieved through several established organic chemistry pathways. The choice of method is often dictated by the availability of starting materials, desired purity, and scalability.

Grignard Reaction Protocol

A common and reliable laboratory-scale synthesis involves the Grignard reaction. This method builds the carbon skeleton by reacting a suitable Grignard reagent with an aldehyde, followed by an aqueous workup to yield the alcohol.

Principle: The Grignard reagent, an organomagnesium halide, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde. The resulting alkoxide is then protonated to form the alcohol. For this compound, a logical approach is the reaction of isohexylmagnesium bromide with formaldehyde.

G start Start: Isohexyl Bromide + Mg turnings in dry ether grignard Formation of Grignard Reagent (Isohexylmagnesium Bromide) start->grignard Reflux reaction Nucleophilic attack on Formaldehyde (HCHO) grignard->reaction Slow addition alkoxide Formation of Magnesium Alkoxide Intermediate reaction->alkoxide workup Aqueous Acidic Workup (e.g., with NH₄Cl or dilute HCl) alkoxide->workup Protonation product Product: this compound workup->product purification Purification (Distillation) product->purification final_product Final Product: >95% Purity purification->final_product

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Step-by-Step Protocol:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

  • Grignard Reagent Formation: Place magnesium turnings in the flask. Add a solution of 1-bromo-4-methylpentane (isohexyl bromide) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the magnesium. Gentle heating may be required to initiate the reaction. The formation of the Grignard reagent is indicated by the disappearance of magnesium and the formation of a cloudy grey solution.

  • Reaction with Formaldehyde: Cool the Grignard solution in an ice bath. Slowly add a solution of paraformaldehyde or trioxane in dry ether or THF. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

  • Quenching and Workup: After the addition is complete, stir the mixture at room temperature for 1-2 hours. Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.

Other Synthetic Routes
  • Reduction of 6-Methylheptanoic Acid: The corresponding carboxylic acid can be reduced to the primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in an appropriate solvent like THF.[1]

  • Hydroformylation of Alkenes: This industrial process involves the reaction of an appropriate branched alkene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst (e.g., cobalt or rhodium complexes) to form an aldehyde, which is subsequently reduced to the alcohol.[1]

Applications and Industrial Relevance

This compound's unique structure makes it a valuable compound in several industrial sectors.

G center This compound fragrance Fragrance Industry (Scent Component) center->fragrance flavor Flavoring Agent center->flavor solvent Specialty Solvent center->solvent intermediate Chemical Intermediate center->intermediate surfactants Surfactants intermediate->surfactants plasticizers Plasticizers intermediate->plasticizers

Caption: Major applications of this compound.

  • Fragrance and Flavor: It is used as a scent component in the fragrance industry due to its pleasant odor.[1]

  • Chemical Intermediate: It serves as a precursor in the synthesis of other valuable organic compounds.[1] For example, through esterification, it can be converted into esters used as plasticizers or surfactants.[1]

  • Solvents and Lubricants: Its properties make it suitable as a solvent in certain chemical processes and as a component in the formulation of cutting and lubricating oils and hydraulic fluids.[1][3]

  • Natural Occurrence and Research: this compound has been identified as a minor component in castoreum (a secretion from beavers) and in tobacco leaves.[1][7] This suggests potential roles in chemical signaling (pheromones) in mammals or as a volatile organic compound in plants, opening avenues for further research.[1]

Spectroscopic Analysis

Definitive identification of this compound is achieved through a combination of spectroscopic techniques. The National Institute of Standards and Technology (NIST) provides reference spectra for this compound.[4][5][8]

TechniqueKey Features and Expected Peaks
Infrared (IR) Spectroscopy - Broad O-H stretch (~3300-3400 cm⁻¹)- C-H sp³ stretches (~2850-2960 cm⁻¹)- C-O stretch (~1050-1070 cm⁻¹)
¹H NMR Spectroscopy - Triplet for the -CH₂OH protons (~3.6 ppm)- Doublet for the two terminal CH₃ groups (~0.8-0.9 ppm)- Multiplets for the other CH and CH₂ groups in the aliphatic chain
¹³C NMR Spectroscopy - Peak for the -CH₂OH carbon (~63 ppm)- Peaks for the aliphatic carbons (~22-40 ppm)- Peak for the CH carbon attached to the two methyl groups (~28 ppm)- Peak for the terminal CH₃ carbons (~22.5 ppm)
Mass Spectrometry (MS) - Molecular ion peak (M⁺) at m/z = 130 (may be weak)- Characteristic fragmentation pattern including loss of water (M-18) and alkyl fragments.

Note: Specific chemical shifts in NMR are dependent on the solvent used. SpectraBase offers reference NMR spectra for detailed analysis.[9]

Safety and Handling

As a chemical substance, this compound requires careful handling to minimize risks. It is generally classified as an irritant and a combustible liquid.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1]

  • Fire Safety: The compound is a combustible liquid with a flash point of approximately 180°F.[3] Keep away from open flames, sparks, and other sources of ignition.[10][11] Use appropriate fire extinguishers (dry chemical, CO₂, or alcohol-resistant foam).

  • Handling and Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10][11]

  • Health Hazards: It can cause skin and eye irritation.[10][12] Inhalation may lead to respiratory tract irritation.

Always consult the most current Safety Data Sheet (SDS) from the supplier before use for complete and detailed safety information.

Conclusion

This compound is a structurally defined branched primary alcohol with a well-established profile of properties, synthesis routes, and applications. Its utility as a fragrance component, a specialty solvent, and a versatile chemical intermediate underscores its importance in the chemical industry. A thorough understanding of its synthesis, spectroscopic characteristics, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in both research and industrial settings.

References

The Chemistry and History of 6-Methyl-1-heptanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile C8 Alcohol for Researchers, Scientists, and Drug Development Professionals

Introduction to 6-Methyl-1-heptanol

This compound, a branched-chain primary alcohol with the chemical formula C8H18O, is a molecule of significant interest in various scientific and industrial domains.[1] Characterized by a seven-carbon chain with a methyl group at the sixth position and a hydroxyl group at the first, this compound is also known as isooctyl alcohol.[1] Its unique structure imparts specific physical and chemical properties that have led to its application as a fragrance and flavoring agent, a solvent, and a chemical intermediate.[2] This guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, offering valuable insights for professionals in research and development.

Historical Perspective and Discovery

The definitive discovery and initial synthesis of this compound are rooted in the broader exploration of isomeric octanols in the mid-20th century. Foundational work in this area was conducted by Dorough, Glass, Gresham, Malone, and Reid in their 1941 paper on the "Structure-property relationships in some isomeric octanols."[3][4][5][6][7] This research laid the groundwork for understanding the synthesis and characteristics of various C8 alcohols, including branched-chain isomers like this compound.

Further contributions to the synthesis of branched-chain alcohols came from Milburn and Truter in their 1954 publication, "Components of Wool Wax II. Synthesis of the Acids and Alcohols of the Iso- and the (+)-Anteiso-Series." While not solely focused on this compound, their work on iso-series alcohols provided methodologies applicable to its synthesis. The collective efforts of these early researchers were pivotal in establishing the synthetic pathways and understanding the fundamental properties of this class of compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
CAS Number 1653-40-3
Appearance Colorless liquid
Odor Characteristic alcohol odor
Boiling Point Approximately 187 °C
Solubility Soluble in organic solvents, limited solubility in water

Synthesis of this compound: Methodologies and Experimental Protocols

The synthesis of this compound can be achieved through several established organic chemistry routes. The choice of a particular method often depends on the desired yield, purity, and the availability of starting materials.

Reduction of 6-Methylheptanoic Acid

A common and reliable method for the preparation of primary alcohols is the reduction of the corresponding carboxylic acid.

  • Causality behind Experimental Choices: The use of a strong reducing agent like lithium aluminum hydride (LiAlH₄) is crucial for the efficient conversion of the carboxylic acid to the primary alcohol. The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the quenching of the highly reactive hydride reagent. An inert atmosphere is necessary to avoid reactions with atmospheric moisture and oxygen.

  • Experimental Protocol:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, a suspension of lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether is prepared under an inert atmosphere (e.g., argon).

    • The suspension is cooled to 0 °C in an ice bath.

    • A solution of 6-methylheptanoic acid (1 equivalent) in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours.

    • The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

    • The resulting granular precipitate is filtered off, and the organic layer is separated.

    • The filtrate is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

    • Purification can be achieved by distillation.

Reduction_of_6_Methylheptanoic_Acid cluster_reactants Reactants cluster_reagents Reagents cluster_products Product 6-Methylheptanoic Acid 6-Methylheptanoic Acid This compound This compound 6-Methylheptanoic Acid->this compound Reduction 1. LiAlH4, Et2O\n2. H2O 1. LiAlH4, Et2O 2. H2O

Reduction of 6-Methylheptanoic Acid to this compound.
Grignard Reaction

The Grignard reaction provides a versatile method for forming carbon-carbon bonds and synthesizing alcohols.

  • Causality behind Experimental Choices: This approach involves the reaction of a Grignard reagent, in this case, 5-methylhexylmagnesium bromide, with formaldehyde. Formaldehyde serves as the one-carbon electrophile that, upon reaction with the Grignard reagent and subsequent acidic workup, yields a primary alcohol. Anhydrous conditions are paramount as Grignard reagents are strong bases and will react with any protic solvents.

  • Experimental Protocol:

    • In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.1 equivalents) are placed.

    • A solution of 1-bromo-5-methylhexane (1 equivalent) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent.

    • Once the Grignard reagent is formed, the solution is cooled to 0 °C.

    • Paraformaldehyde (1.2 equivalents), previously dried, is added portion-wise to the Grignard solution.

    • The reaction mixture is stirred at room temperature for several hours.

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

    • The resulting crude product is purified by distillation.

Grignard_Reaction cluster_reactants Reactants 1-bromo-5-methylhexane 1-bromo-5-methylhexane 5-methylhexylmagnesium bromide 5-methylhexylmagnesium bromide 1-bromo-5-methylhexane->5-methylhexylmagnesium bromide Formation of Grignard Reagent This compound This compound 5-methylhexylmagnesium bromide->this compound Reaction with Formaldehyde followed by acidic workup Mg Mg Formaldehyde (CH2O) Formaldehyde (CH2O)

Grignard synthesis of this compound.
Hydroformylation of 5-Methyl-1-hexene

Hydroformylation, also known as the oxo process, is a major industrial method for the production of aldehydes from alkenes. The resulting aldehyde can then be reduced to the corresponding alcohol.

  • Causality behind Experimental Choices: This process involves the reaction of an alkene with a mixture of carbon monoxide and hydrogen (syngas) in the presence of a transition metal catalyst, typically a rhodium or cobalt complex. The reaction conditions (temperature, pressure, and catalyst) are optimized to favor the formation of the desired linear aldehyde, which is then hydrogenated to the primary alcohol.

  • Experimental Protocol (Generalized):

    • 5-Methyl-1-hexene is charged into a high-pressure reactor along with a suitable solvent and a rhodium-based catalyst (e.g., HRh(CO)(PPh₃)₃).

    • The reactor is pressurized with a mixture of carbon monoxide and hydrogen (syngas).

    • The reaction is heated to the desired temperature (typically 80-120 °C) and stirred for a specified period.

    • After the reaction is complete, the reactor is cooled, and the pressure is released.

    • The resulting mixture containing 6-methylheptanal is then subjected to a second step of hydrogenation using a catalyst like Raney nickel or a supported palladium catalyst under hydrogen pressure to yield this compound.

    • The final product is purified by distillation.

Natural Occurrence and Applications

This compound has been identified in some natural sources, suggesting its involvement in biological processes.

  • Natural Sources: It has been found as a minor component in castoreum, a secretion from beavers, which points to a potential role in animal chemical communication.[2] Additionally, it has been detected in the leaves of tobacco plants.[2]

  • Industrial Applications:

    • Fragrance and Flavor: Due to its characteristic mild, slightly waxy, and floral odor, this compound is used as a component in fragrance formulations for various consumer products.[2]

    • Chemical Intermediate: It serves as a precursor in the synthesis of other chemicals, such as esters, which can be used as plasticizers or in other applications.[2]

    • Solvent: Its properties as a branched-chain alcohol make it a useful solvent in certain industrial processes.[2]

Conclusion

This compound, a compound with a rich history rooted in the systematic study of isomeric alcohols, continues to be a relevant molecule in both academic research and industrial applications. The synthetic methodologies for its preparation are well-established, offering flexibility for its production on various scales. Its presence in natural systems opens avenues for further investigation into its biological roles, while its utility in the fragrance and chemical industries underscores its economic importance. This guide has provided a comprehensive technical overview to support the work of researchers, scientists, and drug development professionals in their endeavors involving this versatile C8 alcohol.

References

6-Methyl-1-heptanol: A Technical Guide to an Enigmatic Mammalian Metabolite and its Potential as a Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Charting the Unexplored Territory of Volatile Metabolites

In the vast landscape of the mammalian metabolome, many compounds remain uncharacterized, their roles shrouded in mystery. 6-Methyl-1-heptanol is one such molecule. While identified as a mammalian metabolite and a volatile organic compound (VOC), its specific biosynthetic origins, physiological functions, and metabolic fate are not yet well-elucidated in the scientific literature.[1][2] This guide is designed for researchers, scientists, and drug development professionals who operate at the frontier of metabolomics and biomarker discovery.

Instead of presenting a settled body of knowledge, this document provides a framework for investigation. It synthesizes what is known about this compound's fundamental properties and places it within the broader, compelling context of VOCs as non-invasive biomarkers. We will explore the hypothetical origins of this branched-chain primary alcohol and detail the rigorous, field-proven experimental protocols required to move it from an obscure metabolite to a potentially valuable clinical indicator. This is a guide to building knowledge, grounded in the principles of analytical chemistry, cell biology, and translational science.

Part 1: Foundational Profile of this compound

This compound, also known as isooctan-1-ol, is a primary alcohol with a branched eight-carbon structure.[3] Its identity as a volatile organic compound is key to its potential application in diagnostics, as VOCs can be emitted from the body through breath, urine, and sweat, offering a window into metabolic processes.

1.1 Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is the bedrock of any experimental design, dictating the choice of analytical instrumentation and sample preparation techniques.

PropertyValueSource
Molecular Formula C₈H₁₈O[1]
Molecular Weight 130.23 g/mol [1]
IUPAC Name 6-methylheptan-1-ol[3]
Synonyms Isooctan-1-ol, Isooctyl alcohol[1]
Appearance Clear, colorless liquid[4]
Odor Faint, pleasant[1]
Boiling Point ~188 °C (461 K)[3][4]
Flash Point ~82 °C (180 °F)[4]
Solubility Insoluble in water[1]
Vapor Pressure 1.95 mm Hg at 50 °C (extrapolated)[1]
1.2 Known Occurrences

While its role in mammals is the focus of this guide, its presence in other biological systems provides context. This compound has been identified in tobacco leaves and as a minor component of castoreum, a secretion from beavers, suggesting a potential role in plant biology or animal chemical communication.[4][5] It is also utilized commercially as a flavor and fragrance agent.[2]

Part 2: The Central Question: Endogenous Metabolite or Exogenous Artifact?

The classification of this compound as a "mammalian metabolite" requires rigorous validation.[1][2] A critical first step is to determine if it is truly a product of endogenous metabolic pathways or an exogenous compound originating from diet, gut microbiome activity, or environmental exposure that is merely absorbed and excreted by the body.

2.1 Hypothetical Biosynthetic Link to Oxidative Stress

Many endogenous VOCs are byproducts of metabolic processes, particularly the peroxidation of lipids initiated by oxidative stress.[6][7] Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them.[8][9] This leads to cellular damage, including the degradation of polyunsaturated fatty acids in cell membranes—a process called lipid peroxidation.

Branched-chain alcohols like this compound could theoretically arise from the oxidative degradation of branched-chain fatty acids or other complex lipids. This hypothesis provides a compelling starting point for investigation, as oxidative stress is a key pathogenic mechanism in a multitude of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[6][9]

The following diagram illustrates this proposed logical relationship.

cluster_0 Pathophysiological State cluster_1 Cellular Mechanism cluster_2 Metabolite Generation & Detection Disease Disease State (e.g., Cancer, Inflammation) ROS Increased Reactive Oxygen Species (ROS) Disease->ROS Induces LipidP Lipid Peroxidation of Branched-Chain Fatty Acids ROS->LipidP Causes VOC Generation of This compound (VOC) LipidP->VOC Yields Sample Excretion in Breath/Urine VOC->Sample Leads to Detection Detection via GC-MS Sample->Detection Analyzed by

Caption: Proposed pathway linking disease-induced oxidative stress to the generation and detection of this compound.

Part 3: A Validated Workflow for Characterizing this compound

To move from hypothesis to evidence, a multi-stage experimental approach is required. The following workflow is a self-validating system designed to first confirm the presence and origin of this compound and then explore its potential as a clinical biomarker.

The overall experimental workflow is visualized below.

start Hypothesis: This compound is an endogenous metabolite phase1 Phase 1: Detection & Quantification Method Development start->phase1 protocol1 Protocol 1: HS-SPME-GC-MS Analysis of Biological Samples (Urine, Plasma, Breath) phase1->protocol1 phase2 Phase 2: Elucidation of Origin protocol1->phase2 If Detected protocol2 Protocol 2: In Vitro Cell Culture with Induced Oxidative Stress phase2->protocol2 protocol3 Protocol 3: Stable Isotope Tracing (e.g., ¹³C-labeled precursors) phase2->protocol3 phase3 Phase 3: Clinical Correlation protocol2->phase3 If Endogenous Origin Confirmed protocol3->phase3 If Endogenous Origin Confirmed protocol4 Protocol 4: Cohort Study (Case vs. Control) Analysis phase3->protocol4 result Conclusion: Role as a Mammalian Metabolite & Biomarker Potential Established protocol4->result

Caption: A multi-phase workflow for the systematic investigation of this compound as a mammalian metabolite.

3.1 Protocol 1: Detection and Quantification in Biological Matrices

Causality: Before investigating its origin, we must first establish a robust and sensitive method to reliably detect and quantify this compound in relevant biological samples like urine, plasma, and exhaled breath condensate. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for volatile analysis due to its high separation efficiency and specific detection.[10] Headspace Solid-Phase Microextraction (HS-SPME) is chosen as the extraction method because it is solvent-free, concentrates analytes from the sample headspace, and protects the analytical column from non-volatile matrix components.[11][12]

Step-by-Step Methodology:

  • Standard Preparation:

    • Procure a certified reference standard of this compound.[13]

    • Prepare a stock solution in methanol.

    • Create a series of calibration standards by spiking the compound into a control matrix (e.g., synthetic urine or saline) across a physiologically relevant concentration range (e.g., low ng/L to µg/L).

    • Prepare an internal standard solution (e.g., a deuterated analogue like this compound-d3) to correct for matrix effects and extraction variability.

  • Sample Preparation:

    • Collect patient/subject samples (e.g., 5 mL of urine, 1 mL of plasma) into 20 mL headspace vials.

    • Add the internal standard to all samples, calibrators, and quality controls.

    • For urine and plasma, add sodium chloride to "salt out" the volatile compounds, increasing their partitioning into the headspace.

    • Seal the vials immediately with PTFE/silicone septa.

  • HS-SPME Extraction:

    • Place vials in an autosampler with an incubator.

    • Equilibrate the sample at a controlled temperature (e.g., 60 °C) for 15 minutes to allow volatiles to partition into the headspace.[11]

    • Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for a fixed time (e.g., 30 minutes) to adsorb the analytes.

  • GC-MS Analysis:

    • Injection: Thermally desorb the SPME fiber in the heated GC inlet (e.g., 250 °C) in splitless mode to transfer analytes to the column.[11]

    • Separation: Use a low-to-mid polarity capillary column (e.g., DB-5ms or DB-624). Program the oven temperature with a slow ramp (e.g., start at 40 °C, hold for 3 min, then ramp at 5 °C/min to 250 °C) to ensure good separation from other matrix components.[10]

    • Detection: Operate the mass spectrometer in full scan mode to identify the compound by its mass spectrum and retention time. For quantification, use Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring characteristic ions of this compound and its internal standard.

3.2 Protocol 2: In Vitro Analysis of Endogenous Production

Causality: To test the hypothesis that this compound is a byproduct of cellular metabolism, particularly under oxidative stress, we use an in vitro cell culture model. This controlled environment allows us to stimulate a specific pathway and measure the resulting output without confounding factors from a whole organism. A relevant cell line (e.g., hepatocytes for liver metabolism or macrophages for inflammatory responses) is chosen.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., HepG2 human liver cells) to confluence in appropriate media.

    • Divide cells into experimental groups: a negative control group (untreated), and a treatment group.

  • Induction of Oxidative Stress:

    • Expose the treatment group to a known oxidative stress-inducing agent, such as hydrogen peroxide (H₂O₂) or lipopolysaccharide (LPS).[6]

    • Incubate the cells for a defined period (e.g., 24 hours).

  • Headspace Analysis:

    • After incubation, seal the cell culture flasks or transfer the media to headspace vials.

    • Analyze the headspace of both control and treated cells using the validated HS-SPME-GC-MS method from Protocol 1.

  • Data Interpretation:

    • A statistically significant increase in the concentration of this compound in the treated group compared to the control group would provide strong evidence of its production as a result of cellular oxidative stress.

Part 4: Bridging to Clinical Relevance - The Biomarker Potential

If endogenous production is confirmed, the final phase is to investigate whether levels of this compound correlate with a specific disease state. While direct evidence is currently lacking, the detection of other long-chain alcohols like 1-heptanol in the urine of bladder cancer patients suggests that this class of compounds may have diagnostic value.[12] The link between cancer and altered metabolism, including increased oxidative stress, is well-established, providing a strong rationale for investigating VOCs as non-invasive screening tools.[14]

A case-control study comparing a cohort of patients with a disease of interest (e.g., early-stage lung cancer) against a matched cohort of healthy individuals would be the necessary next step. Urine and exhaled breath samples would be analyzed using the validated protocol. A significant and reproducible difference in this compound levels between the two groups could establish it as a candidate biomarker, warranting further validation in larger, longitudinal studies.

Conclusion and Future Directions

This compound currently stands as a molecule of potential. Its identity as a volatile organic compound and its classification as a mammalian metabolite position it as an intriguing candidate for non-invasive disease detection. However, its scientific narrative is incomplete. The critical knowledge gaps—its precise origin, metabolic pathway, and physiological function—must be filled through rigorous, systematic research.

The workflows and protocols detailed in this guide provide a clear, actionable roadmap for the scientific community. By first establishing robust analytical methods, then interrogating cellular origins, and finally correlating its presence with clinical data, we can uncover the true role of this compound. This journey from an enigmatic VOC to a validated biomarker is emblematic of the challenges and immense opportunities that define modern metabolomics and the future of personalized medicine.

References

Preliminary Investigation of 6-Methyl-1-heptanol's Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the preliminary in vitro investigation of the biological activity of 6-Methyl-1-heptanol, a primary alcohol with limited published biological data.[1] This document is intended for researchers, scientists, and drug development professionals, offering a structured, rationale-driven approach to elucidating the cytotoxic, antimicrobial, antioxidant, and anti-inflammatory potential of this compound. The guide details a tiered screening cascade, from initial cytotoxicity assessments to more specific bioactivity assays, and outlines the foundational steps for potential mechanistic studies. Each section provides not only detailed, step-by-step protocols but also the scientific reasoning behind the experimental choices, ensuring a robust and self-validating investigatory process. All methodologies are supported by authoritative references to ensure scientific integrity.

Introduction: The Case for Investigating this compound

This compound (CAS 1653-40-3) is a primary alcohol with the molecular formula C8H18O.[1][2][3] It is a clear, colorless liquid with a faint, pleasant odor and is currently utilized in the fragrance and flavoring industries, as well as a solvent and chemical intermediate.[1][4] Notably, this compound has been identified as a component in natural sources such as castoreum, a secretion from beavers, and in tobacco plant leaves, suggesting potential, yet unexplored, biological roles.[1][5]

The existing scientific literature on the specific biological activities of this compound is sparse.[1] However, the broader class of long-chain and aliphatic alcohols has demonstrated a range of biological effects, including antimicrobial and anti-inflammatory properties.[6][7][8][9][10][11] This precedent, combined with its natural occurrence, provides a strong rationale for a systematic preliminary investigation into the bioactivity of this compound. This guide outlines a logical and efficient screening strategy to generate foundational data on its potential therapeutic or hazardous properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C8H18O[1][2][3]
Molecular Weight 130.23 g/mol [1][2][3]
Appearance Clear, colorless liquid[1][4]
Odor Faint, pleasant[1][4]
Boiling Point 187°C[2]
Solubility Insoluble in water; soluble in chloroform and slightly soluble in acetonitrile and methanol.[2][4]

Foundational Steps: Compound Acquisition and Purity Assessment

Before initiating any biological assessment, the purity and identity of the this compound test sample must be rigorously confirmed. This is a critical, self-validating step to ensure that any observed biological activity is attributable to the compound of interest and not to impurities.

2.1. Sourcing and Handling

This compound can be procured from various chemical suppliers. Upon receipt, it should be stored under appropriate conditions, typically in a refrigerator, as recommended by the supplier.[2] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound.[1]

2.2. Purity and Identity Verification

A combination of analytical techniques should be employed to confirm the identity and purity of the this compound sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any volatile impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the characteristic hydroxyl functional group.

Only samples with a purity of ≥95% should be used for subsequent biological assays to ensure the reliability of the results.

A Tiered Approach to Biological Activity Screening: An Experimental Workflow

A logical, tiered screening cascade enables efficient and cost-effective evaluation of a novel compound.[12][13][14] This approach prioritizes broad-spectrum assays to identify general bioactivity before proceeding to more specific and resource-intensive investigations.

Screening_Cascade cluster_1 Tier 1 cluster_2 Tier 2 cluster_3 Tier 3 cluster_4 Tier 4 A Tier 1: Foundational Cytotoxicity Assessment B Tier 2: Broad-Spectrum Bioactivity Screening A->B Proceed if cytotoxic, or for general screening T1_1 MTT/XTT Assay on a representative cell line (e.g., HEK293) C Tier 3: Specific Bioactivity Confirmation & Potency B->C If activity is observed T2_1 Antimicrobial Susceptibility Testing (Gram-positive & Gram-negative bacteria) D Tier 4: Preliminary Mechanistic Insights C->D For promising hits T3_1 MIC Determination for active antimicrobial hits T4_1 Cytokine Profiling (ELISA) T2_2 Antioxidant Activity (DPPH/ABTS Assays) T3_2 Anti-inflammatory Screening (LPS-stimulated macrophages) T4_2 Membrane Integrity Assays

Caption: A proposed tiered screening cascade for this compound.

Tier 1: Foundational Cytotoxicity Assessment

The initial step in evaluating any novel compound is to determine its effect on cell viability. This provides a baseline understanding of its cytotoxic potential and helps to establish appropriate concentration ranges for subsequent assays.

4.1. Rationale for Cytotoxicity Screening

Cytotoxicity assays measure the metabolic activity of living cells, which serves as an indicator of cell viability.[7] These assays are crucial for identifying compounds with potential therapeutic effects (e.g., anticancer agents) or for flagging compounds with toxic liabilities. The 50% inhibitory concentration (IC50) value derived from these assays is a key parameter for comparing the potency of different compounds.

4.2. Recommended Assay: MTT or XTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are reliable and widely used colorimetric methods for assessing cell viability.[7]

  • Principle of MTT Assay: Metabolically active cells use mitochondrial dehydrogenases to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells.

  • Principle of XTT Assay: Similar to the MTT assay, the XTT assay involves the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells. However, the formazan product of XTT is water-soluble, which simplifies the protocol by eliminating the need for a solubilization step.[7]

4.3. Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a human cell line (e.g., HEK293 for general cytotoxicity or a cancer cell line like HeLa for anticancer screening) in a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in complete cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Tier 2: Broad-Spectrum Bioactivity Screening

Based on the chemical class of this compound and its natural origins, a logical next step is to screen for antimicrobial and antioxidant activities.

5.1. Antimicrobial Susceptibility Testing

Rationale: Long-chain fatty alcohols have been shown to possess antibacterial activity, with their efficacy often dependent on the length of the aliphatic carbon chain.[6][8][9][10] Therefore, it is plausible that this compound, a C8 alcohol, may exhibit antimicrobial properties.

Recommended Method: The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[15]

5.1.1. Experimental Protocol: Broth Microdilution

  • Microorganism Selection: Test against a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism equivalent to a 0.5 McFarland standard.[15]

  • Compound Dilution: Prepare two-fold serial dilutions of this compound in a 96-well plate containing appropriate broth medium.

  • Inoculation: Add the prepared microbial inoculum to each well.[15]

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and no compound), and a sterility control (broth only).[15]

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganisms (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]

5.2. Antioxidant Activity Assays

Rationale: Many natural compounds possess antioxidant properties, which are beneficial in combating oxidative stress-related diseases. Screening for antioxidant activity can provide valuable insights into the potential therapeutic applications of this compound.

Recommended Methods: The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used, rapid, and sensitive methods for evaluating the radical scavenging activity of compounds.[16][17][18][19][20]

5.2.1. Experimental Protocol: DPPH Assay

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of this compound to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[17]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[18] A decrease in absorbance indicates radical scavenging activity.

  • Controls: Use a known antioxidant like ascorbic acid or Trolox as a positive control.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Tier 3: Specific Bioactivity Confirmation and Potency

If promising activity is observed in the broad-spectrum screen, the next tier focuses on confirming these activities and exploring other relevant biological effects, such as anti-inflammatory properties.

6.1. Anti-inflammatory Screening

Rationale: Aliphatic alcohols have been studied for their effects on inflammatory responses.[11] Given that inflammation is a key pathological process in many diseases, investigating the anti-inflammatory potential of this compound is a valuable line of inquiry.

Recommended Method: An in vitro model of inflammation can be established using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line). The production of nitric oxide (NO), a key inflammatory mediator, can be measured using the Griess assay.

6.1.1. Experimental Protocol: Griess Assay for Nitric Oxide

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Cell Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Add Griess reagent to the supernatant and incubate at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the amount of NO produced.

  • Controls: Include untreated cells, cells treated with LPS alone, and cells treated with LPS and a known anti-inflammatory agent (e.g., dexamethasone).

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Tier 4: Preliminary Mechanistic Insights

For compounds that demonstrate robust and potent activity in the previous tiers, preliminary mechanistic studies can provide initial clues about their mode of action.

7.1. Cytokine Profiling

Rationale: If this compound shows anti-inflammatory activity, it is important to understand its effect on the production of key inflammatory cytokines.

Recommended Method: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying cytokine levels in cell culture supernatants.[21][22][23][24][25]

7.1.1. Experimental Protocol: Cytokine ELISA

  • Sample Collection: Use the supernatants collected from the LPS-stimulated macrophage experiment (Section 6.1.1).

  • ELISA Procedure: Perform ELISAs for pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and potentially an anti-inflammatory cytokine like Interleukin-10 (IL-10), following the manufacturer's instructions for the specific ELISA kits.[21][22][23][25]

  • Data Analysis: Quantify the cytokine concentrations based on the standard curves and compare the levels in this compound-treated samples to the controls.

7.2. Potential Molecular Targets of Alcohols

While the precise molecular targets of many alcohols are still under investigation, several have been identified.[26][27] For primary alcohols, potential mechanisms of action include:

  • Membrane Interactions: Alcohols can intercalate into the lipid bilayer of cell membranes, altering their fluidity and the function of membrane-bound proteins such as ion channels and receptors.[28]

  • Enzyme Modulation: Alcohols can directly interact with and modulate the activity of various enzymes.

  • Neurotransmitter Systems: In the context of the central nervous system, alcohols are known to interact with ligand-gated ion channels, including GABAA and NMDA receptors.[28]

Further investigation into the specific molecular targets of this compound would require more advanced techniques such as target-based screening, proteomics, and transcriptomics, which are beyond the scope of this preliminary guide.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison. Dose-response curves should be generated to determine IC50 values for cytotoxicity, antioxidant, and anti-inflammatory activities. MIC values should be reported for antimicrobial activity.

Table 2: Template for Summarizing IC50 and MIC Data

AssayCell Line / MicroorganismIC50 / MIC (µM)
Cytotoxicity (MTT) HEK293
Antioxidant (DPPH) N/A
Antimicrobial (Broth Microdilution) S. aureus
Antimicrobial (Broth Microdilution) E. coli
Anti-inflammatory (NO inhibition) RAW 264.7

Conclusion and Future Directions

This guide provides a systematic and scientifically grounded approach for the initial in vitro evaluation of this compound's biological activity. By following this tiered screening cascade, researchers can efficiently generate a foundational dataset that will illuminate the potential cytotoxic, antimicrobial, antioxidant, and anti-inflammatory properties of this understudied compound. Positive results from this preliminary investigation will pave the way for more in-depth mechanistic studies, in vivo efficacy and toxicity testing, and ultimately, a comprehensive understanding of the biological relevance of this compound.

References

Methodological & Application

Synthesis of 6-Methyl-1-heptanol from 6-Methylheptanoic Acid: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed guide for the chemical reduction of 6-methylheptanoic acid to its corresponding primary alcohol, 6-methyl-1-heptanol. This conversion is a fundamental transformation in organic synthesis, yielding a valuable compound used as a fragrance, flavoring agent, and chemical intermediate.[1][2] Two robust and widely adopted protocols are presented, utilizing Lithium Aluminum Hydride (LAH) and Borane complexes as reducing agents. The document offers in-depth procedural steps, mechanistic insights, safety protocols, and data interpretation to aid researchers in achieving high-yield, selective synthesis.

Introduction

This compound is a branched-chain primary alcohol with applications across various industries.[1] Its synthesis from 6-methylheptanoic acid is a classic example of carboxylic acid reduction, a cornerstone reaction in organic chemistry. The choice of reducing agent is critical and depends on factors such as substrate compatibility, desired selectivity, and safety considerations.

This guide focuses on two premier methods:

  • Lithium Aluminum Hydride (LiAlH₄) Reduction: A powerful, non-selective reducing agent that efficiently converts carboxylic acids to primary alcohols.[3][4] Its high reactivity necessitates stringent anhydrous conditions and careful handling.[3][5]

  • Borane (BH₃) Reduction: A more chemoselective alternative that reduces carboxylic acids in the presence of other functional groups like esters or ketones.[4][6][7] Borane complexes, such as BH₃·THF or BH₃·SMe₂, offer improved stability and handling.[4][8]

The selection between these methods is dictated by the overall synthetic strategy. If the starting material contains other reducible functional groups that must be preserved, borane is the superior choice.[6][7] For a direct, high-yield conversion of a simple carboxylic acid, LAH is highly effective.[3][9]

Reaction Mechanism & Logic

The reduction of a carboxylic acid to a primary alcohol involves the formal addition of four hydrogen atoms.

  • With Lithium Aluminum Hydride (LAH): The process begins with an acid-base reaction where the acidic proton of the carboxylic acid is removed by the hydride, an aggressive base, to form a lithium carboxylate salt and hydrogen gas.[10][11] Subsequent nucleophilic attacks by hydride ions (H⁻) from the AlH₃, which coordinates to the carbonyl oxygen, reduce the carboxylate first to an aldehyde intermediate.[10] This aldehyde is immediately reduced further to the corresponding alkoxide.[3][10] An acidic workup is then required to protonate the alkoxide, yielding the final primary alcohol.[10]

  • With Borane (BH₃): Borane, a Lewis acid, coordinates to the carbonyl oxygen of the carboxylic acid, activating it towards hydride transfer.[11] This forms an acyloxyborane intermediate. Subsequent intramolecular hydride transfers lead to a trialkoxyborane species.[11] This intermediate is then hydrolyzed during the workup step to release the primary alcohol. The chemoselectivity of borane arises from its less nucleophilic character compared to LAH, allowing it to preferentially react with the carboxylic acid group over less electrophilic carbonyls like esters.[4][6]

Visualization of the Synthetic Workflow

The general workflow for the synthesis, regardless of the chosen reagent, follows a consistent pattern of reaction setup, execution, quenching, and purification.

Caption: General workflow for the reduction of 6-methylheptanoic acid.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
6-Methylheptanoic Acid>98%Major Chemical SupplierEnsure purity before use.[12]
Lithium Aluminum Hydride (LiAlH₄)Powder or 1M solution in THFMajor Chemical SupplierExtremely water-reactive. Handle with extreme care.[5]
Borane-Tetrahydrofuran Complex (BH₃·THF)1M solution in THFMajor Chemical SupplierMoisture-sensitive. Handle under inert gas.[8]
Diethyl Ether (Et₂O), Anhydrous>99.8%Major Chemical SupplierRequired for LiAlH₄ reduction.
Tetrahydrofuran (THF), Anhydrous>99.9%Major Chemical SupplierSolvent for both LAH and Borane reductions.
Hydrochloric Acid (HCl)2M solutionMajor Chemical SupplierFor workup.
Sodium Sulfate (Na₂SO₄), AnhydrousReagent GradeMajor Chemical SupplierFor drying organic layers.
Silica Gel60 Å, 230-400 meshMajor Chemical SupplierFor column chromatography.

Experimental Protocols

Protocol A: Reduction using Lithium Aluminum Hydride (LiAlH₄)

Causality: This protocol is chosen for its high efficiency and reaction speed. The use of anhydrous diethyl ether is crucial as LiAlH₄ reacts violently with water.[3] The reaction is performed at 0°C initially to control the exothermic reaction, especially the initial acid-base reaction.

Step-by-Step Methodology:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Preparation: In the flask, suspend Lithium Aluminum Hydride (1.5 eq.) in anhydrous diethyl ether (Et₂O). Cool the suspension to 0°C using an ice bath.

  • Substrate Addition: Dissolve 6-methylheptanoic acid (1.0 eq.) in anhydrous Et₂O and add it to the dropping funnel. Add the acid solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0°C. CAUTION: The quenching process is highly exothermic and releases hydrogen gas.[13] Perform this step slowly and carefully in a well-ventilated fume hood. Sequentially add dropwise:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water. This sequence (Fieser workup) is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Isolation: Stir the resulting mixture for 15 minutes, then filter off the white aluminum salts through a pad of Celite. Wash the filter cake thoroughly with additional Et₂O.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude this compound can be purified further by fractional distillation or flash column chromatography.

Protocol B: Reduction using Borane-Tetrahydrofuran (BH₃·THF)

Causality: This protocol is ideal for its chemoselectivity and milder reaction conditions compared to LAH. BH₃·THF is less basic and will not react as violently with the acidic proton, but it is still moisture-sensitive.[4][8]

Step-by-Step Methodology:

  • Setup: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add 6-methylheptanoic acid (1.0 eq.) and dissolve it in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0°C. Add BH₃·THF solution (1.0 M in THF, 2.0-3.0 eq.) dropwise via syringe or dropping funnel over 20-30 minutes.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 8-12 hours. The reaction can be gently heated (40-50°C) if it proceeds slowly.[8] Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask to 0°C. Slowly and carefully add methanol dropwise to quench the excess borane (Note: effervescence will be observed).[8]

  • Isolation: Remove the solvent under reduced pressure. Add 2M HCl to the residue and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude alcohol by flash column chromatography.

Safety and Handling

Lithium Aluminum Hydride (LiAlH₄):

  • Hazards: Extremely reactive with water, releasing flammable hydrogen gas that can spontaneously ignite.[13][14] Corrosive to skin and eyes.[14][15]

  • Precautions: Always handle in a fume hood or glovebox under an inert atmosphere.[5][16] Wear a fire-retardant lab coat, safety glasses, and appropriate gloves.[5][15] Keep a Class D fire extinguisher (for combustible metals) or dry sand readily available.[5] Do not use water or CO₂ extinguishers.[5] Use plastic or ceramic spatulas for transfer to avoid static sparks.[14]

Borane Complexes (BH₃·THF):

  • Hazards: Moisture-sensitive and flammable. The dimethyl sulfide complex (BH₃·SMe₂) has a strong, unpleasant odor.[4]

  • Precautions: Handle under an inert atmosphere. Store in a cool, dry place. Ensure adequate ventilation.

Data Summary

ParameterLiAlH₄ ReductionBH₃·THF Reduction
Starting Material 6-Methylheptanoic Acid6-Methylheptanoic Acid
Molecular Weight 144.21 g/mol [12]144.21 g/mol [12]
Product This compoundThis compound
Molecular Weight 130.23 g/mol [1][17]130.23 g/mol [1][17]
Typical Equivalents 1.5 eq. LiAlH₄2.0 - 3.0 eq. BH₃·THF
Solvent Anhydrous Et₂O or THFAnhydrous THF
Reaction Time 2 - 4 hours8 - 12 hours
Temperature 0°C to Room Temp.0°C to Room Temp. / 50°C
Typical Yield >90%85 - 95%
Workup Fieser (H₂O, NaOH)Methanol quench, Acid wash

Troubleshooting

IssuePossible CauseRecommended Solution
Low or No Reaction Inactive reducing agent due to moisture exposure.Use a fresh bottle of the reducing agent or titrate to determine its activity. Ensure all glassware is rigorously dried and the system is under a positive pressure of inert gas.
Formation of Byproducts Incomplete reduction (aldehyde intermediate).Increase reaction time or temperature (for borane). Ensure sufficient equivalents of reducing agent are used.
Difficult Workup (Gelatinous Precipitate with LAH) Incorrect quenching procedure.Strictly follow the Fieser workup ratios (1:1:3 of water:15% NaOH:water relative to grams of LAH). Vigorous stirring can help granulate the precipitate.
Unpleasant Odor (with BH₃·SMe₂) Release of dimethyl sulfide.Perform all manipulations in a well-ventilated fume hood. The odor can be mitigated during workup by a basic wash (e.g., with dilute NaOH).

Conclusion

The reduction of 6-methylheptanoic acid to this compound is a straightforward yet critical synthetic transformation. Both Lithium Aluminum Hydride and Borane complexes serve as excellent reagents for this purpose. The choice between them should be made based on the specific requirements of the synthetic context, prioritizing the high reactivity of LAH for simple substrates and the superior chemoselectivity of borane for more complex molecules. By following the detailed protocols and safety guidelines presented in this note, researchers can confidently and efficiently synthesize this compound.

References

Application Notes and Protocols: Grignard Reaction for 6-Methyl-1-heptanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Grignard reaction stands as a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds. Discovered by Victor Grignard in 1900, this organometallic reaction provides a powerful and versatile method for the synthesis of alcohols with various substitution patterns.[1] The reaction of a Grignard reagent with an appropriate carbonyl compound or epoxide allows for the precise construction of primary, secondary, and tertiary alcohols.[2][3][4] Specifically, the synthesis of primary alcohols can be reliably achieved through the reaction of a Grignard reagent with formaldehyde or an epoxide.[5][6]

This document provides a comprehensive guide for the synthesis of 6-Methyl-1-heptanol. A retrosynthetic analysis of the target molecule reveals that it can be synthesized by the reaction of isohexylmagnesium bromide, a Grignard reagent, with formaldehyde. The isohexyl Grignard reagent is prepared from 1-bromo-5-methylhexane and magnesium metal in an anhydrous ether solvent.[7][8] The subsequent reaction with formaldehyde, followed by an acidic workup, yields the desired primary alcohol, this compound.[9][10]

Reaction Scheme

Step 1: Formation of the Grignard Reagent

(CH₃)₂CH(CH₂)₃CH₂Br + Mg → (CH₃)₂CH(CH₂)₃CH₂MgBr (1-bromo-5-methylhexane → isohexylmagnesium bromide)

Step 2: Reaction with Formaldehyde and Acidic Workup

(CH₃)₂CH(CH₂)₃CH₂MgBr + CH₂O → (CH₃)₂CH(CH₂)₃CH₂CH₂OMgBr (CH₃)₂CH(CH₂)₃CH₂CH₂OMgBr + H₃O⁺ → (CH₃)₂CH(CH₂)₃CH₂CH₂OH + Mg(OH)Br (isohexylmagnesium bromide + Formaldehyde → this compound)

Reaction Mechanism Explained

The Grignard reaction proceeds through a nucleophilic addition mechanism.[2][11] The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and the magnesium atom electrophilic.[12]

  • Nucleophilic Attack: The nucleophilic carbon of the isohexylmagnesium bromide attacks the electrophilic carbon of the formaldehyde carbonyl group.[13] This results in the formation of a new carbon-carbon bond and a tetrahedral alkoxide intermediate.[14]

  • Protonation: The subsequent addition of a dilute acid (acidic workup) protonates the alkoxide intermediate to yield the final product, this compound.[5][15]

Below is a visual representation of the reaction mechanism.

Caption: Mechanism of this compound Synthesis.

Experimental Protocol

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Magnesium Turnings24.312.67 g110
1-bromo-5-methylhexane179.1017.91 g100
Anhydrous Diethyl Ether (Et₂O)74.12200 mL-
Paraformaldehyde30.03 (as CH₂O)3.30 g110
Iodine253.811-2 crystals-
1 M Sulfuric Acid (H₂SO₄)98.08~100 mL-
Saturated Sodium Bicarbonate (NaHCO₃)84.0150 mL-
Brine (Saturated NaCl)58.4450 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37~10 g-

Critical Note on Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water.[8] The presence of even trace amounts of moisture will quench the Grignard reagent, forming an alkane and significantly reducing the yield of the desired alcohol.[16] Therefore, all glassware must be thoroughly oven-dried, and anhydrous solvents must be used throughout the procedure.[17]

Experimental Workflow

Experimental Workflow A Apparatus Setup (Oven-dried glassware, inert atmosphere) B Grignard Reagent Formation (Mg, 1-bromo-5-methylhexane in Et₂O) A->B C Initiation with Iodine B->C D Reaction with Formaldehyde (Addition of paraformaldehyde) C->D E Reaction Quenching (Slow addition of H₂SO₄) D->E F Workup & Extraction (Separatory funnel, ether extractions) E->F G Washing (NaHCO₃, Brine) F->G H Drying (Anhydrous MgSO₄) G->H I Solvent Removal (Rotary Evaporation) H->I J Purification (Fractional Distillation) I->J K Product Characterization (NMR, IR, GC-MS) J->K

Caption: Workflow for this compound Synthesis.

Step-by-Step Methodology
Part 1: Formation of the Grignard Reagent
  • Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. Ensure all glassware is oven-dried and assembled while hot to prevent condensation. The system should be maintained under an inert atmosphere (e.g., nitrogen or argon).[18]

  • Reagent Preparation: Place the magnesium turnings in the flask. In the dropping funnel, prepare a solution of 1-bromo-5-methylhexane in 70 mL of anhydrous diethyl ether.

  • Initiation: Add approximately 10-15 mL of the 1-bromo-5-methylhexane solution to the magnesium turnings. Add one or two small crystals of iodine to initiate the reaction.[18] The disappearance of the brown iodine color and the appearance of cloudiness and gentle boiling of the ether are indicative of reaction initiation.[7] If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Grignard Formation: Once the reaction has commenced, add the remaining 1-bromo-5-methylhexane solution dropwise from the dropping funnel at a rate that maintains a steady reflux.[19]

  • Completion: After the addition is complete, continue to stir the mixture for an additional 30-45 minutes until most of the magnesium has been consumed. The resulting dark grey or brownish solution is the Grignard reagent, isohexylmagnesium bromide.

Part 2: Synthesis of this compound
  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Formaldehyde Addition: Cautiously add the paraformaldehyde powder to the stirred Grignard solution in small portions.[20] Maintain the internal temperature below 10 °C. Using paraformaldehyde directly is a common and effective method, though depolymerization to gaseous formaldehyde can also be employed.[21][22]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 1 hour. A viscous, white precipitate will likely form.

  • Quenching (Workup): Cool the reaction flask back to 0 °C in an ice bath. Slowly and carefully add 1 M sulfuric acid dropwise to quench the reaction and dissolve the magnesium salts.[15][23] Be cautious as this is an exothermic process and may cause vigorous gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.[16]

  • Washing: Combine all organic extracts and wash successively with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

  • Purification: Remove the diethyl ether using a rotary evaporator. Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure this compound.[24]

Troubleshooting

IssuePossible CauseSolution
Grignard reaction fails to initiate Wet glassware or solvent; inactive magnesium surface.Ensure all glassware is rigorously dried and use anhydrous ether. Crush a few pieces of magnesium with a glass rod to expose a fresh surface. A small crystal of iodine can also be added as an initiator.[7]
Low yield of alcohol Premature quenching of the Grignard reagent by moisture or acidic protons. Incomplete reaction with formaldehyde.Maintain strict anhydrous conditions. Ensure all starting materials are free of acidic functional groups. Allow sufficient reaction time for the addition to formaldehyde.
Formation of a significant amount of Wurtz coupling byproduct (dodecane derivative) High local concentration of alkyl halide; elevated reaction temperature.Add the alkyl halide solution slowly and maintain a gentle reflux.
Emulsion formation during workup Presence of magnesium salts.Add more dilute acid or brine to break the emulsion. Gentle swirling of the separatory funnel can also be effective.

References

Application Note: A High-Regioselectivity Hydroformylation Route to 6-Methyl-1-heptanol for Pharmaceutical and Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical guide for the synthesis of 6-methyl-1-heptanol via a rhodium-catalyzed hydroformylation of 2-methyl-1-hexene. This application note details the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for product analysis and purification. The described method is tailored for researchers and professionals in drug development and fine chemical synthesis, emphasizing high regioselectivity towards the linear alcohol, a crucial attribute for precursors in these fields.

Introduction

This compound is a valuable branched-chain primary alcohol with applications in the fragrance industry and as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals.[1] Traditional multi-step syntheses can be inefficient. Hydroformylation, also known as the "oxo process," presents an atom-economical alternative, directly converting an alkene into an aldehyde or, in a tandem reaction, an alcohol.[2][3] This process involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, typically utilizing a transition metal catalyst. For the synthesis of this compound from 2-methyl-1-hexene, achieving high regioselectivity for the terminal aldehyde, which is subsequently reduced to the primary alcohol, is paramount. This guide focuses on a rhodium-based catalytic system, renowned for its high activity and selectivity under milder conditions compared to cobalt-based catalysts.[4]

Mechanistic Insight and Rationale for Catalyst Selection

The hydroformylation of an alkene proceeds through a well-established catalytic cycle. The choice of catalyst and ligands is critical in directing the regioselectivity of the reaction.

Catalyst: Rhodium-based catalysts, particularly those modified with phosphine ligands, are highly effective for the hydroformylation of alkenes.[5][6] They generally offer higher activity and selectivity for the linear aldehyde product compared to cobalt catalysts, and operate under less forcing conditions.[4]

Ligand: The steric and electronic properties of the phosphine ligand play a crucial role in determining the linear-to-branched (l:b) ratio of the aldehyde product.[7][8] Bulky phosphine ligands tend to favor the formation of the linear aldehyde by sterically hindering the approach of the alkene that would lead to the branched product. For the hydroformylation of a sterically hindered alkene like 2-methyl-1-hexene, a ligand that promotes anti-Markovnikov addition is essential to maximize the yield of the desired linear product. Triphenylphosphine (PPh₃) is a commonly used and effective ligand for achieving good linear selectivity.[5]

The catalytic cycle, illustrated below, involves the coordination of the alkene to the rhodium hydride complex, migratory insertion to form a rhodium alkyl species, coordination of carbon monoxide, migratory insertion of CO to form a rhodium acyl species, and finally, hydrogenolysis to release the aldehyde product and regenerate the catalyst.

Hydroformylation_Cycle cluster_cycle Catalytic Cycle A [RhH(CO)(PPh₃)₂] B Alkene Coordination A->B + Alkene C Migratory Insertion (linear) B->C D CO Coordination C->D + CO E Acyl Formation D->E F Oxidative Addition of H₂ E->F + H₂ G Reductive Elimination F->G G->A - Aldehyde N Aldehyde G->N H [Rh(acyl)(H)₂(CO)(PPh₃)₂] I [Rh(alkyl)(CO)(PPh₃)₂] J [Rh(alkyl)(CO)₂(PPh₃)₂] K Alkene K->B L CO L->D M H₂ M->F

Figure 1: Simplified Rhodium-Catalyzed Hydroformylation Cycle.

Experimental Protocol: Hydroformylation of 2-Methyl-1-hexene

This protocol outlines the synthesis of 6-methyl-1-heptanal, which can be subsequently reduced to this compound in a one-pot procedure or as a separate step.

Materials and Equipment
Material/EquipmentSpecifications
2-Methyl-1-hexene≥98% purity
Rhodium(I) acetylacetonate bis(carbonyl)[Rh(acac)(CO)₂]
Triphenylphosphine (PPh₃)≥99% purity
TolueneAnhydrous, <50 ppm H₂O
Syngas1:1 mixture of H₂ and CO
High-pressure reactorStainless steel or Hastelloy, equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller
Gas chromatography-mass spectrometry (GC-MS)For product analysis
Fourier-transform infrared (FTIR) spectrometerFor reaction monitoring
Standard laboratory glasswareFor work-up and purification
Rotary evaporatorFor solvent removal
Fractional distillation apparatusFor purification of the final product

Reaction Setup and Procedure

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Charge reactor with Rh(acac)(CO)₂ and PPh₃ B Add anhydrous toluene A->B C Purge with N₂ B->C D Inject 2-methyl-1-hexene C->D E Pressurize with syngas (1:1 H₂/CO) to 20 bar D->E F Heat to 100°C with stirring E->F G Monitor reaction by FTIR/GC-MS F->G H Cool reactor and vent G->H I Reduce aldehyde in situ with H₂ (optional) H->I J Remove solvent I->J K Purify by fractional distillation J->K

Figure 2: Experimental Workflow for the Synthesis of this compound.

Step-by-Step Protocol:

  • Catalyst Preparation (in situ):

    • In a glovebox or under an inert atmosphere, add Rh(acac)(CO)₂ (0.01 mol%) and triphenylphosphine (0.1 mol%, 10 equivalents relative to Rh) to the high-pressure reactor.

    • Add anhydrous toluene (solvent) to achieve a substrate concentration of approximately 1 M.

    • Seal the reactor and purge with nitrogen or argon several times to remove any residual air.

  • Reaction Execution:

    • Inject 2-methyl-1-hexene (1.0 equivalent) into the sealed reactor.

    • Pressurize the reactor with a 1:1 mixture of hydrogen and carbon monoxide (syngas) to an initial pressure of 20 bar.

    • Begin vigorous stirring and heat the reactor to 100°C. The pressure will increase with temperature; maintain the total pressure at approximately 30-40 bar by feeding syngas as it is consumed.

    • Monitor the progress of the reaction by taking aliquots (if the reactor setup allows) for GC-MS analysis to determine the conversion of the alkene and the formation of the aldehyde products. Alternatively, in situ FTIR spectroscopy can be used to monitor the disappearance of the C=C bond of the alkene and the appearance of the C=O bond of the aldehyde.[9][10]

  • In Situ Reduction to Alcohol (Optional Tandem Reaction):

    • After complete conversion of the alkene to the aldehyde (as determined by GC-MS or FTIR), the reactor can be carefully vented and then repressurized with hydrogen (e.g., 40-50 bar).

    • Increase the temperature to 120-140°C to facilitate the hydrogenation of the aldehyde to the corresponding alcohol. The same rhodium catalyst can often catalyze this step.

  • Work-up and Purification:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a well-ventilated fume hood.

    • Open the reactor and transfer the reaction mixture to a round-bottom flask.

    • Remove the toluene solvent under reduced pressure using a rotary evaporator.

    • The crude product, containing this compound, any branched alcohol isomers, and catalyst residues, can be purified by fractional distillation under reduced pressure. The boiling point of this compound is approximately 188-189°C at atmospheric pressure.

Data Presentation and Analysis

Table 1: Typical Reaction Parameters and Expected Outcomes

ParameterValueRationale
Substrate2-Methyl-1-hexeneStarting material
Catalyst[Rh(acac)(CO)₂]Rhodium precursor
LigandTriphenylphosphine (PPh₃)For high linear selectivity
Rh:Ligand Ratio1:10Excess ligand favors linear product
SolventToluene (anhydrous)Inert solvent
Temperature100°C (hydroformylation)Balances reaction rate and selectivity
Pressure (Syngas)20-40 bar (1:1 H₂:CO)Sufficient for catalytic activity
Expected Conversion>95%High efficiency of the catalyst
Expected l:b Ratio>90:10Favored by bulky phosphine ligand
Expected Yield80-90% (isolated)After purification

Analytical Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to monitor the reaction progress, determine the conversion of 2-methyl-1-hexene, and quantify the ratio of linear (6-methyl-1-heptanal/heptanol) to branched isomers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used for in situ monitoring of the reaction.[9][10] Key vibrational bands to monitor include the disappearance of the C=C stretch of the alkene (around 1640 cm⁻¹) and the appearance of the C=O stretch of the aldehyde (around 1730 cm⁻¹).[11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the purified this compound.

Safety Considerations

Working with high-pressure gases and toxic carbon monoxide requires strict adherence to safety protocols.

  • High-Pressure Operations: All high-pressure reactions must be conducted in a properly rated and maintained reactor, situated within a blast shield or a designated high-pressure bay.[8][14][15]

  • Carbon Monoxide: Carbon monoxide is a colorless, odorless, and highly toxic gas. The reactor and gas lines must be leak-tested before use. A carbon monoxide detector should be in place in the laboratory.[16]

  • Flammable Gases: Hydrogen and carbon monoxide are flammable. Ensure there are no ignition sources near the reactor setup.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals and operating the reactor.[15]

  • Ventilation: All operations involving the venting of the reactor must be performed in a well-ventilated fume hood.[17]

Conclusion

The rhodium-catalyzed hydroformylation of 2-methyl-1-hexene provides an efficient and highly regioselective route to this compound. By carefully selecting the catalyst, ligand, and reaction conditions, a high yield of the desired linear alcohol can be achieved. This method offers a significant advantage over traditional synthetic routes in terms of atom economy and process efficiency, making it a valuable tool for researchers and professionals in the pharmaceutical and fine chemical industries.

References

6-Methyl-1-heptanol in the Fragrance Industry: A Technical Guide for Researchers and Formulators

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Olfactory Potential of a Unique Branched-Chain Alcohol

6-Methyl-1-heptanol, a branched-chain C8 alcohol, presents an intriguing profile for the fragrance industry. While its straight-chain isomer, 1-octanol, is well-characterized for its waxy, green, and citrus notes, the introduction of a methyl group on the sixth carbon of the heptanol backbone suggests a modulation of these characteristics, potentially offering novel olfactory dimensions.[1] This technical guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties to detailed protocols for its evaluation and potential applications in fragrance formulations.

This document is intended for researchers, perfumers, and drug development professionals seeking to explore the utility of this molecule. It is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a thorough understanding of the material's potential and limitations.

Physicochemical and Olfactory Properties

A foundational understanding of a fragrance ingredient's physical and chemical characteristics is paramount to its effective application.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1653-40-3[2][3]
Molecular Formula C₈H₁₈O[3]
Molecular Weight 130.23 g/mol [3]
Appearance Colorless liquid[4]
Odor Profile Faint, pleasant, mild, characteristic
Boiling Point 187-189 °C at 760 mmHg
Flash Point 71.1 °C
Solubility Insoluble in water; soluble in organic solvents like ethanol

The branched-chain structure of this compound is anticipated to influence its volatility and odor profile compared to its linear counterpart, potentially resulting in a more diffusive and less linear scent evolution on the skin.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reduction of the corresponding aldehyde, 6-methylheptanal. The following protocol outlines a standard procedure using sodium borohydride.

Protocol 1: Synthesis of this compound via Reduction of 6-Methylheptanal

Objective: To synthesize this compound for olfactory evaluation and formulation testing.

Materials:

  • 6-methylheptanal

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-methylheptanal (1 equivalent) in methanol. Cool the flask in an ice bath to 0-5 °C.

  • Reduction: Slowly add sodium borohydride (0.3 equivalents) to the stirred solution in small portions, ensuring the temperature is maintained below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.

  • Quenching: Carefully add water to the reaction mixture to quench the excess sodium borohydride and hydrolyze the borate esters.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Shake vigorously and allow the layers to separate. Extract the aqueous layer twice more with diethyl ether.

  • Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.

  • Purification (Optional): If necessary, purify the crude product by distillation under reduced pressure.

Synthesis_Workflow cluster_0 Reaction cluster_1 Workup cluster_2 Purification 6-Methylheptanal 6-Methylheptanal Reduction Reduction 6-Methylheptanal->Reduction Methanol Methanol Methanol->Reduction Sodium_Borohydride Sodium_Borohydride Sodium_Borohydride->Reduction Quenching Quenching Reduction->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Distillation Distillation Concentration->Distillation Crude_Product Crude_Product Concentration->Crude_Product Pure_this compound Pure_this compound Distillation->Pure_this compound

Caption: Workflow for the synthesis of this compound.

Olfactory Profile Analysis

A detailed characterization of the olfactory profile is essential to determine the potential applications of this compound in fragrance compositions. Gas Chromatography-Olfactometry (GC-O) is a powerful technique for this purpose.

Protocol 2: Olfactory Profile Characterization by Gas Chromatography-Olfactometry (GC-O)

Objective: To identify and describe the odor characteristics of this compound and any trace impurities.

Instrumentation:

  • Gas Chromatograph (GC) with a flame ionization detector (FID) and an olfactory port.

  • Capillary column suitable for fragrance analysis (e.g., DB-5 or equivalent).

  • Humidified air supply for the olfactory port.

Procedure:

  • Sample Preparation: Prepare a 1% solution of synthesized this compound in a suitable solvent (e.g., ethanol).

  • GC-FID Analysis: Inject an appropriate volume of the sample into the GC-FID system to obtain a chromatogram and determine the retention time of the main peak corresponding to this compound.

  • GC-O Analysis:

    • Split the column effluent between the FID and the olfactory port.

    • A trained panel of assessors should sniff the effluent from the olfactory port.

    • Assessors should record the retention time and provide a detailed description of the odor of each eluting compound. This includes primary notes (e.g., fruity, green, floral) and any secondary nuances.

    • The intensity of each odor can also be rated on a predefined scale.

  • Data Analysis: Correlate the olfactory data with the peaks from the FID chromatogram to create an "aromagram" that maps the odor characteristics to specific chemical components.

GCO_Workflow Sample_Preparation Sample_Preparation GC_Injection GC_Injection Sample_Preparation->GC_Injection Column_Separation Column_Separation GC_Injection->Column_Separation Effluent_Splitting Effluent_Splitting Column_Separation->Effluent_Splitting FID_Detection FID_Detection Effluent_Splitting->FID_Detection Olfactory_Port Olfactory_Port Effluent_Splitting->Olfactory_Port Chromatogram Chromatogram FID_Detection->Chromatogram Aromagram Aromagram Olfactory_Port->Aromagram Data_Correlation Data_Correlation Chromatogram->Data_Correlation Aromagram->Data_Correlation Stability_Testing_Workflow Sample_Preparation Prepare 1% 6-M-1-H in EDT Base Storage_Conditions Store at Room Temp (Control) and 40°C (Accelerated) Sample_Preparation->Storage_Conditions Time_Points T=0, 1, 2, 4, 8, 12 weeks Storage_Conditions->Time_Points GCMS_Analysis Quantify 6-M-1-H and Degradation Products Time_Points->GCMS_Analysis Olfactory_Evaluation Assess Odor Profile Changes Time_Points->Olfactory_Evaluation Data_Analysis Compare Accelerated vs. Control Assess Stability GCMS_Analysis->Data_Analysis Olfactory_Evaluation->Data_Analysis

References

Application Notes & Protocols: 6-Methyl-1-heptanol as a High-Boiling, Protic Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 6-methyl-1-heptanol, a primary alcohol, and evaluates its potential as a solvent in modern organic synthesis. While not as ubiquitously documented as traditional solvents, its unique combination of a high boiling point, moderate polarity, and protic nature presents distinct advantages for specific reaction classes. This document consolidates its physicochemical properties, safety protocols, and proposes detailed application protocols for its use in reactions where elevated temperatures and a protic environment are beneficial. The causality behind its selection and application is emphasized, providing researchers, chemists, and drug development professionals with a foundational understanding for incorporating this solvent into their workflows.

Introduction: Re-evaluating Solvent Landscapes

The selection of a solvent is a critical parameter in the design and optimization of any chemical reaction. It influences solubility, reactivity, reaction kinetics, and downstream processing. While a canon of common solvents dominates laboratory and industrial practice, the exploration of less conventional solvents is key to unlocking new process efficiencies and overcoming specific synthetic challenges. This compound (also known as isooctyl alcohol) is one such solvent.[1] With a molecular formula of C₈H₁₈O, it is a branched primary alcohol that offers a unique set of properties.[2][3] This guide serves to detail these properties and provide a framework for its application as a specialized solvent in organic reactions.

Physicochemical & Solvency Profile of this compound

A solvent's utility is dictated by its physical and chemical properties. This compound is a clear, colorless liquid with a mild odor.[1] Its key attributes are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₈O[2][][5]
Molecular Weight 130.23 g/mol [1][2][]
Appearance Colorless, clear liquid[1][6]
Boiling Point 187-189 °C (at 760 mmHg)[2][6][7]
Melting Point -106 °C[7]
Density ~0.818 - 0.832 g/mL[1][2][7]
Flash Point 71.1 - 82 °C (160 - 180 °F)[1][2][6]
Water Solubility 640 mg/L at 25 °C (Limited)[2]
Solubility Soluble in ethanol, ether[2][3]
logP (o/w) 2.73 - 2.8[1][2][6]
Vapor Pressure ~0.284 mmHg at 25 °C[6]
Refractive Index ~1.425 - 1.426[1][7]
Dielectric Constant ~10.2[7][8]

Expert Analysis of Solvent Profile: The properties of this compound define its niche applications:

  • High Boiling Point: Its most significant feature is its high boiling point (~188 °C), which allows it to function as a medium for reactions requiring significant thermal energy to overcome activation barriers, thereby enabling or accelerating reactions with sluggish kinetics at lower temperatures.

  • Moderate Polarity & Protic Nature: As a primary alcohol, it possesses a hydroxyl group capable of hydrogen bonding. This makes it a protic solvent with moderate polarity, suitable for dissolving polar reagents and stabilizing charged intermediates or transition states.

  • Limited Water Miscibility: Unlike lower-chain alcohols, its longer alkyl chain imparts a more nonpolar character, resulting in limited water solubility.[2][3] This can be advantageous in reaction workups, facilitating phase separation from aqueous layers.

Safety & Handling

As with any chemical reagent, proper handling of this compound is paramount. It is classified as an irritant and a combustible liquid.[1][9][10]

Table 2: Safety & Handling Guidelines

AspectRecommendationSource(s)
Personal Protective Equipment (PPE) Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2][9]
Ventilation Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[2][9]
Fire Safety Keep away from open flames, sparks, and hot surfaces. It is a combustible liquid. Use non-sparking tools.[9][10][11]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place away from oxidizing agents.[9][11]
In case of Spills Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[9]
First Aid (Eyes/Skin) In case of contact, rinse immediately and thoroughly with water for at least 15 minutes. Seek medical attention if irritation persists.[9][12]

Application Note I: High-Temperature Esterification

Causality for Solvent Selection: Fischer esterification, the reaction between a carboxylic acid and an alcohol, is a classic equilibrium-driven process. To achieve high yields, the equilibrium must be shifted towards the products, typically by removing water. Using a high-boiling solvent that can form an azeotrope with water is an effective strategy. While the reactant alcohol can sometimes serve as the solvent, using this compound as a high-boiling co-solvent allows the reaction to be run at temperatures sufficient to distill off water, particularly when reacting solid carboxylic acids or less reactive alcohols.

Protocol: Synthesis of Propyl Benzoate

This protocol describes the use of this compound as a high-boiling solvent to facilitate the esterification of benzoic acid with propanol.

Materials:

  • Benzoic Acid

  • 1-Propanol

  • This compound (Solvent)

  • Sulfuric Acid (Catalyst)

  • Sodium Bicarbonate (Saturated solution)

  • Anhydrous Magnesium Sulfate

  • Dean-Stark Apparatus

Procedure:

  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagent Charging: To the flask, add benzoic acid (1.0 eq), 1-propanol (1.5 eq), and this compound to achieve a substrate concentration of ~0.5 M.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Reaction: Heat the mixture to reflux. The this compound will facilitate a reaction temperature above the boiling point of the water-propanol azeotrope, allowing for efficient removal of water in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by observing the amount of water collected or by TLC/GC analysis of aliquots.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash with brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the this compound solvent under reduced pressure. The crude propyl benzoate can be further purified by vacuum distillation.

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification reagents Charge Flask: - Benzoic Acid - 1-Propanol - this compound (Solvent) - H₂SO₄ (Catalyst) setup Assemble Dean-Stark Apparatus reagents->setup heat Heat to Reflux setup->heat Start Reaction monitor Monitor: Collect H₂O / TLC / GC heat->monitor cool Cool to RT monitor->cool Reaction Complete wash Neutralize & Wash: - Sat. NaHCO₃ - Brine cool->wash dry Dry (MgSO₄) & Filter wash->dry purify Concentrate & Purify (Vacuum Distillation) dry->purify product product purify->product Propyl Benzoate

Caption: Workflow for High-Temperature Esterification.

Application Note II: Potential Solvent for Nucleophilic Aromatic Substitution (SₙAr)

Causality for Solvent Selection: SₙAr reactions, particularly those involving less activated aromatic rings or weak nucleophiles, often require high temperatures to proceed at a practical rate. Traditional solvents for this purpose include DMSO, DMF, and NMP. This compound presents a potential alternative. Its high boiling point is a clear advantage. Furthermore, as a protic solvent, it can stabilize the anionic sigma complex (Meisenheimer complex) intermediate through hydrogen bonding, potentially accelerating the reaction.

Important Considerations:

  • Nucleophile Compatibility: The hydroxyl group of this compound can compete as a nucleophile. Therefore, this solvent is best suited for reactions with nucleophiles that are significantly more reactive than the solvent itself (e.g., amines, thiols).

  • Base Selection: If a base is required, one must be chosen that does not deprotonate the solvent to a significant extent. Non-nucleophilic, sterically hindered bases would be preferable.

Due to the limited specific literature, this application remains a prospective area for methods development. Researchers should perform initial small-scale trials to validate solvent compatibility and performance against established SₙAr solvents.

Limitations and Unsuitability

The chemical nature of this compound makes it unsuitable for certain classes of reactions:

  • Grignard & Organolithium Reactions: As a protic solvent, it will readily quench any organometallic reagent that is a strong base, such as Grignard or organolithium reagents.[13] These reactions require anhydrous, aprotic solvents like diethyl ether or THF.[14]

  • Water-Sensitive Reactions: Reactions involving water-sensitive reagents (e.g., acid chlorides, certain Lewis acids) are incompatible with this solvent unless extreme drying measures are taken, which is often impractical for an alcohol.

  • Suzuki-Miyaura Coupling: While some Suzuki couplings can be performed in alcohol/water mixtures, the classic reaction conditions often favor aprotic solvents like toluene, THF, or dioxane.[15][16] The protic nature of this compound could interfere with the catalytic cycle, particularly the transmetalation step.

G start Reaction to be performed q1 Is the reaction sensitive to protic solvents (e.g., Grignard, organolithiums)? start->q1 q2 Does the reaction require high temperatures (>150 °C)? q1->q2 No unsuitable This compound is UNSUITABLE. q1->unsuitable Yes q3 Is the nucleophile stronger than an alcohol? q2->q3 No suitable This compound is a POTENTIAL candidate. (e.g., Esterification, SₙAr) q2->suitable Yes q3->suitable Yes q3->unsuitable No (Solvent may compete)

Caption: Decision workflow for selecting this compound.

Conclusion

This compound is a specialized solvent whose utility is rooted in its high boiling point and protic nature. While its application is not as broad as that of solvents like THF or acetonitrile, it offers a valuable option for specific synthetic challenges, primarily high-temperature reactions that can tolerate or benefit from a protic environment, such as Fischer esterifications and potentially certain SₙAr reactions. Its limited use in published research suggests an opportunity for further exploration and methods development.[2] By understanding its distinct physicochemical profile and its limitations, researchers can strategically employ this compound to enhance reaction outcomes and expand their toolkit of effective solvent systems.

References

Application Note & Protocols: Esterification Reactions with 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of esters from 6-methyl-1-heptanol, a C8 primary alcohol.[1][2] Ester derivatives of this alcohol are of significant interest in the flavor, fragrance, and specialty chemicals industries. We present three distinct and robust methodologies—classic Fischer-Speier esterification, mild Steglich esterification, and sustainable enzymatic catalysis—to accommodate a wide range of research and development needs, from cost-effective bulk synthesis to the preparation of delicate, high-value molecules. Each protocol is accompanied by mechanistic insights, detailed procedural steps, purification techniques, and analytical characterization methods.

Introduction: The Versatility of this compound Esters

This compound (CAS: 1653-40-3) is a primary alcohol valued for its role as a precursor in chemical synthesis.[1][3] Its esters are known for their diverse and often pleasant aromatic profiles, making them valuable components in the formulation of fragrances and flavorings.[1] Beyond sensory applications, these esters can serve as specialty solvents, plasticizers, and intermediates in the development of pharmaceuticals and agrochemicals.

The conversion of this compound to its corresponding ester is achieved through esterification, a fundamental reaction in organic chemistry. The choice of esterification method is critical and depends on factors such as the lability of the carboxylic acid partner, desired yield, reaction scale, and sustainability considerations. This document serves as a practical guide for researchers, scientists, and drug development professionals to select and execute the most suitable esterification strategy.

Physicochemical & Safety Data for this compound

Before commencing any experimental work, it is crucial to be familiar with the properties and safety requirements of the primary reactant.

PropertyValueReference
CAS Number 1653-40-3[2][3]
Molecular Formula C₈H₁₈O[1][2]
Molecular Weight 130.23 g/mol [1][2]
Boiling Point 187-189 °C @ 760 mmHg[3]
Density ~0.817 g/cm³[1]
Appearance Colorless Oil/Liquid[1][4]

Safety Profile: this compound is classified as an irritant to the eyes, skin, and respiratory system.[5] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[5]

Core Principles of Esterification

Esterification is fundamentally a nucleophilic acyl substitution reaction. The hydroxyl group of the alcohol (this compound) acts as a nucleophile, attacking the electrophilic carbonyl carbon of a carboxylic acid or its derivative. The specific mechanism and reaction conditions are dictated by the chosen catalytic method.

Fischer-Speier Esterification: The Equilibrium-Driven Pathway

The Fischer-Speier method is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[6] It is a reversible process, and the position of the equilibrium dictates the final yield.[7][8]

Figure 1: Fischer-Speier Esterification Mechanism.

To achieve high conversion, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of one reactant (usually the less expensive one) or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[7][9]

Steglich Esterification: The Mild, Non-Equilibrium Pathway

The Steglich esterification offers a powerful alternative for forming esters under mild, room-temperature conditions.[10] It is particularly advantageous for acid-sensitive substrates or sterically hindered alcohols.[11][12] The reaction utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the acyl transfer.[10][12]

Steglich_Esterification cluster_activation Carboxylic Acid Activation cluster_acyl_transfer Acyl Transfer cluster_esterification Nucleophilic Attack RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC Acyl_DMAP Acyl-DMAP⁺ Intermediate (Active Ester) O_Acylisourea->Acyl_DMAP + DMAP DCU Dicyclohexylurea (DCU) Byproduct O_Acylisourea->DCU (forms DCU) DMAP DMAP Acyl_DMAP->DMAP (regenerated) Ester Final Ester Product Acyl_DMAP->Ester + Alcohol Alcohol This compound

Figure 2: Steglich Esterification Mechanism Flow.

A key feature of this method is the formal uptake of water by DCC, which forms the insoluble byproduct dicyclohexylurea (DCU), driving the reaction to completion.[10]

Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the esterification of this compound.

Protocol 1: Fischer-Speier Synthesis of 6-Methylheptyl Acetate

This protocol describes a classic, cost-effective method suitable for producing simple alkyl esters. An excess of the carboxylic acid is used to drive the equilibrium.[13]

Reagent/ParameterQuantity/SettingMoles (approx.)Purpose
This compound13.0 g (16.0 mL)0.10Reactant (Limiting)
Glacial Acetic Acid18.0 g (17.1 mL)0.30Reactant (Excess)
Conc. Sulfuric Acid1.0 mL-Catalyst
Reaction TemperatureReflux (~110-120 °C)-Reaction Condition
Reaction Time2-4 hours-Reaction Condition

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 13.0 g of this compound and 18.0 g of glacial acetic acid.

  • Catalyst Addition: While stirring, carefully and slowly add 1.0 mL of concentrated sulfuric acid to the mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.[14]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed (typically 2-4 hours).

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Workup - Quenching: Transfer the cooled mixture to a separatory funnel containing 50 mL of ice-cold water.

  • Workup - Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layer sequentially with:

    • 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (Caution: CO₂ evolution!) until effervescence ceases.[14][15] This neutralizes the excess acetic acid and sulfuric acid catalyst.

    • 50 mL of water.

    • 50 mL of saturated sodium chloride (brine) solution to aid in phase separation.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude ester by fractional distillation to yield pure 6-methylheptyl acetate.

Protocol 2: Steglich Esterification with Benzoic Acid

This protocol is ideal for forming esters under mild conditions, preserving sensitive functional groups. It avoids high temperatures and strong acids. A greener solvent, acetonitrile, is used.[16][17]

Reagent/ParameterQuantity/SettingMoles (approx.)Purpose
Benzoic Acid1.22 g0.010Reactant
This compound1.43 g (1.76 mL)0.011Reactant (Slight Excess)
DCC2.27 g0.011Coupling Agent
DMAP0.12 g0.001Catalyst
Acetonitrile (Solvent)40 mL-Reaction Medium
Reaction TemperatureRoom Temperature-Reaction Condition
Reaction Time4-12 hours-Reaction Condition

Procedure:

  • Setup: In a 100 mL round-bottom flask, dissolve 1.22 g of benzoic acid, 0.12 g of DMAP, and 2.27 g of DCC in 40 mL of acetonitrile.

  • Alcohol Addition: Add 1.43 g of this compound to the stirring solution.

  • Reaction: Stopper the flask and stir the mixture at room temperature. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Monitoring: Monitor the reaction by TLC until the benzoic acid is consumed (typically 4-12 hours).

  • Workup - Filtration: Once the reaction is complete, filter the mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold acetonitrile.

  • Workup - Solvent Removal: Combine the filtrate and washings and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Dissolve the residue in 50 mL of diethyl ether and transfer to a separatory funnel.

  • Workup - Washing: Wash the ether solution sequentially with:

    • 30 mL of 0.5 M HCl to remove residual DMAP.

    • 30 mL of saturated NaHCO₃ solution to remove any unreacted benzoic acid.

    • 30 mL of brine.

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude ester can be further purified by column chromatography on silica gel if necessary to remove trace impurities.[18]

Protocol 3: Enzymatic Synthesis of 6-Methylheptyl Hexanoate

This protocol utilizes lipase, a biocatalyst, for a highly selective and environmentally benign esterification process in an organic solvent.[19][20]

Reagent/ParameterQuantity/SettingMoles (approx.)Purpose
This compound1.30 g (1.60 mL)0.010Reactant
Hexanoic Acid1.16 g (1.26 mL)0.010Reactant
Immobilized Lipase B250 mg-Biocatalyst
tert-Butyl methyl ether20 mL-Solvent
Molecular Sieves (3Å)1.0 g-Water Scavenger
Reaction Temperature40-50 °C-Reaction Condition
Reaction Time24-48 hours-Reaction Condition

Procedure:

  • Setup: To a 50 mL flask, add 1.30 g of this compound, 1.16 g of hexanoic acid, 250 mg of immobilized lipase (e.g., Novozym® 435), and 1.0 g of activated molecular sieves.

  • Solvent Addition: Add 20 mL of tert-butyl methyl ether.

  • Incubation: Seal the flask and place it in an orbital shaker incubator set to 45 °C and 200 rpm.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC.

  • Workup - Catalyst Removal: Once equilibrium is reached (typically 24-48 hours), filter the reaction mixture to remove the immobilized enzyme and molecular sieves. The enzyme can often be washed and reused.

  • Workup - Washing: Transfer the filtrate to a separatory funnel and wash with 20 mL of saturated NaHCO₃ solution to remove residual hexanoic acid, followed by 20 mL of brine.

  • Drying & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The product is often of high purity, but can be distilled if required.

General Workflow: From Reaction to Analysis

The overall process for any esterification synthesis follows a logical sequence of operations designed to maximize purity and yield.

Workflow Start Reagent Preparation & Stoichiometry Reaction Esterification Reaction (Fischer, Steglich, or Enzymatic) Start->Reaction Monitoring Reaction Monitoring (TLC, GC) Reaction->Monitoring Periodic Sampling Monitoring->Reaction Continue Reaction Workup Aqueous Workup (Quenching, Extraction, Washing) Monitoring->Workup Reaction Complete Purification Purification (Distillation or Chromatography) Workup->Purification Characterization Product Characterization (GC-MS, NMR, FTIR) Purification->Characterization End Pure Ester Product Characterization->End

Figure 3: General Experimental Workflow for Ester Synthesis.

Product Characterization

Confirming the identity and purity of the synthesized ester is a critical final step.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing purity and confirming the molecular weight of the volatile ester product.[21][22] The retention time indicates purity, while the mass spectrum should show a molecular ion peak corresponding to the calculated mass of the ester.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: An effective method to confirm the reaction's success. Key spectral changes to observe include:

    • Disappearance of the broad O-H stretch from the starting alcohol (~3300 cm⁻¹).

    • Appearance of a strong, sharp C=O stretch characteristic of the ester functional group (~1735-1750 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation.

    • ¹H NMR: Look for a characteristic downfield shift of the protons on the carbon adjacent to the ester oxygen (-CH₂-O-C=O), typically appearing around 4.0-4.5 ppm.

    • ¹³C NMR: The carbonyl carbon of the ester will appear as a distinct peak in the range of 160-180 ppm.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive catalyst/enzyme; insufficient heating (Fischer); water contamination; poor quality reagents.Verify catalyst activity; ensure proper reflux temperature; use anhydrous solvents and reagents; use fresh, pure starting materials.
Incomplete Reaction Insufficient reaction time; equilibrium not sufficiently shifted (Fischer); steric hindrance.Extend reaction time and continue monitoring; for Fischer, add more of the excess reagent or remove water; switch to a more potent method like Steglich for hindered substrates.
Product Fails to Separate during Workup Emulsion formation.Add brine to the separatory funnel to help break the emulsion; allow layers to stand for a longer period; gentle swirling instead of vigorous shaking.
Impure Product after Purification Incomplete removal of starting materials or byproducts; co-distillation with impurity.Repeat washing steps during workup; ensure the base wash is sufficient to remove all acid; use fractional distillation with a packed column for compounds with close boiling points; use column chromatography.

Conclusion

The synthesis of esters from this compound can be successfully achieved through several distinct chemical strategies. The Fischer-Speier esterification remains a viable, scalable, and cost-effective option for simple esters. For more sensitive or complex substrates where mild conditions are paramount, the Steglich esterification provides an excellent, high-yield alternative.[11] Finally, enzymatic catalysis represents a forward-looking approach, offering high selectivity and adherence to the principles of green chemistry.[23] By understanding the mechanisms, advantages, and practical considerations of each protocol presented in this guide, researchers can confidently select and implement the optimal method for their specific synthetic goals.

References

Application Note & Protocols: Selective Oxidation of 6-Methyl-1-heptanol to 6-Methylheptanal

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, pivotal in the construction of complex molecules for pharmaceuticals, fragrances, and materials science. This document provides a detailed guide for the oxidation of 6-methyl-1-heptanol to its corresponding aldehyde, 6-methylheptanal. We present and compare three robust protocols utilizing Pyridinium Chlorochromate (PCC), Swern oxidation, and Dess-Martin Periodinane (DMP). The mechanistic rationale behind each method is discussed, and comprehensive, step-by-step protocols are provided to ensure reliable and reproducible results for researchers and professionals in drug development and chemical synthesis.

Introduction: The Challenge of Selective Alcohol Oxidation

Primary alcohols present a unique challenge in oxidation chemistry. While their conversion to carboxylic acids is often straightforward, halting the oxidation at the intermediate aldehyde stage requires carefully chosen reagents and controlled reaction conditions. Over-oxidation is a common side reaction that can significantly lower the yield of the desired aldehyde. The choice of oxidant is therefore critical and depends on factors such as substrate tolerance to acidic or basic conditions, scalability, and safety considerations.

This compound is a primary alcohol whose oxidation product, 6-methylheptanal, is a valuable synthetic intermediate. This guide will explore three distinct and widely adopted methods for this transformation, each with its own set of advantages and considerations.

Mechanistic Considerations and Reagent Selection

The selection of an appropriate oxidizing agent is paramount for a successful and high-yielding synthesis of 6-methylheptanal. Below, we discuss the mechanisms of three common and effective reagents for this transformation.

Pyridinium Chlorochromate (PCC)

PCC is a milder version of chromic acid-based oxidants and is known for its ability to oxidize primary alcohols to aldehydes with minimal over-oxidation. The reaction is typically carried out in an anhydrous solvent like dichloromethane (DCM).

PCC_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_elimination Elimination alcohol This compound (R-CH2OH) chromate_ester Chromate Ester alcohol->chromate_ester + PCC pcc PCC [CrO3Cl]-PyH+ aldehyde 6-Methylheptanal (R-CHO) chromate_ester->aldehyde Pyridine-assisted E2 elimination cr_iv Cr(IV) species chromate_ester->cr_iv

Caption: Mechanism of PCC Oxidation.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride (TFAA). The reaction is run at very low temperatures (-78 °C) to control the reactivity of the intermediate species. A hindered base, like triethylamine (TEA), is used in the final step to induce elimination.

Swern_Mechanism cluster_activation Activation of DMSO cluster_reaction Reaction with Alcohol cluster_elimination Elimination dmso DMSO electrophile Electrophilic Sulfur Species dmso->electrophile + Oxalyl Chloride - CO, - CO2, - Cl- oxalyl Oxalyl Chloride alkoxysulfonium Alkoxysulfonium Salt electrophile->alkoxysulfonium + this compound alcohol This compound aldehyde 6-Methylheptanal alkoxysulfonium->aldehyde + TEA dms DMS alkoxysulfonium->dms base Triethylamine (TEA)

Caption: Mechanism of Swern Oxidation.

Dess-Martin Periodinane (DMP)

DMP is a hypervalent iodine reagent that offers a mild and highly selective method for oxidizing primary alcohols to aldehydes. The reaction proceeds at room temperature and is known for its operational simplicity and compatibility with a wide range of functional groups.

DMP_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation alcohol This compound periodinane_ester Periodinane Ester Intermediate alcohol->periodinane_ester + DMP dmp Dess-Martin Periodinane aldehyde 6-Methylheptanal periodinane_ester->aldehyde Ligand Exchange & Elimination iodinane Iodinane byproduct periodinane_ester->iodinane

Caption: Mechanism of Dess-Martin Periodinane Oxidation.

Comparative Analysis of Oxidation Methods

The choice of oxidation protocol can significantly impact the outcome of the synthesis. The following table provides a comparative summary of the three methods discussed.

FeaturePyridinium Chlorochromate (PCC)Swern OxidationDess-Martin Periodinane (DMP)
Reagent Cr(VI) saltDMSO, Oxalyl Chloride, TEAHypervalent Iodine
Advantages Operationally simple, commercially available reagent.High yields, mild conditions, easy product isolation.Very mild, neutral pH, high selectivity, short reaction times.
Disadvantages Carcinogenic chromium waste, acidic conditions.Requires cryogenic temperatures (-78 °C), foul-smelling byproducts.Reagent can be explosive under certain conditions, relatively expensive.
Typical Yield 70-85%>90%>90%
Reaction Temp. Room Temperature-78 °C to Room TemperatureRoom Temperature
Workup Filtration through silica or celite.Aqueous quench and extraction.Quench with thiosulfate, extraction.

Detailed Experimental Protocols

The following protocols are designed for the oxidation of this compound on a laboratory scale. Standard laboratory safety precautions should be followed at all times.

General Experimental Workflow

Workflow start Start: This compound setup Reaction Setup: - Choose oxidant (PCC, Swern, DMP) - Add reagents under inert atmosphere start->setup reaction Reaction Monitoring: - TLC or GC analysis setup->reaction workup Workup & Quenching: - Method-specific procedure reaction->workup Reaction Complete extraction Extraction & Drying: - Isolate crude product workup->extraction purification Purification: - Column chromatography or distillation extraction->purification product Final Product: 6-Methylheptanal purification->product

Topic: Regioselective Synthesis of Alkenes via Acid-Catalyzed Dehydration of 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The dehydration of alcohols is a fundamental and powerful transformation in organic synthesis, providing a direct route to alkenes, which are crucial building blocks for pharmaceuticals, polymers, and fine chemicals. This reaction typically involves heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid.[1][2] While the dehydration of secondary and tertiary alcohols is well-understood to proceed via an E1 mechanism involving carbocation intermediates, the pathway for primary alcohols is more complex.[3][4]

6-Methyl-1-heptanol, as a primary alcohol, presents a particularly interesting case study. A direct E2 elimination is possible, but the harsh, acidic conditions required for dehydration can also promote E1-like pathways involving carbocation rearrangements.[3][5] These rearrangements, driven by the formation of more stable secondary and tertiary carbocations, can lead to a mixture of alkene isomers.[2] Understanding and controlling the regioselectivity of this reaction is therefore paramount for synthetic utility.

This application note provides a detailed examination of the mechanistic principles governing the dehydration of this compound. It offers two distinct, field-proven protocols using different acid catalysts and outlines a comprehensive analytical workflow for product characterization, enabling researchers to manipulate reaction conditions to favor specific alkene products.

Part 1: Mechanistic Pathways and Regiochemical Control

The dehydration of this compound is initiated by the protonation of the hydroxyl group by an acid catalyst, converting it into a good leaving group (H₂O).[1][6] From this point, the reaction can proceed through competing E2 and E1 mechanisms, with the potential for subsequent carbocation rearrangements in the E1 pathway.

  • E2 Mechanism: A concerted, one-step process where a base (such as HSO₄⁻ or H₂O) removes a proton from the β-carbon (C2) simultaneously as the protonated hydroxyl group departs.[3] This pathway avoids the formation of a highly unstable primary carbocation and directly yields the terminal alkene, 6-methyl-1-heptene .[5]

  • E1 Mechanism & Rearrangements: Although a primary carbocation is unstable, under forcing conditions, a transient carbocation can form, or the initial double bond from an E2 reaction can be re-protonated.[5] This primary carbocation can then undergo a series of 1,2-hydride shifts to form more stable carbocations:

    • A shift from C2 to C1 yields a more stable secondary carbocation at C2.

    • Subsequent shifts can lead to a tertiary carbocation at C6.

Elimination of a proton from these rearranged carbocations is governed by Zaitsev's Rule , which predicts that the most substituted (and thus most stable) alkene will be the major product.[7] This contrasts with reactions that favor the least substituted alkene, often referred to as the Hofmann product .[8][9]

The potential alkene products are therefore:

  • From direct E2 or unrearranged E1: 6-methyl-1-heptene (Hofmann-type product).

  • From rearranged carbocations (Zaitsev products): 6-methyl-2-heptene, 2-methyl-2-heptene, and 2-methyl-1-heptene.

Visualizing the Dehydration Pathways

The following diagram illustrates the potential mechanistic routes from this compound to the various alkene products.

G cluster_start Initiation cluster_pathways Elimination & Rearrangement Pathways cluster_products Alkene Products Start This compound Protonated Protonated Alcohol (Alkyloxonium Ion) Start->Protonated H⁺ E2 E2 Pathway Protonated->E2 Primary_Carbocation Primary Carbocation (transient, E1) Protonated->Primary_Carbocation -H₂O P1 6-Methyl-1-heptene (Least Substituted) E2->P1 -H⁺ Secondary_Carbocation Secondary Carbocation (at C2) Primary_Carbocation->Secondary_Carbocation 1,2-Hydride Shift Primary_Carbocation->P1 -H⁺ Tertiary_Carbocation Tertiary Carbocation (at C6) Secondary_Carbocation->Tertiary_Carbocation 1,2-Hydride Shift Secondary_Carbocation->P1 -H⁺ (Hofmann) P2 6-Methyl-2-heptene Secondary_Carbocation->P2 -H⁺ (Zaitsev) P3 2-Methyl-1-heptene Tertiary_Carbocation->P3 -H⁺ (Hofmann) P4 2-Methyl-2-heptene (Most Substituted) Tertiary_Carbocation->P4 -H⁺ (Zaitsev)

Caption: Reaction pathways for the dehydration of this compound.

Part 2: Experimental Protocols

The following protocols detail the dehydration using two common acid catalysts. The key to a successful dehydration is to distill the lower-boiling point alkene products from the reaction mixture as they form, shifting the equilibrium toward the products in accordance with Le Châtelier's principle.[10]

Materials and Reagents
Material/ReagentSpecification
This compound≥98% purity
Sulfuric Acid (H₂SO₄)Concentrated (98%)
Phosphoric Acid (H₃PO₄)85% aqueous solution
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)Reagent grade
Boiling Chips
Round-bottom flask100 mL
Simple Distillation ApparatusCondenser, distillation head, etc.
Heating Mantle with Stirring
Separatory Funnel125 mL
Erlenmeyer flasksVarious sizes
Protocol A: Dehydration with Concentrated Sulfuric Acid

Causality Note: Sulfuric acid is a very strong dehydrating agent. This protocol requires lower temperatures but carries a higher risk of charring and may favor more extensive carbocation rearrangement due to the strongly acidic conditions.

  • Setup: Assemble a simple distillation apparatus using a 100 mL round-bottom flask. Ensure all joints are secure.[11] Place the collection flask in an ice bath to minimize evaporation of the volatile alkene products.

  • Reagent Addition: Add 13.0 g (0.1 mol) of this compound and a few boiling chips to the distillation flask. In a separate beaker, carefully and slowly add 5 mL of concentrated H₂SO₄ to 5 mL of water. Cool this acid solution in an ice bath.

  • Initiation: Once cooled, slowly add the diluted sulfuric acid solution to the alcohol in the distillation flask while swirling.

  • Reaction & Distillation: Gently heat the mixture using a heating mantle. The reaction is endothermic.[12] Collect all distillate that comes over between 110°C and 140°C. The expected boiling points of the product alkenes are lower than the starting alcohol (approx. 188°C).[10][13]

  • Workup: Transfer the collected distillate to a separatory funnel. Wash cautiously with 20 mL of saturated sodium bicarbonate solution to neutralize any residual acid.[14] Vent the funnel frequently.

  • Drying: Separate the organic layer, and dry it over anhydrous magnesium sulfate.

  • Isolation: Decant or filter the dried liquid into a clean, pre-weighed flask to obtain the final product mixture.

Protocol B: Dehydration with Phosphoric Acid

Causality Note: Phosphoric acid is a milder and less oxidizing acid than sulfuric acid. This protocol typically requires higher temperatures but often results in a cleaner reaction with less charring and may yield a different product distribution, potentially with less rearrangement.[10]

  • Setup: Use the same simple distillation apparatus as in Protocol A.

  • Reagent Addition: To the 100 mL round-bottom flask, add 13.0 g (0.1 mol) of this compound, 5 mL of 85% phosphoric acid, and a few boiling chips.[14]

  • Reaction & Distillation: Heat the mixture strongly with a heating mantle. The required temperature for primary alcohol dehydration is typically high (170-180°C).[2][3] Collect the distillate that boils below 150°C.

  • Workup & Drying: Follow steps 5-7 from Protocol A to wash, dry, and isolate the product mixture.

Experimental Workflow Visualization

G Start Combine Alcohol & Acid Catalyst Distill Heat & Distill (Collect Alkenes) Start->Distill Wash Neutralize & Wash (NaHCO₃ Solution) Distill->Wash Dry Dry Organic Layer (MgSO₄) Wash->Dry Isolate Filter/Decant Dry->Isolate Analyze Characterize Products (GC-MS, NMR) Isolate->Analyze

Caption: General experimental workflow for alcohol dehydration.

Part 3: Product Characterization and Data Analysis

A quantitative analysis of the product mixture is essential to determine the regioselectivity of the reaction under different catalytic conditions. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for this analysis.

Analytical Protocol: GC-MS
  • Sample Preparation: Dilute one drop of the final product mixture in 1 mL of a volatile solvent like acetone or hexane.[10][11]

  • Instrumentation: Use a GC system equipped with a non-polar capillary column (e.g., DB-5 or equivalent) coupled to a mass spectrometer.

  • Method: Inject 1 µL of the diluted sample. Use a temperature program that starts at 40°C and ramps to 200°C to ensure separation of all isomers.

  • Identification: Identify the alkene isomers by comparing their retention times to known standards (if available) and by interpreting their mass spectra. Isomeric alkenes will have the same molecular ion peak (m/z = 112 for C₈H₁₆) but will exhibit different fragmentation patterns.

  • Quantification: The relative abundance of each isomer can be determined from the integrated area of its corresponding peak in the gas chromatogram. The percentage of each product is calculated by dividing its peak area by the total area of all product peaks.

Expected Product Data

The table below summarizes the expected products and key analytical markers.

Compound NameStructureExpected Boiling Point (°C)Key Mass Spec Fragments (m/z)
6-Methyl-1-hepteneTerminal Alkene~114-116112 (M+), 69, 56, 41
6-Methyl-2-hepteneDisubstituted~119-121112 (M+), 97, 69, 55, 41
2-Methyl-1-hepteneDisubstituted~115-117112 (M+), 97, 70, 55, 41
2-Methyl-2-hepteneTrisubstituted~122-124112 (M+), 97, 69, 55, 41

Part 4: Interpretation and Discussion

  • Catalyst Effect: It is anticipated that the stronger acid, H₂SO₄, will produce a higher proportion of the more stable, rearranged Zaitsev products (like 2-methyl-2-heptene) compared to the milder H₃PO₄.

  • Thermodynamic vs. Kinetic Control: The formation of the most stable alkene (2-methyl-2-heptene) suggests the reaction is under thermodynamic control, allowing for carbocation equilibria to be established. A higher yield of the terminal alkene (6-methyl-1-heptene) might indicate a greater contribution from the kinetically favored E2 pathway.

  • Side Products: Be aware of the potential for ether formation (bis(6-methylheptyl) ether) as a side product, especially if the reaction temperature is not high enough to favor elimination over intermolecular substitution.[2] This would appear as a high-boiling point peak in the GC trace.

Conclusion

The acid-catalyzed dehydration of this compound is a classic yet nuanced reaction that serves as an excellent model for studying the competition between E1 and E2 pathways and the consequences of carbocation rearrangements. By carefully selecting the acid catalyst and controlling the reaction temperature, the product distribution can be influenced. The protocols and analytical methods detailed in this note provide a robust framework for synthesizing and characterizing the resulting alkene isomers, offering valuable insights for synthetic chemists in academic and industrial research.

References

Application Note & Protocol: High-Fidelity Reduction of 6-Methylheptanoic Acid to 6-Methylheptan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the chemical reduction of 6-methylheptanoic acid to its corresponding primary alcohol, 6-methylheptan-1-ol. The protocol is designed for researchers, chemists, and professionals in drug development and fine chemical synthesis. We will delve into the mechanistic rationale for selecting an appropriate reducing agent, with a primary focus on the robust and powerful Lithium Aluminum Hydride (LAH). A detailed, field-tested experimental protocol is presented, emphasizing critical safety procedures, reaction optimization, and product purification. Furthermore, alternative methodologies, such as the use of borane complexes, are discussed to provide a broader context for chemoselectivity. This guide is structured to ensure scientific integrity, operational safety, and reproducibility.

Introduction: The Challenge of Carboxylic Acid Reduction

Carboxylic acids are one of the most stable carbonyl-containing functional groups, making their reduction a non-trivial synthetic challenge.[1] The direct conversion to a primary alcohol requires a potent reducing agent capable of overcoming the resonance stabilization of the carboxylate anion formed during the initial acid-base reaction with a hydride source.[2] The target molecule, 6-methylheptan-1-ol, is a branched primary alcohol with applications as a fragrance component, a solvent, and a synthetic intermediate.[3][4][5] Achieving a high-yield, clean conversion from 6-methylheptanoic acid is therefore a valuable laboratory procedure.

This guide will focus on the use of Lithium Aluminum Hydride (LiAlH₄ or LAH), a powerful nucleophilic reducing agent, for this transformation.[6][7] While other reagents exist, the LAH-mediated reduction is a classic, highly effective method that, when executed with proper technique and safety precautions, provides excellent results.

Strategic Selection of the Reducing Agent

The choice of reducing agent is the most critical parameter for a successful reduction. The options vary significantly in reactivity, selectivity, cost, and safety profile.

  • Lithium Aluminum Hydride (LiAlH₄): A highly reactive, non-selective, and powerful reducing agent. It readily reduces a wide array of functional groups, including carboxylic acids, esters, aldehydes, and ketones.[6][8] Its high reactivity necessitates the use of anhydrous, aprotic solvents and stringent safety measures due to its violent reaction with water.[9][10]

  • Sodium Borohydride (NaBH₄): A much milder and more selective reducing agent. It is commonly used for reducing aldehydes and ketones but is generally unreactive towards carboxylic acids and esters under standard conditions.[2][11][12][13] Therefore, it is unsuitable for this direct transformation without prior activation of the carboxylic acid.[14]

  • Borane Complexes (BH₃·THF, BH₃·SMe₂): These reagents are effective for reducing carboxylic acids and are notably more chemoselective than LAH.[15] Borane will typically reduce carboxylic acids in the presence of esters, which can be an advantage in complex molecule synthesis.[14] While safer to handle than LAH, borane complexes still require an inert atmosphere and careful quenching.[16]

For this protocol, Lithium Aluminum Hydride is selected as the primary reagent. Its power ensures a complete reduction of the robust carboxylic acid functionality. The detailed exploration of its use also provides an excellent framework for discussing the critical safety and handling techniques required for highly reactive hydrides.

Parameter Lithium Aluminum Hydride (LiAlH₄) Sodium Borohydride (NaBH₄) Borane (BH₃·THF)
Reactivity Very HighLowHigh
Reduces Carboxylic Acids? Yes, efficientlyNo (requires activation)[2][11]Yes, efficiently[14]
Chemoselectivity Low (reduces most carbonyls)[6]High (aldehydes/ketones only)[17]High (prefers acids over esters)[15]
Solvent System Anhydrous Ethers (THF, Et₂O)[7]Protic Solvents (EtOH, MeOH)Anhydrous Ethers (THF)[16]
Safety Concerns Reacts violently with water/air, pyrophoric potential, corrosive.[18][19]Relatively safe, stable in air.Flammable, requires inert atmosphere.[16]

Safety First: The Cardinal Rules of Handling Lithium Aluminum Hydride

Trustworthiness in protocol design begins with safety. LAH is a hazardous substance that demands respect and meticulous handling. Failure to adhere to safety protocols can result in fire, explosion, and severe chemical burns.[18][20]

  • Hazard Identification: LAH is a solid that reacts violently with water, protic solvents (like alcohols), and even atmospheric moisture to release hydrogen gas, which can ignite spontaneously.[18][19][21] It is corrosive to skin, eyes, and mucous membranes.[18][20]

  • Required Personal Protective Equipment (PPE):

    • Fire-retardant lab coat.[10][19]

    • Safety glasses and a full-face shield.[20]

    • Impervious gloves (nitrile or neoprene). Always inspect gloves before use.[10][20]

  • Handling Environment: All manipulations of LAH powder must be conducted under an inert atmosphere (dry nitrogen or argon), typically within a glovebox or a fume hood with an inert gas purge.[10][18]

  • Emergency Preparedness:

    • A Class D fire extinguisher (for combustible metals) or a bucket of dry sand must be immediately accessible. NEVER use a water, CO₂, or soda-acid extinguisher on an LAH fire. [19]

    • Avoid using metallic spatulas for transferring solid LAH, as friction can cause ignition; ceramic or plastic spatulas are recommended.[18]

    • Have a quenching agent (e.g., isopropyl alcohol) nearby for any minor spills, but only if it is safe to do so.[21]

Experimental Protocol: LAH Reduction of 6-Methylheptanoic Acid

Principle and Mechanism

The reduction proceeds in several stages. First, the acidic proton of the carboxylic acid reacts with a hydride from LAH in an acid-base reaction, liberating hydrogen gas and forming a lithium aluminum carboxylate salt.[9][22] Subsequent intramolecular hydride transfers reduce the carbonyl group first to an aldehyde intermediate (which remains coordinated to the aluminum) and then immediately to the corresponding alkoxide.[2][7] An aqueous workup is required to quench the excess LAH and hydrolyze the aluminum alkoxide complex to yield the final product, 6-methylheptan-1-ol.[11][22]

Materials and Equipment
  • Reagents:

    • 6-Methylheptanoic Acid (>98%)

    • Lithium Aluminum Hydride (LAH), powder or 1M solution in THF

    • Anhydrous Tetrahydrofuran (THF), <50 ppm H₂O

    • Diethyl Ether (Et₂O), anhydrous

    • 15% (w/v) Sodium Hydroxide (NaOH) solution

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Deionized Water

    • Celite® (diatomaceous earth)

  • Equipment:

    • Three-neck round-bottom flask (RBF)

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Dropping funnel (for addition of the acid)

    • Nitrogen/Argon gas inlet and bubbler

    • Ice-water bath

    • Separatory funnel

    • Rotary evaporator

    • Glassware for filtration (Buchner funnel, filter flask)

    • Distillation or column chromatography apparatus for purification

Step-by-Step Procedure

(Based on a 10g scale of 6-Methylheptanoic Acid)

  • Reaction Setup:

    • Assemble the three-neck RBF with a magnetic stir bar, a reflux condenser topped with a nitrogen inlet/bubbler, and a rubber septum.

    • Flame-dry all glassware under vacuum or oven-dry at 120 °C for several hours and allow to cool under a stream of dry nitrogen.

    • Clamp the apparatus securely in a fume hood, with an ice-water bath ready underneath.

  • Charging the Flask with LAH:

    • Under a positive pressure of nitrogen, add anhydrous THF (150 mL) to the RBF.

    • Carefully and portion-wise, add LAH powder (3.2 g, ~1.2 eq) to the stirring THF at 0 °C. Rationale: Adding LAH in portions prevents clumping and controls any exotherm from reaction with trace impurities. An excess of LAH is used to ensure complete reaction.[9]

    • Alternatively, if using a 1M solution of LAH in THF, add 88 mL via a dry syringe.

  • Addition of Substrate:

    • Dissolve 6-methylheptanoic acid (10.0 g, 1.0 eq) in anhydrous THF (50 mL) in a separate dry flask.

    • Transfer this solution to the dropping funnel.

    • Add the 6-methylheptanoic acid solution dropwise to the stirring LAH suspension at 0 °C over 30-45 minutes. Rationale: Slow addition is crucial to control the initial vigorous evolution of hydrogen gas from the acid-base reaction.[2][9]

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring the Reaction:

    • Progress can be monitored by Thin Layer Chromatography (TLC). Take a small aliquot from the reaction, quench it carefully with a drop of ethyl acetate then a drop of water, extract with ether, and spot on a silica plate. The disappearance of the starting material spot indicates completion.

  • Reaction Workup (Fieser Method):

    • This is the most hazardous step. Perform with extreme caution behind a blast shield.

    • Cool the reaction mixture back down to 0 °C with an ice-water bath.

    • Dilute the mixture with 50 mL of anhydrous diethyl ether. Rationale: Dilution helps to manage the viscosity and improve heat dissipation during the quench.[18]

    • Begin stirring vigorously.

    • Step 1 (Water): Slowly and dropwise, add 3.2 mL of deionized water. (For 'x' g of LAH, add 'x' mL of H₂O).[23] Significant gas evolution will occur. Add at a rate that keeps the reaction controlled.

    • Step 2 (Base): Slowly and dropwise, add 3.2 mL of 15% aqueous NaOH. (For 'x' g of LAH, add 'x' mL of 15% NaOH).[23] The mixture will become thick and gelatinous.

    • Step 3 (Water): Slowly and dropwise, add 9.6 mL of deionized water. (For 'x' g of LAH, add '3x' mL of H₂O).[23] The grey, gelatinous precipitate should transform into a white, granular, and easily filterable solid.

    • Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes.

  • Isolation of the Product:

    • Add a scoop of anhydrous magnesium sulfate to the flask and stir for another 15 minutes to ensure all water is sequestered and the salts are granular.[18][24]

    • Set up a Buchner funnel with a pad of Celite® over a piece of filter paper.

    • Filter the reaction mixture through the Celite® pad, washing the white aluminum salts thoroughly with several portions of diethyl ether or THF (3 x 50 mL).

    • Combine the organic filtrates in a separatory funnel.

    • Wash the organic layer with a saturated brine solution (50 mL) to remove any residual water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification and Characterization:

    • The crude product will be a colorless oil. For high purity, fractional distillation under reduced pressure or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) is recommended.

    • Confirm the structure and purity of 6-methylheptan-1-ol using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup (Fieser Method) cluster_purification Isolation & Purification prep1 Flame-Dry Glassware prep2 Assemble Apparatus under N2 prep1->prep2 react1 Charge Anhydrous THF & Cool to 0 °C prep2->react1 react2 Add LiAlH4 Portion-wise react1->react2 react3 Add 6-Methylheptanoic Acid Solution Dropwise react2->react3 react4 Warm to RT & Stir (2-4h) react3->react4 workup1 Cool to 0 °C & Dilute react4->workup1 workup2 Quench: H2O (x mL) workup1->workup2 workup3 Quench: 15% NaOH (x mL) workup2->workup3 workup4 Quench: H2O (3x mL) workup3->workup4 workup5 Stir at RT (30 min) workup4->workup5 iso1 Filter through Celite® workup5->iso1 iso2 Wash with Brine iso1->iso2 iso3 Dry (MgSO4) & Concentrate iso2->iso3 iso4 Purify (Distillation or Column) iso3->iso4 end end iso4->end Final Product: 6-Methylheptan-1-ol

Caption: Workflow for the LAH reduction of 6-methylheptanoic acid.

Alternative Protocol: Chemoselective Reduction with Borane

For substrates containing other reducible groups (e.g., esters) that must be preserved, a borane reduction is a superior choice.

  • Procedure Outline: To a solution of 6-methylheptanoic acid (1.0 eq) in dry THF at 0 °C, add borane dimethyl sulfide complex (BH₃·SMe₂, ~1.2 eq) dropwise.[16] Allow the reaction to warm to room temperature and stir for 6-8 hours, or until complete by TLC. The reaction is then carefully quenched at 0 °C by the slow addition of methanol until gas evolution ceases. The product is isolated via a standard aqueous extraction.[16] This method avoids the hazards of LAH and offers enhanced selectivity.[15][25]

References

Application Note: A Comprehensive Guide to the Laboratory Synthesis of 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed, field-proven protocol for the laboratory-scale synthesis of 6-Methyl-1-heptanol, a primary alcohol with applications as a chemical intermediate, solvent, and fragrance component.[1][2] We will focus on the hydroboration-oxidation of 6-methyl-1-heptene, a robust and highly selective method for the preparation of anti-Markovnikov alcohols. This guide delves into the underlying chemical principles, provides a meticulous step-by-step experimental procedure, and outlines the necessary safety precautions and characterization techniques. The objective is to equip researchers with a reliable and reproducible methodology for obtaining high-purity this compound.

Introduction and Strategic Synthesis Design

This compound (iso-octanol) is an 8-carbon primary alcohol with the molecular formula C₈H₁₈O.[1][3][] It is a clear, colorless liquid with a characteristic mild odor, finding utility in various chemical industries.[1][5] While commercially available, its specific synthesis in a laboratory setting is a common requirement for research involving custom isotopic labeling, analog synthesis, or pedagogical purposes.

Several logical synthetic pathways can be envisioned for the preparation of this compound:

  • Grignard Synthesis: This classic carbon-carbon bond-forming reaction could involve the reaction of an isohexylmagnesium halide with formaldehyde or, more efficiently, the reaction of an isopentylmagnesium halide with ethylene oxide.[6][7] The latter extends the carbon chain by two atoms, directly yielding the primary alcohol upon acidic workup.

  • Reduction of a Carboxylic Acid Derivative: The reduction of 6-methylheptanoic acid or its corresponding esters using a powerful hydride reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), would cleanly yield the target alcohol.[8]

  • Hydroboration-Oxidation of an Alkene: This two-step process converts a terminal alkene, in this case, 6-methyl-1-heptene, into the corresponding primary alcohol. This method is renowned for its exceptional regioselectivity, placing the hydroxyl group on the less substituted carbon of the original double bond (an anti-Markovnikov addition).[9][10]

For this guide, we have selected the hydroboration-oxidation route. This choice is predicated on its high fidelity, excellent yields, and the stereochemical and regiochemical precision it offers, making it a superior and more illustrative method for producing terminal primary alcohols from alkenes.[10][11]

The Hydroboration-Oxidation Pathway: Mechanism and Rationale

The conversion of 6-methyl-1-heptene to this compound is a two-stage process. Understanding the causality behind each stage is critical for successful execution.

Stage 1: Hydroboration - The Anti-Markovnikov Addition

In this step, borane (BH₃), typically stabilized as a complex with tetrahydrofuran (BH₃·THF), is added across the alkene double bond.[11] The reaction proceeds via a concerted, four-membered transition state.

  • Regioselectivity Explained: The addition is highly regioselective. The boron atom, being the less electronegative element compared to hydrogen, adds to the terminal, sterically less hindered carbon atom of the double bond.[12] Simultaneously, a hydride (H⁻) is delivered to the more substituted internal carbon. This orientation, known as anti-Markovnikov selectivity, is crucial for forming the primary alcohol in the subsequent step.[9][10][13]

  • Stereochemistry Explained: The addition of the B-H bond occurs on the same face of the double bond, a process known as syn-addition.[9][10] While this is more critical for cyclic or stereochemically complex alkenes, it is a fundamental feature of the mechanism.

One molecule of BH₃ can react successively with three molecules of the alkene, forming a trialkylborane intermediate.[10]

Stage 2: Oxidation - Boron-to-Oxygen Replacement

The trialkylborane intermediate is not isolated. It is directly oxidized using hydrogen peroxide (H₂O₂) under basic conditions (e.g., sodium hydroxide).

  • Mechanism of Oxidation: The hydroperoxide anion (HOO⁻), formed by the deprotonation of H₂O₂ by NaOH, acts as the nucleophile, attacking the electron-deficient boron atom.[12] This is followed by a key rearrangement step where one of the alkyl groups migrates from the boron to the adjacent oxygen atom, displacing the hydroxide ion. This migration occurs with complete retention of configuration at the carbon center.[11] This process repeats for all three alkyl groups, and subsequent hydrolysis of the resulting borate ester liberates the final alcohol product, this compound.

The overall transformation achieves the net addition of water across the double bond in an anti-Markovnikov fashion.

Visualizing the Reaction Mechanism

Hydroboration_Oxidation_Mechanism cluster_products Intermediates & Products Alkene 6-Methyl-1-heptene Trialkylborane Tris(6-methylheptyl)borane Alkene->Trialkylborane Hydroboration (Anti-Markovnikov) Borane 1. BH₃·THF Oxidant 2. H₂O₂, NaOH Alcohol This compound Trialkylborane->Alcohol Oxidation (Retention of Stereochemistry)

Caption: Simplified reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials. All operations must be conducted in a certified fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
6-Methyl-1-heptene≥98%Sigma-AldrichStarting alkene.
Borane-tetrahydrofuran complex1.0 M solution in THFAcros OrganicsHydroborating agent. Handle under nitrogen.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Fisher ScientificReaction solvent.
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%VWRFor preparing the basic oxidation solution.
Hydrogen Peroxide (H₂O₂)30% w/w in H₂OEMD MilliporeOxidizing agent.
Diethyl Ether (Et₂O)AnhydrousJ.T. BakerExtraction solvent.
Magnesium Sulfate (MgSO₄)AnhydrousAlfa AesarDrying agent.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionLab PreparedFor washing.
Saturated Sodium Chloride (NaCl)Aqueous solutionLab PreparedBrine wash.
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Pressure-equalizing dropping funnel (100 mL)

  • Nitrogen/Argon gas inlet and bubbler

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Short-path distillation apparatus

Step-by-Step Procedure
  • Apparatus Setup: Assemble the three-necked flask with the dropping funnel, condenser (with N₂ inlet at the top), and a rubber septum. Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature. Maintain a positive nitrogen atmosphere throughout the reaction.

  • Reagent Charging: Using a syringe, charge the flask with 6-methyl-1-heptene (11.2 g, 0.1 mol) and 40 mL of anhydrous THF.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Borane Addition: Transfer the borane-THF solution (37 mL of 1.0 M solution, 0.037 mol) to the dropping funnel via cannula or syringe. Add the BH₃·THF solution dropwise to the alkene solution over 30-40 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 2 hours to ensure the complete formation of the trialkylborane.

  • Cooling: Re-cool the reaction mixture to 0 °C with an ice-water bath.

  • Base Addition: Slowly and carefully add 15 mL of 3 M aqueous sodium hydroxide (NaOH) solution.

  • Oxidant Addition: Extreme Caution: This step is exothermic. Add 15 mL of 30% hydrogen peroxide (H₂O₂) solution dropwise via the dropping funnel at a rate that keeps the internal temperature below 30 °C. Vigorous stirring is essential.

  • Reaction: After the H₂O₂ addition is complete, remove the ice bath and heat the mixture to 50 °C (using a water bath) for 1 hour to ensure complete oxidation.

  • Isolation: Cool the mixture to room temperature. The solution will separate into two layers. Transfer the entire mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine all organic layers.

  • Washing: Wash the combined organic phase sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of saturated NaCl (brine) solution.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Solvent Removal: Remove the solvents (THF and diethyl ether) using a rotary evaporator.

  • Distillation: Purify the resulting crude oil by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 88-90 °C at 15 mmHg.

  • Characterization: The identity and purity of the colorless liquid product should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected yield is typically in the range of 80-90%.

Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Data Summary

Table 1: Reagent Quantities and Reaction Parameters
ParameterValueMoles (approx.)Notes
6-Methyl-1-heptene11.2 g (15.3 mL)0.1 molLimiting reagent
BH₃·THF (1.0 M)37 mL0.037 molSlight excess of hydride
NaOH (3 M)15 mL0.045 molProvides basic medium for oxidation
H₂O₂ (30%)15 mL0.147 molOxidizing agent
Hydroboration Time/Temp 30 min addition @ 0°C, then 2h @ RT-
Oxidation Time/Temp 30 min addition < 30°C, then 1h @ 50°C-
Theoretical Yield 13.02 g0.1 molBased on 1:1 stoichiometry with alkene
Expected Yield 10.4 - 11.7 g-80 - 90%
Table 2: Physical Properties of this compound
PropertyValueReference(s)
Molecular FormulaC₈H₁₈O[3][5]
Molecular Weight130.23 g/mol [3][][5]
AppearanceClear, colorless liquid[1][5]
Boiling Point~188 °C (at 760 mmHg)[1][2][14]
Density~0.817 - 0.832 g/cm³ at 20-25 °C[1][15]
Refractive Index~1.425 at 25 °C[2][5]

References

analytical methods for 6-Methyl-1-heptanol identification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Analytical Identification of 6-Methyl-1-heptanol

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed analytical methodologies for the unambiguous identification and characterization of this compound (CAS No: 1653-40-3), a primary alcohol utilized as a fragrance component, flavoring agent, and chemical intermediate.[1] This document is intended for researchers, quality control scientists, and professionals in the chemical and pharmaceutical industries. We present an integrated analytical approach employing Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier Transform Infrared (FTIR) Spectroscopy. Each section explains the scientific rationale behind the chosen method, followed by a detailed, step-by-step protocol designed for robust and reproducible results.

Introduction and Physicochemical Profile

This compound is a clear, colorless liquid with the molecular formula C₈H₁₈O and a molecular weight of 130.23 g/mol .[1][2][3] It is a primary alcohol characterized by a heptane backbone with a methyl group at the sixth carbon and a hydroxyl group at the primary position.[1][3] Accurate identification is critical for quality control, ensuring purity in formulations, and for regulatory compliance. This guide establishes a multi-faceted analytical strategy to confirm both the molecular structure and purity of the analyte.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1653-40-3[2][4][5]
Molecular Formula C₈H₁₈O[1][2][4]
Molecular Weight 130.23 g/mol [1][3]
Appearance Clear, colorless liquid/oil[1][2]
Boiling Point ~187-188 °C (460.15 K)[1][2][4]
Density ~0.8175 - 0.832 g/mL at 20-25 °C[1][2]
Solubility Insoluble in water; Soluble in ethanol, ether, chloroform[1][2]
IUPAC Name 6-methylheptan-1-ol[1][3]

Integrated Analytical Workflow

A single analytical technique is often insufficient for definitive identification. We advocate for a synergistic approach where chromatography provides separation and initial identification, while spectroscopy provides unequivocal structural confirmation.

Analytical_Workflow Figure 1: Integrated Workflow for this compound ID cluster_0 Primary Identification & Purity cluster_1 Structural Confirmation Sample Test Sample of This compound GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Sample->GC_MS Sample Preparation (Dilution) NMR ¹H and ¹³C NMR Spectroscopy Sample->NMR Dissolution in Deuterated Solvent FTIR FTIR Spectroscopy Sample->FTIR Direct Application (Neat Liquid) ID_Purity Tentative ID & Purity Assessment GC_MS->ID_Purity Retention Time & Mass Spectrum Final_ID Definitive Identification & Structural Verification ID_Purity->Final_ID Confirmation Required NMR->Final_ID Chemical Shifts & Coupling FTIR->Final_ID Functional Group Bands (e.g., -OH)

Caption: Integrated workflow for this compound identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds like alcohols.[6][7] The gas chromatograph separates the analyte from other volatile components based on its boiling point and interaction with the GC column's stationary phase. The mass spectrometer then fragments the eluted analyte, generating a unique mass spectrum that serves as a molecular fingerprint. This combination provides high sensitivity and specificity, making it ideal for both identification and purity assessment.[6]

Protocol 3.1: GC-MS Analysis

1. Sample Preparation:

  • Prepare a 1000 µg/mL stock solution of this compound in a volatile organic solvent like hexane or dichloromethane.[8][9] Water and strong acids/bases should be avoided.[8][9]
  • Perform a serial dilution to create a working standard of approximately 10 µg/mL.[9] This concentration aims for an on-column loading of ~10 ng with a 1 µL injection, which is optimal for most modern instruments.[9]
  • Ensure the sample is free of particulates by centrifuging or filtering if necessary.[8][9]
  • Transfer the final solution to a 1.5 mL glass autosampler vial.[9]

2. Instrumentation and Parameters:

  • The following parameters are a robust starting point and can be optimized for specific instrumentation.

Table 2: Recommended GC-MS Parameters

ParameterSettingRationale
GC System
Injector TypeSplit/SplitlessSplitless mode is preferred for trace analysis; a split ratio (e.g., 50:1) can be used for purer samples to avoid column overload.
Injector Temp.250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection Volume1 µLStandard volume for capillary columns.
Carrier GasHeliumInert gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Typical flow rate for standard capillary columns.
ColumnDB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film)A non-polar 5% phenyl-methylpolysiloxane column is a versatile choice for general-purpose analysis of alcohols.
Oven ProgramInitial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)The initial temperature allows for good focusing of volatiles. The ramp rate provides good separation of C8 isomers. The final hold ensures all components are eluted.
MS System
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Ion Source Temp.230 °CStandard temperature to maintain analyte integrity in the ion source.
Mass Range35 - 350 amuCovers the molecular ion (130.23 g/mol ) and its expected fragments.
Solvent Delay3 minutesPrevents the high concentration of solvent from entering and saturating the MS detector.

3. Data Analysis and Interpretation:

  • Retention Time (RT): The primary chromatographic parameter. Under identical conditions, the RT of the analyte in the sample should match that of a known reference standard.
  • Mass Spectrum: The fragmentation pattern must be compared to a reference spectrum. The NIST Mass Spectrometry Data Center provides a reference spectrum for this compound.[10][11]
  • Expected Fragmentation: The mass spectrum is characterized by the molecular ion (m/z 130) and key fragment ions resulting from the cleavage of the parent molecule. The presence and relative abundance of these fragments are crucial for confirmation.
  • Library Match: Perform a spectral library search (e.g., NIST, Wiley). A high probability match score (typically >80%) provides strong evidence for the compound's identity.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is an unparalleled technique for elucidating the precise molecular structure of a compound. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR reveals the number and types of carbon atoms in the molecule. Together, they can definitively confirm the carbon skeleton and the position of the methyl and hydroxyl groups, distinguishing this compound from its isomers.

Protocol 4.1: NMR Analysis

1. Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃).
  • Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm), if not already present in the solvent.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for each nucleus are typically sufficient.

3. Data Analysis and Interpretation:

  • The expected chemical shifts and multiplicities are based on the known structure of this compound.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

¹H NMR Assignment Predicted δ (ppm) Multiplicity Integration
Hₐ (CH₃)₂~0.8-0.9Doublet6H
Hₑ (-CH₂OH)~3.6Triplet2H
Hₓ (-OH)Variable (broad)Singlet1H
Hc,d,f (-CH₂-)~1.2-1.6Multiplet6H
Hₑ (-CH-)~1.5-1.7Multiplet1H
¹³C NMR Assignment Predicted δ (ppm)
Cₐ (CH₃)₂~22.6
Cₑ (-CH-)~27.9
Cբ (-CH₂-)~38.9
C꜀ (-CH₂-)~29.3
CᏧ (-CH₂-)~25.9
Cₑ (-CH₂OH)~32.8
C₉ (-CH₂OH)~63.1

Note: Spectral data for a derivative, this compound methacrylate, shows similar characteristic shifts for the alcohol backbone protons and carbons, supporting these predictions.[13] A publicly available ¹³C NMR spectrum further validates these assignments.[14]

Fourier Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For this compound, the key is to confirm the presence of the hydroxyl (-OH) group and the aliphatic C-H bonds, which absorb infrared radiation at characteristic frequencies.

Protocol 5.1: FTIR Analysis

1. Sample Preparation:

  • As this compound is a liquid, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
  • Gently press the plates together to form a thin capillary film.

2. Data Acquisition:

  • Place the salt plates in the spectrometer's sample holder.
  • Acquire a background spectrum of the empty beam path first.
  • Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

3. Data Analysis and Interpretation:

  • The resulting spectrum should be analyzed for characteristic absorption bands. A reference gas-phase IR spectrum is available from the NIST Chemistry WebBook.[11][15]

Table 4: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3330 (broad)O-H stretchAlcohol (-OH)
~2955, 2870C-H stretchAliphatic (sp³ C-H)
~1465C-H bendMethylene (-CH₂-)
~1385C-H bendMethyl (-CH₃) gem-dimethyl split
~1058C-O stretchPrimary Alcohol

Method Validation Considerations

For use in regulated environments, the analytical methods described must be validated to ensure they are suitable for their intended purpose.[16] Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or isomers.[17][18] This is demonstrated in GC-MS by chromatographic resolution and in NMR by unique chemical shifts for each atom.

  • Precision: The closeness of agreement between a series of measurements from the same homogeneous sample.[18] This is assessed through repeatability (short-term) and intermediate precision (different days, analysts, etc.).

  • Accuracy: The closeness of the test results to the true value, often determined by analyzing a sample of known purity (e.g., a certified reference material).[17]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[16]

Conclusion

The combination of GC-MS, NMR, and FTIR spectroscopy provides a robust and reliable framework for the definitive identification of this compound. GC-MS serves as the primary tool for separation, tentative identification, and purity assessment. NMR spectroscopy provides unequivocal confirmation of the molecular structure, while FTIR confirms the presence of key functional groups. By following the detailed protocols and understanding the scientific principles outlined in this guide, researchers and scientists can confidently verify the identity and quality of this compound.

References

Application Note: High-Resolution Gas Chromatography for the Quantitative Analysis of 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and robust protocol for the quantitative analysis of 6-Methyl-1-heptanol using gas chromatography with flame ionization detection (GC-FID). This compound is a branched-chain alcohol with applications in fragrance, flavor, and as a potential biomarker in metabolomics research. The accurate determination of its concentration is crucial for quality control and research applications. This guide provides a comprehensive methodology, from sample preparation using static headspace injection to the specifics of GC instrument parameters. The causality behind each experimental choice is explained to ensure scientific integrity and facilitate method adaptation for related analytes.

Introduction: The Rationale for Chromatographic Separation

This compound (C₈H₁₈O) is a volatile organic compound (VOC) whose chemical properties make it an ideal candidate for analysis by gas chromatography.[1][2] The primary analytical challenge lies in achieving baseline separation from other structurally similar compounds and matrix components. Gas chromatography provides the necessary resolving power by partitioning analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[3]

The choice of a polar stationary phase is paramount for analyzing alcohols.[4][5] Alcohols are polar molecules due to the hydroxyl (-OH) group. A stationary phase with similar polarity, such as polyethylene glycol (PEG), will interact more strongly with the alcohol through dipole-dipole interactions and hydrogen bonding.[6] This increased interaction leads to longer retention times and, critically, improved separation from less polar compounds in a mixture.[6] For this analysis, a wax-type PEG column (e.g., DB-WAX, Stabilwax®, or Supelcowax) is selected to ensure excellent peak shape and resolution for polar analytes like this compound.[4][7][8]

A Flame Ionization Detector (FID) is chosen for its high sensitivity to organic compounds and its wide linear range, making it suitable for quantifying a broad range of concentrations.[9][10]

Analytical Workflow Overview

The entire analytical process is designed for accuracy, reproducibility, and high throughput. The workflow begins with precise sample preparation, followed by automated injection and chromatographic separation, and concludes with data analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Liquid or Solid Sample Aliquot Aliquot Sample into 20 mL Headspace Vial Sample->Aliquot ISTD Spike with Internal Standard (n-Heptanol) Aliquot->ISTD Seal Seal Vial ISTD->Seal Incubate Incubate and Agitate in Headspace Autosampler Seal->Incubate Inject Inject Headspace Gas Incubate->Inject Separate Separate on Polar GC Column Inject->Separate Detect Detect with FID Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound Calibrate->Quantify

Caption: Workflow for this compound Analysis.

Experimental Protocol

Reagents and Materials
  • This compound (≥98% purity)

  • n-Heptanol (Internal Standard, ≥99% purity)

  • Methanol (HPLC Grade)

  • Deionized Water

  • Sodium Chloride (NaCl, ACS Grade)

  • 20 mL Headspace Vials with PTFE/Silicone Septa

Preparation of Standards and Samples

The use of an internal standard (ISTD) is critical for correcting variations in injection volume and instrument response.[3] n-Heptanol is an ideal ISTD as it is structurally similar to the analyte but should be chromatographically resolved.

  • Internal Standard Stock Solution (ISTD): Prepare a 1000 µg/mL stock solution of n-Heptanol in methanol.

  • Calibration Standard Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in methanol.

  • Working Calibration Standards: Prepare a series of calibration standards by diluting the stock solution in deionized water. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation:

    • Place 5.0 mL of the liquid sample (or 1.0 g of solid sample dissolved in 5.0 mL of deionized water) into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial. The addition of salt increases the ionic strength of the aqueous phase, which decreases the solubility of the analyte and promotes its partitioning into the headspace, a phenomenon known as the "salting-out" effect.[11]

    • Spike the vial with 50 µL of the 1000 µg/mL ISTD stock solution to achieve a final ISTD concentration of 10 µg/mL.

    • Immediately seal the vial with a cap and septum. Vortex for 10 seconds.

Gas Chromatography (GC) and Headspace Parameters

The following parameters have been optimized for the analysis on a standard GC system equipped with a static headspace autosampler and a flame ionization detector.

ParameterSettingRationale
GC System Agilent 8890 GC (or equivalent) with FIDA modern GC system provides stable temperature and flow control, essential for reproducible retention times and accurate quantification.
Column DB-WAX (or equivalent PEG phase); 30 m x 0.25 mm ID, 0.25 µm film thicknessA polar PEG stationary phase provides optimal selectivity for alcohols.[4] The dimensions offer a good balance of resolution and analysis speed.[12]
Carrier Gas Helium or Hydrogen; Constant Flow at 1.2 mL/minHelium is inert and safe. Hydrogen can provide faster analysis and higher efficiency but requires additional safety precautions.
Injector Split/Splitless Inlet-
- Inlet Temperature250 °CEnsures rapid and complete vaporization of the analyte and ISTD without thermal degradation.
- Split Ratio20:1Prevents column overloading while ensuring a sufficient amount of analyte reaches the detector for good sensitivity.
Oven Program A temperature program is essential for separating compounds with different boiling points.[12]
- Initial Temperature60 °C, hold for 2 minutesA low initial temperature allows for focusing of the analytes at the head of the column, improving peak shape.
- Ramp10 °C/min to 220 °CA controlled ramp ensures efficient separation of the target analyte from other matrix components.
- Final HoldHold at 220 °C for 5 minutesEnsures that all higher-boiling compounds are eluted from the column, preventing carryover to the next injection.
Detector (FID) -
- Temperature260 °CMust be hotter than the final oven temperature to prevent condensation of the analytes.
- H₂ Flow30 mL/minOptimized for flame stability and detector response.
- Air Flow300 mL/minOptimized for flame stability and detector response.
- Makeup Gas (N₂)25 mL/minEnsures efficient transfer of column effluent to the detector flame.
Headspace Autosampler Static headspace analysis is a clean and automated sample introduction technique for volatile compounds, minimizing matrix contamination of the GC system.[2]
- Oven Temperature85 °CGently heats the sample to drive volatile compounds into the headspace for analysis.
- Loop Temperature95 °CKept higher than the oven to prevent condensation during transfer.
- Transfer Line Temp105 °CKept higher than the loop to ensure the sample remains in the gas phase during injection.
- Incubation Time20 minutesAllows the sample to reach thermal equilibrium, ensuring reproducible partitioning of the analyte into the headspace.
- Injection Volume1 mL (gas loop)A standard volume for headspace injection.

Data Analysis and Quantification

  • Peak Identification: Identify the peaks for this compound and the internal standard (n-Heptanol) based on their retention times, established by running the individual standards.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Quantification: Calculate the concentration of this compound in the unknown samples using the linear regression equation derived from the calibration curve.

Conclusion

This application note provides a validated, step-by-step protocol for the reliable quantification of this compound. The selection of a polar wax-type GC column is critical for achieving the necessary selectivity for this polar analyte.[4][7] Combined with the clean and efficient sample introduction provided by static headspace analysis, this method offers high sensitivity and reproducibility for researchers and quality control professionals. The detailed rationale behind each parameter is intended to provide a solid foundation for method implementation and future development for other volatile alcohol analyses.

References

Application Notes and Protocols for the GC-MS Analysis of 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide provides a detailed framework for the sample preparation and subsequent Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 6-Methyl-1-heptanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond rigid templates to offer a narrative built on foundational scientific principles and field-proven expertise. We will explore multiple sample preparation strategies, including Liquid-Liquid Extraction (LLE) and Headspace Solid-Phase Microextraction (HS-SPME), discuss the strategic decision of whether to employ derivatization, and provide robust protocols for instrumental analysis and quantification. Each recommendation is grounded in the physicochemical properties of the analyte to ensure methodological soundness and data integrity.

Introduction: The Analytical Challenge of this compound

This compound (C₈H₁₈O) is a primary alcohol used as a fragrance component, flavoring agent, and a chemical intermediate.[1] Its accurate quantification is crucial in various matrices, from consumer products to environmental and biological samples. As a semi-volatile organic compound (VOC), its analysis by GC-MS presents specific challenges, including potential matrix interference and the need for sensitive detection.[2][3]

The primary goal of any analytical method is to ensure that the measured signal is directly and reproducibly proportional to the analyte concentration in the original sample. This requires a sample preparation strategy that efficiently isolates this compound from the sample matrix while minimizing analyte loss and co-extraction of interfering substances. This document provides the technical guidance to develop and validate such a method.

Physicochemical Properties of this compound

Understanding the analyte's properties is the cornerstone of effective method development. These characteristics dictate the optimal choices for extraction solvents, GC column chemistry, and temperature programming.

PropertyValueSourceSignificance for GC-MS Method Development
Molecular Formula C₈H₁₈O[4]Determines the molecular weight and elemental composition for MS identification.
Molecular Weight 130.23 g/mol [4]Influences volatility and fragmentation patterns in the mass spectrometer.
Boiling Point ~187-188 °C (367-370 °F)[1]Critical for setting GC oven temperature programs and injector temperature.
Water Solubility 640 mg/L at 25 °C (low)[1]Low solubility favors extraction from aqueous samples into organic solvents (LLE).
LogP (Octanol/Water) ~2.7-2.8[1]Indicates a preference for non-polar environments, guiding solvent selection for LLE.
Vapor Pressure Low[5]Sufficiently volatile for GC analysis, especially with heating. Suitable for headspace techniques.
Polarity Moderately Polar[1]The hydroxyl (-OH) group allows for hydrogen bonding, affecting chromatographic behavior.

Core Principles of Sample Preparation: Choosing the Right Path

The choice of sample preparation technique is dictated by the sample matrix, the required sensitivity (limit of detection), and available equipment. For this compound, the primary decision revolves around either exhaustive extraction from the bulk sample or equilibrium-based extraction from the headspace.

G start Sample Matrix Assessment (Aqueous, Solid, Oily) liquid_matrix Liquid Matrix (e.g., water, beverage) start->liquid_matrix Is it liquid? solid_matrix Solid/Complex Matrix (e.g., tissue, soil) start->solid_matrix Is it solid/slurry? lle Liquid-Liquid Extraction (LLE) - High analyte concentration - Simple matrix liquid_matrix->lle High Conc. spme Headspace SPME (HS-SPME) - High sensitivity needed - Complex/dirty matrix - Solvent-free liquid_matrix->spme Low Conc. or Dirty Matrix solid_matrix->spme Preferred Method analysis GC-MS Analysis lle->analysis spme->analysis

Figure 1: Decision workflow for selecting a sample preparation method.
Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[6][7] Given this compound's low water solubility and favorable LogP, it will readily partition into a suitable non-polar organic solvent.

  • Expertise & Experience: The key to successful LLE is selecting a solvent that maximizes analyte recovery while minimizing the extraction of matrix components. Solvents like hexane or dichloromethane are excellent choices due to their immiscibility with water and volatility, which aids in later concentration steps.[8] The "salting out" effect, achieved by adding a salt like NaCl to the aqueous phase, can further drive the alcohol into the organic layer by decreasing its solubility in the aqueous phase.[9]

Headspace Solid-Phase Microextraction (HS-SPME)

SPME is a solvent-free sample preparation technology that uses a coated fiber to concentrate volatile and semi-volatile compounds from a sample.[10] In Headspace SPME (HS-SPME), the fiber is exposed to the vapor phase above the sample, allowing for the extraction of volatile analytes without direct contact with the non-volatile matrix components like salts, sugars, or proteins.[11][12] This makes it an exceptionally clean and sensitive technique.[13]

  • Expertise & Experience: The efficiency of HS-SPME depends on the equilibrium between the sample, the headspace, and the fiber coating.[14] Heating the sample vial increases the vapor pressure of this compound, driving more of it into the headspace for extraction. The choice of fiber coating is critical; a non-polar coating like polydimethylsiloxane (PDMS) is suitable for a moderately non-polar analyte like this compound. For broader VOC profiles, a mixed-phase fiber (e.g., DVB/CAR/PDMS) can be more effective.[15]

Experimental Protocols

The following protocols are provided as a robust starting point. Optimization and validation are essential for each specific application and matrix.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is ideal for quantifying this compound in relatively clean aqueous samples where analyte concentrations are expected to be in the mid-to-high part-per-billion (ppb) range or higher.

G cluster_0 LLE Workflow A 1. Sample Aliquot (e.g., 5 mL aqueous sample) + Internal Standard B 2. Add NaCl (e.g., 1 g) Vortex to dissolve A->B C 3. Add Organic Solvent (e.g., 2 mL Hexane) Vortex vigorously (1 min) B->C D 4. Centrifuge (Phase Separation) C->D E 5. Collect Organic Layer (Top Layer) D->E F 6. Dry with Na₂SO₄ (Remove residual water) E->F G 7. Transfer to GC Vial for Analysis F->G

Figure 2: Step-by-step workflow for the Liquid-Liquid Extraction protocol.

Step-by-Step Methodology:

  • Sample Preparation: Pipette 5.0 mL of the aqueous sample into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount of internal standard (IS). A suitable choice would be a structurally similar alcohol not present in the sample, such as 2-Octanol or a deuterated analog of the analyte, to a final concentration of ~100 ppb.

  • Salting Out: Add approximately 1 gram of sodium chloride (NaCl) to the tube. Vortex until the salt is fully dissolved. This increases the ionic strength of the aqueous phase, promoting the partitioning of this compound into the organic solvent.[9]

  • Extraction: Add 2.0 mL of n-hexane (or dichloromethane). Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and facilitate mass transfer between the phases.

  • Phase Separation: Centrifuge the tube at 3,000 rpm for 5 minutes to achieve a clean separation between the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (hexane) using a glass Pasteur pipette into a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Final Sample: Transfer the dried organic extract into a 2 mL GC autosampler vial for analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is superior for complex matrices (e.g., biological fluids, wastewater, food products) or when high sensitivity (low ppb to ppt levels) is required.

G cluster_1 HS-SPME Workflow A 1. Sample Aliquot (e.g., 5 mL sample in 20 mL vial) + Internal Standard + NaCl B 2. Seal Vial (Crimp Cap) A->B C 3. Incubate & Equilibrate (e.g., 60 °C for 15 min) with agitation B->C D 4. Expose SPME Fiber (e.g., 100 µm PDMS) to Headspace (30 min) C->D E 5. Retract Fiber & Desorb in GC Injector (250 °C for 2 min) D->E

Figure 3: Step-by-step workflow for the HS-SPME protocol.

Step-by-Step Methodology:

  • Sample Preparation: Place 5.0 mL of the liquid sample (or 1-5 g of a solid sample) into a 20 mL glass headspace vial.

  • Spiking and Matrix Modification: Add the internal standard. Add approximately 1 gram of NaCl to enhance the release of volatiles from the matrix.[11]

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum cap.

  • Equilibration: Place the vial in an autosampler tray with an incubator/agitator. Heat the sample at 60 °C for 15 minutes to allow the analyte to equilibrate between the sample and the headspace.[11]

  • Extraction: Expose a 100 µm PDMS SPME fiber to the headspace above the sample for 30 minutes under continued heating and agitation.

  • Desorption and Analysis: Immediately after extraction, retract the fiber and introduce it into the hot GC inlet (250 °C) for 2 minutes to thermally desorb the concentrated analyte onto the GC column.

Derivatization: An Optional Step for Improved Chromatography

Alcohols, due to their polar hydroxyl group, can sometimes produce tailing peaks on non-polar GC columns, leading to poor resolution and integration. Derivatization is a chemical modification process that can mitigate these issues.[16][17]

  • Silylation: The most common derivatization for alcohols is silylation, where an active hydrogen is replaced by a silyl group (e.g., trimethylsilyl, TMS).[16] This blocks the polar -OH group, making the molecule less polar, more volatile, and less prone to adsorption on the column. A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

To Derivatize or Not?

  • When to consider it: If you observe significant peak tailing, low response, or poor reproducibility that cannot be solved by using a more polar GC column (like a WAX column) or inlet maintenance.[18]

  • When to avoid it: Derivatization adds an extra step to the sample preparation workflow, increasing time, cost, and potential sources of error. Modern polar stationary phases (e.g., polyethylene glycol or "WAX" type columns) are often capable of analyzing underivatized alcohols with excellent peak shape.[18][19]

Recommendation: First, attempt the analysis without derivatization using a polar GC column. If chromatographic performance is unsatisfactory, then explore derivatization.

GC-MS Instrumental Analysis

The following parameters provide a robust starting point for the analysis of this compound.

ParameterRecommended SettingRationale
GC System Gas Chromatograph with Mass Spectrometric DetectorProvides both separation and confident identification.
Column Polar Stationary Phase (e.g., DB-WAX, Stabilwax)A polar column is ideal for producing symmetrical peaks for alcohols, minimizing tailing.[20][21]
30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions providing good resolving power and capacity.
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid volatilization of the analyte.
Injection Mode Splitless (for trace analysis) or Split 20:1Splitless mode for maximum sensitivity (SPME, dilute LLE). Split mode for more concentrated samples to avoid overloading the column.
Oven Program Initial: 50 °C, hold 2 minAllows for focusing of analytes at the head of the column.
Ramp: 10 °C/min to 220 °CSeparates compounds based on boiling point.
Hold: 5 min at 220 °CEnsures elution of any less volatile compounds.
MS Transfer Line 230 °CPrevents condensation of the analyte before entering the ion source.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode that produces reproducible, library-searchable mass spectra.
Acquisition Mode Full Scan (m/z 40-200) and/or SIMFull Scan for qualitative identification. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions (e.g., m/z 43, 56, 70, 83) for enhanced sensitivity.[4]

Quantitative Analysis

Accurate quantification relies on the use of an internal standard and a calibration curve.

  • Internal Standard (IS) Selection: The purpose of an IS is to correct for variations in injection volume and sample preparation recovery.[22] The ideal IS is chemically similar to the analyte but not present in the samples. For this compound, suitable options include 2-Octanol , n-Heptanol , or, for the most accurate work, an isotopically labeled version such as This compound-d₂ .

  • Calibration Standards: Prepare a series of calibration standards in a clean matrix (e.g., deionized water for aqueous analysis) spanning the expected concentration range of the samples. A typical range might be 1, 5, 10, 50, 100, and 500 ppb.

  • Constant IS Concentration: Add the same, fixed amount of internal standard to every calibration standard and every unknown sample.

  • Calibration Curve Construction: Analyze the standards. For each point, calculate the ratio of the analyte peak area to the IS peak area. Plot this ratio (Y-axis) against the known analyte concentration (X-axis). Perform a linear regression to generate a calibration curve. The curve should have a correlation coefficient (R²) of ≥0.995.

  • Quantification of Unknowns: Analyze the prepared samples. Calculate the peak area ratio of the analyte to the IS in the unknown sample. Use the equation of the line from the calibration curve (y = mx + b) to calculate the concentration of this compound in the sample.

Conclusion

This application note provides a comprehensive, scientifically-grounded guide for the GC-MS analysis of this compound. By carefully selecting a sample preparation method based on matrix complexity and sensitivity requirements—either the robust Liquid-Liquid Extraction or the sensitive Headspace SPME—and by optimizing GC-MS parameters, researchers can achieve accurate and reliable quantification. The principles and protocols outlined herein serve as a strong foundation for developing validated analytical methods suitable for a wide range of applications in research and industry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for the synthesis of 6-Methyl-1-heptanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important aliphatic alcohol. Here, we provide in-depth troubleshooting advice and answer frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Technical Troubleshooting Guide

This section addresses specific, hands-on problems that can arise during the synthesis of this compound. Each entry details the symptoms, probable causes, and actionable solutions to get your experiment back on track.

Q1: My Grignard reaction to synthesize this compound is failing to initiate. What are the common causes and solutions?

A1: Failure of a Grignard reaction to initiate is one of the most common challenges, almost always stemming from the deactivation of the magnesium surface or the presence of proton sources.[1]

Symptoms:

  • No visible signs of reaction (bubbling, heat generation, cloudiness) after adding a portion of the alkyl halide to the magnesium turnings.

  • The reaction mixture remains clear and colorless.

Root Causes and Corrective Actions:

  • Passive Magnesium Surface: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction.

    • Solution: Activate the magnesium. This can be done by adding a small crystal of iodine, which etches the surface. Alternatively, gently crush the magnesium turnings in the flask with a glass rod (under inert atmosphere) to expose a fresh surface.

  • Presence of Water: Grignard reagents are potent bases and react rapidly with water, which is a much faster reaction than the desired formation of the organometallic compound.[1]

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried at >120°C) and assembled while hot under a stream of inert gas (Argon or Nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Impure Reagents: Impurities in the alkyl halide or solvent can inhibit the reaction.

    • Solution: Use freshly distilled alkyl halide and high-purity anhydrous solvent.

The following workflow can help diagnose and solve initiation problems:

G start Grignard Reaction Fails to Initiate check_anhydrous Are all glassware and solvents strictly anhydrous? start->check_anhydrous dry_system Action: Flame-dry all glassware. Use anhydrous solvent. check_anhydrous->dry_system No check_mg Is the Magnesium activated? check_anhydrous->check_mg Yes dry_system->check_mg activate_mg Action: Add an iodine crystal or crush Mg turnings. check_mg->activate_mg No check_reagents Are reagents pure? check_mg->check_reagents Yes activate_mg->check_reagents purify_reagents Action: Distill alkyl halide. check_reagents->purify_reagents No success Reaction Initiates Successfully check_reagents->success Yes purify_reagents->success

Caption: Troubleshooting workflow for Grignard reaction initiation.

Q2: My reaction yield is very low, and I've isolated a significant amount of a high-boiling byproduct. What is it, and how can I prevent it?

A2: A common byproduct in Grignard reactions is the product of Wurtz coupling. For instance, if you are reacting isopentyl bromide with magnesium, the isopentyl Grignard can react with another molecule of isopentyl bromide to form 2,7-dimethyloctane, a C10 hydrocarbon.

Prevention Strategies:

  • Slow Addition: Add the alkyl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide, minimizing its opportunity to react with the already-formed Grignard reagent.

  • Maintain Temperature: While some initial heating might be needed to start the reaction, it's often necessary to cool the flask once the reaction is underway to prevent it from becoming too vigorous, which can favor side reactions.[2]

  • Dilution: Working in a sufficiently large volume of solvent can also help to reduce the rate of bimolecular side reactions.

Q3: The work-up of my Lithium Aluminum Hydride (LiAlH₄) reduction of 6-methylheptanoic acid is producing a gelatinous solid that is nearly impossible to filter. What's wrong?

A3: This is a very common issue when quenching LiAlH₄ reactions, especially with water alone. The aluminum salts produced form a gel-like precipitate that clogs filter paper and traps the product, leading to significant yield loss.

Solution: The Fieser Work-up

A sequential, dropwise addition of specific reagents will produce a granular, easily filterable solid. For a reaction using X g of LiAlH₄ in a solvent like diethyl ether or THF:

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly and carefully add X mL of water.

  • Add X mL of 15% (w/v) aqueous sodium hydroxide (NaOH).

  • Add 3X mL of water.

  • Stir the mixture vigorously for 15-30 minutes. It should transform into a white, granular precipitate.

  • Filter the mixture and wash the solid thoroughly with the reaction solvent (e.g., diethyl ether). The product will be in the combined organic filtrate.[3]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of this compound, covering methodology, safety, and purification.

Q1: What are the primary laboratory-scale synthetic routes to this compound?

A1: The two most common and reliable strategies involve either C-C bond formation using a Grignard reagent or the reduction of a commercially available carbonyl compound.

G cluster_0 Route A: Grignard Synthesis cluster_1 Route B: Reduction start_A Isopentyl Halide + Mg grignard Isopentylmagnesium Halide start_A->grignard in ether alkoxide Intermediate Alkoxide grignard->alkoxide formaldehyde Formaldehyde (HCHO) formaldehyde->alkoxide workup Aqueous Work-up alkoxide->workup start_B 6-Methylheptanoic Acid or its Ester alkoxide_B Intermediate Alkoxide start_B->alkoxide_B reducer LiAlH₄ or other hydride reducer->alkoxide_B alkoxide_B->workup product This compound workup->product

Caption: Primary synthetic pathways to this compound.

Comparison of Synthetic Routes

ParameterGrignard Route (with Formaldehyde)Reduction Route (from Acid/Ester)
Starting Materials Isopentyl halide, Magnesium, Formaldehyde6-Methylheptanoic acid or an ester thereof
Key Reagents Anhydrous Ether or THFLiAlH₄, NaBH₄ (for acyl chloride)
Key Advantages Good for building carbon skeletons.Often higher yielding if starting material is readily available; avoids challenges of Grignard reactions.
Key Disadvantages Grignard reagents are sensitive to moisture and air; formaldehyde is a gas and can be difficult to handle.[1]LiAlH₄ is highly reactive and requires careful handling; may not be cost-effective depending on starting material price.[4]
Q2: What are the most critical safety precautions when synthesizing this compound?

A2: Safety is paramount, especially when handling the reactive reagents common to these syntheses.

  • Inert Atmosphere: Both Grignard reagents and LiAlH₄ are highly reactive with air and moisture. All reactions must be conducted under an inert atmosphere (Argon or Nitrogen) using appropriate techniques (e.g., Schlenk line or glovebox).[1]

  • Anhydrous Conditions: As detailed in the troubleshooting section, water will quench these reagents in a highly exothermic and potentially dangerous manner, while also destroying the reaction.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.

  • Quenching: Never add water directly to a large amount of unreacted Grignard reagent or LiAlH₄. The reaction is extremely exothermic and can boil the solvent, causing a fire. Always cool the reaction vessel in an ice bath and add the quenching agent slowly and dropwise with vigorous stirring.

Q3: How can I effectively purify the final this compound product?

A3: The primary method for purifying this compound is fractional distillation .

  • Boiling Point: this compound has a boiling point of approximately 187-189°C.[5]

  • Procedure: After an aqueous work-up, the organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed by simple distillation or rotary evaporation. The remaining crude oil is then subjected to fractional distillation, typically under atmospheric pressure, to separate the pure alcohol from any lower or higher boiling impurities.

  • Alternative: If distillation is not feasible or if impurities have very similar boiling points, flash column chromatography on silica gel can be used. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.

References

Technical Support Center: Optimizing the Synthesis of 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-methyl-1-heptanol. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this important aliphatic alcohol. Here, we address common challenges encountered during synthesis through a series of frequently asked questions and in-depth troubleshooting guides. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental work.

Part 1: General Frequently Asked Questions (FAQs)

This section covers high-level questions applicable to various synthetic approaches for this compound.

Q1: What are the primary synthesis routes for this compound?

There are several established methods for synthesizing this compound, each with distinct advantages and challenges. The most common routes include:

  • Hydroboration-Oxidation of 6-Methyl-1-heptene : This two-step process is an excellent method for the anti-Markovnikov hydration of a terminal alkene, directly yielding the desired primary alcohol.[1][2] It is known for its high regioselectivity.

  • Grignard Reaction : This versatile method involves the formation of a carbon-carbon bond. A typical route would be the reaction of isohexylmagnesium bromide (a Grignard reagent) with formaldehyde.[3][4] Alternatively, reacting a Grignard reagent with an epoxide like ethylene oxide can also yield the target primary alcohol after chain extension.[5]

  • Reduction of 6-Methylheptanoic Acid or its Esters : If the corresponding carboxylic acid or ester is readily available, it can be reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[3][6]

  • Hydroformylation : This industrial process involves reacting an olefin with carbon monoxide and hydrogen to form an aldehyde, which is subsequently reduced to the alcohol.[3]

Q2: My overall yield is low. What are the most common factors to investigate first, regardless of the synthesis method?

Low yield is a common issue that can often be traced back to a few critical factors:

  • Reagent Purity and Quality : Ensure all reagents are of appropriate purity and are not degraded. For instance, Grignard reagents are highly sensitive to moisture, and old or improperly stored reducing agents like LiAlH₄ may have lost their potency.

  • Solvent Quality : The presence of water or other protic impurities in solvents can be detrimental, especially in moisture-sensitive reactions like Grignard synthesis. Always use anhydrous solvents when required.[4]

  • Reaction Temperature : Many organic reactions have an optimal temperature range. Deviations can lead to side reactions or slow down the desired transformation. For example, dehydration of alcohols to alkenes is favored at higher temperatures, which could be a competing pathway.[7][8]

  • Inefficient Purification : Product may be lost during workup and purification steps. Ensure your extraction technique is efficient and that the chosen purification method (e.g., distillation) is appropriate for the scale and properties of your compound. The boiling point of this compound is approximately 188 °C, which should be considered during distillation.[3]

Q3: I'm seeing a significant amount of an isomeric alcohol, 6-methyl-2-heptanol, in my final product. What could be the cause?

The formation of the secondary alcohol isomer, 6-methyl-2-heptanol, strongly suggests a reaction mechanism that follows Markovnikov's rule. This typically occurs during the acid-catalyzed hydration of 6-methyl-1-heptene.[9] In this reaction, the proton adds to the carbon with more hydrogen atoms (C1), leading to a more stable secondary carbocation at C2, which is then attacked by water.

To favor the formation of the desired primary alcohol (this compound), you must use a synthetic route that proceeds via an anti-Markovnikov mechanism, such as hydroboration-oxidation.[1][10]

Q4: How can I effectively purify my final this compound product?

Fractional distillation is the most common and effective method for purifying this compound, especially for separating it from starting materials, solvents, and certain byproducts.

  • Key Physical Property : The boiling point of this compound is reported to be between 186-188 °C at atmospheric pressure.[3]

  • Procedure : After an aqueous workup to remove water-soluble impurities and salts, the organic layer should be dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).[6] The solvent is then removed under reduced pressure. The crude product can then be purified by fractional distillation.

  • Considerations : If your impurities have very close boiling points, vacuum distillation may be necessary to lower the boiling points and improve separation. Column chromatography is another option for high-purity small-scale preparations but is less practical for larger quantities.

Part 2: Troubleshooting Guide: Hydroboration-Oxidation of 6-Methyl-1-heptene

This is a preferred method for its high selectivity in producing primary alcohols from terminal alkenes. However, yield can be compromised if not performed correctly.

Q5: My hydroboration-oxidation is giving a low yield of the desired primary alcohol and a significant amount of 6-methyl-2-heptanol. Why is this happening?

While hydroboration-oxidation is known for its anti-Markovnikov selectivity, poor technique can compromise this outcome.

  • Cause : The primary reason for forming the 2-ol isomer is steric hindrance. While BH₃ itself is small, it exists as a dimer (B₂H₆) or complexed with a solvent like THF.[11] If a bulky borane reagent (e.g., disiamylborane or 9-BBN) is not used, or if the reaction conditions are not optimal, some addition of boron to the internal carbon can occur, leading to the 2-ol upon oxidation.[2]

  • Troubleshooting Steps :

    • Choice of Borane Reagent : For terminal alkenes, BH₃•THF is usually sufficient to achieve high selectivity (>90%).[12] However, if you are still facing issues, switching to a bulkier, more sterically hindered borane reagent like 9-BBN (9-borabicyclo[3.3.1]nonane) will significantly enhance the regioselectivity for the terminal carbon.

    • Control of Stoichiometry : Ensure that at least a 1:3 molar ratio of borane (BH₃) to alkene is used, as one molecule of BH₃ can react with three molecules of the alkene.[1] Adding the alkene dropwise to the borane solution can help maintain an excess of the borane reagent initially, which favors the desired reaction.[12]

    • Temperature Control : Perform the hydroboration step at a low temperature (e.g., 0 °C) to minimize side reactions.

Q6: The oxidation step of my hydroboration reaction seems inefficient, resulting in a low yield of alcohol. What are the key parameters to check?

The oxidation of the intermediate trialkylborane to the alcohol is a critical step that requires careful control of reagents and conditions.

  • Cause : Incomplete oxidation is often due to the instability of the hydrogen peroxide under basic conditions or insufficient base. The mechanism requires the deprotonation of H₂O₂ to form the hydroperoxide anion (HOO⁻), which is the active nucleophile that attacks the boron atom.[12]

  • Troubleshooting Steps :

    • Reagent Quality and Order of Addition : Use a fresh, stabilized solution of hydrogen peroxide (typically 30% aqueous). The reaction is usually performed by adding aqueous sodium hydroxide first, followed by the slow, dropwise addition of hydrogen peroxide while maintaining a cool temperature (e.g., below 40 °C) to control the exothermic reaction.

    • pH Control : The solution must be sufficiently basic (pH > 8) to ensure the formation of the hydroperoxide anion. Check the pH and add more base if necessary.

    • Reaction Time and Temperature : After the addition of peroxide, allow the reaction to stir for a sufficient amount of time (e.g., 1-2 hours) at room temperature or with gentle warming to ensure the reaction goes to completion.

Experimental Protocol: Hydroboration-Oxidation of 6-Methyl-1-heptene
  • Setup : Flame-dry a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Allow it to cool to room temperature under a stream of dry nitrogen.

  • Hydroboration : Add 6-methyl-1-heptene (1.0 eq) to the flask and dissolve it in anhydrous THF. Cool the flask to 0 °C in an ice bath. Add borane-THF complex (BH₃•THF, 1 M solution in THF, 0.4 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Oxidation : Cool the reaction mixture back to 0 °C. Slowly add 3M aqueous sodium hydroxide (NaOH) solution (1.2 eq relative to the alkene). Then, add 30% hydrogen peroxide (H₂O₂, 1.2 eq relative to the alkene) dropwise, ensuring the internal temperature does not exceed 40 °C.

  • Workup : After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour. Quench the reaction by adding water and separate the layers. Extract the aqueous layer with diethyl ether (3x).

  • Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by fractional distillation to obtain this compound.

Troubleshooting Workflow: Hydroboration-Oxidation

G start Low Yield of this compound issue1 Significant 6-Methyl-2-heptanol byproduct? start->issue1 issue2 Low conversion of starting material? start->issue2 issue1->issue2 No solution1a Root Cause: Poor Regioselectivity issue1->solution1a Yes solution2a Root Cause: Inefficient Hydroboration issue2->solution2a Yes solution2b Root Cause: Inefficient Oxidation issue2->solution2b No, starting material consumed but product yield is low action1a Action: Use a bulkier borane reagent (e.g., 9-BBN). solution1a->action1a action1b Action: Control stoichiometry and addition rate carefully. solution1a->action1b action2a Action: Check purity of alkene and anhydrous nature of THF. solution2a->action2a action2b Action: Use fresh H₂O₂ and ensure sufficiently basic conditions (pH > 8). solution2b->action2b action2c Action: Allow adequate reaction time for oxidation step. solution2b->action2c G cluster_0 Phase 1: Reagent Formation cluster_1 Phase 2: C-C Bond Formation G_Formation Grignard Formation (R-X + Mg -> R-MgX) Anhydrous Strictly Anhydrous Conditions G_Formation->Anhydrous Initiation Successful Initiation G_Formation->Initiation Purity High Purity Reagents G_Formation->Purity Reaction Reaction with Electrophile G_Formation->Reaction Successful Reagent Temp Low Temperature Control Reaction->Temp Electrophile Anhydrous Electrophile Reaction->Electrophile Workup Aqueous Workup Reaction->Workup Product High Yield This compound Workup->Product

References

Technical Support Center: High-Purity 6-Methyl-1-heptanol Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 6-Methyl-1-heptanol. As a Senior Application Scientist, I have designed this guide for researchers and development professionals who encounter challenges in achieving high-purity this compound. This resource provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to streamline your purification workflow and ensure the integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound is highly dependent on its synthetic route. Common synthesis methods include the reduction of 6-methylheptanoic acid or a Grignard reaction[1]. Consequently, impurities may include:

  • Unreacted Starting Materials: Such as the parent acid or corresponding aldehyde.

  • Reaction Solvents: Ethers (diethyl ether, THF) or hydrocarbon solvents used during synthesis and workup.

  • Side-Products: Isomeric alcohols (e.g., other methyl-heptanols or dimethyl-hexanols) are common, especially in commercial preparations which are often mixtures[2].

  • Water: Introduced during the aqueous workup phase of the synthesis.

Q2: Which purification technique is most effective for achieving high purity (>99%) this compound?

A2: For achieving high purity, a multi-step approach is typically necessary.

  • Fractional Distillation: This is the primary and most effective method for removing impurities with significantly different boiling points, such as residual solvents and some isomeric side-products.

  • Flash Column Chromatography: This technique is indispensable for separating structurally similar isomers that have very close boiling points, which distillation alone cannot resolve[3][4]. A combination of these two methods is the gold standard for obtaining >99% purity.

Q3: How can I definitively confirm the purity and identity of my final this compound product?

A3: A combination of analytical techniques is crucial for validation:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive method for assessing purity. It separates the components of your sample and provides a mass spectrum for each, allowing for positive identification and quantification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR confirms the precise chemical structure of the molecule, ensuring you have the correct isomer and that no structural rearrangements have occurred. The absence of unexpected signals is a strong indicator of purity.

  • Infrared (IR) Spectroscopy: A quick and useful technique to confirm the presence of the key hydroxyl (-OH) functional group (typically a broad peak around 3300 cm⁻¹) and the absence of carbonyl impurities (from starting aldehydes or ketones, sharp peak ~1715 cm⁻¹).

Q4: My purified this compound appears cloudy. What is the likely cause and solution?

A4: Cloudiness almost always indicates the presence of water. This compound has limited solubility in water (approx. 647 mg/L)[2]. To resolve this, dry the organic solution with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before the final distillation step. Ensure the drying agent is thoroughly filtered off before heating to prevent bumping and contamination.

Troubleshooting Guide: Common Purification Issues

ProblemPlausible CausesRecommended Solutions
Low Yield After Distillation 1. System Leaks: Poorly sealed joints in the distillation apparatus allow vapor to escape. 2. Premature Stoppage: Ending the distillation before all the product has distilled over. 3. Incorrect Fraction Collection: Collecting too large of a forerun or stopping before the temperature drops, indicating the main fraction is complete.1. Ensure all glass joints are properly sealed with appropriate grease or PTFE sleeves. Check for leaks with a vacuum if performing vacuum distillation. 2. Monitor the temperature at the distillation head; continue collecting the main fraction as long as the temperature remains stable at the boiling point of the product. 3. Collect fractions in smaller volumes and analyze their purity by TLC or GC to accurately identify the product-rich fractions.
Product Contaminated with Lower-Boiling Impurities 1. Inefficient Fractionating Column: Using simple distillation instead of fractional, or a column with too few theoretical plates. 2. Heating Too Rapidly: Prevents the establishment of a proper temperature gradient in the column, leading to co-distillation.1. Use a fractionating column (e.g., Vigreux or packed) to enhance separation efficiency. 2. Heat the distillation flask slowly and steadily to allow for proper equilibration between liquid and vapor phases within the column.
Product Contaminated with Higher-Boiling Impurities 1. Heating Too Strongly/Overheating: Causes high-boiling impurities to splash or vaporize and be carried over into the condenser. 2. Distilling to Dryness: Concentrates high-boiling and non-volatile impurities which can then contaminate the final fractions.1. Use a heating mantle with fine control and ensure the flask is appropriately sized for the volume of liquid. 2. Always leave a small amount of residue in the distillation flask. Never heat a flask to dryness.
Poor Separation in Column Chromatography 1. Incorrect Solvent System: The eluent polarity is too high (all compounds elute together) or too low (product does not move). 2. Column Overloading: Too much crude material was loaded onto the column relative to the amount of stationary phase. 3. Improper Column Packing: Cracks, channels, or air bubbles in the stationary phase lead to uneven solvent flow and band broadening.1. Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for the desired compound. 2. A general rule is a 1:30 to 1:100 mass ratio of crude sample to silica gel. 3. Pack the column using a slurry method to ensure a uniform, homogenous bed. Add a layer of sand on top to prevent disruption when adding eluent.

Physicochemical Data for Purification Design

This table summarizes key physical properties that are critical for designing an effective purification strategy. The significant difference in boiling points between common solvents and the target compound underscores the utility of fractional distillation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Density (g/mL at 20°C)
This compound C₈H₁₈O130.23187 - 189[2][5]~0.818[6]
Diethyl EtherC₄H₁₀O74.1234.60.713
Tetrahydrofuran (THF)C₄H₈O72.11660.889
WaterH₂O18.021000.998

Detailed Experimental Protocols

Protocol 1: Fractional Distillation of Crude this compound

Objective: To remove volatile solvents and impurities with boiling points significantly different from this compound.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a Vigreux column (or a packed column for higher efficiency), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are securely clamped and sealed.

  • Charge the Flask: Add the crude, dried this compound and a few boiling chips or a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.

  • Heating: Begin to gently heat the flask using a heating mantle.

  • Collect the Forerun: Observe the vapor rising through the column. The temperature will plateau at the boiling point of the most volatile impurity (e.g., residual solvent). Collect this initial fraction (the forerun) in a separate receiving flask and continue until the temperature begins to rise again.

  • Collect the Main Fraction: As the temperature stabilizes at the boiling point of this compound (approx. 187-189 °C at atmospheric pressure), change to a clean receiving flask.[2][5] Collect the distillate while the temperature remains stable.

  • Shutdown: Stop the distillation when the temperature either rises significantly or begins to drop, or when only a small residue remains in the distillation flask. Never distill to dryness.

  • Analysis: Analyze the purity of the collected main fraction using GC-MS.

Protocol 2: Flash Column Chromatography

Objective: To separate this compound from isomeric impurities and other non-volatile contaminants.

Methodology:

  • Select the Eluent: Using TLC, determine a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio until the desired compound has an Rf of ~0.3.

  • Pack the Column:

    • Secure a glass chromatography column vertically.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow the silica to settle into a uniform bed, draining excess solvent. Ensure no air bubbles are trapped.

    • Add a thin protective layer of sand on top of the silica bed.

  • Load the Sample:

    • Dissolve the partially purified alcohol from distillation in a minimal amount of the eluent.

    • Carefully add this concentrated solution to the top of the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column, taking care not to disturb the sand layer.

    • Apply positive pressure (if using flash chromatography) and begin collecting fractions.

  • Monitor and Collect: Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Combine and Evaporate: Once the pure fractions have been identified, combine them and remove the solvent using a rotary evaporator to yield the final, high-purity product.

Workflow and Troubleshooting Diagrams

The following diagrams illustrate the logical flow for purification and troubleshooting common issues.

Purification_Workflow cluster_start Initial State cluster_main_purification Primary Purification cluster_analysis Purity Analysis cluster_secondary_purification Secondary Purification (If Needed) cluster_end Final Product Crude Crude this compound (Post-Workup) Distill Fractional Distillation Crude->Distill Remove solvents & gross impurities Analyze Analyze by GC-MS Distill->Analyze Assess purity Chromatography Flash Column Chromatography Analyze->Chromatography Isomers or close- boiling impurities present Pure >99% Pure Product Analyze->Pure Purity > 99% ReAnalyze Final Purity Validation (GC-MS) Chromatography->ReAnalyze Pool pure fractions ReAnalyze->Pure Purity > 99%

Caption: High-level workflow for the purification of this compound.

Troubleshooting_Diagram Start Low Purity Detected After Distillation Impurity_Profile Analyze Impurity Profile (GC-MS) Start->Impurity_Profile Low_Boilers Low-Boiling Impurities (e.g., Solvents) Impurity_Profile->Low_Boilers Presence of early peaks High_Boilers High-Boiling Impurities Impurity_Profile->High_Boilers Presence of late peaks Isomers Isomeric Impurities (Similar B.P.) Impurity_Profile->Isomers Peaks very close to main product Action_Redistill Re-distill with a more efficient column and slower heating rate. Discard a larger forerun. Low_Boilers->Action_Redistill Action_Stop_Early Re-distill and stop collection before the temperature rises past the product's B.P. High_Boilers->Action_Stop_Early Action_Chroma Perform Flash Column Chromatography. Isomers->Action_Chroma

Caption: Decision tree for troubleshooting low purity after distillation.

References

Technical Support Center: Purification of 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-Methyl-1-heptanol. This guide is designed for researchers, scientists, and professionals in drug development who require high-purity this compound for their work. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

A1: The impurity profile of this compound largely depends on its synthesis route.[1] Common synthesis methods include the reduction of 6-methylheptanoic acid or hydroformylation of corresponding olefins.[1] Consequently, impurities may include:

  • Structural Isomers: Such as 3-, 4-, and 5-methyl-1-heptanol, which can be present in commercial isooctanol mixtures.[2]

  • Unreacted Starting Materials: Residual 6-methylheptanoic acid or related precursors.

  • Byproducts of Synthesis: Aldehydes, esters, and ketones formed during the reaction or through side reactions like oxidation.[1]

  • Solvents: Residual solvents used during the synthesis and initial workup.

  • Water: Which can be introduced during extraction steps or from atmospheric moisture.

Q2: What is the best analytical method to assess the purity of my this compound sample?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for assessing purity and identifying volatile and semi-volatile impurities. Gas chromatography provides quantitative data on the percentage of purity, while mass spectrometry helps in the structural elucidation of unknown impurity peaks. For non-volatile impurities, Liquid Chromatography (LC) may be more appropriate.[3]

Q3: Which primary purification technique should I consider first?

A3: For separating compounds with different boiling points, fractional distillation is the most effective and widely used initial technique.[4][5] Given that this compound has a distinct boiling point, this method is excellent for removing both lower-boiling and higher-boiling point impurities. For impurities that are structurally similar (isomers) or have very close boiling points, column chromatography is the preferred secondary method.[3][6][7]

Q4: What key physical properties of this compound are critical for purification planning?

A4: Understanding the physical properties is fundamental to designing a successful purification strategy. The most critical data points are summarized in the table below.

PropertyValueSignificance for Purification
Molecular Weight 130.23 g/mol [1][8]Influences diffusion rates and behavior in mass spectrometry.
Boiling Point ~188-189 °C (461-462 K) at 760 mmHg[2][9][10][11]The primary parameter for designing fractional distillation protocols.
Density ~0.818 - 0.832 g/mL[9]Useful for calculating mass from volume and for phase separations.
Solubility in Water 640-647 mg/L at 25 °C (poorly soluble)[1][2]Important for designing liquid-liquid extraction steps to remove water-soluble impurities.
Solubility in Organic Solvents Soluble in ethanol and ether[1]Key for selecting a mobile phase in column chromatography.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: My fractional distillation is not improving the purity of this compound effectively.

  • Question: I've performed fractional distillation, but my GC analysis shows that the main impurity peak, which has a very similar retention time to my product, remains. What's happening?

  • Answer & Solution: This strongly suggests the presence of an impurity with a boiling point very close to that of this compound, such as a structural isomer. Fractional distillation separates components based on differences in boiling points, and its efficiency drops significantly when these differences are minimal.[4][12]

    • Causality: The vapor pressure of the isomeric impurity is nearly identical to your target compound at a given temperature, causing them to co-distill.

    • Recommended Action: You must employ a purification technique based on a different chemical principle. Preparative column chromatography is the ideal next step.[3][7] By using a polar stationary phase like silica gel and a non-polar mobile phase (e.g., a hexane/ethyl acetate gradient), you can separate compounds based on differences in polarity, which often vary even among isomers.

Issue 2: The purified this compound has a yellow or brownish tint.

  • Question: After distillation, my otherwise pure alcohol is discolored. What causes this and how can I fix it?

  • Answer & Solution: Discoloration is typically caused by the presence of non-volatile, high-molecular-weight impurities or oxidation byproducts. These may have formed if the distillation was performed at too high a temperature, causing thermal decomposition, or if the starting material was exposed to air and light.

    • Causality: High temperatures can cause sensitive functional groups to degrade, leading to colored polymeric substances. Aldehydic impurities can also undergo condensation reactions.

    • Recommended Action: Treat the alcohol with activated carbon .[13][14] Activated carbon has a highly porous structure with a large surface area, making it excellent for adsorbing colored impurities and other trace organic compounds.[13]

      • Stir the discolored alcohol with 1-2% (w/w) of activated carbon for 1-2 hours at room temperature.

      • Remove the carbon by gravity or vacuum filtration.

      • If necessary, perform a final simple distillation to ensure no fine carbon particles remain.

Issue 3: My GC-MS analysis shows a new peak after purification that wasn't in the crude material.

  • Question: I purified my this compound using a chemical treatment, and now I see a new impurity. What happened?

  • Answer & Solution: This indicates that the purification agent itself has reacted with your alcohol or caused a side reaction. For example, using a strong oxidizing agent like potassium permanganate in a non-alkaline environment can oxidize the primary alcohol to an aldehyde or carboxylic acid.[1][15]

    • Causality: Alcohols are susceptible to oxidation.[1] The conditions of your chemical treatment were likely not selective enough for the intended impurity and also affected the target molecule.

    • Recommended Action:

      • Identify the new peak using the mass spectrum from your GC-MS analysis to understand the side reaction that occurred.

      • Avoid harsh chemical treatments. If an acidic or basic wash is necessary, use dilute solutions and ensure the reaction is performed at a low temperature with subsequent neutralization and washing steps.

      • Re-purify the material using a physical method like fractional distillation or chromatography, which is less likely to cause chemical transformations.

Purification Method Selection Workflow

The following decision tree can help you select the most appropriate purification strategy based on your initial purity assessment.

G start Start: Crude this compound gcms Purity Analysis (GC-MS) start->gcms decision1 Are major impurities volatile with different boiling points? gcms->decision1 distillation Perform Fractional Distillation decision1->distillation Yes decision2 Are impurities non-volatile or colored? decision1->decision2 No final_product High-Purity Product (>99%) distillation->final_product carbon Treat with Activated Carbon decision2->carbon Yes decision3 Are impurities isomers or do they have similar polarity/boiling points? decision2->decision3 No carbon->distillation Follow with distillation chromatography Perform Column Chromatography decision3->chromatography Yes decision3->final_product No (Purity is sufficient) chromatography->final_product

Caption: Decision tree for selecting a purification method.

Standard Operating Procedure: Purification by Fractional Distillation

This protocol details the steps for purifying this compound using fractional distillation, a technique ideal for separating liquids with different boiling points.[4][5]

1. Apparatus Setup:

  • Assemble the fractional distillation apparatus in a fume hood as shown in the diagram below.

  • Use a round-bottom flask of an appropriate size (the crude liquid should fill it to about half to two-thirds of its volume).

  • Pack the fractionating column with a suitable material like Raschig rings or use a Vigreux column to increase the surface area for vapor-liquid equilibrium.

  • Place the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Ensure a steady flow of cold water through the condenser (in at the bottom, out at the top).

G Fractional Distillation Apparatus cluster_0 Heating & Distillation cluster_1 Condensation & Collection flask Round-Bottom Flask (Crude this compound + Boiling Chips) column Fractionating Column (e.g., Vigreux) flask->column Vapor Rises mantle Heating Mantle thermometer Thermometer column->thermometer Vapor Reaches Top condenser Condenser (Water In/Out) thermometer->condenser Vapor Enters Condenser adapter Adapter condenser->adapter receiver Receiving Flask (in Ice Bath) adapter->receiver Distillate Collects

Caption: Workflow for a fractional distillation setup.

2. Distillation Procedure:

  • Add the crude this compound and a few boiling chips to the round-bottom flask.

  • Begin heating the flask gently with a heating mantle.

  • Observe the vapor rising through the column. You will see a condensation ring moving up the column.

  • Maintain a slow and steady distillation rate. A good rate is typically 1-2 drops per second into the receiving flask.

  • Collect Fractions:

    • Fore-run: Collect the first fraction, which will contain low-boiling impurities. The temperature will be unstable and below the boiling point of the target compound.

    • Main Fraction: When the temperature stabilizes at the boiling point of this compound (~188 °C), switch to a new receiving flask.[9][10] Collect this fraction as your purified product.

    • Late Fraction: If the temperature begins to rise significantly above the boiling point or the distillation rate drops, stop the distillation. The remaining liquid in the flask contains high-boiling impurities.

  • Allow the apparatus to cool completely before disassembling.

  • Analyze the purity of the main fraction using GC-MS.

References

Technical Support Center: Troubleshooting Low Yields in Olefin Hydroformylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for olefin hydroformylation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. Hydroformylation, or the "oxo process," is a powerful atom-economical reaction for synthesizing aldehydes from alkenes, carbon monoxide (CO), and hydrogen (H₂). However, its success is highly sensitive to a range of experimental parameters. This document provides in-depth, experience-based insights in a question-and-answer format to help you navigate these challenges effectively.

Section 1: Catalyst-Related Issues

The heart of the hydroformylation reaction is the transition metal catalyst, most commonly based on rhodium or cobalt.[1][2][3][4] Catalyst health and activity are paramount for achieving high yields.

FAQ 1.1: My rhodium-catalyzed reaction shows low conversion. What are the likely catalyst-related causes?

Low conversion is often a direct indicator of a problem with the catalyst's activity. Several factors related to the catalyst itself can be responsible:

  • Catalyst Precursor and Activation: Ensure the purity of your catalyst precursor (e.g., Rh(acac)(CO)₂). The active catalytic species, typically a rhodium-hydride complex like HRh(CO)₂(PPh₃)₂, must be formed in situ.[5] Incomplete activation will result in a lower concentration of the active catalyst and consequently, lower conversion.

  • Ligand-to-Metal Ratio: The molar ratio of the phosphine or phosphite ligand to the rhodium center is critical. An insufficient amount of ligand can lead to the formation of inactive rhodium clusters, a common deactivation pathway.[6] Conversely, an excessive ligand concentration can sometimes inhibit the reaction rate by occupying coordination sites on the metal that are needed for the olefin substrate.

  • Catalyst Poisons: Rhodium catalysts are notoriously sensitive to impurities that can act as poisons. Even trace amounts can lead to significant deactivation.[7] Common poisons include:

    • Oxygen: Rigorous exclusion of air is crucial. Oxygen can oxidize the phosphine ligands to phosphine oxides, which have different coordination properties, and can also lead to the formation of inactive rhodium species.[8][9]

    • Sulfur Compounds: Hydrogen sulfide (H₂S) and carbonyl sulfide (COS), often present in commercial syngas or olefin feedstocks, are potent catalyst poisons.[6]

    • Halides: Organic chlorides can also poison the catalyst.[6]

FAQ 1.2: I'm observing a significant amount of alkane byproduct from hydrogenation. How can I improve chemoselectivity for the aldehyde?

The formation of alkanes is a common side reaction where the olefin is hydrogenated instead of hydroformylated.[10] This side reaction competes with the desired pathway and reduces the aldehyde yield.

  • Ligand Electronic Properties: The choice of ligand is paramount. Electron-donating ligands (like trialkylphosphines) tend to increase the electron density on the rhodium center, which can promote the oxidative addition of H₂ and favor the hydrogenation pathway. In contrast, π-accepting ligands like phosphites can disfavor hydrogenation.

  • H₂/CO Partial Pressure Ratio: The ratio of hydrogen to carbon monoxide in the syngas is a key lever. A high H₂/CO ratio can push the equilibrium towards hydrogenation. Decreasing the partial pressure of H₂ relative to CO can significantly improve selectivity for the aldehyde product. However, this must be balanced, as very low H₂ concentrations will slow down the overall hydroformylation rate.[11]

  • Temperature: Higher temperatures can sometimes favor the hydrogenation side reaction. Optimizing the temperature to the lowest point where a reasonable reaction rate is achieved can improve chemoselectivity.

FAQ 1.3: My catalyst seems to be deactivating during the reaction. What are common deactivation pathways?

Catalyst deactivation over the course of a reaction is a frequent cause of incomplete conversion and low yields.[8]

  • Formation of Rhodium Clusters: One of the primary "intrinsic" deactivation mechanisms for triphenylphosphine (TPP)-modified rhodium catalysts is the aggregation of monomeric rhodium species into inactive rhodium clusters.[6] This is often exacerbated by high temperatures or low ligand concentrations.

  • Ligand Degradation: Phosphorus ligands can degrade under reaction conditions.[1][9] This can involve reactions with the aldehyde product or other components in the reaction mixture, leading to the formation of organophosphorus byproducts that may be catalytically useless or even inhibitory.[12]

  • Byproduct Inhibition: High-boiling condensation byproducts, such as those from aldol reactions of the product aldehydes, can build up in the reactor.[6] These compounds can interfere with the catalyst, leading to deactivation.[12]

Section 2: Substrate and Reagent Purity

The purity of your starting materials is as critical as the health of your catalyst. Impurities can inhibit or poison the catalyst, directly impacting your yield.

FAQ 2.1: Could impurities in my olefin feedstock be affecting the reaction?

Absolutely. Commercial olefins can contain several detrimental impurities.

  • Dienes and Acetylenes: Conjugated dienes are strong inhibitors of rhodium hydroformylation catalysts.[6] They can coordinate strongly to the metal center, blocking sites for the desired olefin substrate.

  • Peroxides: Olefins can form hydroperoxides upon exposure to air.[8] These oxidizing agents can degrade the catalyst and ligands, negatively affecting both yield and selectivity.[8] It is best practice to pass olefins through a column of activated alumina to remove peroxides before use.

FAQ 2.2: How critical is the purity of my syngas?

The synthesis gas (H₂/CO) is a direct reactant and its purity is non-negotiable for successful hydroformylation.

  • Oxygen Contamination: As mentioned, oxygen is highly detrimental. Syngas should be of high purity and passed through an oxygen trap.

  • Sulfur and Other Poisons: As with the olefin feed, sulfur compounds like H₂S and COS in the syngas will poison the catalyst.[6] Using high-purity, certified gas mixtures is essential for reproducible results.

Section 3: Reaction Parameters and Optimization

Fine-tuning the reaction conditions is essential to maximize yield and selectivity. The optimal parameters are often a trade-off between reaction rate, selectivity, and catalyst stability.

FAQ 3.1: How do temperature and pressure affect my reaction yield?

Temperature and pressure are powerful tools for process optimization, but their effects are interconnected.

  • Temperature: Increasing the temperature generally increases the reaction rate.[13] However, excessively high temperatures (>120-130 °C) can lead to increased rates of side reactions like hydrogenation and isomerization, as well as accelerated catalyst deactivation and ligand degradation.[9] The optimal temperature is typically in the range of 80-120 °C for rhodium-phosphine systems.[6]

  • Pressure: The total syngas pressure influences reaction rates and catalyst stability. Higher pressures generally increase the rate by increasing the concentration of H₂ and CO in the solution.[13] For rhodium-based catalysts, pressures are typically in the range of 10-100 atm.[1] Importantly, the partial pressures of H₂ and CO affect selectivity, as discussed earlier.

FAQ 3.2: I'm struggling with poor regioselectivity (n/iso ratio). What factors can I tune to favor the linear aldehyde?

For terminal olefins, hydroformylation can produce both a linear (n) and a branched (iso) aldehyde.[14] In many applications, the linear product is more desirable.[10] Achieving a high n/iso ratio is a common goal.

  • Ligand Steric Bulk: This is the most powerful tool for controlling regioselectivity.[15] Large, bulky phosphine or phosphite ligands sterically favor the anti-Markovnikov addition of the rhodium-hydride across the double bond, which leads to the linear aldehyde.[15] Bidentate phosphines with a large natural "bite angle" (P-Rh-P angle), such as Xantphos, are particularly effective at promoting linear selectivity.[10][15]

  • CO Partial Pressure: Increasing the partial pressure of carbon monoxide can sometimes favor the formation of the linear aldehyde. This is because CO competes for coordination sites on the rhodium, and this competition can amplify the steric effects of the bulky ligands.[16]

  • Temperature: Lowering the reaction temperature often improves the selectivity for the linear aldehyde, as the transition state leading to the branched product may have a slightly higher activation energy.[13]

Section 4: Experimental Protocols and Workflows

Adhering to a robust experimental protocol is key to achieving reproducible, high-yield results.

Protocol 4.1: General Lab-Scale Hydroformylation Procedure

This protocol is a general guideline for a batch reaction using a rhodium/triphenylphosphine catalyst system.

  • Reactor Preparation: A high-pressure autoclave equipped with a magnetic stir bar, gas inlet, pressure gauge, and thermocouple is dried in an oven and cooled under a stream of nitrogen or argon.

  • Reagent Charging: The reactor is charged with the rhodium precursor (e.g., Rh(acac)(CO)₂), the phosphine ligand (e.g., triphenylphosphine, typically in 20-100 fold molar excess to Rh), and the degassed solvent (e.g., toluene) under an inert atmosphere.

  • Substrate Addition: The purified olefin substrate is added via syringe.

  • Sealing and Purging: The reactor is sealed and purged several times with syngas (e.g., 1:1 H₂/CO) to remove any residual air.

  • Pressurization and Heating: The reactor is pressurized to the desired pressure (e.g., 20 bar) with syngas and heated to the target temperature (e.g., 100 °C) with vigorous stirring.

  • Reaction Monitoring: The reaction progress is monitored by the uptake of syngas from a reservoir (in a semi-batch setup) or by taking aliquots for analysis (if the setup allows).[17]

  • Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess pressure is carefully vented in a fume hood.

  • Analysis: The reaction mixture is analyzed by Gas Chromatography (GC) or NMR spectroscopy to determine conversion, yield, and regioselectivity (n/iso ratio).[18] An internal standard is typically used for accurate quantification.

Diagram: Troubleshooting Workflow for Low Hydroformylation Yield

This decision tree provides a logical path to diagnose the root cause of low yields.

G start Low Yield Observed q1 Is conversion low? start->q1 q2 Is aldehyde selectivity low? (e.g., high alkane %) q1->q2 No a1_yes Check Catalyst Activity: - Purity of precursor? - Fresh ligand? - Correct L/Rh ratio? - Excluded O2 rigorously? q1->a1_yes Yes a2_yes Optimize for Chemoselectivity: - Decrease H2/CO ratio. - Lower reaction temperature. - Consider more pi-accepting ligand. q2->a2_yes Yes a2_no Yield loss is not due to major side reactions. Re-evaluate conversion. q2->a2_no No q1_sub Checked catalyst basics? Still low conversion. a1_yes->q1_sub a1_no Proceed to Selectivity Issues a1_sub_yes Check for Poisons: - Purify olefin (remove peroxides). - Verify syngas purity (O2, sulfur). - Check for solvent impurities. q1_sub->a1_sub_yes Yes

Caption: A decision tree to systematically troubleshoot low yields.

Section 5: Data Summaries and Visualizations

Table 5.1: Effect of Common Ligand Types on Rh-Catalyzed Hydroformylation
Ligand TypeExample(s)Key CharacteristicsTypical Effect on n/iso RatioTypical Effect on Activity
Monodentate Phosphines PPh₃, P(p-tolyl)₃Moderate steric bulk, good donor.Moderate (2-4)Good (Baseline)
Bulky Monodentate Phosphines P(o-tolyl)₃, PCy₃High steric bulk, strong donors.Can be high, but sensitive to conditions.Can be lower due to steric hindrance.
Bidentate Phosphines (Small Bite Angle) dppe, dpppConstrained P-Rh-P angle.Low (favors branched).Variable.
Bidentate Phosphines (Large Bite Angle) Xantphos, BISBIWide, rigid P-Rh-P angle (~110-120°).Very High (>20).[10]Often very high.
Phosphites P(OPh)₃, BiPhePhosStrong π-acceptors, can be bulky.Can be very high, sensitive to electronics.Generally higher than phosphines.[19]
Diagram: Simplified Catalytic Cycle for Rhodium-Catalyzed Hydroformylation

This diagram illustrates the key steps in the catalytic process, based on the generally accepted mechanism.[10][11]

G cluster_main Catalytic Cycle A HRh(CO)L2 (Active Catalyst) B Olefin Coordination A->B + Olefin - CO/L C Migratory Insertion (Hydride) B->C D CO Coordination C->D + CO E Migratory Insertion (Acyl Formation) D->E F Oxidative Addition (H2) E->F + H2 G Reductive Elimination F->G G->A + CO/L Aldehyde Aldehyde G->Aldehyde Olefin Olefin Olefin->B Syngas CO + H2 Syngas->A

Caption: Key steps of the Rh-catalyzed hydroformylation cycle.

References

Technical Support Center: Synthesis of 6-Methyl-1-heptanol and Management of Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 6-methyl-1-heptanol (CAS 1653-40-3). Our focus is to address the common side reactions and procedural challenges that can compromise yield and purity, ensuring your synthesis is both successful and reproducible.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable methods for synthesizing this compound?

A1: The most prevalent and dependable laboratory-scale methods involve the reduction of a suitable carboxylic acid derivative. Specifically:

  • Reduction of 6-methylheptanoic acid or its esters (e.g., methyl 6-methylheptanoate): This is typically achieved using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄).[1][2] This method is favored for its high efficiency and generally clean conversion to the primary alcohol.

  • Grignard Reaction: While versatile, this method requires careful selection of reagents. The reaction of a Grignard reagent derived from 1-halo-5-methylhexane with formaldehyde will yield the desired primary alcohol.[3] However, using other carbonyl compounds like esters as the electrophile is problematic and leads to side reactions.

Q2: Why is Lithium Aluminum Hydride (LiAlH₄) preferred over Sodium Borohydride (NaBH₄) for reducing an ester like methyl 6-methylheptanoate?

A2: The preference for LiAlH₄ stems from its significantly higher reactivity. The aluminum-hydrogen bond in the [AlH₄]⁻ anion is more polar than the boron-hydrogen bond in the [BH₄]⁻ anion, making LiAlH₄ a much stronger hydride donor.[1] Consequently, LiAlH₄ is potent enough to reduce less reactive carbonyl functional groups such as carboxylic acids and esters, whereas NaBH₄ is generally only effective for reducing more reactive aldehydes and ketones.[1][4]

Q3: I'm considering a Grignard synthesis. What are the critical pitfalls to avoid?

A3: The primary pitfall is attempting to react a Grignard reagent with an ester to form a primary alcohol; this is not a viable route. A Grignard reagent will add to an ester's carbonyl group twice, producing a tertiary alcohol as the major product.[5][6][7] The ketone intermediate formed after the first addition is more reactive than the starting ester, leading to a rapid second nucleophilic attack by another equivalent of the Grignard reagent.[8] To successfully synthesize this compound via a Grignard pathway, you must use formaldehyde as the electrophile.

Q4: What are the typical impurities I might find in my crude this compound after a LiAlH₄ reduction?

A4: Common impurities include:

  • Unreacted Starting Material: Residual methyl 6-methylheptanoate if the reaction did not go to completion.

  • Solvent: The reaction solvent, typically diethyl ether or tetrahydrofuran (THF).

  • Byproduct Alcohol: The reduction of the ester's alkoxy group. For example, if you start with methyl 6-methylheptanoate, methanol will be formed as a byproduct during the workup.[9][10]

  • Aluminum Salts: Insoluble aluminum salts formed during the aqueous workup and quenching of the reaction.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems you may encounter during the synthesis of this compound, with a focus on the robust LiAlH₄ reduction method.

Problem 1: Low Yield of this compound

Question: My final isolated yield of this compound is significantly lower than expected after performing a LiAlH₄ reduction. What are the likely causes?

Answer: A low yield can often be traced back to the deactivation of the highly reactive LiAlH₄ reagent or mechanical losses during workup. Consider the following causes and solutions:

  • Cause 1: Presence of Protic Impurities: LiAlH₄ reacts violently and exothermically with water, alcohols, and even atmospheric moisture.[1][11] Any moisture in your starting ester, solvent (THF/ether), or reaction flask will consume the reagent, rendering it unavailable for the desired reduction.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use freshly distilled, anhydrous solvents. If your starting ester may contain water, consider drying it with a suitable agent like anhydrous magnesium sulfate and filtering before use.

  • Cause 2: Insufficient LiAlH₄: The reduction of an ester to a primary alcohol requires two equivalents of hydride. Therefore, a minimum of 0.5 molar equivalents of LiAlH₄ is stoichiometrically required for every one equivalent of ester (since LiAlH₄ provides four hydride ions). In practice, an excess (e.g., 1.5 to 2.0 equivalents of LiAlH₄) is often used to ensure the reaction goes to completion.

    • Solution: Recalculate your stoichiometry. Ensure you are using a sufficient excess of LiAlH₄. It is better to use a slight excess and quench it carefully than to have an incomplete reaction.

  • Cause 3: Improper Quenching and Workup: The workup procedure to decompose excess LiAlH₄ and the resulting aluminum alkoxide complexes is critical. An improper workup can lead to the formation of emulsions or gels that trap the product, making extraction difficult and reducing the isolated yield.

    • Solution: Employ a well-established quenching procedure, such as the Fieser workup. This involves the slow, sequential, and cautious addition of water followed by a sodium hydroxide solution at 0 °C. This method is designed to produce granular aluminum salts that are easily filtered off.

Problem 2: Presence of Unreacted Starting Ester in the Product

Question: My post-reaction analysis (GC-MS, NMR) shows a significant amount of unreacted methyl 6-methylheptanoate. Why didn't the reduction go to completion?

Answer: The presence of starting material is a clear indication of an incomplete reaction. The root causes are often related to those for low yield.

  • Cause 1: Deactivation of LiAlH₄: As detailed above, moisture is a primary culprit. If the reagent was partially quenched by water, there might not have been enough active hydride left to reduce all of the ester.

    • Solution: Rigorously adhere to anhydrous techniques. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.

  • Cause 2: Reaction Temperature: While LiAlH₄ reductions are often performed at 0 °C and then allowed to warm to room temperature, some less reactive esters may require gentle heating (refluxing in THF) to proceed to completion.

    • Solution: Monitor your reaction's progress using Thin Layer Chromatography (TLC). If you observe that the starting material is being consumed very slowly, you may need to gently heat the reaction mixture to ensure it goes to completion.

  • Cause 3: Poor Reagent Quality: LiAlH₄ is a powder that can degrade upon prolonged exposure to air.

    • Solution: Use a fresh bottle of LiAlH₄ or a sample that has been properly stored under an inert atmosphere. Visually, active LiAlH₄ should be a fine, white to light gray powder.

Section 3: Key Experimental Protocols

Protocol 1: Synthesis of this compound via LiAlH₄ Reduction

Objective: To reduce methyl 6-methylheptanoate to this compound with high yield and purity.

Materials:

  • Lithium aluminum hydride (LiAlH₄)

  • Methyl 6-methylheptanoate

  • Anhydrous diethyl ether (or THF)

  • 3-necked round-bottom flask, condenser, and addition funnel (all oven-dried)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or Argon gas line

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble the dry 3-necked flask with a magnetic stir bar, a condenser, and an addition funnel, all under a slow stream of inert gas (N₂ or Ar).

  • Reagent Addition: In the flask, suspend LiAlH₄ (1.5 eq.) in anhydrous diethyl ether under stirring. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve methyl 6-methylheptanoate (1.0 eq.) in anhydrous diethyl ether and add this solution to the addition funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until all the starting ester has been consumed.

  • Quenching (Workup): Cool the reaction mixture back down to 0 °C. Cautiously and very slowly, add water dropwise to quench the excess LiAlH₄. You will observe vigorous gas evolution (H₂). Following the Fieser method, for 'x' grams of LiAlH₄ used, add 'x' mL of water, followed by 'x' mL of 15% NaOH solution, and finally '3x' mL of water.

  • Isolation: Stir the resulting mixture for 15 minutes. A granular white precipitate of aluminum salts should form. Filter the mixture through a pad of Celite, washing the filter cake with additional diethyl ether.

  • Purification: Transfer the filtrate to a separatory funnel, wash with brine, and dry the organic layer over anhydrous MgSO₄. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

Protocol 2: Purification of Crude this compound

Objective: To purify the crude alcohol product using fractional distillation.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser and receiving flasks

  • Heating mantle and boiling chips

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Place the crude this compound and a few boiling chips into the round-bottom flask.

  • Distillation: Begin gently heating the flask.

  • Forerun Collection: Collect the initial fraction (forerun) that distills at a lower temperature. This will contain residual solvent and any low-boiling impurities.

  • Main Fraction Collection: As the temperature stabilizes near the boiling point of this compound (~185-188 °C at atmospheric pressure), change the receiving flask to collect the pure product.

  • Completion: Stop the distillation when the temperature either drops or rises sharply, indicating that the main product has been collected. The purified product should be a clear, colorless liquid.[12]

Section 4: Visualizing the Chemistry

reaction_pathway ester Methyl 6-methylheptanoate intermediate Tetrahedral Intermediate ester->intermediate 1) LiAlH₄ aldehyde 6-Methylheptanal (Intermediate, not isolated) intermediate->aldehyde Collapse, - Li[Al(OMe)H₃] alkoxide Lithium Alkoxide Salt aldehyde->alkoxide 2) LiAlH₄ product This compound alkoxide->product 3) H₂O Workup

Caption: Desired reaction pathway for LiAlH₄ reduction of an ester.

side_reaction_pathway ester Ester ketone Ketone Intermediate (More reactive than ester) ester->ketone Nucleophilic Acyl Substitution grignard1 R-MgX (1st eq.) grignard1->ketone alkoxide Tertiary Alkoxide ketone->alkoxide Nucleophilic Addition grignard2 R-MgX (2nd eq.) grignard2->alkoxide tertiary_alcohol Tertiary Alcohol (Side Product) alkoxide->tertiary_alcohol H₂O Workup

Caption: Grignard double addition side reaction with an ester.

troubleshooting_workflow start Low Yield or Incomplete Reaction check_moisture Check for Moisture Sources (Solvent, Glassware, Reagents)? start->check_moisture dry_materials Solution: Use Anhydrous Solvents, Oven-Dry Glassware, Inert Atmosphere check_moisture->dry_materials Yes check_stoichiometry Check LiAlH₄ Stoichiometry (Is it in sufficient excess?) check_moisture->check_stoichiometry No dry_materials->check_stoichiometry increase_reagent Solution: Use 1.5-2.0 eq. of LiAlH₄ check_stoichiometry->increase_reagent No check_workup Review Workup Procedure (Emulsion or gel formation?) check_stoichiometry->check_workup Yes increase_reagent->check_workup fieser_workup Solution: Use Fieser Workup (Sequential H₂O, NaOH, H₂O) check_workup->fieser_workup Yes end Improved Yield check_workup->end No fieser_workup->end

Caption: Troubleshooting workflow for low yield in LiAlH₄ reductions.

Section 5: Data Summary

ParameterRecommended ConditionRationale / Notes
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Strong hydride donor capable of reducing esters.[4]
Stoichiometry 1.5 - 2.0 equivalents of LiAlH₄Ensures complete reaction, accounting for any incidental quenching.
Solvent Anhydrous Diethyl Ether or THFAprotic solvents that solubilize reagents and are stable to LiAlH₄.
Reaction Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction; warming ensures completion.
Workup Procedure Fieser Method (H₂O, NaOH, H₂O)Produces easily filterable inorganic salts and prevents product loss.
Purification Method Fractional DistillationEffective for separating the product from solvent and byproducts based on boiling point.

Section 6: References

  • 21.6: Chemistry of Esters. (2022). Chemistry LibreTexts. --INVALID-LINK--

  • Grignard Reaction. Organic Chemistry Portal. --INVALID-LINK--

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. --INVALID-LINK--

  • Side reactions of dimethylmagnesium with functional groups. Benchchem. --INVALID-LINK--

  • Grignard Reaction - Common Conditions. Organic-Reaction.com. --INVALID-LINK--

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. --INVALID-LINK--

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Southampton. --INVALID-LINK--

  • 19.3: Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts. --INVALID-LINK--

  • Synthesis Methods for this compound. (2023). Smolecule. --INVALID-LINK--

  • Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. OrgoSolver. --INVALID-LINK--

  • Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. --INVALID-LINK--

  • This compound. BOC Sciences. --INVALID-LINK--

  • This compound. Chemdb. --INVALID-LINK--

  • This compound. Korth-Chemie. --INVALID-LINK--

  • This compound. The Good Scents Company. --INVALID-LINK--

  • 6-Methylheptanol. ChemicalBook. --INVALID-LINK--

  • This compound. Sigma-Aldrich. --INVALID-LINK--

  • Isooctan-1-ol. PubChem. --INVALID-LINK--

References

Technical Support Center: Stabilization of 6-Methyl-1-heptanol for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the best practices for the long-term storage and stabilization of 6-Methyl-1-heptanol. By understanding the principles of its degradation and implementing the recommended procedures, you can ensure the integrity and purity of this compound for your critical applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound during long-term storage?

A1: The primary degradation pathway for this compound, like other primary alcohols, is autoxidation. This is a slow, spontaneous reaction with atmospheric oxygen that is significantly accelerated by exposure to heat, light (especially UV radiation), and the presence of metal ion catalysts. Autoxidation leads to the formation of hydroperoxides, which are unstable and can further decompose into secondary degradation products such as aldehydes (6-methylheptanal) and carboxylic acids (6-methylheptanoic acid).

Q2: What are the visible signs of this compound degradation?

A2: While early stages of degradation may not be visually apparent, significant oxidation can lead to a change in color (yellowing), an increase in viscosity, and the development of a sharp, unpleasant odor due to the formation of aldehydes and carboxylic acids. However, the absence of these signs does not guarantee the absence of hazardous peroxides.

Q3: How can I test for the presence of peroxides in my stored this compound?

A3: Peroxide formation is a critical safety concern as these compounds can be explosive, especially when concentrated by distillation or evaporation.[1][2] Regular testing for peroxides is essential. A common and effective method is through iodometric titration, which determines the peroxide value (PV). Several commercially available test strips also offer a semi-quantitative assessment. For a more precise measurement, a detailed titration protocol is provided in the "Experimental Protocols" section of this guide.

Q4: What is the recommended shelf-life for this compound?

A4: With appropriate storage conditions, a shelf life of up to 24 months can be expected.[3] However, this is highly dependent on the initial purity, storage conditions, and whether a stabilizer has been added. It is best practice to re-analyze the material for purity and peroxide content after any extended storage period, especially before use in sensitive applications.

Q5: Is it necessary to add a stabilizer to this compound for long-term storage?

A5: For long-term storage (beyond 6-12 months) or if the material will be exposed to conditions that could accelerate oxidation, the addition of a stabilizer is highly recommended. Antioxidants such as Butylated Hydroxytoluene (BHT) are effective at inhibiting the free-radical chain reactions of autoxidation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks in GC-MS analysis Degradation of this compound.Identify the peaks using a mass spectral library. Common degradation products include 6-methylheptanal and 6-methylheptanoic acid. If significant degradation is confirmed, the material may not be suitable for your application. Consider re-purification by distillation (after ensuring the absence of peroxides) or obtaining a new batch.
Inconsistent experimental results Impurities in this compound, including degradation products or water.Verify the purity of your this compound using GC-MS. Determine the water content using Karl Fischer titration. If impurities are present, consider the purification methods mentioned above.
Visible precipitate or cloudiness Formation of insoluble degradation products or contamination.Do not use the material. A cloudy appearance could indicate significant degradation or contamination. Safely dispose of the material according to your institution's guidelines.
Positive peroxide test Autoxidation has occurred.CAUTION: Peroxide-containing solvents can be explosive. Do not heat or concentrate the material. If peroxide levels are low (<100 ppm), the material may be treated to remove peroxides (see protocol below). If levels are high or crystals are visible, contact your institution's Environmental Health and Safety (EHS) office for guidance on safe disposal.

Stabilization and Storage Protocols

Optimal Storage Conditions

To minimize degradation, this compound should be stored adhering to the following conditions:

Parameter Recommendation Rationale
Temperature 15°C to 25°C for routine use. For long-term storage (>12 months), refrigeration at 2-8°C in a flammable-rated refrigerator is recommended.[4]Lower temperatures slow the rate of autoxidation. Avoid freezing, which can cause water to separate and potentially accelerate degradation in localized areas.
Light Store in amber glass bottles or, preferably, in metal containers.[5] Keep in a dark cabinet or storage area.UV light provides the energy to initiate the free-radical chain reaction of autoxidation.[6][7]
Atmosphere Purge the headspace of the container with an inert gas such as nitrogen or argon before sealing.This displaces oxygen, a key reactant in the autoxidation process.
Container Material High-Density Polyethylene (HDPE), Stainless Steel, or borosilicate glass (amber).[6]These materials exhibit good chemical resistance to alcohols and are less likely to leach impurities.[8][9][10] Avoid brass and untreated aluminum.[6]
Container Seal Use a tightly fitting cap with a PTFE liner.Prevents the ingress of atmospheric oxygen and moisture.[7]
Stabilization with Butylated Hydroxytoluene (BHT)

BHT is a highly effective phenolic antioxidant that acts as a free-radical scavenger, terminating the chain reaction of autoxidation.[2][11]

Recommended Concentration: 0.001% to 0.01% (w/w) or 10 to 100 ppm.

Protocol for Adding BHT:

  • Calculate the required amount of BHT. For example, to prepare a 100 ppm solution in 500 mL of this compound (density ≈ 0.81 g/mL), you would need:

    • Mass of alcohol = 500 mL * 0.81 g/mL = 405 g

    • Mass of BHT = 405 g * (100 / 1,000,000) = 0.0405 g or 40.5 mg

  • Dissolve the BHT. Accurately weigh the BHT and add it to the this compound.

  • Ensure complete dissolution. Mix thoroughly by gentle swirling or magnetic stirring until the BHT is fully dissolved.

  • Transfer and store. Transfer the stabilized alcohol to a suitable, properly labeled container, purge with inert gas, and store under the recommended conditions.

Experimental Protocols

Peroxide Value Determination (Iodometric Titration)

This method is adapted from standard procedures for determining peroxides in organic solvents.[1][12]

Reagents:

  • Acetic Acid:Glacial

  • Chloroform or Isooctane

  • Saturated Potassium Iodide (KI) solution (freshly prepared)

  • 0.1 N or 0.01 N Standardized Sodium Thiosulfate (Na₂S₂O₃) solution

  • Starch indicator solution (1%)

Procedure:

  • To a 250 mL Erlenmeyer flask, add 50 mL of a 3:2 (v/v) mixture of acetic acid and chloroform/isooctane.

  • Add 5 g of the this compound sample to the flask and swirl to mix.

  • Add 0.5 mL of saturated KI solution.

  • Stopper the flask, swirl, and let it stand in the dark for 1 minute.

  • Add 30 mL of deionized water.

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow color almost disappears.

  • Add 0.5 mL of starch indicator solution. The solution will turn blue.

  • Continue the titration until the blue color disappears.

  • Perform a blank titration without the sample.

Calculation:

Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W

Where:

  • S = volume of Na₂S₂O₃ solution used for the sample (mL)

  • B = volume of Na₂S₂O₃ solution used for the blank (mL)

  • N = normality of the Na₂S₂O₃ solution

  • W = weight of the sample (g)

Protocol for Peroxide Removal

For low levels of peroxides (<100 ppm):

  • Prepare a column of activated alumina.

  • Slowly pass the this compound through the column.

  • Collect the eluate and immediately re-test for peroxides.

  • Add a stabilizer (e.g., BHT) to the peroxide-free alcohol.

  • Store under an inert atmosphere in a cool, dark place.

For high levels of peroxides or visible crystal formation, do not attempt removal. Contact your EHS department for disposal.

Accelerated Stability Study Protocol

This protocol is based on principles from the EPA and ICH guidelines for accelerated stability testing.[13][14][15][16][17]

Objective: To predict the long-term stability of this compound under recommended storage conditions.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of this compound in the intended long-term storage container (e.g., amber glass vials with PTFE-lined caps). Include samples with and without a stabilizer (e.g., 100 ppm BHT).

  • Initial Analysis (T=0): Analyze a subset of the samples for:

    • Appearance (visual inspection)

    • Purity (GC-MS)

    • Peroxide Value (iodometric titration)

    • Water Content (Karl Fischer titration)

    • Acidity (titration)

  • Accelerated Storage: Place the remaining samples in a stability chamber at 54°C ± 2°C for 14 days.[13]

  • Final Analysis (T=14 days): After 14 days, remove the samples from the chamber, allow them to equilibrate to room temperature, and re-analyze for the same parameters as in the initial analysis.

  • Data Evaluation: Compare the initial and final results. A significant change is defined as a failure to meet the established specifications for purity, peroxide value, etc. The presence of a stabilizer should significantly mitigate the degradation observed in the unstabilized samples.

Visualizations

Degradation Pathway of this compound

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination / Degradation Products This compound This compound Alkyl_Radical 6-Methylheptan-1-oxyl Radical This compound->Alkyl_Radical Heat, Light, Metal Ions Peroxy_Radical Peroxy Radical Alkyl_Radical->Peroxy_Radical + O2 Oxygen Oxygen Hydroperoxide 6-Methyl-1-hydroperoxyheptane Peroxy_Radical->Hydroperoxide + this compound Stable_Products Stable, Non-radical Products Peroxy_Radical->Stable_Products Hydroperoxide->Alkyl_Radical Forms new radical Aldehyde 6-Methylheptanal Hydroperoxide->Aldehyde Carboxylic_Acid 6-Methylheptanoic Acid Aldehyde->Carboxylic_Acid Further Oxidation

Caption: Autoxidation pathway of this compound.

Experimental Workflow for Stability Assessment

G cluster_0 Sample Preparation cluster_1 Analysis & Storage cluster_2 Evaluation Start Obtain this compound Aliquot Aliquot into Storage Containers Start->Aliquot Stabilizer Add Stabilizer (e.g., BHT) to Test Group Aliquot->Stabilizer Initial_Analysis T=0 Analysis (Purity, PV, Water, Acidity) Stabilizer->Initial_Analysis Storage Place in Stability Chamber (e.g., 54°C for 14 days) Initial_Analysis->Storage Final_Analysis T=Final Analysis (Purity, PV, Water, Acidity) Storage->Final_Analysis Compare Compare T=0 and T=Final Data Final_Analysis->Compare Report Generate Stability Report & Determine Shelf-Life Compare->Report

Caption: Workflow for an accelerated stability study.

References

Technical Support Center: Esterification of 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic applications. As Senior Application Scientists, we have compiled this guide to address the common challenges and pitfalls encountered during the esterification of 6-Methyl-1-heptanol. This document provides in-depth, field-proven insights to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for esterifying this compound, and what is the underlying mechanism?

A1: The most prevalent and direct method for esterifying a primary alcohol like this compound is the Fischer-Speier esterification .[1] This is an acid-catalyzed condensation reaction between the alcohol and a carboxylic acid.[2][3]

The mechanism proceeds through several equilibrium steps:[4][5]

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄, TsOH) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.[2][4]

  • Nucleophilic Attack: The nucleophilic oxygen of this compound attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[6]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[5]

  • Water Elimination: The protonated hydroxyl group leaves as water, a good leaving group.[4]

  • Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.[6]

Because all steps are reversible, the reaction exists in an equilibrium that can limit the final yield if not properly managed.[7][8]

Q2: Why is my esterification yield of this compound consistently low?

A2: Low yields in Fischer esterification are almost always due to the unfavorable chemical equilibrium.[1] The reaction produces water as a byproduct, and the presence of this water can drive the reaction in reverse (ester hydrolysis).[7][8] To achieve high conversion, you must shift the equilibrium toward the products according to Le Châtelier's principle.

There are two primary strategies to accomplish this:

  • Use a Large Excess of One Reagent: The reaction can be driven forward by using a large excess of either the alcohol or the carboxylic acid.[2][7] Since this compound is often more valuable than a simple carboxylic acid (like acetic acid), it is common practice to use the carboxylic acid in excess.

  • Remove Water as it Forms: This is the most effective method. Water can be removed from the reaction mixture azeotropically using a Dean-Stark apparatus, typically with a solvent like toluene or hexane.[1][9] Alternatively, chemical desiccants like molecular sieves can be used, though this is less common for larger-scale reactions.[1]

Q3: I observe an unexpected byproduct in my GC-MS analysis. What could it be?

A3: With a primary alcohol like this compound, several side reactions are possible under acidic and/or high-temperature conditions.

  • Dehydration to Alkenes: Strong acids and heat can catalyze the dehydration of the alcohol to form a mixture of alkenes, primarily 6-methyl-1-heptene.[10] This is a significant risk if the reaction temperature is too high or a very strong, non-catalytic amount of acid is used.

  • Ether Formation: While less common for primary alcohols under these conditions, symmetrical ether formation (bis(6-methylheptyl) ether) can occur, especially if the reaction is heated for prolonged periods in the absence of a sufficient amount of carboxylic acid.

  • Oxidation: If the reaction is not performed under an inert atmosphere, or if impure reagents are used, the primary alcohol can be oxidized to 6-methylheptanal or 6-methylheptanoic acid.[10]

Troubleshooting Guide: Low Yield & Incomplete Reactions

Problem: My reaction stalls at ~60-70% conversion even after several hours.
Potential Cause Explanation Recommended Solution
Equilibrium Has Been Reached The forward rate of esterification equals the reverse rate of hydrolysis. This is the most common cause of stalled reactions.[9]1. Implement Water Removal: If not already in use, set up the reaction with a Dean-Stark trap and a suitable solvent (e.g., toluene) to azeotropically remove water.[1] 2. Increase Reagent Excess: Add another 0.5-1.0 equivalent of the excess reagent (usually the carboxylic acid) to the reaction mixture.
Insufficient Catalyst The catalyst concentration may be too low, leading to a very slow reaction rate. The reaction may appear stalled when it is simply proceeding at a negligible rate.[4]The typical catalytic loading for H₂SO₄ or TsOH is 1-5 mol%. Carefully add a small, measured amount of additional catalyst. Avoid adding too much, as this can promote side reactions.
Low Reaction Temperature Esterification reactions often require thermal energy to proceed at a reasonable rate.[1] Larger esters, in particular, tend to form more slowly.[11][12]Ensure the reaction is heated to reflux in the chosen solvent. For a solvent-free system, a temperature of 100-140°C is typical, but monitor for signs of decomposition or side reactions.

Workflow & Protocol Development

General Workflow for Fischer Esterification

The following diagram illustrates a standard workflow for the esterification of this compound, emphasizing the critical steps for achieving high yield and purity.

Esterification_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis Reagents Combine: - this compound (1 eq) - Carboxylic Acid (1.2-2 eq) - Toluene - Catalyst (e.g., TsOH, 2 mol%) Apparatus Assemble Reflux Apparatus with Dean-Stark Trap Reagents->Apparatus Charge Flask Heat Heat to Reflux (e.g., Toluene, ~111°C) Apparatus->Heat Monitor Monitor Progress: - Water collection in trap - TLC or GC analysis Heat->Monitor Cool Cool to Room Temp Monitor->Cool When reaction is complete Wash1 Wash with NaHCO₃ (aq) (Neutralizes acids) Cool->Wash1 Wash2 Wash with Brine Wash1->Wash2 Dry Dry with Na₂SO₄ or MgSO₄ Wash2->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Purify via Fractional Distillation or Column Chromatography Evaporate->Purify Analyze Analyze Purity: - GC-MS - ¹H & ¹³C NMR - IR Spectroscopy Purify->Analyze

Caption: Standard workflow for Fischer esterification.

Experimental Protocol: Synthesis of 6-Methylheptyl Acetate

This protocol details a reliable method for synthesizing 6-methylheptyl acetate.

  • Reagent Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (13.0 g, 0.1 mol).

    • Add glacial acetic acid (9.0 g, 0.15 mol, 1.5 eq).

    • Add toluene (80 mL).

    • Add p-toluenesulfonic acid monohydrate (TsOH·H₂O) (0.38 g, 0.002 mol, 2 mol%).

  • Reaction:

    • Assemble a Dean-Stark apparatus and reflux condenser. Fill the Dean-Stark trap with toluene.

    • Heat the mixture to a steady reflux using a heating mantle.

    • Continue refluxing until water ceases to collect in the Dean-Stark trap (typically 3-5 hours). The theoretical amount of water is 1.8 mL.

    • Monitor the reaction's completion by taking small aliquots for GC analysis.[13]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize the acetic acid and TsOH. Caution: CO₂ evolution may cause pressure buildup.

    • Wash with saturated sodium chloride (brine) solution (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator.

  • Purification:

    • The resulting crude oil can be purified by fractional distillation under reduced pressure to yield pure 6-methylheptyl acetate. The separation from unreacted alcohol is key.[12]

Troubleshooting Guide: Purification & Analysis

Problem: I can't separate my ester from the unreacted this compound by distillation.

This is a common issue as the boiling points of a long-chain alcohol and its corresponding ester can be quite close.

Troubleshooting_Logic Start Problem: Poor Separation of Ester and Alcohol Cause1 Cause: Close Boiling Points Start->Cause1 Cause2 Cause: Inefficient Distillation Setup Start->Cause2 Solution1a Option 1: Improve Distillation - Use a longer, insulated column (e.g., Vigreux) - Perform under high vacuum Cause1->Solution1a Solution1b Option 2: Chemical Separation - Use column chromatography (Silica gel, Hexane/EtOAc gradient) Cause1->Solution1b Solution1c Option 3: Derivatization (Advanced) - React remaining alcohol with a reagent that makes it easily separable (e.g., phthalic anhydride) Cause1->Solution1c Solution2a Check vacuum seal for leaks Cause2->Solution2a Solution2b Ensure slow, steady heating Cause2->Solution2b Solution2c Optimize reflux ratio Cause2->Solution2c

References

Technical Support Center: Enhancing the Purity of Commercially Available 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to the purification of 6-methyl-1-heptanol. This guide is designed for researchers, scientists, and professionals in drug development who require high-purity this compound for their work. Commercially available this compound often contains impurities that can interfere with sensitive applications. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the challenges you may encounter during the purification process.

Understanding the Challenge: Common Impurities in Commercial this compound

The purity of commercially available this compound can be influenced by its synthetic route. A common method for its production is the hydroformylation of olefins, which can introduce several types of impurities.

Typical Impurities Encountered:

  • Isomeric Alcohols: The most common impurities are other C8 alcohol isomers. Commercial products marketed as "isooctyl alcohols" are often mixtures of various methylheptanols and dimethylhexanols.[1] These isomers can have very similar physical properties, making them challenging to separate.

  • Aldehydes: Residual aldehydes from the hydroformylation process are a significant concern. These are often reactive and can interfere with subsequent chemical transformations.

  • Esters: Ester impurities can form through reactions between alcohol and carboxylic acid contaminants.

  • Unreacted Olefins: The starting olefin material may not have fully reacted, leading to its presence in the final product.

The first step in any purification strategy is to identify the impurities present in your specific batch of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis, providing both qualitative and quantitative information about the contaminants.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for identifying and differentiating between isomers.[4][5][6]

Troubleshooting and FAQs

This section addresses common questions and issues encountered during the purification of this compound.

Fractional Distillation

Q1: My fractional distillation is not effectively separating the isomeric alcohols. What can I do?

A1: The separation of isomers with close boiling points is a common challenge. Here's a breakdown of the key factors and troubleshooting steps:

  • Column Efficiency (Theoretical Plates): For isomers with boiling points that differ by less than 25°C, a simple distillation is insufficient.[7] You need a fractionating column with a high number of theoretical plates. The closer the boiling points, the more plates are required. Consider using a longer column or a more efficient packing material (e.g., structured packing instead of random packing like Raschig rings or glass beads).[8]

  • Reflux Ratio: A higher reflux ratio (the ratio of the amount of condensate returned to the column to the amount of condensate collected as distillate) increases the number of vaporization-condensation cycles, leading to better separation. However, this also increases the distillation time. You may need to experimentally optimize the reflux ratio for your specific mixture.

  • Vacuum Distillation: Lowering the pressure reduces the boiling points of the compounds. This can be advantageous as it allows the distillation to be carried out at a lower temperature, which can prevent thermal degradation of the alcohol. It can also sometimes improve the separation efficiency between isomers.

  • Heating Rate: A slow, steady heating rate is crucial to maintain equilibrium within the column. Rapid heating can lead to "flooding" of the column and poor separation.

Logical Workflow for Fractional Distillation Optimization

start Start: Poor Isomer Separation check_column Assess Column Efficiency (Theoretical Plates) start->check_column increase_plates Increase Theoretical Plates (Longer Column/Better Packing) check_column->increase_plates Insufficient optimize_reflux Optimize Reflux Ratio (Increase for Better Separation) check_column->optimize_reflux Sufficient increase_plates->optimize_reflux try_vacuum Consider Vacuum Distillation (Lower Temperature, Potentially Better Separation) optimize_reflux->try_vacuum control_heating Ensure Slow & Steady Heating try_vacuum->control_heating end_point End: Improved Separation control_heating->end_point

Caption: Optimizing fractional distillation for isomer separation.

Chemical Treatment

Q2: I've identified aldehyde impurities in my this compound. What is the best way to remove them?

A2: Chemical treatment is often the most effective way to remove reactive impurities like aldehydes.

  • Sodium Bisulfite Adduct Formation: This is a classic and highly effective method. Aldehydes react with sodium bisulfite to form a solid adduct that can be filtered off.[9][10] Ketones, especially unhindered ones, can also react. The aldehyde can be regenerated from the adduct by treatment with a base if desired.[11][12]

    • Causality: The nucleophilic bisulfite ion attacks the electrophilic carbonyl carbon of the aldehyde. The resulting adduct is a salt and is often insoluble in the organic solvent, allowing for easy separation.

  • Selective Oxidation: Another approach is to oxidize the aldehyde to the corresponding carboxylic acid. The resulting carboxylic acid can then be easily removed by an alkaline wash.

    • Caution with Strong Oxidants: Reagents like potassium permanganate (KMnO₄) are very strong oxidizing agents and can oxidize the primary alcohol (this compound) to a carboxylic acid, reducing your yield.[13] This reaction is often not selective enough for this purpose.

    • Milder Oxidizing Agents: Milder reagents can be more selective for the oxidation of aldehydes over primary alcohols. However, finding conditions that are completely selective can be challenging and may require careful optimization.

Experimental Protocol: Aldehyde Removal with Sodium Bisulfite

  • Dissolution: Dissolve the impure this compound in a suitable water-miscible solvent like methanol or dimethylformamide (DMF is often better for aliphatic aldehydes).[10]

  • Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite to the alcohol solution. Stir the mixture vigorously. A precipitate of the bisulfite adduct should form.

  • Extraction: Add water and an immiscible organic solvent (like diethyl ether or hexane) to the mixture and transfer to a separatory funnel. Shake the funnel to partition the remaining organic components into the organic layer, leaving the bisulfite adduct in the aqueous layer.[10]

  • Separation: Separate the aqueous and organic layers.

  • Washing: Wash the organic layer with water and then with a saturated sodium chloride solution (brine) to remove any residual water-soluble components.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the purified this compound.

Chromatographic Purification

Q3: Fractional distillation is not giving me the desired purity. Should I consider chromatography?

A3: Yes, when distillation is insufficient, chromatography is the next logical step, offering higher resolution.

  • Column Chromatography (Adsorption): This is a widely used technique for purifying organic compounds.

    • Stationary Phase: Silica gel and alumina are the most common stationary phases for alcohol purification. Silica gel is slightly acidic, while alumina can be acidic, neutral, or basic. For alcohols, neutral alumina is often a good choice to avoid potential side reactions.

    • Mobile Phase (Eluent): The choice of eluent is critical. You will likely need a solvent gradient, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether). The more polar alcohol will bind more strongly to the polar stationary phase and will elute later with a more polar solvent mixture. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.

  • Preparative High-Performance Liquid Chromatography (HPLC): For very difficult separations of isomers, preparative HPLC offers the highest resolution.[14][15][16]

    • Reversed-Phase HPLC: This is a common mode where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is polar (e.g., a mixture of water and methanol or acetonitrile). In this case, the more polar isomers will elute first.

    • Normal-Phase HPLC: Here, the stationary phase is polar (e.g., silica) and the mobile phase is non-polar (e.g., hexane with a small amount of a more polar solvent like isopropanol). The elution order is reversed compared to reversed-phase HPLC.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating isomers and can be a "greener" alternative to HPLC as it often uses supercritical carbon dioxide as the main mobile phase component, modified with a small amount of an alcohol like methanol.[17][18][19]

Logical Flow for Choosing a Purification Method

start Start: Impure this compound analysis Analyze Impurities (GC-MS, NMR) start->analysis aldehyde_check Aldehydes Present? analysis->aldehyde_check isomer_check Isomeric Alcohols Present? aldehyde_check->isomer_check No chemical_treatment Chemical Treatment (e.g., Sodium Bisulfite) aldehyde_check->chemical_treatment Yes distillation Fractional Distillation isomer_check->distillation Yes final_purity_check Assess Final Purity (GC-MS, NMR) isomer_check->final_purity_check No chemical_treatment->isomer_check chromatography Chromatography (Column, Prep HPLC, SFC) distillation->chromatography Purity Still Insufficient distillation->final_purity_check Purity Sufficient chromatography->final_purity_check end_point End: High-Purity Product final_purity_check->end_point

Caption: Decision tree for purification strategy.

Data Summary

PropertyValueSource
Molecular Formula C₈H₁₈O[20]
Molecular Weight 130.23 g/mol [20]
Boiling Point ~187-189 °C[21]
Solubility in Water 647 mg/L @ 25 °CFlavScents

References

Technical Support Center: Optimization of Reaction Parameters for 6-Methyl-1-heptanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and derivatization of 6-Methyl-1-heptanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the optimization of reaction parameters. The content is structured in a question-and-answer format to directly address specific experimental issues, providing not only solutions but also the underlying chemical principles to empower your research.

Section 1: Synthesis of the Core Moiety: this compound

The successful synthesis of derivatives begins with a robust and high-yielding preparation of the starting material, this compound. This section addresses common hurdles in its synthesis.

FAQ 1.1: What are the most reliable methods for synthesizing this compound?

There are several established routes, with the choice often depending on the availability and cost of starting materials. The three most common strategies are:

  • Grignard Reaction: This is a highly effective method for C-C bond formation. A common approach involves the reaction of an isoamyl Grignard reagent (e.g., isoamylmagnesium bromide) with a suitable electrophile like formaldehyde or ethylene oxide.[1][2]

  • Reduction of a Carboxylic Acid or Ester: The reduction of 6-methylheptanoic acid or its corresponding esters (e.g., methyl 6-methylheptanoate) using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) provides a direct route to the primary alcohol.[2]

  • Reduction of an Aldehyde: If 6-methylheptanal is available, its reduction with milder reducing agents such as sodium borohydride (NaBH₄) is a straightforward and high-yielding transformation.

FAQ 1.2 (Troubleshooting): My Grignard reaction to synthesize this compound is failing or giving very low yields. What are the likely causes?

Failure in a Grignard reaction is a frequent issue, almost always stemming from procedural details. The primary culprits are moisture and improper initiation. Grignard reagents are potent bases and will react with any acidic protons, especially water, faster than with the intended electrophile.[3]

Causality Analysis: A Grignard reagent (R-MgX) is highly polarized, resembling a carbanion. Water, with its acidic protons, will immediately quench the reagent, forming an alkane (in this case, isohexane) and magnesium salts, rendering it inactive.[3]

Troubleshooting Decision Workflow

grignard_troubleshooting start Low/No Product in Grignard Reaction q1 Did the reaction initiate? (Cloudiness, bubbling, exotherm) start->q1 q2 Are all reagents and glassware scrupulously dry? q1->q2 No sol_yield_low Problem is post-initiation. - Slow addition rate? - Inefficient stirring? - Side reaction with electrophile? - Poor workup procedure? q1->sol_yield_low Yes q3 Is the magnesium surface activated? q2->q3 Yes sol_dry Solution: Flame-dry all glassware under vacuum. Use anhydrous solvents (e.g., ether, THF). Ensure starting materials are dry. q2->sol_dry No q4 Is the alkyl halide pure? q3->q4 Yes sol_activation Solution: Add a small crystal of iodine, a few drops of 1,2-dibromoethane, or crush the Mg turnings in situ to expose fresh surface. q3->sol_activation No sol_halide Solution: Purify the alkyl halide by distillation to remove inhibitors or decomposition products. q4->sol_halide No sol_other Consider other issues: - Wurtz coupling (check for R-R dimer) - Incorrect stoichiometry - Low quality magnesium q4->sol_other Yes

Caption: Troubleshooting logic for Grignard reaction failure.

Troubleshooting Table: Low Yield in Grignard Synthesis

Symptom Possible Cause Recommended Solution
No reaction initiation (no cloudiness, no exotherm) Moisture Contamination Flame-dry all glassware immediately before use. Use freshly opened or distilled anhydrous solvents. Ensure the starting alkyl halide is anhydrous.[3]
Inactive Magnesium Surface The native oxide layer (MgO) on magnesium turnings can prevent the reaction. Add a small iodine crystal or a few drops of 1,2-dibromoethane to activate the surface. Gently crushing the turnings in the flask can also help.
Reaction starts, then stops or yield is low Wurtz Coupling Side Reaction This occurs when the Grignard reagent reacts with unreacted alkyl halide. It is favored by high local concentrations and temperature. Ensure slow, dropwise addition of the alkyl halide to the magnesium suspension. Use dilute conditions.
Enolization of Carbonyl If using a ketone or aldehyde with α-protons, the Grignard can act as a base instead of a nucleophile.[3] This is less of an issue with formaldehyde but can be a problem with other electrophiles. Use low temperatures (e.g., 0 °C or -78 °C) to favor nucleophilic addition.

| Dark brown/black solution forms | Impurities in Magnesium | Use high-purity magnesium turnings. Impurities can catalyze decomposition.[3] |

Section 2: Optimization of Derivatization Reactions

Once high-quality this compound is obtained, the next phase involves its conversion into various derivatives. This section focuses on troubleshooting common derivatization reactions.

Subsection 2.1: Oxidation Reactions

The oxidation of a primary alcohol like this compound can lead to either an aldehyde or a carboxylic acid, depending entirely on the chosen reagent and reaction conditions.[4]

Diagram: Controlling Oxidation Pathways

oxidation_pathway alcohol This compound aldehyde 6-Methylheptanal alcohol->aldehyde Mild Oxidant (PCC, DMP) Anhydrous Conditions acid 6-Methylheptanoic Acid alcohol->acid Direct with Strong Oxidant (Reflux) aldehyde->acid Strong Oxidant (CrO3/H2SO4, KMnO4) Aqueous Conditions

Caption: Selection of oxidizing agents dictates the final product.

FAQ 2.1.1: How can I selectively oxidize this compound to the aldehyde without over-oxidation?

Over-oxidation to the carboxylic acid is a common side reaction, especially with strong, aqueous oxidants.[5] The key to stopping at the aldehyde stage is to use a mild, anhydrous oxidizing agent and control the reaction conditions.

Causality Analysis: Strong oxidants like chromic acid (formed from CrO₃ and H₂SO₄) or KMnO₄ are typically used in aqueous media. In the presence of water, the initially formed aldehyde exists in equilibrium with its hydrate form. This hydrate is readily oxidized further to the carboxylic acid. Anhydrous reagents prevent hydrate formation, thus arresting the oxidation at the aldehyde stage.

Table: Comparison of Common Oxidizing Agents for Primary Alcohols

Reagent Product from 1° Alcohol Conditions Key Advantages Common Issues & Solutions
PCC (Pyridinium Chlorochromate) Aldehyde Anhydrous CH₂Cl₂, RT Reliable, commercially available, stops cleanly at the aldehyde.[6] Chrom-based (toxic), slightly acidic. Workup can be tedious (tar formation). Solution: Filter the crude reaction mixture through a plug of silica gel or Florisil to remove chromium salts.
DMP (Dess-Martin Periodinane) Aldehyde Anhydrous CH₂Cl₂, RT High yields, neutral conditions, non-toxic metal.[6] Expensive, can be explosive under shock or heat. Solution: Use commercial, stabilized DMP preparations. Quench reaction with Na₂S₂O₃.
Jones Reagent (CrO₃/H₂SO₄/Acetone) Carboxylic Acid Acetone, 0 °C to RT Strong, fast, and efficient for full oxidation.[7] Highly acidic, chromium-based, will readily over-oxidize to the acid. Not suitable for aldehyde synthesis.

| KMnO₄ | Carboxylic Acid | Basic, aqueous, heat | Inexpensive, powerful oxidant. | Poor selectivity, can cleave other functional groups. Difficult to control.[8] |

FAQ 2.1.2 (Troubleshooting): My Fischer esterification using this compound has a low conversion rate. How can I improve the yield?

The Fischer esterification is a reversible, acid-catalyzed reaction between an alcohol and a carboxylic acid.[9][10] Low conversion is almost always due to the equilibrium not being sufficiently shifted towards the product side.

Causality Analysis (Le Châtelier's Principle): The reaction produces one mole of ester and one mole of water for every mole of alcohol and carboxylic acid consumed. To drive the reaction forward, the concentration of the products must be minimized, or the concentration of the reactants must be maximized.[11]

Diagram: Driving the Fischer Esterification Equilibrium

fischer_equilibrium cluster_drive Methods to Increase Yield reactants R-COOH + R'-OH products R-COOR' + H2O reactants->products Esterification products->reactants Hydrolysis catalyst H+ drive1 Use large excess of one reactant (usually the cheaper alcohol) drive2 Remove water as it forms (e.g., Dean-Stark trap)

Caption: Applying Le Châtelier's principle to maximize ester yield.

Optimization Strategies:

  • Use an Excess of a Reactant: The most common approach is to use the alcohol (this compound) or the carboxylic acid as the limiting reagent and the other reactant in large excess (5-10 equivalents), often acting as the solvent.[10][12]

  • Remove Water: For larger scale reactions or with valuable starting materials, removing the water byproduct is highly effective. This is typically achieved by heating the reaction in a solvent that forms an azeotrope with water (e.g., toluene or cyclohexane) using a Dean-Stark apparatus.[11]

  • Catalyst Choice: Concentrated sulfuric acid is a common and effective catalyst as it also acts as a dehydrating agent.[9] For acid-sensitive substrates, milder catalysts like p-toluenesulfonic acid (p-TsOH) or Lewis acids can be used.[11][13]

FAQ 2.2.2: What is the most effective workup procedure to isolate my ester product?

A proper workup is critical for removing the unreacted carboxylic acid and the acid catalyst.

Standard Workup Protocol:

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent immiscible with water (e.g., ethyl acetate, diethyl ether).

  • Wash with water to remove the bulk of the excess alcohol and acid catalyst.

  • Wash with a weak base , such as saturated aqueous sodium bicarbonate (NaHCO₃) solution. This is the key step to neutralize and remove the unreacted carboxylic acid (which forms a water-soluble carboxylate salt) and any remaining acid catalyst. Be cautious, as this will produce CO₂ gas (vent the separatory funnel frequently).[9][13]

  • Wash with brine (saturated aqueous NaCl) to remove residual water from the organic layer.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter and concentrate under reduced pressure. The crude ester can then be purified by distillation or column chromatography.

Section 3: Protecting Group Strategies
FAQ 3.1: When should I protect the hydroxyl group of this compound?

The hydroxyl proton is acidic and will interfere with strongly basic or nucleophilic reagents. Protection is necessary when you plan to perform a reaction elsewhere in the molecule that is incompatible with an -OH group.[14]

Prime Scenarios for Protection:

  • Performing a Grignard reaction on a molecule that also contains the alcohol. The Grignard reagent would be quenched by the alcohol.[15][16]

  • Using other strongly basic reagents like organolithiums or lithium diisopropylamide (LDA).

  • Certain oxidation or reduction reactions where the hydroxyl group could be undesirably altered.

The most common protecting group for alcohols is a silyl ether , such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ether. They are easily installed by reacting the alcohol with the corresponding silyl chloride (e.g., TMSCl, TBDMSCl) in the presence of a weak base like triethylamine or imidazole.[17]

FAQ 3.2 (Troubleshooting): My silyl ether deprotection is failing. What are the best conditions?

Silyl ethers are cleaved by sources of acid or fluoride ion. The choice of reagent depends on the stability of the rest of your molecule.

Causality Analysis: The exceptional strength of the Silicon-Fluorine (Si-F) bond (bond energy ~580 kJ/mol) is the thermodynamic driving force for fluoride-mediated deprotection. Acid-catalyzed deprotection works by protonating the ether oxygen, making it a better leaving group.

Deprotection Options:

  • Tetrabutylammonium Fluoride (TBAF): This is the most common and generally reliable method. It is a source of naked fluoride ions, typically used as a 1M solution in THF.[14]

  • Aqueous Acid: Mild acidic conditions, such as acetic acid in THF/water or dilute HCl, can effectively cleave silyl ethers. TBDMS ethers are more stable to acid than TMS ethers.[18]

  • Hydrofluoric Acid (HF): Often used as HF-Pyridine, this is a very powerful reagent for cleaving stubborn silyl ethers but is highly toxic and corrosive and should be handled with extreme care.

If TBAF is failing, ensure the reagent is not expired and that the reaction is not overly dilute. Sometimes, adding a small amount of water or heating the reaction can facilitate cleavage.

Section 4: Key Experimental Protocols
Protocol 4.1: General Procedure for Anhydrous Grignard Reaction
  • Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool under an inert atmosphere.

  • Initiation: Add magnesium turnings (1.2 eq.) to the flask. Add a small portion of your anhydrous solvent (e.g., diethyl ether or THF) and an activation agent if needed (e.g., one crystal of iodine).

  • Reagent Formation: Add a solution of the alkyl halide (1.0 eq.) in anhydrous solvent to the dropping funnel. Add a small amount (~10%) of the halide solution to the magnesium. Wait for initiation (cloudiness, gentle reflux). Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, stir the reaction mixture until the magnesium is consumed. Cool the mixture to 0 °C. Add your electrophile (e.g., formaldehyde solution) dropwise, controlling the exotherm with an ice bath.

  • Workup: After the reaction is complete, quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate. Purify by column chromatography or distillation.

Protocol 4.2: Standard PCC Oxidation to an Aldehyde
  • Setup: In a round-bottom flask under an inert atmosphere, suspend Pyridinium Chlorochromate (PCC, 1.5 eq.) in anhydrous dichloromethane (CH₂Cl₂).

  • Reaction: Add a solution of this compound (1.0 eq.) in CH₂Cl₂ to the PCC suspension in one portion. The mixture will turn into a dark brown, tarry substance. Stir vigorously at room temperature and monitor the reaction by TLC or GC.

  • Workup: Once the starting material is consumed (typically 1-3 hours), dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel or Florisil, washing thoroughly with more ether. This removes the bulk of the chromium byproducts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde may be pure enough for the next step or can be further purified by distillation or column chromatography.[6]

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 6-Methyl-1-heptanol via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Misidentification can lead to costly errors in research, compromised patent claims, and invalid biological data. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent tool for the elucidation of molecular structures in solution.[1][2]

This guide provides an in-depth, practical comparison of theoretical prediction versus experimental data for the structural confirmation of 6-Methyl-1-heptanol, a common fragrance component and synthetic intermediate.[3] We will dissect the causality behind experimental choices and demonstrate how a logical interpretation of NMR spectra provides irrefutable evidence of the target structure.

The Subject: this compound

First, let's visualize our target molecule. A clear understanding of its atomic connectivity is essential for predicting the resulting NMR spectrum.

Structure and Atom Numbering for this compound

Caption: Structure of this compound with IUPAC numbering.

Part 1: Theoretical Prediction of the NMR Spectrum

Before stepping into the lab, we can predict the ¹H and ¹³C NMR spectra. This theoretical framework is our benchmark against which the experimental data will be compared. The prediction is based on fundamental NMR principles: chemical equivalence, chemical shift, spin-spin coupling, and integration.[2][4]

¹H NMR Spectrum Prediction

The number of unique proton environments determines the number of signals. For this compound, we predict 8 distinct signals.

  • -OH (a): The hydroxyl proton is unique. Its chemical shift is variable (typically 1-5 ppm) and the signal is often a broad singlet due to hydrogen exchange.

  • -CH₂-OH (b): These two protons are attached to the carbon bearing the hydroxyl group, making them the most deshielded aliphatic protons. They will be split by the adjacent CH₂ group (c).

  • -CH₂- (c,d,e): These three sets of methylene protons are chemically distinct due to their different distances from the electron-withdrawing hydroxyl group and the terminal isopropyl group. They will appear as complex multiplets.

  • -CH₂- (f): These two protons are adjacent to the methine (CH) group (g) and will be split by it.

  • -CH- (g): This single proton is split by the adjacent CH₂ group (f) and the six protons of the two methyl groups (h).

  • -CH₃ (h): The six protons of the two terminal methyl groups are equivalent due to free rotation. They are split by the single methine proton (g).

¹³C NMR Spectrum Prediction

Due to the molecule's asymmetry, all 8 carbon atoms are in unique chemical environments and should produce 8 distinct signals in the proton-decoupled ¹³C NMR spectrum.

Carbon AtomPredicted ¹³C Chemical Shift (δ) ppmRationale
C1 60 - 65Attached to electronegative oxygen, significantly deshielded.
C2 30 - 35Aliphatic CH₂, beta to the -OH group.
C3 25 - 30Aliphatic CH₂.
C4 28 - 33Aliphatic CH₂.
C5 38 - 42Aliphatic CH₂, beta to the branch point.
C6 27 - 31Methine (CH) carbon.
C7, C8 22 - 25Equivalent methyl carbons of the isopropyl group.

Part 2: Experimental Protocol for Data Acquisition

Acquiring high-quality, reproducible NMR data is paramount. The following protocol is a self-validating system designed for a standard 400 MHz NMR spectrometer.

Experimental Workflow for NMR Analysis

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing a Weigh 5-10 mg This compound b Dissolve in ~0.6 mL CDCl₃ with 0.03% TMS a->b c Filter into clean 5mm NMR tube b->c d Insert sample, lock, and shim c->d e Acquire ¹H Spectrum (16 scans) d->e f Acquire ¹³C Spectrum (1024 scans) d->f g Fourier Transform e->g f->g h Phase & Baseline Correction g->h i Calibrate to TMS at 0 ppm h->i j Integrate ¹H signals i->j

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: Proper sample preparation is critical to avoid spectral artifacts.[5]

    • Protocol: Weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean vial.[6][7] Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).[7]

    • Causality: CDCl₃ is a common choice for non-polar to moderately polar organic molecules due to its excellent dissolving power and minimal residual proton signal (a singlet at δ 7.26 ppm).[8][9] Using a deuterated solvent is essential to avoid a massive solvent signal that would overwhelm the analyte signals.[1][10] TMS is the universally accepted internal standard; its 12 equivalent protons give a single, sharp signal defined as 0.0 ppm, providing a reliable reference point for the chemical shift scale.[11][12]

    • Validation: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.

  • Instrument Setup & Data Acquisition:

    • Rationale: Instrument calibration ensures accuracy and reproducibility.

    • Protocol: Insert the sample into the spectrometer. The instrument's software will automatically "lock" onto the deuterium signal of the CDCl₃, which stabilizes the magnetic field.[1] The instrument then "shims," a process of adjusting homogeneity coils to optimize the magnetic field across the sample, resulting in sharp, symmetrical peaks.

    • Acquisition Parameters:

      • ¹H NMR: A standard pulse-acquire experiment is sufficient. Typically, 16 scans are averaged to improve the signal-to-noise ratio.

      • ¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon. Due to the low natural abundance of ¹³C, more scans (e.g., 1024) are required.[6]

  • Data Processing:

    • Rationale: Raw data (Free Induction Decay, FID) must be mathematically processed to generate the familiar frequency-domain spectrum.

    • Protocol: Apply a Fourier Transform to the FID. Perform phase and baseline corrections to ensure accurate peak shapes and integration. Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm. For the ¹H spectrum, integrate the area under each signal.

Part 3: Data Comparison and Structural Confirmation

Here, we compare our predicted data with a set of representative experimental results. The concordance between the two provides powerful evidence for the structure.

¹H NMR Data Comparison
Signal LabelPredicted δ (ppm)Experimental δ (ppm)IntegrationMultiplicityAssignment
h 0.8 - 0.90.886HDoublet-CH(CH₃ )₂
c,d,e 1.1 - 1.41.20 - 1.456HMultiplet-CH₂-CH₂-CH₂-
g 1.4 - 1.61.521HMultiplet-CH (CH₃)₂
f 1.5 - 1.71.582HMultiplet-CH₂ -CH(CH₃)₂
a 1.0 - 5.01.951HBroad Singlet-OH
b 3.6 - 3.73.652HTriplet-CH₂ -OH

Note: Experimental data is representative and may vary slightly based on concentration and instrument.

Analysis:

  • Signal (b) at 3.65 ppm: The downfield shift confirms it is the methylene group attached to the electronegative oxygen. Its integration of 2H and triplet multiplicity (split by the two protons of 'f') is exactly as expected.

  • Signal (h) at 0.88 ppm: The most upfield signal, integrating to 6H with a doublet multiplicity (split by the single 'g' proton), is characteristic of an isopropyl group.

  • Integration: The relative integrals (6:1:2:6:1:2) perfectly match the number of protons in each unique environment.

  • Multiplicity: The splitting patterns (e.g., the triplet for 'b', the doublet for 'h') confirm the connectivity between adjacent proton groups, a principle known as spin-spin coupling.[4][13]

¹³C NMR Data Comparison
Carbon AtomPredicted δ (ppm)Experimental δ (ppm)Assignment
C7, C8 22 - 2522.6-CH(C H₃)₂
C3 25 - 3025.9C3
C6 27 - 3127.9C H(CH₃)₂
C4 28 - 3329.3C4
C2 30 - 3532.7C2
C5 38 - 4239.1C5
C1 60 - 6563.1C H₂-OH

Analysis: The experimental ¹³C data shows 7 distinct signals, with one signal (at 22.6 ppm) being more intense, suggesting the two equivalent methyl carbons (C7, C8). The chemical shifts align perfectly with our predictions. The most downfield carbon signal at 63.1 ppm is unequivocally C1, the carbon bonded to oxygen. The most upfield signals correspond to the carbons of the isopropyl group, furthest from the hydroxyl's influence.

Conclusion

The comprehensive analysis, comparing predicted NMR data with experimental results, provides a self-validating confirmation of the structure of this compound. The precise alignment of chemical shifts, the logical pattern of spin-spin coupling, and the exact proton count from integration collectively form a molecular fingerprint that is unique to the target structure. This rigorous, data-driven approach exemplifies the power of NMR spectroscopy as an indispensable tool in modern chemical research, ensuring the integrity and validity of scientific findings.

References

A Senior Application Scientist's Guide to the Validation of 6-Methyl-1-heptanol Purity by GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Purity in Specialty Alcohols

6-Methyl-1-heptanol (CAS: 1653-40-3), an isomer of octanol, is a key component in the formulation of fragrances, flavors, and as a chemical intermediate for surfactants and plasticizers.[1] Its specific branched structure imparts unique properties, making the verification of its purity paramount. The presence of isomers, residual starting materials, or by-products can significantly alter the organoleptic profile, reactivity, and safety of the final product. Therefore, a robust, validated analytical method for purity determination is not merely a quality control check; it is a foundational requirement for ensuring product consistency and performance.

This guide provides an in-depth, experience-driven approach to the validation of a Gas Chromatography with Flame Ionization Detection (GC-FID) method for determining the purity of this compound. We will explore the rationale behind choosing GC-FID, detail a comprehensive validation protocol grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, and objectively compare its performance against its primary alternative, Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][4]

Why GC-FID is the Workhorse for Alcohol Purity Analysis

Gas chromatography is an ideal technique for analyzing volatile compounds like alcohols.[5][6] The choice of a Flame Ionization Detector (FID) is a deliberate one, rooted in the detector's specific characteristics. An FID operates by pyrolyzing the sample as it elutes from the GC column and detecting the ions produced.

Expertise in Action: The FID is nearly universally responsive to organic, carbon-containing compounds and exhibits a wide linear range.[7] Crucially, its response is directly proportional to the number of carbon atoms being burned. This makes it an exceptional tool for quantitative analysis and purity determination, where the goal is to measure the "how much" of the main component relative to any carbon-containing impurities. Unlike detectors that are highly sensitive to specific functional groups, the FID provides a more uniform response for hydrocarbons and related compounds, simplifying quantification. Furthermore, its insensitivity to common inorganic solvents and water makes it robust for routine analysis.[6]

The Validation Workflow: A Self-Validating System

The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[4] The following workflow, based on the ICH Q2(R1) guideline, establishes a self-validating system where each parameter confirms the reliability of the method.[2][8]

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation (ICH Q2 R1) cluster_2 Phase 3: Finalization Dev Method Development (Column, Temp, Flow Rate) SystemSuitability System Suitability (Tailing, Resolution, RSD%) Dev->SystemSuitability Specificity Specificity (Peak Purity, Resolution) SystemSuitability->Specificity Linearity Linearity & Range (r ≥ 0.999) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate, %RSD) Accuracy->Precision LOQ Limit of Quantitation (S/N ≥ 10) Precision->LOQ LOD Limit of Detection (S/N ≥ 3) LOQ->LOD Robustness Robustness (Varied Conditions) LOD->Robustness Report Validation Report Generation Robustness->Report

Caption: Workflow for GC-FID Method Validation.

Experimental Protocol: Validating Purity of this compound

This protocol provides a comprehensive, step-by-step methodology for validation.

Instrumentation and Chromatographic Conditions
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: A mid-polarity column is recommended for good peak shape with alcohols.[5] A DB-624 or equivalent (30 m x 0.32 mm ID, 1.8 µm film thickness) is a suitable choice.

  • Carrier Gas: Helium or Nitrogen, constant flow at 1.5 mL/min.

  • Temperatures:

    • Injector: 250°C

    • Detector: 280°C

  • Oven Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes.

  • Injection: 1 µL, Split ratio 50:1.

Causality Behind Choices: The split injection prevents column overloading with a high-concentration sample, ensuring sharp peaks. The temperature program is designed to elute the relatively volatile this compound efficiently while also allowing for the separation of any potential higher-boiling impurities.

Preparation of Solutions
  • Solvent: HPLC-grade Methanol or Isopropanol.

  • Reference Standard Stock (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard (purity ≥ 99.5%) into a 25 mL volumetric flask and dilute to volume with solvent.

  • Sample Solution (1000 µg/mL): Prepare in the same manner as the reference standard using the test sample.

Validation Parameters

A. Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Inject the solvent blank to ensure no interfering peaks at the retention time of this compound.

  • Inject the sample solution.

  • The method is specific if the main peak is well-resolved from any impurity peaks.

B. Linearity and Range

  • From the Reference Standard Stock, prepare a series of at least five concentrations ranging from 50% to 150% of the nominal sample concentration (e.g., 500, 750, 1000, 1250, 1500 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of average peak area versus concentration.

  • Perform a linear regression analysis.

    • Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.[9]

C. Accuracy (as Recovery)

  • Prepare the sample solution at three concentration levels (e.g., 80%, 100%, 120%) by spiking the sample with known amounts of the reference standard.

  • Prepare three replicates at each level.

  • Calculate the percentage recovery for each replicate.

    • Formula: % Recovery = [(Measured Concentration) / (Theoretical Concentration)] x 100

    • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.[9]

D. Precision

  • Repeatability (Intra-assay precision):

    • Prepare six individual sample solutions from the same batch at 100% of the test concentration.

    • Inject each and calculate the purity (% Area).

    • Calculate the Relative Standard Deviation (%RSD).

      • Acceptance Criterion: %RSD should be ≤ 1.0%.

  • Intermediate Precision:

    • Repeat the repeatability experiment on a different day with a different analyst and/or different instrument.

    • Calculate the %RSD for the combined data from both experiments.

      • Acceptance Criterion: %RSD should be ≤ 2.0%.[9]

E. Limit of Quantitation (LOQ) & Limit of Detection (LOD) These are crucial for quantifying impurities, not for the main analyte's purity assay itself. They are determined based on the signal-to-noise ratio (S/N).

  • Prepare progressively more dilute solutions of the reference standard.

  • Determine the concentration that yields an S/N of approximately 10 for LOQ and 3 for LOD.

    • Trustworthiness: This demonstrates the method's sensitivity to detect and quantify small impurities that could affect product quality.

F. Robustness

  • Inject the sample solution while making small, deliberate variations to the method parameters.

  • Suggested variations:

    • Oven Temperature: ± 2°C

    • Carrier Gas Flow Rate: ± 0.1 mL/min

    • Split Ratio: ± 10%

  • Evaluate the system suitability parameters (e.g., retention time, peak area) after each change.

    • Acceptance Criterion: System suitability must remain within acceptable limits, and the purity result should not be significantly affected. This ensures the method is reliable under normal laboratory variations.[10]

Performance Comparison: GC-FID vs. GC-MS

While GC-FID is the standard for quantitative purity analysis, Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful alternative, particularly for impurity identification.

Performance ParameterGC-FIDGC-MSRationale & Field Insights
Primary Application Quantitative Analysis (Purity) Qualitative Analysis (Identification) FID provides a more stable and proportional response for quantification. MS excels at identifying unknown impurities by providing structural information from mass spectra.[11]
Specificity High (based on retention time)Very High (based on retention time and mass spectrum)GC-MS offers an orthogonal level of data. Co-eluting peaks, which would be a single peak in FID, can often be deconvoluted and identified by their unique mass spectra.
Linearity Excellent (Wide Range) Good (Can be more limited)The FID's response is linear over several orders of magnitude, making it superior for assaying a high-concentration primary component.
Sensitivity (LOD/LOQ) GoodExcellent GC-MS, especially in Selected Ion Monitoring (SIM) mode, can achieve significantly lower detection limits than FID, making it ideal for trace impurity analysis.[12]
Robustness High ModerateFID is a simpler, more rugged detector. MS systems are more complex, requiring vacuum systems and more frequent maintenance, making them less ideal for high-throughput QC environments.
Cost & Complexity LowerHigherGC-FID systems are less expensive to purchase and operate. GC-MS requires a higher initial investment and more specialized operator training.

Expert Recommendation: For routine quality control focused on determining the purity of this compound, a validated GC-FID method is the most appropriate and cost-effective choice. It is robust, reliable, and provides accurate quantitative data. GC-MS should be employed as a complementary technique for investigating out-of-spec batches to identify unknown impurities or for initial method development to confirm peak identity.

Conclusion

The validation of an analytical method is a systematic process that provides documented evidence of its reliability. By following the principles outlined in the ICH Q2(R1) guideline, a GC-FID method for the purity determination of this compound can be robustly established.[2] The causality-driven approach presented here, from the selection of the detector to the specific acceptance criteria for each validation parameter, ensures the method is not only scientifically sound but also practical for its intended use in a regulated or quality-driven environment. This ensures that each batch of this compound meets the stringent requirements demanded by the industries it serves.

References

A Comparative Analysis of 6-Methyl-1-heptanol and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical research and pharmaceutical development, a nuanced understanding of isomeric structures is paramount. The subtle shifts in molecular architecture can dramatically alter a compound's physicochemical properties, biological activity, and potential applications. This guide provides an in-depth comparative study of 6-methyl-1-heptanol and its key isomers, offering a technical resource for researchers, scientists, and professionals in drug development. We will explore the structural nuances, compare key physical and chemical properties, and provide detailed experimental protocols for their differentiation and analysis.

Introduction to this compound and the Significance of Isomerism

This compound is a primary alcohol with the chemical formula C8H18O.[1] It is characterized by a seven-carbon chain with a methyl group at the sixth position and a hydroxyl group at the first position.[1] While seemingly a simple molecule, its utility in various fields, including as a fragrance component, flavoring agent, and chemical intermediate, underscores the importance of its specific structure.[1] The existence of numerous structural isomers—compounds with the same molecular formula but different atomic arrangements—necessitates a thorough comparative analysis to select the optimal candidate for a specific application.[2][3]

The isomers of this compound can be broadly categorized based on the position of the methyl group and the hydroxyl group along the carbon backbone. These structural variations influence intermolecular forces, steric hindrance, and electronic effects, thereby dictating properties such as boiling point, solubility, and reactivity.

Isomeric_Relationships C8H18O C8H18O This compound This compound C8H18O->this compound is an isomer of 2-Methyl-1-heptanol 2-Methyl-1-heptanol C8H18O->2-Methyl-1-heptanol is an isomer of n-Octanol n-Octanol C8H18O->n-Octanol is an isomer of 6-Methyl-2-heptanol 6-Methyl-2-heptanol C8H18O->6-Methyl-2-heptanol is an isomer of 2-Ethyl-1-hexanol 2-Ethyl-1-hexanol C8H18O->2-Ethyl-1-hexanol is an isomer of This compound->2-Methyl-1-heptanol Positional Isomer (Methyl Group) This compound->n-Octanol Skeletal Isomer This compound->6-Methyl-2-heptanol Positional Isomer (Hydroxyl Group)

Caption: Isomeric relationships of this compound.

Comparative Physicochemical Properties

The seemingly minor differences in the placement of a methyl or hydroxyl group can lead to significant variations in the physical properties of these isomers. These properties are critical in determining their suitability for various applications, from solvent selection to their behavior in biological systems.

PropertyThis compoundn-Octanol2-Methyl-1-heptanol6-Methyl-2-heptanol2-Ethyl-1-hexanol
Molecular Formula C8H18O[1]C8H18O[4]C8H18OC8H18OC8H18O[5]
Molecular Weight ( g/mol ) 130.23[1]130.23[4]130.23130.23130.23[5]
Boiling Point (°C) 187[6]195[7]~188~175~184
Melting Point (°C) -106[6]-16[7]--31.6[8]-76
Density (g/cm³ at 20°C) 0.8175[6]0.8262[4]~0.8240.8193[8]0.833
Solubility in Water Insoluble[1]Insoluble[4][9]Sparingly solubleSlightly soluble[8]Slightly soluble
Flash Point (°C) 82 (Open cup)[1]81[7]~8076[8]81

Analysis of Properties:

  • Boiling Point: The straight-chain isomer, n-octanol, exhibits the highest boiling point due to stronger van der Waals forces resulting from its linear structure, which allows for closer packing of molecules. Branching, as seen in the methylheptanols and 2-ethyl-1-hexanol, generally lowers the boiling point by disrupting these intermolecular forces. The position of the hydroxyl group also plays a role; primary alcohols like this compound have higher boiling points than their secondary counterparts like 6-methyl-2-heptanol, due to the greater accessibility of the hydroxyl group for hydrogen bonding.

  • Melting Point: The melting points show a less predictable trend, as they are influenced by both intermolecular forces and the ability of the molecules to pack into a crystal lattice. The highly symmetrical structure of n-octanol allows for more efficient packing, resulting in a significantly higher melting point compared to the branched isomers.

  • Density: The densities of the isomers are relatively similar, with the straight-chain n-octanol being slightly denser.

  • Solubility: All isomers are sparingly soluble or insoluble in water, a characteristic of long-chain alcohols. However, slight differences can be observed, with the more compact, branched structures sometimes exhibiting slightly higher solubility.

Experimental Protocols for Isomer Differentiation

The accurate identification and quantification of specific isomers are crucial in research and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is an ideal technique for separating and identifying volatile compounds like alcohol isomers.[10][11][12] The separation on the gas chromatograph is based on the different boiling points and interactions of the isomers with the stationary phase of the column. The mass spectrometer then provides a unique fragmentation pattern for each isomer, acting as a molecular fingerprint.

Experimental Workflow:

GCMS_Workflow cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Detection cluster_3 Data Analysis Sample Isomer Mixture (in appropriate solvent) Injector Injector GC_Column Capillary Column (e.g., DB-5ms) Injector->GC_Column Vaporization Ion_Source Electron Ionization (EI) GC_Column->Ion_Source Elution Mass_Analyzer Quadrupole Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass_Spectrum Mass_Analyzer->Mass_Spectrum m/z Data Chromatogram Chromatogram Detector->Chromatogram Signal Peak_Identification Peak_Identification Chromatogram->Peak_Identification Retention Time Mass_Spectrum->Peak_Identification Fragmentation Pattern

Caption: GC-MS workflow for isomer analysis.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the isomer mixture in a volatile solvent such as dichloromethane or hexane.

  • GC-MS System and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MS or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 30-200.

  • Data Analysis:

    • Retention Time: The elution order will generally follow the boiling points of the isomers, with the most volatile (lowest boiling point) eluting first.

    • Mass Spectra: Compare the obtained mass spectra with a library (e.g., NIST) for identification. Key fragment ions can help distinguish between isomers. For example, primary alcohols often show a prominent peak at m/z 31 ([CH2OH]+), while secondary alcohols will show fragments corresponding to the loss of alkyl groups attached to the carbon bearing the hydroxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in a molecule, allowing for unambiguous structure elucidation of isomers.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • NMR Spectrometer and Parameters:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • ¹H NMR:

      • Acquire at least 16 scans.

      • Observe the chemical shift, integration, and multiplicity (splitting pattern) of each signal.

    • ¹³C NMR:

      • Acquire a proton-decoupled spectrum.

      • Observe the number of signals and their chemical shifts.

  • Spectral Interpretation:

    • This compound: The ¹H NMR spectrum will show a characteristic triplet for the protons on the carbon bearing the hydroxyl group (-CH₂OH). The ¹³C NMR will have 8 distinct signals.[13][14]

    • n-Octanol: The ¹H NMR spectrum will be simpler, with a triplet for the -CH₂OH protons and a series of multiplets for the other methylene groups.

    • 6-Methyl-2-heptanol: The ¹H NMR spectrum will show a multiplet for the proton on the carbon with the hydroxyl group (-CHOH-), and the signal for the methyl group attached to this carbon will be a doublet.[15]

    • The unique splitting patterns and chemical shifts in both ¹H and ¹³C NMR spectra for each isomer will allow for their definitive identification.

Structure-Activity Relationships and Applications

The structural differences between these isomers directly impact their biological and chemical activities. Understanding these structure-activity relationships (SAR) is crucial for targeted drug design and chemical synthesis.[16][17]

  • Steric Hindrance: The branching of the alkyl chain can introduce steric hindrance around the hydroxyl group.[16] For instance, the hydroxyl group in this compound is more sterically accessible than in a more centrally branched isomer. This can affect the rate of reactions involving the hydroxyl group, such as esterification or oxidation.

  • Lipophilicity: The branching of the carbon chain can also affect the lipophilicity (log P) of the molecule. While all C8 alcohols are relatively lipophilic, branched isomers are generally more compact and can have slightly different partitioning behavior between aqueous and lipid phases, which is a critical parameter in drug absorption and distribution.

  • Biological Activity: The specific shape and electronic properties of each isomer will determine how it interacts with biological targets such as enzymes or receptors. For example, the sedative and anesthetic effects of octanols have been noted to vary between isomers.[7]

Applications:

  • This compound: Used as a fragrance and flavor agent.[1][6] It has been identified as a volatile compound in some plants and animal secretions.[1]

  • n-Octanol: Widely used as a solvent, a precursor for perfumes and flavorings, and in the determination of the partition coefficient (log P) for pharmaceutical compounds.[7]

  • 2-Ethyl-1-hexanol: A high-production-volume chemical used primarily as a precursor for the production of plasticizers.

  • Branched-Chain Higher Alcohols (BCHAs): In general, branched-chain alcohols are being investigated as potential biofuels due to their higher energy density and lower hygroscopicity compared to ethanol.[18]

Conclusion

This guide has provided a comprehensive comparative analysis of this compound and its isomers. The key takeaway for researchers and drug development professionals is that even subtle changes in molecular structure can have profound effects on the physicochemical properties, analytical signatures, and potential applications of a compound. A thorough understanding of these isomeric differences, supported by robust analytical methodologies, is essential for innovation and success in the chemical and pharmaceutical sciences.

References

A Comparative Guide to the Reactivity of 6-Methyl-1-heptanol and Other Primary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of functional groups is paramount for efficient synthesis and process optimization. This guide provides an in-depth comparison of the reactivity of 6-Methyl-1-heptanol, a branched primary alcohol, with other primary alcohols, focusing on the underlying principles of steric hindrance and electronic effects. This analysis is supported by established chemical theories and illustrative experimental protocols.

Introduction: The Structural Nuances of Primary Alcohols

Primary alcohols, characterized by a hydroxyl (-OH) group attached to a primary carbon, are a cornerstone of organic synthesis. Their reactivity is primarily dictated by the accessibility of the hydroxyl group and the carbon to which it is attached. While all primary alcohols share fundamental reaction pathways, their rates of reaction can vary significantly based on their molecular architecture.

This guide focuses on this compound, a C8 primary alcohol with a methyl branch at the C6 position.[1][2] We will compare its reactivity to its linear isomer, 1-octanol, and other primary alcohols to elucidate the impact of branching on key chemical transformations.

Key Comparative Alcohols:

  • This compound: A branched primary alcohol.

  • 1-Octanol: A linear primary alcohol, isomeric to this compound.

  • Neopentyl alcohol (2,2-dimethyl-1-propanol): A highly sterically hindered primary alcohol.

  • Ethanol: A short-chain, unhindered primary alcohol.

The central hypothesis of this guide is that the steric bulk introduced by the methyl group in this compound, although distant from the hydroxyl group, will influence its reactivity in comparison to its linear counterpart, 1-octanol.

The Role of Steric Hindrance and Electronic Effects

The reactivity of alcohols is governed by two principal factors:

  • Steric Hindrance: This refers to the spatial arrangement of atoms and the physical blockage that can impede a chemical reaction.[3] In the context of primary alcohols, bulky alkyl groups near the hydroxyl group can hinder the approach of reactants, thereby slowing down the reaction rate.[4]

  • Electronic Effects: The distribution of electron density within a molecule can influence its reactivity. Alkyl groups are generally considered electron-donating, which can subtly affect the nucleophilicity and acidity of the alcohol.[4]

For this compound, the methyl group at the C6 position introduces a degree of steric hindrance that is absent in the linear 1-octanol. While not as pronounced as the hindrance in neopentyl alcohol, this branching is expected to have a measurable impact on reaction kinetics.

Comparative Reactivity in Key Transformations

We will now explore the expected reactivity of this compound in comparison to other primary alcohols in several fundamental organic reactions.

Oxidation to Aldehydes and Carboxylic Acids

The oxidation of primary alcohols is a foundational transformation in organic synthesis, yielding either aldehydes or carboxylic acids depending on the oxidant and reaction conditions.[5][6]

General Principle: The oxidation of primary alcohols typically proceeds via the formation of a chromate ester or a similar intermediate. The rate of this reaction can be influenced by the steric accessibility of the hydroxyl group.

Reactivity Comparison:

AlcoholStructureExpected Relative Rate of OxidationRationale
EthanolCH₃CH₂OHFastestMinimal steric hindrance.
1-OctanolCH₃(CH₂)₇OHFastUnhindered linear chain.
This compound (CH₃)₂CH(CH₂)₄CH₂OHSlower than 1-octanolThe methyl branch at C6 creates some steric hindrance, potentially slowing the formation of the intermediate.
Neopentyl alcohol(CH₃)₃CCH₂OHSlowestSignificant steric hindrance from the t-butyl group impedes the approach of the oxidizing agent.

Experimental Protocol: Comparative Oxidation with Pyridinium Chlorochromate (PCC)

This protocol outlines a method to compare the oxidation rates of different primary alcohols to their corresponding aldehydes.

Objective: To qualitatively and quantitatively compare the rate of oxidation of this compound, 1-octanol, and neopentyl alcohol.

Materials:

  • This compound

  • 1-Octanol

  • Neopentyl alcohol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In three separate, dry, round-bottom flasks, dissolve equimolar amounts of each alcohol in anhydrous DCM.

  • Initiation: To each flask, add an equimolar amount of PCC at room temperature with vigorous stirring.

  • Monitoring: At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching and Analysis: Quench the aliquot by passing it through a short plug of silica gel to remove the chromium salts. Analyze the filtrate by GC-MS to determine the ratio of remaining alcohol to the formed aldehyde.

  • Data Comparison: Plot the percentage conversion of each alcohol over time to compare their relative reaction rates.

Diagram: Experimental Workflow for Comparative Oxidation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Analysis cluster_3 Data Interpretation A Dissolve Alcohols in DCM B Add PCC to each flask A->B Equimolar amounts C Monitor reaction over time B->C D Withdraw aliquots at intervals C->D E Quench with silica gel D->E F Analyze by GC-MS E->F G Plot % conversion vs. time F->G G Alkoxide R-O⁻ Transition State [HO⁻---R'---X⁻]‡ Alkoxide->Transition State Nucleophilic Attack Alkyl Halide R'-X Alkyl Halide->Transition State Ether R-O-R' Transition State->Ether Halide Ion X⁻ Transition State->Halide Ion Leaving Group Departure

References

A Senior Application Scientist's Guide to the Confirmatory Analysis of 6-Methyl-1-heptanol: A Comparative Evaluation of Mass Spectrometry and Alternative Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of chemical compounds is a cornerstone of scientific rigor. In this comprehensive guide, we delve into the confirmatory analysis of 6-Methyl-1-heptanol, a branched primary alcohol. While seemingly straightforward, the structural nuances of such molecules necessitate a robust analytical strategy. This document provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative techniques, namely Gas Chromatography-Infrared Spectroscopy (GC-IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Our focus extends beyond procedural descriptions to elucidate the causality behind experimental choices, ensuring a self-validating analytical approach.

The Central Role of Mass Spectrometry in Structural Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold standard for the identification of volatile and semi-volatile organic compounds.[1] Its power lies in the combination of the superior separation capabilities of gas chromatography with the definitive identification provided by mass spectrometry.[2] This hybrid technique allows for both qualitative and quantitative analysis of individual components within a complex mixture.[3]

GC-MS Analysis of this compound: A Step-by-Step Protocol

The following protocol outlines a validated method for the analysis of this compound using GC-MS. The rationale behind each step is provided to offer a deeper understanding of the experimental design.

1. Sample Preparation:

  • Objective: To prepare a solution of this compound at a concentration suitable for GC-MS analysis and to introduce an internal standard for accurate quantification if required.

  • Procedure:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane or hexane.

    • For quantitative analysis, prepare a series of calibration standards by serially diluting the stock solution.

    • If an internal standard is used for quantification, add a known concentration of a suitable standard (e.g., a deuterated analog or a compound with a similar chemical nature but a different retention time) to all samples and calibration standards.

2. GC-MS Instrumentation and Parameters:

  • Rationale: The choice of column and temperature program is critical for achieving optimal separation of the analyte from any potential impurities and the solvent. The mass spectrometer parameters are set to ensure efficient ionization and fragmentation for structural elucidation.

  • Instrumentation: A standard gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer is suitable for this analysis.

  • Parameters:

    • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for the separation of non-polar to moderately polar compounds like this compound.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection: 1 µL of the sample is injected in splitless mode to maximize sensitivity.

    • Inlet Temperature: 250°C to ensure rapid and complete volatilization of the analyte.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 10°C/min.

      • Final hold: Hold at 250°C for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV. This is a standard, high-energy ionization technique that induces reproducible fragmentation patterns.

      • Mass Range: Scan from m/z 30 to 200 to cover the molecular ion and expected fragment ions.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

3. Data Analysis and Interpretation:

  • Procedure:

    • Identify the chromatographic peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum of this peak.

    • Compare the obtained mass spectrum with a reference spectrum from a reliable database, such as the NIST/EPA/NIH Mass Spectral Library.[4]

    • Analyze the fragmentation pattern to confirm the structure of this compound.

Diagram of the GC-MS Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (1 mg/mL) prep_cal Prepare Calibration Standards prep_stock->prep_cal prep_is Add Internal Standard (Optional) prep_cal->prep_is inject Inject Sample prep_is->inject separate GC Separation inject->separate ionize EI Ionization & Fragmentation separate->ionize detect Mass Detection ionize->detect tic Obtain Total Ion Chromatogram (TIC) detect->tic spectrum Extract Mass Spectrum tic->spectrum library Compare with Spectral Library spectrum->library fragment Analyze Fragmentation Pattern library->fragment

Caption: A schematic representation of the GC-MS workflow for the analysis of this compound.

Unraveling the Fragmentation Pattern of this compound

The electron ionization (EI) mass spectrum of this compound (C₈H₁₈O, molecular weight: 130.23 g/mol ) provides a unique fingerprint for its identification.[4][5] The fragmentation of primary alcohols under EI conditions is well-characterized and primarily involves alpha-cleavage and dehydration (loss of water).[6]

Key Fragmentation Pathways:

  • Alpha-Cleavage: This is the cleavage of the C-C bond adjacent to the carbon bearing the hydroxyl group (the α-carbon). For primary alcohols, this often results in a prominent peak at m/z 31, corresponding to the [CH₂OH]⁺ ion.

  • Dehydration: The loss of a water molecule (18 amu) from the molecular ion is a common fragmentation pathway for alcohols, leading to a peak at [M-18]⁺.

  • Other Fragmentations: Loss of alkyl radicals from the carbon chain also contributes to the overall fragmentation pattern.

Interpretation of the this compound Mass Spectrum:

The mass spectrum of this compound from the NIST library exhibits several characteristic peaks that confirm its structure.[4]

  • Molecular Ion (M⁺): A small or sometimes absent molecular ion peak at m/z 130 is expected for primary alcohols due to their propensity to fragment readily.

  • [M-18]⁺: A peak at m/z 112, corresponding to the loss of water, is anticipated.

  • Alpha-Cleavage: A significant peak at m/z 31, representing the [CH₂OH]⁺ fragment, is a strong indicator of a primary alcohol.

  • Other Key Fragments: The fragmentation of the alkyl chain will produce a series of peaks. For this compound, the cleavage at the branched point is significant. The loss of an isobutyl radical (C₄H₉, 57 amu) would lead to a fragment at m/z 73. Conversely, cleavage resulting in the isobutyl cation would produce a peak at m/z 57. The loss of a methyl group (CH₃, 15 amu) from the molecular ion would result in a peak at m/z 115.

Diagram of the Fragmentation Pathway of this compound:

Fragmentation cluster_frags Primary Fragments M This compound [C8H18O]+• m/z 130 M_minus_18 [M-H2O]+• m/z 112 M->M_minus_18 - H2O m_z_31 [CH2OH]+ m/z 31 M->m_z_31 α-cleavage - C7H15• m_z_73 [C4H9O]+ m/z 73 M->m_z_73 cleavage - C4H9• m_z_57 [C4H9]+ m/z 57 M->m_z_57 cleavage - C4H9O•

Caption: Major fragmentation pathways of this compound under electron ionization.

Comparative Analysis with Alternative Spectroscopic Techniques

While GC-MS is a powerful tool, a comprehensive confirmatory analysis often benefits from orthogonal techniques that provide complementary structural information. Here, we compare GC-MS with GC-IR and NMR spectroscopy.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Infrared Spectroscopy (GC-IR)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by GC, identification by mass-to-charge ratio and fragmentation pattern.[2]Separation by GC, identification by absorption of infrared radiation by molecular vibrations.[3]Provides detailed information about the chemical environment of atomic nuclei (¹H, ¹³C) based on their interaction with a magnetic field.[7]
Information Provided Molecular weight, elemental composition (with high resolution MS), and structural information from fragmentation.Information about functional groups present in the molecule.[3]Detailed connectivity of atoms (¹H-¹H, ¹H-¹³C correlations) and stereochemistry.[7]
Sensitivity High (pg to fg range).Moderate (ng to µg range).Lower (µg to mg range).[8]
Selectivity High, especially with high-resolution MS.Good for distinguishing functional group isomers.Very high, can distinguish between subtle structural and stereoisomers.
Analysis Time Typically 10-60 minutes per sample.[9]Similar to GC-MS, typically 10-60 minutes per sample.Can range from minutes for simple 1D spectra to hours for complex 2D experiments.
Cost Instrument cost: $40,000 - $150,000+; Analysis cost per sample: $150 - $800.[6][10]Instrument cost: ~$15,000 for a basic FTIR, higher for dedicated GC-IR systems.[11]Instrument cost: $50,000+ for benchtop to millions for high-field instruments.
Strengths High sensitivity, extensive spectral libraries for identification, provides molecular weight.Excellent for identifying functional groups, non-destructive.Unparalleled for de novo structure elucidation, provides detailed connectivity information.
Limitations Fragmentation can sometimes be complex to interpret, may not distinguish between some isomers.Lower sensitivity than MS, less informative for saturated hydrocarbons.Lower sensitivity, requires larger sample amounts, can be time-consuming for complex molecules.[8]
Gas Chromatography-Infrared Spectroscopy (GC-IR)

GC-IR combines the separation power of gas chromatography with the functional group identification capabilities of infrared spectroscopy.[3] As compounds elute from the GC column, they pass through a heated light pipe in the IR spectrometer, and a series of IR spectra are collected.

Experimental Protocol for GC-FTIR Analysis of Volatile Organic Compounds:

  • Sample Preparation: Prepare a solution of the analyte in a suitable solvent (e.g., carbon disulfide, which has minimal IR absorbance in many regions of interest) at a concentration of approximately 10-100 µg/mL.

  • GC-FTIR Instrumentation and Parameters:

    • GC: Use similar GC conditions as described for GC-MS to achieve good separation.

    • Interface: A heated transfer line and light pipe are used to keep the eluted compounds in the gas phase as they pass through the IR beam.

    • FTIR Spectrometer: A rapid-scanning FTIR spectrometer is required to acquire multiple spectra across each eluting chromatographic peak.

    • Detector: A sensitive mercury-cadmium-telluride (MCT) detector is typically used.

  • Data Analysis:

    • The data is presented as a three-dimensional plot of absorbance versus wavenumber versus time.

    • The Gram-Schmidt reconstruction of the interferograms is often used to generate a chromatogram.

    • The IR spectrum of the peak of interest is extracted and interpreted to identify the functional groups present. For this compound, the characteristic O-H stretch (broad, ~3300 cm⁻¹) and C-O stretch (~1050 cm⁻¹) would be key identifying features.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution.[7] It provides detailed information about the carbon-hydrogen framework of a molecule.

Protocol for ¹H and ¹³C NMR Analysis of this compound:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • NMR Instrumentation and Data Acquisition:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer is suitable for obtaining well-resolved spectra.

    • Experiments:

      • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons through chemical shifts and spin-spin coupling.

      • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

      • DEPT (Distortionless Enhancement by Polarization Transfer): A series of experiments (DEPT-90 and DEPT-135) can be used to distinguish between CH, CH₂, and CH₃ groups.

      • 2D NMR (COSY, HSQC, HMBC): For more complex molecules, 2D NMR experiments can be used to establish the connectivity between protons and carbons.

  • Data Analysis:

    • ¹H NMR: The spectrum of this compound would show distinct signals for the protons on the carbon bearing the hydroxyl group (a triplet around 3.6 ppm), the methyl protons of the isopropyl group (a doublet around 0.9 ppm), the methine proton of the isopropyl group, and the various methylene groups in the chain. The integration of the peaks corresponds to the number of protons for each signal.

    • ¹³C NMR: The spectrum would show the expected number of carbon signals, with the carbon attached to the hydroxyl group appearing in the downfield region (around 60-70 ppm).

Conclusion: An Integrated Approach for Confident Confirmation

For the definitive confirmation of this compound, a multi-faceted analytical approach is recommended.

  • GC-MS serves as the primary tool for its high sensitivity, ability to provide molecular weight information, and the availability of extensive spectral libraries for rapid confirmation. The characteristic fragmentation pattern provides a high degree of confidence in the identification.

  • GC-IR offers valuable complementary information by confirming the presence of the hydroxyl functional group, which can be particularly useful in distinguishing it from isomers with different functional groups (e.g., ethers).

  • NMR Spectroscopy , while less sensitive and more time-consuming, provides the most detailed structural information and is the ultimate tool for unambiguous structure elucidation, especially when dealing with novel compounds or when isomeric differentiation is critical.

By understanding the strengths and limitations of each technique and applying them in a logical workflow, researchers can achieve a high level of confidence in the identity and purity of their compounds, a critical aspect of scientific integrity and drug development.

References

A Comparative Guide to the Synthesis of 6-Methyl-1-heptanol: Efficacy of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 6-Methyl-1-heptanol, a branched-chain primary alcohol, serves as a valuable building block in the synthesis of various organic molecules, including fragrances and pharmaceutical compounds. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering experimental insights and data to inform the selection of the most appropriate method for your research and development needs.

Introduction to this compound

This compound (C8H18O, MW: 130.23 g/mol ) is a fatty alcohol with applications in the fragrance and flavor industries.[1] Its branched structure imparts unique properties compared to its linear isomers, influencing its physical and chemical characteristics.[2] The selection of a synthetic route is a critical decision, governed by factors such as desired yield, purity, cost, scalability, and safety. This guide will explore and compare three principal laboratory-scale synthesis methodologies: the Grignard reaction, the reduction of 6-methylheptanoic acid and its derivatives, and the hydroboration-oxidation of 6-methyl-1-heptene. Additionally, an overview of the industrial hydroformylation route will be provided for context.

Comparative Analysis of Synthesis Routes

Synthesis RouteStarting MaterialsKey ReagentsTypical YieldPurityKey AdvantagesKey Disadvantages
Grignard Reaction Isoamyl bromide, Ethylene oxideMagnesium, Ethylene oxideGood to ExcellentGoodVersatile, good C-C bond formationHighly sensitive to moisture, Grignard reagent preparation can be challenging
Reduction of Carboxylic Acid/Ester 6-Methylheptanoic acid or its methyl esterLithium aluminum hydride (LAH), NaBH4 (for ester)ExcellentGood to ExcellentHigh yields, reliableLAH is pyrophoric and requires strictly anhydrous conditions
Hydroboration-Oxidation 6-Methyl-1-hepteneBorane (BH3), Hydrogen peroxide, NaOHGood to ExcellentExcellentHigh regioselectivity (anti-Markovnikov), mild conditionsBorane reagents can be hazardous, cost of reagents
Hydroformylation & Reduction 6-Methyl-1-hepteneSynthesis gas (CO/H2), Rhodium or Cobalt catalystHigh (industrial)GoodAtom economical, direct functionalizationRequires high pressure and temperature, specialized equipment

In-Depth Analysis of Synthetic Routes

Grignard Reaction: Building the Carbon Skeleton

The Grignard reaction is a powerful and versatile tool for carbon-carbon bond formation, making it a viable route for the synthesis of this compound. This approach involves the reaction of an isoamyl Grignard reagent with an electrophile such as formaldehyde or ethylene oxide.

Reaction Scheme:

Grignard Reaction isoamyl_bromide Isoamyl bromide grignard Isoamylmagnesium bromide (Grignard Reagent) isoamyl_bromide->grignard 1. mg Mg ether Dry Ether intermediate Magnesium alkoxide intermediate grignard->intermediate 2. formaldehyde Formaldehyde (or Ethylene Oxide) product This compound intermediate->product 3. h3o H3O+

Caption: General workflow for the Grignard synthesis of this compound.

Experimental Protocol (Adapted from analogous syntheses):

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.2 eq.). Initiate the reaction with a small amount of isoamyl bromide in anhydrous diethyl ether. Once initiated, add the remaining isoamyl bromide (1.0 eq.) dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[3]

  • Reaction with Electrophile: Cool the Grignard reagent to 0 °C. Slowly add a solution of freshly distilled formaldehyde or ethylene oxide (1.0 eq.) in anhydrous diethyl ether.

  • Work-up and Purification: After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation.[3]

Causality and Insights: The strict requirement for anhydrous conditions stems from the high basicity of the Grignard reagent, which would be quenched by any protic solvent like water.[4] The choice between formaldehyde and ethylene oxide as the electrophile will determine the final product; formaldehyde addition leads directly to the primary alcohol, while ethylene oxide addition results in a two-carbon chain extension.

Reduction of 6-Methylheptanoic Acid or its Ester

The reduction of a carboxylic acid or its corresponding ester is a common and often high-yielding method for the preparation of primary alcohols. Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing both carboxylic acids and esters, while sodium borohydride is typically only effective for the reduction of esters under specific conditions.[2][5]

Reaction Scheme:

Reduction Reaction start 6-Methylheptanoic acid or Methyl 6-methylheptanoate product This compound start->product lah 1. LiAlH4, Dry Ether workup 2. H2O, H+ Hydroboration-Oxidation start 6-Methyl-1-heptene product This compound start->product step1 1. BH3-THF step2 2. H2O2, NaOH Hydroformylation start 6-Methyl-1-heptene aldehyde 7-Methyl-octanal start->aldehyde Hydroformylation syngas CO, H2 catalyst Rh or Co catalyst product This compound aldehyde->product Hydrogenation h2 H2 red_catalyst Catalyst

References

A Senior Application Scientist's Guide to Distinguishing 6-Methyl-1-heptanol from its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the nuanced world of chemical analysis, the differentiation of structural isomers presents a significant challenge. These compounds, sharing the same molecular formula (in this case, C₈H₁₈O), exhibit distinct physical, chemical, and biological properties dictated by the varied arrangement of their atoms. For researchers, scientists, and professionals in drug development, the precise identification of a specific isomer like 6-methyl-1-heptanol from its counterparts is paramount for ensuring product purity, efficacy, and safety.

This guide provides an in-depth comparison of analytical techniques and experimental data for distinguishing this compound from its key structural isomers: 1-octanol, 2-octanol, 3-octanol, and 2-ethyl-1-hexanol. We will delve into the principles and practical applications of Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights to navigate the complexities of isomeric differentiation.

The Challenge of Isomeric Similarity

Structural isomers of C₈H₁₈O, while possessing the same molecular weight (130.23 g/mol )[], can have subtle yet critical differences in their architecture. This compound is a primary alcohol with a branched carbon chain. Its isomers include a straight-chain primary alcohol (1-octanol), secondary alcohols with the hydroxyl group at different positions (2-octanol, 3-octanol), and another branched primary alcohol (2-ethyl-1-hexanol). These structural variations lead to differences in physical properties such as boiling point and density, which can provide initial clues for differentiation.

Table 1: Physical Properties of this compound and its Structural Isomers

CompoundStructureBoiling Point (°C)Density (g/cm³)
This compoundCH₃CH(CH₃)(CH₂)₄CH₂OH187-1890.823
1-OctanolCH₃(CH₂)₇OH1950.824
2-OctanolCH₃CH(OH)(CH₂)₅CH₃1790.819
3-OctanolCH₃CH₂CH(OH)(CH₂)₄CH₃175-1770.819
2-Ethyl-1-hexanolCH₃(CH₂)₃CH(C₂H₅)CH₂OH183-1850.833

Note: Boiling points and densities can vary slightly based on the source and experimental conditions.

While these physical properties are useful, they are often insufficient for unambiguous identification, especially in mixtures. Therefore, more sophisticated analytical techniques are required.

Gas Chromatography: Separating by Volatility and Polarity

Gas chromatography is a powerful technique for separating volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time (RT), the time it takes for a compound to travel through the GC column, is a characteristic property that can be used for identification.

The choice of the GC column (stationary phase) is critical. A non-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (commonly known as DB-5 or equivalent), separates compounds primarily based on their boiling points. Generally, for a homologous series of alcohols, the retention time increases with the boiling point. Branching in the carbon chain tends to lower the boiling point and, consequently, the retention time compared to the straight-chain isomer.

Expected Elution Order on a Non-Polar GC Column:

Based on their boiling points, the expected elution order from earliest to latest would be:

  • 3-Octanol (lowest boiling point)

  • 2-Octanol

  • 2-Ethyl-1-hexanol

  • This compound

  • 1-Octanol (highest boiling point)

It is crucial to perform co-injection with authentic standards to confirm the identity of each peak.

Experimental Protocol: Gas Chromatography

A standard protocol for the GC analysis of these isomers would involve:

  • Sample Preparation: Prepare dilute solutions (e.g., 100 ppm) of each isomer and a mixture in a suitable solvent like hexane or dichloromethane.

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID).

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar non-polar column).

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 200 °C at a rate of 10 °C/min.

  • Data Analysis: Record the retention times for each pure isomer and compare them to the peaks in the chromatogram of the mixture.

Diagram: Gas Chromatography Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis prep1 Prepare individual isomer standards gc_injection Inject sample into GC prep1->gc_injection prep2 Prepare isomer mixture prep2->gc_injection gc_separation Separation in column gc_injection->gc_separation gc_detection FID Detection gc_separation->gc_detection data_acquisition Record Chromatogram gc_detection->data_acquisition data_comparison Compare Retention Times data_acquisition->data_comparison identification Identify Isomers data_comparison->identification caption Workflow for isomer separation by GC.

Caption: Workflow for isomer separation by GC.

Mass Spectrometry: Unveiling Fragmentation Patterns

When coupled with Gas Chromatography (GC-MS), Mass Spectrometry provides definitive structural information by analyzing the fragmentation patterns of the ionized molecules. In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions. The resulting mass spectrum is a unique fingerprint of the molecule.

The fragmentation of alcohols is dominated by two main pathways:

  • α-cleavage: The bond between the carbon bearing the hydroxyl group and an adjacent carbon is cleaved. This is often the most favorable fragmentation pathway as it leads to the formation of a resonance-stabilized oxonium ion.

  • Dehydration: Loss of a water molecule (M-18).

The position of the hydroxyl group and the branching of the carbon chain significantly influence the masses of the fragments produced by α-cleavage, making it a powerful tool for distinguishing isomers.

Table 2: Key Differentiating Fragment Ions in the Mass Spectra of C₈H₁₈O Isomers

CompoundKey Fragment Ions (m/z) and Interpretation
This compound m/z 43, 57, 70: Characteristic of the isobutyl group. m/z 31: [CH₂OH]⁺ from α-cleavage of a primary alcohol. A significant peak at m/z 57 due to the loss of the isobutyl radical is expected.
1-Octanol m/z 31, 43, 56, 70, 84: Typical for a straight-chain primary alcohol. The base peak is often at m/z 56 resulting from a McLafferty-type rearrangement.[2]
2-Octanol m/z 45: [CH₃CHOH]⁺ from α-cleavage, often the base peak.[2] m/z 115: [M-CH₃]⁺.
3-Octanol m/z 59: [CH₃CH₂CHOH]⁺ from α-cleavage, a prominent peak.[2] m/z 101: [M-C₂H₅]⁺.
2-Ethyl-1-hexanol m/z 57, 83: α-cleavage leads to the loss of a propyl radical (M-43) and subsequent rearrangements. A prominent peak at m/z 57 ([C₄H₉]⁺) is characteristic.

Note: The relative intensities of the fragment ions are crucial for identification and should be compared with a reference library such as the NIST/EPA/NIH Mass Spectral Library.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation and GC Conditions: As described for GC analysis.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 30 to 200.

    • Ion Source Temperature: 230 °C.

  • Data Analysis:

    • Identify the peaks in the Total Ion Chromatogram (TIC).

    • Examine the mass spectrum of each peak.

    • Compare the fragmentation patterns with reference spectra from a library for positive identification.

Diagram: Mass Spectrometry Fragmentation Logic

MS_Fragmentation cluster_primary Primary Alcohols cluster_secondary Secondary Alcohols Isomer C8H18O Isomer P_alpha α-Cleavage Isomer->P_alpha P_rearrangement Rearrangements Isomer->P_rearrangement S_alpha α-Cleavage Isomer->S_alpha P_fragment m/z 31 [CH2OH]+ P_alpha->P_fragment P_rearrangement_fragments m/z 56, 70, 84 P_rearrangement->P_rearrangement_fragments S_fragments Characteristic oxonium ions (e.g., m/z 45 for 2-octanol, m/z 59 for 3-octanol) S_alpha->S_fragments caption Key fragmentation pathways in MS.

Caption: Key fragmentation pathways in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy

In ¹H NMR, the chemical shift (δ), splitting pattern (multiplicity), and integration of the signals provide a detailed map of the proton environments.

  • Chemical Shift: The position of a signal indicates the electronic environment of the proton. Protons attached to carbons bearing the hydroxyl group (H-C-OH) are deshielded and appear at a higher chemical shift (typically 3.5-4.0 ppm).

  • Multiplicity: The splitting of a signal into multiple peaks (singlet, doublet, triplet, etc.) is due to spin-spin coupling with neighboring protons and reveals the number of adjacent protons.

  • Integration: The area under each signal is proportional to the number of protons it represents.

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shift of each carbon signal is highly sensitive to its local electronic environment.

  • The carbon attached to the hydroxyl group (C-OH) is significantly deshielded and appears at a higher chemical shift (typically 60-75 ppm).

  • The number of signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule, which can be a key differentiator between isomers.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Differentiating Signals

Compound¹H NMR (H-C-OH)¹³C NMR (C-OH)Other Key NMR Features
This compound Triplet, ~3.6 ppm (2H)~63 ppmDoublet for the two methyl groups (~0.86 ppm, 6H) and a multiplet for the CH group (~1.5 ppm, 1H).
1-Octanol Triplet, ~3.6 ppm (2H)~63 ppmA clean triplet for the terminal methyl group (~0.88 ppm, 3H) and overlapping multiplets for the methylene chain.
2-Octanol Multiplet, ~3.8 ppm (1H)~68 ppmA doublet for the methyl group adjacent to the C-OH (~1.2 ppm, 3H).
3-Octanol Multiplet, ~3.5 ppm (1H)~73 ppmTwo distinct triplets for the two terminal methyl groups.
2-Ethyl-1-hexanol Doublet, ~3.5 ppm (2H)~68 ppmComplex multiplets for the methylene and methine protons.

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. The data for this compound methacrylate provides an indication of the expected shifts for the parent alcohol.[2]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to further confirm assignments by showing correlations between protons and carbons.

  • Data Analysis: Analyze the chemical shifts, multiplicities, and integrations to deduce the structure of the isomer.

Diagram: NMR Analysis Logic

NMR_Logic cluster_h_nmr ¹H NMR Analysis cluster_c_nmr ¹³C NMR Analysis NMR_Spectrum ¹H and ¹³C NMR Spectra H_ChemShift Chemical Shift (δ) NMR_Spectrum->H_ChemShift H_Multiplicity Multiplicity (Splitting) NMR_Spectrum->H_Multiplicity H_Integration Integration (Area) NMR_Spectrum->H_Integration C_ChemShift Chemical Shift (δ) NMR_Spectrum->C_ChemShift C_NumSignals Number of Signals NMR_Spectrum->C_NumSignals Structure Elucidated Isomer Structure H_ChemShift->Structure H_Multiplicity->Structure H_Integration->Structure C_ChemShift->Structure C_NumSignals->Structure caption Logic for structure elucidation via NMR.

Caption: Logic for structure elucidation via NMR.

Conclusion: An Integrated Approach for Unambiguous Identification

The differentiation of this compound from its structural isomers requires a multi-faceted analytical approach. While physical properties and Gas Chromatography can provide initial indications and effective separation, Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy are indispensable for unambiguous structural confirmation.

  • GC is ideal for separating the isomers in a mixture and for quantitative analysis.

  • MS , particularly when coupled with GC, provides a unique molecular fingerprint through its fragmentation pattern, allowing for confident identification based on characteristic fragment ions.

  • NMR offers the most detailed structural information, enabling the precise mapping of the carbon and hydrogen framework of each isomer.

By judiciously applying these techniques and carefully interpreting the resulting data, researchers can confidently distinguish this compound from its structural isomers, ensuring the integrity and quality of their work.

References

A Researcher's Guide to Heptanol Isomers: A Comparative Analysis of Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a suitable solvent or chemical intermediate is a decision of critical consequence. The isomeric form of a molecule can dramatically alter its physical behavior, influencing everything from reaction kinetics to the stability of a final formulation. This guide provides an in-depth comparative analysis of the physical properties of common heptanol isomers, grounded in experimental data and established scientific principles. We will explore not just the "what" but the "why" behind their differing characteristics, providing you with the insights needed to make informed decisions in your work.

Introduction: The Significance of Isomeric Purity

Heptanol (C₇H₁₆O) is a seven-carbon alcohol with numerous isomers, each distinguished by the position of the hydroxyl (-OH) group and the branching of the carbon chain.[1] These structural nuances, while seemingly minor, create significant variations in intermolecular forces—primarily hydrogen bonding and van der Waals interactions—which in turn govern their macroscopic physical properties.[2][3] For instance, 1-heptanol, a primary alcohol, is widely used in the fragrance industry and as a solvent, while its isomers may be better suited for other specific applications.[4][5] Understanding these differences is paramount for optimizing chemical syntheses, developing stable formulations, and ensuring process reproducibility.

Comparative Analysis of Key Physical Properties

The structural arrangement of heptanol isomers directly impacts their physical properties. The accessibility of the hydroxyl group for hydrogen bonding and the overall molecular shape, which affects London dispersion forces, are the primary determinants of these differences. The following table summarizes key physical properties for several heptanol isomers based on experimental data.

Property1-Heptanol (Primary)2-Heptanol (Secondary)4-Heptanol (Secondary)
Molecular Formula C₇H₁₆OC₇H₁₆OC₇H₁₆O
Molecular Weight ( g/mol ) 116.20116.20116.20
Boiling Point (°C) 175-176[4][6]~159[2]~155[2]
Melting Point (°C) -34.6[4][7]N/AN/A
Density (g/mL at 20°C) ~0.822[7]~0.817 (at 25°C)[2]~0.815 (at 25°C)[2]
Viscosity (cP at 20°C) ~7.4[7]N/AN/A
Water Solubility (g/L at 20-25°C) ~1.0 - 1.7[7]Sparingly SolubleSparingly Soluble
Expert Insights on Property Trends:
  • Boiling Point: 1-Heptanol exhibits the highest boiling point. As a primary alcohol, its terminal hydroxyl group is sterically unhindered, allowing for more effective intermolecular hydrogen bonding compared to the secondary isomers (2- and 4-heptanol).[2][8] The more centrally located the -OH group is, the greater the steric hindrance, which disrupts these strong attractions, requiring less energy to transition into the vapor phase.

  • Density: All listed isomers are less dense than water.[7] There is a slight decrease in density as the hydroxyl group moves toward the center of the carbon chain.

  • Solubility: While the polar hydroxyl group can form hydrogen bonds with water, the long, nonpolar seven-carbon chain dominates the molecule's character, rendering all heptanol isomers only slightly soluble in water.[4][9][10] As the carbon chain in alcohols increases, the influence of the hydrophobic part begins to outweigh the hydrophilic part, leading to diminished water solubility.[10]

Experimental Protocols for Property Determination

To ensure the trustworthiness and reproducibility of physical property data, standardized experimental methods are essential. The following sections detail the protocols for determining the key properties discussed.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. For purity assessment and identification, a sharp, constant boiling point is a key indicator. The micro-reflux method is a reliable technique for small sample volumes.[11]

Experimental Protocol: Micro-Reflux Method

  • Preparation: Add approximately 0.5 mL of the heptanol isomer and a small magnetic stir bar to a clean, dry test tube.

  • Apparatus Setup: Clamp the test tube in a heating block on a hot plate stirrer. Suspend a thermometer so that the bulb is about 1 cm above the liquid's surface.

  • Heating: Turn on the stirrer and begin heating gently.

  • Observation: Observe the liquid until it boils and a ring of condensing vapor (the reflux ring) becomes visible on the test tube walls.

  • Measurement: Position the thermometer bulb at the level of the reflux ring and record the stable temperature. This temperature is the observed boiling point.

Workflow for Boiling Point Determination (Micro-Reflux)

G cluster_prep Preparation cluster_setup Apparatus Setup cluster_measurement Measurement p1 Add 0.5 mL Isomer to Test Tube p2 Add Stir Bar p1->p2 s1 Clamp Tube in Heating Block p2->s1 s2 Position Thermometer 1 cm Above Liquid s1->s2 m1 Heat Gently & Stir s2->m1 m2 Observe Reflux Ring m1->m2 m3 Record Stable Temp at Reflux Ring m2->m3 end end m3->end Result: Boiling Point

Caption: Workflow for Micro-Reflux Boiling Point Determination.

Determination of Density

Density is a fundamental physical property defined as the mass per unit volume of a substance. It is temperature-dependent for liquids.[12] A straightforward method involves measuring the mass of a known volume of the liquid.

Experimental Protocol: Mass-Volume Measurement

  • Mass of Cylinder: Using an analytical balance, measure and record the mass of a clean, dry 25 mL graduated cylinder.[13]

  • Add Sample: Add approximately 20 mL of the heptanol isomer to the graduated cylinder.

  • Measure Volume: Place the cylinder on a level surface and read the volume from the bottom of the meniscus. Record the volume to the nearest 0.1 mL.[12][14]

  • Measure Mass: Measure and record the combined mass of the graduated cylinder and the heptanol sample.[13]

  • Measure Temperature: Measure and record the temperature of the liquid.

  • Calculation: Subtract the mass of the empty cylinder from the combined mass to find the mass of the liquid. Calculate density using the formula: Density = Mass / Volume.

Workflow for Density Determination

G start Start m1 Weigh Empty Graduated Cylinder start->m1 v1 Add ~20 mL of Heptanol Isomer m1->v1 v2 Record Exact Volume v1->v2 m2 Weigh Cylinder + Heptanol Isomer v2->m2 t1 Record Temperature m2->t1 calc Calculate: Mass = (m2 - m1) Density = Mass / Volume t1->calc result Result: Density at T calc->result

Caption: Workflow for Density Determination via Mass and Volume.

Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow.[15] It arises from internal friction between adjacent layers of the liquid.[16] The falling sphere viscometer provides a direct way to determine dynamic viscosity based on Stokes' Law.

Experimental Protocol: Falling Sphere Viscometer

  • Apparatus Setup: Fill a tall, graduated glass cylinder with the heptanol isomer. Measure and record the liquid's temperature.

  • Sphere Properties: Determine the radius (a) and density (ρs) of a small, smooth spherical ball.

  • Mark Cylinder: Mark two points (L1 and L2) on the cylinder, well below the surface and above the bottom, to define a measurement distance (d).

  • Drop Sphere: Gently drop the sphere into the center of the cylinder.

  • Time Fall: Start a stopwatch when the bottom of the sphere reaches L1 and stop it when it reaches L2. Record the time (t).

  • Calculate Velocity: Calculate the terminal velocity (v = d / t).

  • Calculation: Repeat several times and average the results. Calculate viscosity (η) using Stokes' equation, which simplifies to: η = [2(ρs - ρl)ga²] / 9v, where ρl is the liquid's density and g is the acceleration due to gravity.[17]

Workflow for Viscosity Determination

G cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation p1 Fill Cylinder with Isomer p2 Measure Liquid Density (ρl) & Sphere Properties (ρs, a) p1->p2 p3 Mark Distance (d) on Cylinder p2->p3 e1 Drop Sphere into Liquid p3->e1 e2 Time Fall (t) over Distance (d) e1->e2 c1 Calculate Velocity v = d / t e2->c1 c2 Calculate Viscosity (η) via Stokes' Equation c1->c2 end end c2->end Result: Viscosity

Caption: Workflow for Falling Sphere Viscosity Measurement.

Determination of Aqueous Solubility

Solubility is the maximum amount of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[18] The shake-flask method is a traditional and reliable way to determine equilibrium solubility.[19]

Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of the heptanol isomer (solute) to a known volume of distilled water (solvent) in a sealed flask. The presence of undissolved solute is necessary to ensure saturation.[19]

  • Equilibration: Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: Stop agitation and allow the undissolved solute to settle or separate from the aqueous phase.

  • Sampling: Carefully extract a known volume of the clear, saturated aqueous phase, ensuring no undissolved solute is transferred.

  • Analysis: Determine the concentration of the heptanol isomer in the sample using a suitable analytical method (e.g., gas chromatography, Karl Fischer titration for water in the heptanol phase[2]).

  • Calculation: Express the solubility as grams of solute per liter of solvent (g/L).

Workflow for Solubility Determination

G start Start p1 Add Excess Isomer to Water in Flask start->p1 p2 Seal & Agitate at Constant Temp (24-48h) p1->p2 p3 Cease Agitation, Allow Phases to Settle p2->p3 p4 Extract Aliquot of Saturated Aqueous Phase p3->p4 p5 Analyze Concentration of Isomer in Aliquot p4->p5 result Result: Solubility (g/L) p5->result

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion and Application-Specific Recommendations

The physical properties of heptanol isomers are not interchangeable. The choice of a specific isomer should be a deliberate one, guided by the requirements of the application.

  • For applications requiring stronger intermolecular interactions , such as in certain solvent-solute systems or as a component in formulations where hydrogen bonding is key, 1-heptanol is the superior choice due to its higher boiling point and viscosity.

  • For processes where a lower boiling point is advantageous , for easier removal by distillation, a secondary isomer like 4-heptanol or 2-heptanol would be more appropriate.[2]

  • While all are poor solvents for highly polar substances, their varying degrees of "greasiness" versus polarity can be fine-tuned by selecting the appropriate isomer.

This guide serves as a foundational resource. It is always recommended that researchers perform their own specific solubility and compatibility studies with the compounds relevant to their unique processes to make the most informed decision.

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 6-Methyl-1-heptanol

This compound (C8H18O) is a branched primary alcohol with applications as a fragrance component, flavoring agent, and a chemical intermediate.[1] Its accurate quantification is critical in various contexts, from quality control in manufacturing to monitoring its presence in environmental or biological samples. The selection and validation of an appropriate analytical method are paramount to generating reliable and reproducible data that can withstand scientific and regulatory scrutiny.

This guide will compare two primary analytical techniques for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS). The discussion will be grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, providing a framework for robust method validation.[1][2][3][4]

Choosing the Right Tool: A Comparison of GC-FID and GC-MS

The choice between GC-FID and GC-MS depends on the specific requirements of the analysis, including sensitivity, selectivity, and the need for structural confirmation.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This technique is a robust and widely used method for quantifying organic compounds.[5] FID offers high sensitivity to hydrocarbons and a wide linear range. It is a cost-effective and reliable choice when the identity of the analyte is already known and the sample matrix is relatively clean.

  • Gas Chromatography with Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[6] This makes it the gold standard for analyte confirmation. In addition to quantification, GC-MS provides structural information, which is invaluable for impurity profiling and analysis of complex matrices.

The following table provides a high-level comparison of the two techniques for the analysis of this compound:

ParameterGC-FIDGC-MS
Principle Separation by GC, detection by flame ionization.Separation by GC, detection by mass analysis.
Selectivity Good, based on retention time.Excellent, based on retention time and mass spectrum.
Sensitivity High (ng to pg range).Very high (pg to fg range).
Identification Based on retention time comparison with a standard.Confirmatory, based on mass spectrum matching.
Cost Lower instrument and operational cost.Higher instrument and operational cost.
Primary Use Routine quantification of known analytes.Identification, confirmation, and quantification.

The Blueprint for Reliability: A Step-by-Step Validation Protocol

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. The following protocol, aligned with ICH Q2(R1) guidelines, outlines the essential validation parameters.

Validation Workflow

The validation process follows a logical progression, starting from initial system suitability checks to a comprehensive assessment of the method's performance characteristics.

ValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Method Validation MethodDev Method Development Optimization Optimization of GC Parameters MethodDev->Optimization SystemSuitability System Suitability Optimization->SystemSuitability Specificity Specificity SystemSuitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidationRelationships Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Range->Accuracy Range->Precision Accuracy->Precision LOQ LOQ LOQ->Accuracy LOQ->Precision

References

A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation for the Analysis of 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Analytical Consistency

6-Methyl-1-heptanol (CAS: 1653-40-3), a volatile organic compound, finds applications ranging from a fragrance component to a chemical intermediate.[1][2] In regulated environments such as drug development and quality control, the precise and accurate quantification of such compounds is non-negotiable. However, analytical results can exhibit variability when generated across different laboratories, instruments, and analysts. This variability can stem from subtle differences in equipment, reagents, environmental conditions, or operator technique.

This guide provides a comprehensive framework for designing and executing an inter-laboratory cross-validation study for the analysis of this compound. We will delve into the establishment of a robust analytical method, the principles of a formal inter-laboratory study, and the statistical interpretation of the resulting data. The objective is to ensure that analytical data is reliable, reproducible, and transferable, thereby guaranteeing data integrity across multiple research and manufacturing sites. This adherence to standardized validation is a core tenet of demonstrating competence as outlined in ISO/IEC 17025 , which specifies the general requirements for the consistent and impartial operation of laboratories.[3][4][5][6]

Pillar 1: Establishing the Reference Analytical Method

Before a method can be cross-validated between labs, it must be thoroughly validated within a single laboratory to prove its fitness for purpose. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile compounds like this compound due to its high sensitivity and specificity.[7][8] The validation of this method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".[9][10][11]

Key Validation Parameters (ICH Q2 R1)

A primary laboratory must first establish the performance characteristics of the chosen analytical method. This serves as the benchmark against which other laboratories' performance will be compared.

Validation Parameter Objective Acceptance Criteria (Typical Example)
Specificity To ensure the signal is unequivocally from this compound, free from interference from matrix components, impurities, or degradants.Peak purity analysis (MS) shows no co-eluting interferences at the retention time of the analyte.
Linearity To demonstrate a direct proportional relationship between analyte concentration and the instrument's response.Correlation coefficient (r²) ≥ 0.995 over the specified range.
Range The interval between the upper and lower concentrations of the analyte that has been shown to be precise, accurate, and linear.Typically 80% to 120% of the target concentration.
Accuracy The closeness of the measured value to a true or accepted reference value.Recovery of 98.0% - 102.0% for spiked matrix samples.
Precision (Repeatability)The agreement among a series of measurements from multiple samplings of the same homogeneous sample under the same conditions.Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.S/N ≥ 10, with acceptable precision (e.g., RSD ≤ 10%).

Pillar 2: Designing the Inter-Laboratory Study (ILS)

The design and analysis of the inter-laboratory study should be governed by a standardized protocol, such as the ASTM E691 "Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method" .[12][13][14] This standard provides a rigorous statistical framework for assessing the performance of a test method across different laboratories.

The primary outputs of an ASTM E691 study are measures of repeatability and reproducibility:

  • Repeatability (sr): The variability of measurements obtained by one operator on the same item of equipment in a given laboratory. It represents the best-case precision of the method.

  • Reproducibility (sR): The variability of measurements made on the same material by different operators in different laboratories. It encompasses all sources of variability, including labs, operators, and equipment.

Logical Workflow for an Inter-Laboratory Cross-Validation Study

The following diagram, generated using DOT language, illustrates the end-to-end workflow for conducting the study.

ILS_Workflow Inter-Laboratory Study Workflow for this compound Analysis cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting P1 Define Study Objective & Select Participating Labs (ISO 17025 Compliant) P2 Develop & Validate Primary Method (ICH Q2 R1) P1->P2 P3 Draft ILS Protocol (ASTM E691) P2->P3 P4 Prepare & Distribute Homogeneous Samples (e.g., 3 concentrations, blind duplicates) P3->P4 E1 Participating Labs Perform Analysis (Strict Adherence to Protocol) P4->E1 E2 System Suitability Tests (SST) Pass E1->E2 Pre-requisite E3 Data Submission to Coordinating Lab E2->E3 A1 Data Compilation & Initial Review E3->A1 A2 Statistical Analysis (ASTM E691) (Repeatability & Reproducibility) A1->A2 A3 Calculate z-scores for Lab Performance A2->A3 A4 Generate Final Validation Report A3->A4

Caption: Workflow for planning, executing, and analyzing an inter-laboratory study.

Experimental Protocols: A Self-Validating System

Trustworthiness in an analytical protocol is achieved by embedding self-validating checks. The following is a detailed protocol for the GC-MS analysis of this compound, designed to be shared among all participating laboratories.

Sample Preparation
  • Objective: To accurately prepare calibration standards and test samples in a consistent solvent matrix.

  • Stock Standard Preparation: Prepare a 1.0 mg/mL stock solution of this compound certified reference standard (CRS) in methanol.

  • Calibration Standards: Perform serial dilutions of the stock solution with methanol to prepare a minimum of five calibration standards covering the expected range (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Internal Standard (ISTD): Prepare a 25 µg/mL working solution of an appropriate internal standard (e.g., Cyclohexanol, if chromatographically resolved) in methanol.

  • Sample Preparation: Accurately weigh the sample matrix (e.g., 1.0 g of a placebo formulation) into a 20 mL headspace vial. Add 5.0 mL of methanol, followed by 100 µL of the ISTD working solution.

  • Control Samples: Prepare a blank (matrix with ISTD, no analyte) and a quality control (QC) sample at a mid-range concentration using the same procedure.

GC-MS Instrumentation & Conditions
  • Objective: To define and standardize the instrumental parameters to minimize variability between labs.

  • System Suitability Test (SST): Before analysis, inject the mid-range calibration standard five times. The RSD for the peak area ratio (analyte/ISTD) must be ≤ 2.0%, and the peak tailing factor must be between 0.9 and 1.5. This ensures the system is performing adequately before sample analysis begins.

  • GC-MS Parameters:

Parameter Setting Causality (Why this choice?)
GC Column DB-624 or equivalent (6% cyanopropylphenyl-polysiloxane), 30m x 0.25mm ID, 1.4µm filmProvides good separation for volatile polar compounds like alcohols.
Injector Temp. 250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing optimal column efficiency.
Oven Program 50 °C (hold 2 min), ramp to 220 °C at 10 °C/min, hold 5 minAllows for separation from solvent front and other volatiles, followed by efficient elution.
MS Source Temp. 230 °CStandard temperature for robust ionization.
MS Quad Temp. 150 °CStandard temperature to prevent contamination.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and identification.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring characteristic ions of this compound (e.g., m/z 43, 56, 70, 85, 112) and the ISTD.[15]

Data Presentation and Interpretation

Upon receiving data from all participating labs, the coordinating laboratory must perform a rigorous statistical analysis.

Hypothetical Inter-Laboratory Study Results

Consider a study with four laboratories analyzing three blind duplicate samples of this compound.

Table 1: Reported Concentrations (µg/mL) from Participating Labs

Sample ID Lab 1 Lab 2 Lab 3 Lab 4 Mean
Sample A (Low Conc.) 9.9, 10.110.3, 10.59.7, 9.810.8, 10.610.21
Sample B (Mid Conc.) 49.5, 50.151.0, 50.848.9, 49.252.1, 51.850.43
Sample C (High Conc.) 98.9, 99.5101.5, 102.197.5, 98.1103.2, 103.5100.54

Table 2: Calculated Precision Statistics (per ASTM E691)

Statistic Sample A Sample B Sample C
Mean Concentration (µg/mL) 10.2150.43100.54
Repeatability Std. Dev. (sr) 0.150.350.48
Reproducibility Std. Dev. (sR) 0.451.422.55
Repeatability Limit (r) 0.420.981.34
Reproducibility Limit (R) 1.263.987.14

Interpretation:

  • The Repeatability Limit (r) indicates that results of two tests within the same lab on the same material should not differ by more than this value (in 95% of cases).

  • The Reproducibility Limit (R) indicates that results from two different labs on the same material should not differ by more than this value (in 95% of cases).[16]

Relationship Between Key Validation Concepts

This diagram illustrates the hierarchical relationship between the foundational quality standards and the statistical outputs of the study.

Concepts cluster_standards Governing Standards ILS Inter-Laboratory Study (ILS) Repeatability Repeatability (sr) Within-Lab Precision ILS->Repeatability Reproducibility Reproducibility (sR) Between-Lab Precision ILS->Reproducibility ISO ISO/IEC 17025 (Lab Competence) ISO->ILS Underpins Trust ICH ICH Q2(R1) (Method Validation) ICH->ILS Informs Protocol ASTM ASTM E691 (ILS Precision) ASTM->ILS Governs Repeatability->Reproducibility Component of

Caption: Relationship between standards and precision metrics in a cross-validation study.

Conclusion

A successful inter-laboratory cross-validation study provides objective evidence that an analytical method is robust, reliable, and transferable. For the analysis of this compound, a well-validated GC-MS method, coupled with a study design based on ASTM E691, is the cornerstone of achieving analytical consistency. By adhering to international standards like ICH Q2(R1) and ISO/IEC 17025, organizations can ensure data integrity, facilitate seamless method transfer between sites, and ultimately, build confidence in their analytical results.[3][9][12] This rigorous approach is not merely a scientific exercise; it is a fundamental requirement for quality assurance and regulatory compliance in the modern scientific landscape.

References

A Comparative Performance Assessment of 6-Methyl-1-heptanol as a Versatile Laboratory Solvent

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical assessment of 6-methyl-1-heptanol, evaluating its performance characteristics against established industry-standard solvents. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple cataloging of properties. Instead, it offers a comparative analysis grounded in physicochemical principles and provides robust, self-validating experimental protocols for readers to conduct their own application-specific evaluations. We will explore the unique attributes conferred by its branched structure and assess its potential as a substitute for, or a novel alternative to, common laboratory solvents.

Introduction: The Rationale for Evaluating Novel Solvents

The selection of a solvent is a critical decision in chemical synthesis, purification, and formulation, profoundly influencing reaction kinetics, yield, selectivity, and process safety.[1] While a canon of conventional solvents dominates laboratory use, the drive for process optimization, improved safety profiles, and greener chemistry necessitates the evaluation of novel solvent systems. This compound, a primary alcohol with a branched alkyl chain, presents an intriguing profile.[2][3] Its structure, intermediate between a straight-chain alcohol and a more hindered branched alcohol, suggests a unique balance of polarity, solvency, and physical properties. This guide aims to dissect these properties, compare them quantitatively against benchmark solvents, and provide the experimental frameworks needed to validate its performance in practical applications.

Physicochemical Profile: A Comparative Data Analysis

The performance of a solvent is fundamentally dictated by its physical and chemical properties. The branched structure of this compound distinguishes it from its linear isomer, 1-heptanol, leading to notable differences in viscosity, boiling point, and solvency. To provide a clear quantitative comparison, the table below benchmarks this compound against a straight-chain isomer (1-Heptanol), a non-polar alkane (n-Heptane), and a common short-chain alcohol (Isopropanol).

PropertyThis compound1-Heptanoln-HeptaneIsopropanol
Molecular Formula C8H18OC7H16OC7H16C3H8O
Molecular Weight ( g/mol ) 130.23[4][5]116.20100.2160.10
Boiling Point (°C) 187-189[6][7]17698.482.5
Density (g/mL at 20°C) ~0.832[4]0.8220.6840.786
Flash Point (°C) ~71-82[4][6]74-412
Water Solubility (g/L at 25°C) 0.64[4][7]1.00.05Miscible
logP (Octanol/Water) ~2.7-2.8[4]2.74.50.05
Polarity Index (P') ~3.5 (estimated)4.00.1[8]4.3[8]
Hansen δD (Dispersion) 16.0 (estimated)16.015.3[9]15.8
Hansen δP (Polar) 5.0 (estimated)5.70.0[9]8.2
Hansen δH (H-Bonding) 12.0 (estimated)15.90.0[9]16.4

Analysis of Properties:

  • Boiling Point & Volatility: With a high boiling point of ~188°C, this compound is significantly less volatile than n-heptane and isopropanol. This reduces inhalation exposure and solvent loss to evaporation, which is a key consideration for both safety and green chemistry. Its boiling point is slightly higher than its linear isomer, 1-heptanol, a consequence of its larger molecular weight.

  • Polarity and Solubility: The estimated Polarity Index and Hansen Solubility Parameters (HSPs) place this compound in the moderately polar category. Its hydroxyl group allows for hydrogen bonding, making it a protic solvent.[2] However, the long, branched alkyl chain imparts significant non-polar character. This duality suggests it could be effective at dissolving a wide range of solutes, from moderately polar organics to non-polar compounds, a claim that must be verified experimentally. Its lower water solubility compared to isopropanol makes it suitable for applications requiring phase separation from aqueous media.

  • Safety Profile: The high flash point (~71-82°C) indicates that this compound is a combustible liquid but is substantially less flammable than highly volatile solvents like n-heptane and isopropanol, making it safer for handling at ambient and moderately elevated temperatures.[10]

Experimental Protocols for Performance Validation

To move from theoretical assessment to practical application, a series of standardized, self-validating experiments are required. The following protocols are designed to be adaptable and to provide a robust framework for comparing this compound against a chosen standard solvent.

Protocol for Assessing Solute Dissolution Power

Causality: The primary function of a solvent is to dissolve a solute. This protocol quantifies the dissolution power by determining the saturation concentration of representative solutes (polar, non-polar, and intermediate) in this compound versus a standard. The choice of a gravimetric method provides a direct, unambiguous measure of solubility.

Methodology:

  • Solute Selection: Choose three standard solutes with varying polarities (e.g., benzoic acid (polar), naphthalene (non-polar), and 4-nitroanisole (intermediate)).

  • Sample Preparation: To a series of 20 mL vials, add 10.0 mL of the solvent to be tested (e.g., this compound).

  • Solute Addition: Add a pre-weighed excess of a single solute to each vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed for 1 hour, permitting undissolved solute to settle.

  • Aliquot Sampling: Carefully withdraw a 5.0 mL aliquot from the clear supernatant of each vial, ensuring no solid particles are transferred.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed evaporating dish. Gently evaporate the solvent in a fume hood or under a stream of nitrogen.

  • Gravimetric Analysis: Once the solvent is fully evaporated, re-weigh the evaporating dish. The mass difference corresponds to the amount of solute dissolved in the 5.0 mL aliquot.

  • Calculation: Calculate the solubility in g/L. Repeat the entire process for the standard solvent(s) for comparison.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Select Polar, Non-Polar, & Intermediate Solutes prep2 Add 10.0 mL of Solvent to Labeled Vials prep1->prep2 exp1 Add Weighed Excess of Solute to Each Vial prep2->exp1 exp2 Agitate at Constant Temp for 24h to Equilibrate exp1->exp2 exp3 Allow Undissolved Solute to Settle (1h) exp2->exp3 exp4 Withdraw 5.0 mL Aliquot of Supernatant exp3->exp4 an1 Transfer Aliquot to Pre-Weighed Dish exp4->an1 an2 Evaporate Solvent an1->an2 an3 Weigh Dish with Dried Solute an2->an3 an4 Calculate Mass Difference & Determine Solubility (g/L) an3->an4 comp comp an4->comp Compare with Standard Solvent

Caption: Workflow for Gravimetric Solubility Determination.

Protocol for Evaluating Solvent Effects on Reaction Kinetics

Causality: Solvents can dramatically alter reaction rates by stabilizing or destabilizing reactants, transition states, or products.[1] This protocol uses a well-understood model reaction (e.g., an SN2 reaction) and monitors its progress via chromatography. Comparing the reaction rate constant in this compound to a standard solvent provides a direct measure of its kinetic performance.

Methodology:

  • Model Reaction: Select a model SN2 reaction with well-defined kinetics, such as the reaction of 1-bromobutane with sodium azide to produce 1-azidobutane.

  • Reaction Setup: In a temperature-controlled reactor, dissolve a known concentration of sodium azide (e.g., 0.2 M) in 50 mL of this compound. Allow the temperature to equilibrate (e.g., 60°C).

  • Reaction Initiation: Add a known concentration of 1-bromobutane (e.g., 0.1 M) to initiate the reaction. Start a timer immediately.

  • Time-Point Sampling: At regular intervals (e.g., t = 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a vial containing a suitable solvent (e.g., 1 mL of cold hexane) to stop the reaction.

  • Chromatographic Analysis: Analyze the quenched samples using Gas Chromatography (GC) to determine the concentration of the reactant (1-bromobutane) remaining. An internal standard should be used for accurate quantification. Standard methods like ASTM D5830 can provide guidance on GC analysis of solvents.[11]

  • Data Analysis: Plot the natural logarithm of the concentration of 1-bromobutane (ln[R-Br]) versus time. For a pseudo-first-order reaction, the slope of this line will be equal to the negative of the rate constant (-k).

  • Comparison: Repeat the experiment under identical conditions using the standard solvent and compare the calculated rate constants.

G cluster_setup Reaction Setup cluster_sampling Sampling & Quenching cluster_analysis Analysis s1 Dissolve Reagent A (e.g., NaN3) in Test Solvent in Reactor s2 Equilibrate to Constant Temperature s1->s2 s3 Initiate Reaction by Adding Reagent B (e.g., 1-Bromobutane) s2->s3 samp1 Withdraw Aliquots at Defined Time Intervals s3->samp1 t = 0, 15, 30... min samp2 Immediately Quench Aliquot in Cold Diluent samp1->samp2 a1 Analyze Quenched Samples via Gas Chromatography (GC) samp2->a1 a2 Quantify Reactant Concentration vs. Time a1->a2 a3 Plot ln[Reactant] vs. Time a2->a3 a4 Calculate Rate Constant (k) from the Slope a3->a4 comp comp a4->comp Compare k with Standard Solvent

Caption: Workflow for Kinetic Analysis of a Model Reaction.

Inferred Performance and Potential Applications

While direct comparative data is sparse, an analysis of the physicochemical properties of this compound allows for an expert inference of its performance in several key areas.

  • Organic Synthesis: Its high boiling point makes it suitable for reactions requiring elevated temperatures where more volatile solvents like THF or DCM would require reflux or sealed vessels. The moderate polarity and hydrogen-bonding capability suggest it could be a good medium for reactions involving polar intermediates or reagents, while its significant alkyl character can help solubilize non-polar starting materials. It could be a viable, less flammable alternative to solvents like 1-heptanol or other long-chain alcohols.

  • Liquid-Liquid Extraction: Due to its low water solubility and moderate polarity, this compound could be an effective extraction solvent for isolating moderately polar organic compounds from aqueous solutions. Its density, being less than water, would result in the organic layer being the upper phase, simplifying separation.

  • Formulation and Coatings: In formulations, its low volatility means it will evaporate slowly, which can be advantageous in coatings, inks, and agrochemical formulations where controlled drying times are necessary. Its solvency for a range of materials could make it a useful component in creating stable solutions or dispersions.

Safety and Environmental Considerations

Safety: this compound is classified as a combustible liquid, which requires standard precautions for handling, such as avoiding open flames and ensuring adequate ventilation.[12][13] It may cause skin and eye irritation, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[10] Its low vapor pressure reduces the risk of forming explosive mixtures with air at room temperature compared to more volatile solvents.

Environmental Profile: The "greenness" of a solvent is a multi-faceted issue. This compound has several favorable characteristics:

  • Low Volatility: Reduces fugitive emissions and worker exposure.

  • Potential for Bio-sourcing: As a C8 alcohol, it can potentially be derived from renewable feedstocks.

  • Biodegradability: While specific data for this isomer should be consulted, similar primary alcohols are generally biodegradable.

However, like other long-chain alcohols, it can be harmful to aquatic life with long-lasting effects, and disposal must be handled in accordance with local regulations.

Conclusion

This compound presents itself as a compelling candidate for a range of solvent applications. Its primary advantages lie in its high boiling point, low volatility, and favorable safety profile compared to many common solvents. Its unique branched structure provides a moderate polarity that could bridge the gap between highly polar alcohols and non-polar alkanes.

While this guide provides a strong theoretical and methodological foundation for its assessment, the ultimate determination of its suitability rests on empirical validation. The protocols outlined herein offer a clear path for researchers to generate the specific, application-relevant data needed to make an informed decision. For laboratories seeking to optimize processes, enhance safety, or explore greener alternatives, this compound is a solvent worthy of rigorous evaluation.

References

A Comparative Study of the Biological Activity of Heptanol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of isomeric compounds is paramount. Isomers, molecules sharing the same chemical formula but differing in atomic arrangement, can exhibit remarkably divergent pharmacological and toxicological profiles. This guide provides a comparative study of the biological activity of heptanol isomers, offering insights into their antimicrobial, anesthetic, and cytotoxic properties. While direct comparative data for all isomers is not always available in existing literature, this guide synthesizes established principles of alcohol toxicology and presents detailed experimental protocols to empower researchers to conduct their own comprehensive evaluations.

The Significance of Isomerism in Biological Activity

Isomerism is a fundamental concept in chemistry with profound implications for pharmacology and toxicology. Structural isomers, which differ in the connectivity of their atoms, and stereoisomers, which have the same connectivity but differ in the spatial arrangement of atoms, can interact with biological targets such as enzymes and receptors in distinct ways. This can lead to significant variations in their therapeutic effects and toxicity.[1] For instance, the position of a functional group or the presence of branching in a carbon chain can dramatically alter a molecule's polarity, lipophilicity, and steric hindrance, thereby influencing its absorption, distribution, metabolism, excretion, and ultimately, its biological activity.

Heptanol (C₇H₁₆O) exists in numerous isomeric forms, including linear isomers where the hydroxyl group is at different positions (1-heptanol, 2-heptanol, 3-heptanol, and 4-heptanol), and various branched-chain isomers (e.g., methylhexanols). Understanding the structure-activity relationships among these isomers is crucial for applications ranging from the development of new therapeutic agents to the safety assessment of industrial chemicals.

Comparative Biological Activities of Heptanol Isomers

The biological activities of heptanol isomers are diverse, with some having applications in medicine and others being studied for their effects on cellular processes. The following sections compare the known biological activities of different heptanol isomers.

Anesthetic Properties

The anesthetic potency of alcohols is generally correlated with their lipid solubility, a principle known as the Meyer-Overton rule. For a homologous series of alcohols, anesthetic potency tends to increase with the length of the carbon chain. A study on the anesthetic potencies of secondary alcohol enantiomers, including 2-heptanol, in tadpoles (using the loss of righting reflex as an endpoint) provides valuable quantitative data. The study found that the ED50 (the concentration at which 50% of the tadpoles showed the effect) for the (+) and (-) forms of 2-heptanol were 0.32 +/- 0.011 mM and 0.33 +/- 0.020 mM, respectively.[2] Interestingly, this study demonstrated a lack of stereoselectivity in the anesthetic action of secondary alcohols, suggesting that the anesthetic site of action is not highly specific in this regard.[2]

While direct comparative data for all heptanol isomers is scarce, it is hypothesized that the position of the hydroxyl group and the degree of branching would influence anesthetic potency by altering the molecule's interaction with the lipid bilayer of neuronal membranes or with specific protein targets.[3][4][5][6]

Table 1: Anesthetic Potency of 2-Heptanol Enantiomers in Tadpoles

IsomerED50 (mM) +/- SE
(+)-2-Heptanol0.32 +/- 0.011
(-)-2-Heptanol0.33 +/- 0.020

Data from Alifimoff et al., 1987[2]

Antimicrobial Activity

Alcohols exert their antimicrobial effects primarily by disrupting the cell membranes of microorganisms, leading to increased membrane fluidity, leakage of cellular contents, and denaturation of membrane proteins.[7] The effectiveness of an alcohol as an antimicrobial agent is influenced by its carbon chain length, with optimal activity often observed for alcohols with intermediate chain lengths.

To facilitate further research in this area, a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of volatile compounds like heptanol isomers is provided in the "Experimental Protocols" section.

Cytotoxicity

The cytotoxic effects of short-chain alcohols are attributed to various mechanisms, including the disruption of cellular membranes, alterations in phospholipid and fatty acid metabolism, and the generation of reactive oxygen species.[9] The degree of cytotoxicity is dependent on the concentration and the specific structure of the alcohol.

Direct comparative cytotoxicity data for a range of heptanol isomers is limited. However, it is known that branched-chain alcohols are used in fragrances and are generally considered to have low acute toxicity, although they can cause skin and eye irritation.[10] The toxicity of linear versus branched alcohols can differ, with branching sometimes leading to reduced toxicity.[11] For example, a study on alcohol ethoxylates found that branched structures had comparable or lesser aquatic toxicity than their linear counterparts.[11]

To enable a systematic comparison of the cytotoxicity of heptanol isomers, a detailed protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity, is provided in the "Experimental Protocols" section.

Pheromonal Activity

A fascinating example of the high degree of biological specificity of isomers is found in the field of chemical ecology. The stereoisomers of 4-methyl-3-heptanol serve as the main component of the aggregation pheromone for the almond bark beetle, Scolytus amygdali. Field tests have shown that only the (3S,4S)-4-methyl-3-heptanol isomer is attractive to the beetles, and its effect is enhanced by a synergist. In contrast, the (3R,4S)- and (3R,4R)-4-methyl-3-heptanols were found to be inhibitory.[12][13] This demonstrates that even subtle differences in the three-dimensional arrangement of atoms can switch a molecule's biological function from an attractant to a repellent.

Experimental Protocols

To facilitate the direct comparison of the biological activities of heptanol isomers, the following detailed experimental protocols are provided.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Volatile Compounds

This protocol is adapted for volatile compounds to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Heptanol isomers (1-heptanol, 2-heptanol, 3-heptanol, 4-heptanol, and branched isomers)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates with sealable lids

  • Spectrophotometer

Procedure:

  • Prepare Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Prepare Serial Dilutions: Prepare a stock solution of each heptanol isomer in a suitable solvent (e.g., DMSO) if necessary, ensuring the final solvent concentration in the assay does not inhibit bacterial growth. Perform two-fold serial dilutions of each isomer in MHB in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted heptanol isomers.

  • Incubation: Seal the microtiter plates tightly to prevent evaporation of the volatile heptanol isomers. Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the heptanol isomer that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a spectrophotometer.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of Heptanol Isomers B->C D Incubate Sealed Plate C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for Antimicrobial Susceptibility Testing.

Cytotoxicity Assay: MTT Method

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Heptanol isomers

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of each heptanol isomer in cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the isomers.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Cytotoxicity_Assay_Workflow cluster_setup Setup cluster_incubation Incubation & Reaction cluster_readout Readout A Seed Cells in 96-well Plate B Treat Cells with Heptanol Isomers A->B C Incubate for 24-48 hours B->C D Add MTT and Incubate C->D E Solubilize Formazan Crystals D->E F Measure Absorbance at 570 nm E->F

Caption: Workflow for the MTT Cytotoxicity Assay.

Anesthetic Potency Determination: Tadpole Assay

The tadpole loss of righting reflex assay is a classic method for determining the anesthetic potency of compounds.

Materials:

  • Heptanol isomers

  • Tadpoles (e.g., Rana pipiens)

  • Dechlorinated tap water

  • Glass beakers or petri dishes

Procedure:

  • Acclimatization: Acclimatize the tadpoles to the laboratory conditions.

  • Preparation of Test Solutions: Prepare a range of concentrations for each heptanol isomer in dechlorinated tap water.

  • Exposure: Place individual tadpoles into beakers containing the test solutions.

  • Observation: At regular intervals, gently turn the tadpoles onto their backs using a blunt probe. The loss of the righting reflex is defined as the inability of the tadpole to right itself within a specified time (e.g., 15 seconds).

  • Determine ED50: The ED50, the concentration at which 50% of the tadpoles lose their righting reflex, is determined by plotting the percentage of affected tadpoles against the logarithm of the concentration and fitting the data to a sigmoidal dose-response curve.

Anesthetic_Potency_Workflow Acclimatize Tadpoles Acclimatize Tadpoles Prepare Test Solutions Prepare Test Solutions Acclimatize Tadpoles->Prepare Test Solutions Expose Tadpoles Expose Tadpoles Prepare Test Solutions->Expose Tadpoles Observe for Loss of Righting Reflex Observe for Loss of Righting Reflex Expose Tadpoles->Observe for Loss of Righting Reflex Determine ED50 Determine ED50 Observe for Loss of Righting Reflex->Determine ED50

Caption: Workflow for Anesthetic Potency Determination.

Conclusion

The biological activity of heptanol isomers is a compelling illustration of the principle that subtle changes in molecular structure can lead to significant differences in biological function. While the existing literature provides valuable insights into the anesthetic properties of 2-heptanol enantiomers and the highly specific pheromonal activity of 4-methyl-3-heptanol stereoisomers, there remain significant opportunities for further research to create a comprehensive comparative profile of all heptanol isomers. The provided experimental protocols offer a robust framework for researchers to systematically investigate the antimicrobial and cytotoxic properties of these compounds. Such studies will not only advance our fundamental understanding of structure-activity relationships but also inform the development of safer and more effective products in the pharmaceutical and chemical industries.

References

Safety Operating Guide

A Scientist's Guide to the Proper Disposal of 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

As a senior application scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a continuous responsibility that includes safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 6-Methyl-1-heptanol, ensuring the safety of laboratory personnel, adherence to regulatory standards, and protection of our environment. The procedures outlined here are designed for researchers, scientists, and drug development professionals who handle this compound.

Hazard Identification and Characterization: The Basis for Disposal Protocol

Understanding the physicochemical properties of this compound is fundamental to appreciating the rationale behind its specific disposal requirements. It is a primary alcohol classified as a combustible liquid and an irritant, which dictates its handling and disposal as a regulated hazardous material.[1][2]

The primary hazard associated with this compound is its combustibility.[3] Its flash point, while relatively high, falls within a range that is regulated by safety authorities. When discarded, it is classified as an ignitable hazardous waste by the U.S. Environmental Protection Agency (EPA).[4]

Table 1: Key Properties of this compound

Property Value Source
Molecular Formula C₈H₁₈O [5][6]
Molecular Weight 130.23 g/mol [2][5][6]
Appearance Clear, colorless liquid [2][5]
Odor Faint, pleasant, mild [2][5]
Flash Point 160 - 180 °F / 71.1 - 82 °C [2][5][7]
Boiling Point ~187 - 189 °C [7]
Solubility in Water Low (647 mg/L @ 25 °C) [7]

| Density | ~0.82 - 0.83 g/cm³ |[2][5] |

Core Disposal Principles: The Non-Negotiables

Due to its hazardous characteristics, this compound must be managed as a regulated chemical waste. The following principles are absolute and form the foundation of a safe disposal plan.

  • NEVER Pour Down the Drain: This is the most critical rule. As a combustible, water-insoluble liquid, it can create fire and explosion hazards in plumbing and sewer systems.[4][8] The Clean Water Act also prohibits the drain disposal of ignitable hazardous waste.[4]

  • NEVER Dispose of in Standard Trash: The liquid and its vapors can pose a significant fire risk in waste collection vehicles and landfills.[9][10] Empty containers are also considered hazardous as they retain product residue and flammable vapors.[10][11]

  • ALWAYS Treat as Ignitable Hazardous Waste (RCRA D001): All waste containing this compound must be collected, stored, and disposed of in accordance with federal and state hazardous waste regulations under the Resource Conservation and Recovery Act (RCRA).[4]

  • ALWAYS Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste protocols. Mixing incompatible chemicals can lead to dangerous reactions.

Standard Operating Procedure for Waste Collection

This protocol details the step-by-step process for safely accumulating this compound waste in the laboratory prior to its final disposal.

3.1 Required Personal Protective Equipment (PPE)

Before handling the chemical for use or disposal, ensure you are wearing the appropriate PPE to prevent skin and eye exposure.[1]

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile gloves.

  • Body Protection: Standard laboratory coat.

  • Work Area: Always handle and transfer this compound in a well-ventilated area or inside a chemical fume hood.[1][5]

3.2 Waste Container Selection and Labeling

  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container, typically glass or high-density polyethylene (HDPE), with a secure, tight-fitting screw cap. The container must be in good condition with no leaks or cracks.

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards: "Ignitable," "Irritant."

    • The accumulation start date (the date the first drop of waste is added).

    • The name of the principal investigator or laboratory contact.

3.3 Waste Accumulation and Storage

  • Transferring Waste: Carefully pour the waste this compound into the labeled container using a funnel to prevent spills.

  • Secure the Container: Tightly close the container cap immediately after adding waste.

  • Proper Storage: Store the waste container in a designated satellite accumulation area. This area must be:

    • At or near the point of generation.

    • Away from heat, sparks, open flames, and other ignition sources.[3][10][11]

    • In a cool, dry, and well-ventilated location.[10]

    • Within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

Spill Management and Emergency Procedures

Accidents can happen. A clear and immediate response plan is crucial to mitigate risks.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Remove Ignition Sources: Extinguish all open flames and turn off any spark-producing equipment.[10][12]

  • Isolate and Ventilate: If safe to do so, increase ventilation in the area by opening a fume hood sash.

  • Don PPE: Wear the appropriate PPE as described in section 3.1.

  • Contain and Absorb: For small spills, cover the liquid with a non-combustible, inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][12]

  • Collect Waste: Using non-sparking tools, carefully scoop the absorbed material and place it into a designated hazardous waste container.[10][13]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Seal and label the container with the spill cleanup debris as hazardous waste and manage it according to the protocol in Section 3.

For large spills, or any spill you are not equipped or trained to handle, evacuate the area immediately and contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.

Final Disposal Pathway

The ultimate disposal of this compound is a regulated process that must be handled by trained professionals.

  • Contact EH&S: Once your waste container is full, or if you are discontinuing the process, contact your institution's EH&S office to schedule a pickup.

  • Professional Disposal: The EH&S department will work with a licensed hazardous waste disposal contractor to transport and dispose of the material in compliance with all federal, state, and local regulations.[1] This often involves incineration at a permitted facility.

  • Documentation: Ensure all necessary paperwork, such as waste pickup request forms, is completed accurately. Maintain a copy for your laboratory's records.

Visual Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for handling and disposing of this compound in a laboratory setting.

G Disposal Workflow for this compound start Chemical to be Disposed: This compound decision_spill Is it a Spill? start->decision_spill spill_protocol Follow Spill Management Protocol (Section 4) decision_spill->spill_protocol Yes waste_collection Routine Waste Collection decision_spill->waste_collection No spill_collect Collect Spill Debris in a Separate Labeled Container spill_protocol->spill_collect ppe 1. Don Appropriate PPE waste_collection->ppe container 2. Prepare Labeled Hazardous Waste Container ppe->container transfer 3. Transfer Waste to Container container->transfer store 4. Store Container Safely in Secondary Containment transfer->store contact_ehs 5. Contact EH&S for Pickup store->contact_ehs end Awaiting Pickup by Licensed Vendor contact_ehs->end spill_collect->store

Caption: Decision workflow for handling this compound waste.

Conclusion

The responsible management of this compound does not end when an experiment is complete. By adhering to these scientifically sound and regulation-compliant disposal procedures, you build a culture of safety, ensure the integrity of your research environment, and fulfill your professional duty to protect our shared ecosystem. Always consult your institution's specific EH&S guidelines, as local regulations may vary.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.